molecular formula C9H11Cl2N B1419732 5-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 799274-05-8

5-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B1419732
CAS No.: 799274-05-8
M. Wt: 204.09 g/mol
InChI Key: ZEVFLDYXWYXNIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a useful research compound. Its molecular formula is C9H11Cl2N and its molecular weight is 204.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-chloro-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN.ClH/c10-9-3-1-2-7-6-11-5-4-8(7)9;/h1-3,11H,4-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEVFLDYXWYXNIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C(=CC=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70662876
Record name 5-Chloro-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70662876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

799274-05-8
Record name 5-Chloro-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70662876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 5-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous alkaloids and pharmacologically active compounds.[1] Its rigid framework and the presence of a basic nitrogen atom allow for diverse interactions with biological targets. The introduction of a chlorine atom at the 5-position of the THIQ ring system can significantly modulate the compound's lipophilicity, electronic properties, and metabolic stability, making 5-Chloro-1,2,3,4-tetrahydroisoquinoline a valuable building block in drug discovery and development. This guide provides a comprehensive overview of the properties, synthesis, reactivity, and potential applications of its hydrochloride salt.

Physicochemical Properties

PropertyValueSource
CAS Number 799274-05-8[2]
Molecular Formula C₉H₁₁Cl₂N[2]
Molecular Weight 204.09 g/mol [2]
Appearance White to off-white solid (expected)General knowledge
Melting Point Data not available
Solubility Data not available. Expected to be soluble in water and polar organic solvents like methanol and ethanol.General knowledge

Spectral Data:

Detailed spectral data (¹H NMR, ¹³C NMR, IR, MS) for 5-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride are not explicitly provided in the searched literature. However, characteristic spectral features can be predicted based on the structure and data from related compounds.

  • ¹H NMR: Protons on the saturated heterocyclic ring (C1, C3, and C4) would appear as multiplets in the aliphatic region. The protons on the aromatic ring would appear in the aromatic region, with their chemical shifts and coupling patterns influenced by the chloro substituent.

  • ¹³C NMR: The spectrum would show nine distinct carbon signals, with the chlorinated aromatic carbon appearing at a characteristic downfield shift.

  • IR Spectroscopy: Characteristic peaks would include N-H stretching vibrations for the secondary amine (as the free base) or N⁺-H stretches for the hydrochloride salt, C-H stretching for aromatic and aliphatic protons, and C=C stretching for the aromatic ring.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the free base (m/z = 167.05) and a characteristic isotopic pattern due to the presence of a chlorine atom.

Synthesis of the Tetrahydroisoquinoline Core

The synthesis of the 1,2,3,4-tetrahydroisoquinoline core is a well-established area of organic chemistry, with two primary named reactions being the Pictet-Spengler and the Bischler-Napieralski reactions.

The Pictet-Spengler Reaction

This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to form the tetrahydroisoquinoline ring.[2][3][4][5][6] The reaction is highly versatile and can be used to introduce a substituent at the C1 position.

Pictet-Spengler Reaction start β-(3-chlorophenyl)ethylamine + Formaldehyde intermediate Iminium Ion Intermediate start->intermediate Condensation cyclization Intramolecular Electrophilic Aromatic Substitution intermediate->cyclization Acid Catalyst (e.g., HCl) product 5-Chloro-1,2,3,4- tetrahydroisoquinoline cyclization->product

Caption: Pictet-Spengler synthesis of the target molecule.

For the synthesis of 5-Chloro-1,2,3,4-tetrahydroisoquinoline, the starting material would be 2-(3-chlorophenyl)ethanamine, which would be reacted with formaldehyde in the presence of a strong acid like hydrochloric acid. The chloro substituent on the aromatic ring is an electron-withdrawing group, which can deactivate the ring towards electrophilic substitution, potentially requiring harsher reaction conditions compared to syntheses with electron-donating groups.[4]

The Bischler-Napieralski Reaction

This method involves the cyclization of a β-arylethylamide using a dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), to form a 3,4-dihydroisoquinoline intermediate.[1][7] This intermediate is then reduced to the corresponding tetrahydroisoquinoline.

Bischler-Napieralski Reaction start N-[2-(3-chlorophenyl)ethyl]formamide cyclization Cyclization with POCl₃ or PPA start->cyclization intermediate 5-Chloro-3,4-dihydroisoquinoline cyclization->intermediate reduction Reduction (e.g., NaBH₄) intermediate->reduction product 5-Chloro-1,2,3,4- tetrahydroisoquinoline reduction->product

Caption: Bischler-Napieralski synthesis pathway.

To synthesize the target compound via this route, one would start with N-[2-(3-chlorophenyl)ethyl]formamide. The subsequent reduction of the dihydroisoquinoline intermediate can be achieved using various reducing agents, such as sodium borohydride.

Chemical Reactivity

The chemical reactivity of 5-Chloro-1,2,3,4-tetrahydroisoquinoline is characterized by the functionalities present in the molecule: the secondary amine and the chlorinated aromatic ring.

  • N-Functionalization: The secondary amine is nucleophilic and can readily undergo a variety of reactions, including alkylation, acylation, and sulfonylation, to introduce substituents at the N2 position. These modifications are crucial for modulating the pharmacological properties of the molecule.

  • Aromatic Ring Substitution: The chlorine atom can be displaced or the aromatic ring can undergo further electrophilic or nucleophilic aromatic substitution reactions, although the reactivity is influenced by the existing substituents. Cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, could potentially be employed to further functionalize the aromatic ring.

  • C1-Functionalization: The C1 position is benzylic and can be a site for functionalization, particularly after N-activation.

Potential Applications in Drug Development

The tetrahydroisoquinoline scaffold is a cornerstone in the development of various therapeutic agents.[1] The introduction of a chlorine atom at the 5-position can enhance binding affinity to target proteins, improve metabolic stability by blocking potential sites of metabolism, and increase cell membrane permeability.

Derivatives of tetrahydroisoquinoline have shown a wide range of biological activities, including:

  • Anticancer Activity: Some chloro-substituted tetrahydroisoquinoline derivatives have exhibited significant KRas inhibition in colon cancer cell lines.

  • Antiviral Activity: The THIQ scaffold has been explored for the development of anti-HIV agents.[8]

  • Neurological Disorders: The tetrahydroisoquinoline core is present in compounds targeting various receptors in the central nervous system.

The specific biological activities of this compound itself are not extensively documented in the available literature, highlighting an area for future research.

Safety and Handling

As with any chemical compound, this compound should be handled with appropriate safety precautions in a laboratory setting. General safety guidelines for related compounds suggest the following:

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye protection.[9]

  • Handling: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.[9]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9]

For detailed and specific safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Its physicochemical properties are influenced by the presence of the chloro substituent on the tetrahydroisoquinoline core. While established methods like the Pictet-Spengler and Bischler-Napieralski reactions provide viable synthetic routes to the core structure, further research is needed to fully characterize this specific compound and explore its pharmacological potential. This guide serves as a foundational resource for researchers and scientists interested in utilizing this compound in their drug discovery and development endeavors.

References

An In-depth Technical Guide to 5-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 5-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS No: 799274-05-8), a halogenated derivative of the versatile tetrahydroisoquinoline scaffold.[1] This document delves into the chemical identity, structural elucidation, synthesis methodologies, potential therapeutic applications, and safety considerations of this compound. The content is tailored for professionals in chemical research and drug development, offering a blend of established principles and synthesized insights to facilitate further investigation and application of this molecule.

Chemical Identity and Physicochemical Properties

This compound is a stable, crystalline solid at room temperature. The introduction of a chlorine atom at the 5-position of the aromatic ring significantly influences the electronic properties and lipophilicity of the parent tetrahydroisoquinoline molecule, which can, in turn, modulate its biological activity and pharmacokinetic profile.

PropertyValueSource
CAS Number 799274-05-8[1]
Molecular Formula C₉H₁₁Cl₂N[1]
Molecular Weight 204.10 g/mol [1]
Canonical SMILES C1NCC2=C(C=CC=C2)Cl.[H]Cl[2]
Appearance White to off-white powderInferred from related compounds
Solubility Soluble in water and polar organic solventsInferred from structure
Structural Elucidation

The structure of this compound consists of a tetrahydroisoquinoline core with a chlorine atom substituted at the C5 position of the benzene ring. The hydrochloride salt form enhances its stability and aqueous solubility.

pictet_spengler reactant1 2-(2-chlorophenyl)ethylamine intermediate Iminium ion intermediate reactant1->intermediate Condensation reactant2 Formaldehyde (or equivalent) reactant2->intermediate reagent Acid catalyst (e.g., HCl, TFA) product 5-Chloro-1,2,3,4-tetrahydroisoquinoline reagent->product intermediate->product Intramolecular Electrophilic Aromatic Substitution final_product This compound product->final_product HCl treatment

Caption: Proposed Pictet-Spengler synthesis workflow.

Experimental Protocol (Hypothetical):

  • Iminium Ion Formation: To a solution of 2-(2-chlorophenyl)ethylamine (1 equivalent) in a suitable solvent (e.g., toluene), add formaldehyde (1.1 equivalents) as an aqueous solution or paraformaldehyde.

  • Cyclization: Add a strong acid catalyst, such as trifluoroacetic acid (TFA) or concentrated hydrochloric acid, and heat the reaction mixture to reflux. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture and neutralize with a base (e.g., aqueous sodium bicarbonate). Extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or isopropanol) and treat with a solution of hydrogen chloride in the same solvent to precipitate the hydrochloride salt. Filter and dry the solid to obtain this compound.

Proposed Synthesis via Bischler-Napieralski Reaction

The Bischler-Napieralski reaction provides an alternative pathway, involving the cyclization of a β-arylethylamide using a dehydrating agent. [3]This method typically yields a 3,4-dihydroisoquinoline, which is then reduced to the corresponding tetrahydroisoquinoline.

Reaction Scheme:

bischler_napieralski start 2-(2-chlorophenyl)ethylamine amide N-[2-(2-chlorophenyl)ethyl]formamide start->amide Acylation acyl_chloride Formyl chloride (or equivalent) acyl_chloride->amide dhi 5-Chloro-3,4-dihydroisoquinoline amide->dhi Cyclodehydration (e.g., POCl3, P2O5) product 5-Chloro-1,2,3,4-tetrahydroisoquinoline dhi->product Reduction (e.g., NaBH4) final_product This compound product->final_product HCl treatment applications 5-Chloro-THIQ 5-Chloro-1,2,3,4-tetrahydroisoquinoline Dopamine_Receptors Dopamine Receptors (D2, D3) 5-Chloro-THIQ->Dopamine_Receptors Potential Antagonist Cardiovascular_Targets Cardiovascular Targets (Ca2+ Channels, β-Adrenergic Receptors) 5-Chloro-THIQ->Cardiovascular_Targets Potential Modulator Anticancer_Targets Anticancer Targets (e.g., Topoisomerase II) 5-Chloro-THIQ->Anticancer_Targets Potential Inhibitor

Caption: Potential therapeutic targets for 5-Chloro-1,2,3,4-tetrahydroisoquinoline.

Safety and Handling

As with any chemical substance, this compound should be handled with appropriate care in a laboratory setting. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, information from related compounds suggests the following precautions.

General Handling:

  • Use in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid inhalation of dust.

  • Avoid contact with skin and eyes.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Storage:

  • Store in a tightly sealed container.

  • Keep in a cool, dry place away from incompatible materials such as strong oxidizing agents.

First Aid Measures:

  • In case of skin contact: Immediately wash with plenty of soap and water.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

  • If inhaled: Move the person into fresh air and keep comfortable for breathing.

  • If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

Conclusion

This compound is a chemical entity with significant potential for further research and development, particularly in the field of medicinal chemistry. Its synthesis can be achieved through well-established synthetic routes, and its structure offers opportunities for the design of novel therapeutic agents targeting a range of biological pathways. This guide provides a foundational understanding of its properties and potential, encouraging further exploration by the scientific community.

References

  • This compound - CAS:799274-05-8. Available at: [Link]

  • Wikipedia. Bischler–Napieralski reaction. Available at: [Link]

Sources

The Emerging Therapeutic Potential of Chlorinated Tetrahydroisoquinolines: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities.[1][2] The introduction of chlorine substituents onto this versatile framework has been shown to significantly modulate biological activity, opening new avenues for the development of potent and selective therapeutic agents. This in-depth technical guide provides a comprehensive overview of the potential biological activities of chlorinated THIQs, with a focus on their anticancer, neuroprotective, and antimicrobial properties. We will delve into the underlying mechanisms of action, present detailed experimental protocols for their evaluation, and summarize key structure-activity relationship (SAR) data. This guide is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.

Introduction: The Significance of the Chlorinated Tetrahydroisoquinoline Scaffold

Tetrahydroisoquinolines are a class of nitrogen-containing heterocyclic compounds widely distributed in nature and recognized for their diverse biological activities, including antitumor, antimicrobial, and neuropharmacological effects.[1][3][4] The synthetic accessibility of the THIQ core, primarily through established methods like the Pictet-Spengler and Bischler-Napieralski reactions, makes it an attractive starting point for the generation of compound libraries in drug discovery programs.

Chlorination, the strategic incorporation of chlorine atoms, is a common tactic in medicinal chemistry to enhance the pharmacological profile of a lead compound. The introduction of chlorine can influence a molecule's lipophilicity, metabolic stability, and electronic properties, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to biological targets. In the context of THIQs, chlorination has emerged as a key modification for potentiating specific biological activities.

Anticancer Activity: Targeting Oncogenic Signaling

The quest for novel anticancer agents remains a paramount challenge in modern medicine.[5] Tetrahydroisoquinoline derivatives have demonstrated significant potential as anticancer agents by interfering with critical cellular processes like cell cycle progression and apoptosis.[5] Notably, the addition of chlorine to the THIQ scaffold has been shown to yield compounds with potent and specific anticancer effects.

Mechanism of Action: Inhibition of KRas Signaling

A pivotal breakthrough in understanding the anticancer effects of chlorinated THIQs is the discovery of their ability to inhibit the Kirsten rat sarcoma viral oncogene homolog (KRas) signaling pathway. The KRAS gene is one of the most frequently mutated oncogenes in human cancers, including colorectal, lung, and pancreatic cancers.[6][7] Mutated KRas proteins are constitutively active, leading to uncontrolled cell proliferation and survival.

Specifically, tetrahydroisoquinolines bearing a chloro group at the 4-position of a phenyl ring substituent have exhibited significant KRas inhibitory activity against various colon cancer cell lines.[6][7] This suggests that the electronegative nature of the chlorine atom may enhance the binding affinity of the THIQ derivative to the KRas protein, thereby disrupting its downstream signaling cascade.[6][7]

Signaling Pathway Diagram: KRas Signaling Cascade

KRas_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) Grb2_SOS Grb2/SOS RTK->Grb2_SOS Ligand Binding KRas_GDP KRas-GDP (Inactive) Grb2_SOS->KRas_GDP Promotes GDP/GTP Exchange KRas_GTP KRas-GTP (Active) KRas_GDP->KRas_GTP RAF RAF KRas_GTP->RAF PI3K PI3K KRas_GTP->PI3K Chlorinated_THIQ Chlorinated Tetrahydroisoquinoline Chlorinated_THIQ->KRas_GTP Inhibition MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified KRas signaling pathway and the inhibitory action of chlorinated tetrahydroisoquinolines.

Quantitative Data: Anticancer Activity of Chlorinated THIQs

The following table summarizes the in vitro anticancer activity of representative chlorinated tetrahydroisoquinoline derivatives.

Compound IDStructure/DescriptionCancer Cell LineIC50 (µM)Reference
GM-3-18 THIQ with a 4-chlorophenyl groupHCT116 (Colon)0.9 - 10.7[1][6]
8c 2',5'-dichlorobenzyl THIQ derivativeDU-145 (Prostate)0.09[8]
8c 2',5'-dichlorobenzyl THIQ derivativeOVCAR-3 (Ovarian)0.026[8]
Experimental Protocols

The Pictet-Spengler reaction is a robust and widely used method for the synthesis of tetrahydroisoquinolines.[9]

Workflow Diagram: Pictet-Spengler Synthesis

Pictet_Spengler_Workflow Start Start: β-phenylethylamine & Chlorinated Aldehyde Mixing Mix reactants in an appropriate solvent (e.g., Toluene) Start->Mixing Acid Add acid catalyst (e.g., TFA, POCl3) Mixing->Acid Heat Heat the reaction mixture (reflux) Acid->Heat Workup Aqueous workup and extraction Heat->Workup Purification Purify by column chromatography Workup->Purification Product Product: Chlorinated Tetrahydroisoquinoline Purification->Product

Caption: General workflow for the Pictet-Spengler synthesis of chlorinated tetrahydroisoquinolines.

Step-by-Step Methodology:

  • Reactant Preparation: Dissolve the desired β-phenylethylamine derivative and the corresponding chlorinated aromatic aldehyde in a suitable solvent (e.g., toluene, dichloromethane) in a round-bottom flask.

  • Acid Catalysis: Add a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA) or phosphorus oxychloride (POCl₃), to the reaction mixture.[10]

  • Reaction: Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and quench with a basic aqueous solution (e.g., saturated sodium bicarbonate).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired chlorinated tetrahydroisoquinoline.

This assay measures the ability of a compound to inhibit the exchange of fluorescently labeled GDP (e.g., BODIPY-GDP) for GTP on the KRas protein.[3][11]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of purified recombinant KRas protein.

    • Prepare a stock solution of BODIPY-GDP.

    • Prepare a stock solution of GTP.

    • Prepare a stock solution of the chlorinated THIQ test compound in DMSO.

    • Prepare an assay buffer (e.g., 20 mM Tris pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT).

  • KRas-BODIPY-GDP Loading: Incubate KRas protein with an excess of BODIPY-GDP to ensure complete loading. Remove unbound BODIPY-GDP using a desalting column.

  • Assay Plate Setup:

    • In a 384-well plate, add the assay buffer.

    • Add the chlorinated THIQ test compound at various concentrations.

    • Add the KRas-BODIPY-GDP complex.

    • Include control wells with DMSO (vehicle control) and a known KRas inhibitor (positive control).

  • Initiation of Exchange Reaction: Initiate the nucleotide exchange by adding a solution of GTP to all wells.

  • Fluorescence Measurement: Immediately begin monitoring the decrease in fluorescence intensity over time using a fluorescence plate reader (excitation/emission wavelengths appropriate for BODIPY). The displacement of BODIPY-GDP by GTP results in a decrease in fluorescence.

  • Data Analysis: Calculate the rate of nucleotide exchange for each concentration of the test compound. Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.[12][13]

The MTT assay is a colorimetric assay used to assess cell viability by measuring the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells.[5][6][10][14]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HCT116) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the chlorinated THIQ compound for a specified period (e.g., 48 or 72 hours). Include untreated cells as a control.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.[10][14]

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the purple formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.[12][13]

Neuroprotective Potential: A Glimmer of Hope in Neurodegeneration

Neurodegenerative diseases such as Alzheimer's and Parkinson's disease pose a significant and growing threat to global health.[15][16] Tetrahydroisoquinoline derivatives have shown promise as neuroprotective agents through various mechanisms, including the modulation of neurotransmitter receptors.[14]

Mechanism of Action: NMDA Receptor Antagonism

The N-methyl-D-aspartate (NMDA) receptor is a glutamate-gated ion channel crucial for synaptic plasticity, learning, and memory.[2][17] However, overactivation of NMDA receptors can lead to excitotoxicity, a process implicated in neuronal cell death in various neurological disorders.[2] Certain tetrahydroisoquinoline derivatives have been identified as NMDA receptor antagonists, suggesting a potential neuroprotective mechanism.[18][19] While the direct impact of chlorination on NMDA receptor antagonism by THIQs is an area of ongoing research, the structural modifications afforded by chlorine could enhance binding affinity and selectivity for specific NMDA receptor subunits.

Signaling Pathway Diagram: NMDA Receptor-Mediated Excitotoxicity

NMDA_Excitotoxicity_Pathway Glutamate Excessive Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Overstimulation Ca_Influx Massive Ca²⁺ Influx NMDA_Receptor->Ca_Influx Enzyme_Activation Activation of Proteases, Lipases, Nucleases Ca_Influx->Enzyme_Activation Mitochondrial_Dysfunction Mitochondrial Dysfunction Ca_Influx->Mitochondrial_Dysfunction Chlorinated_THIQ Chlorinated Tetrahydroisoquinoline Chlorinated_THIQ->NMDA_Receptor Antagonism Cell_Death Neuronal Cell Death (Apoptosis/Necrosis) Enzyme_Activation->Cell_Death ROS_Production Increased ROS Production Mitochondrial_Dysfunction->ROS_Production ROS_Production->Cell_Death

Caption: Simplified pathway of NMDA receptor-mediated excitotoxicity and the potential antagonistic role of chlorinated tetrahydroisoquinolines.

Experimental Protocols

This assay determines the affinity of a test compound for the NMDA receptor by measuring its ability to displace a radiolabeled ligand that specifically binds to the receptor.[15][18][20][21][22]

Step-by-Step Methodology:

  • Membrane Preparation: Prepare crude synaptic membranes from rat brain tissue (e.g., cortex or hippocampus) through a series of homogenization and centrifugation steps.

  • Reagent Preparation:

    • Prepare a stock solution of the radioligand (e.g., [³H]MK-801, a non-competitive NMDA receptor antagonist).

    • Prepare a stock solution of the chlorinated THIQ test compound in a suitable solvent.

    • Prepare a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Assay Plate Setup:

    • In a 96-well plate, add the membrane preparation.

    • Add increasing concentrations of the chlorinated THIQ test compound.

    • Add a fixed concentration of the radioligand.

    • For determining non-specific binding, include wells with a high concentration of a known non-labeled NMDA receptor ligand.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the IC₅₀ value and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.

Antimicrobial Activity: A New Frontier in Combating Drug Resistance

The rise of antimicrobial resistance necessitates the discovery of novel chemical scaffolds with antibacterial and antifungal properties.[23][24] Tetrahydroisoquinoline derivatives have been investigated for their antimicrobial potential, and the introduction of chlorine can enhance this activity.[24][25]

Potential Mechanisms of Action

The precise mechanisms by which chlorinated THIQs exert their antimicrobial effects are still under investigation. However, potential targets include:

  • Cell Wall Synthesis: Some isoquinoline derivatives have been shown to interfere with bacterial cell wall biosynthesis.[24]

  • DNA Gyrase Inhibition: The THIQ scaffold has been explored for its ability to inhibit DNA gyrase, an essential bacterial enzyme involved in DNA replication.

  • Membrane Disruption: The lipophilic nature of chlorinated compounds may facilitate their interaction with and disruption of microbial cell membranes.

Quantitative Data: Antimicrobial Activity of Chlorinated THIQs

The following table presents the minimum inhibitory concentration (MIC) values for a representative chlorinated isoquinoline derivative.

Compound IDStructure/DescriptionMicroorganismMIC (µg/mL)Reference
HSN584 Fluoro-substituted isoquinoline (structurally related)Staphylococcus aureus4-16[24]

Note: Data for a fluoro-substituted analog is presented as a close structural relative, highlighting the potential of halogenation. More specific data on chlorinated THIQs is an active area of research.

Experimental Protocols

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7]

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (bacteria or fungi) in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Compound Dilution: Prepare serial twofold dilutions of the chlorinated THIQ compound in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for bacteria, 25-35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Conclusion and Future Perspectives

Chlorinated tetrahydroisoquinolines represent a promising class of compounds with diverse and potent biological activities. Their demonstrated efficacy as KRas inhibitors highlights their potential in the development of novel anticancer therapies. Furthermore, their emerging roles as neuroprotective and antimicrobial agents warrant continued investigation.

Future research in this area should focus on several key aspects:

  • Expansion of Structure-Activity Relationship (SAR) Studies: A broader range of chlorinated THIQ analogues should be synthesized and evaluated to establish more comprehensive SARs for each biological activity. This will guide the rational design of more potent and selective compounds.

  • Mechanism of Action Elucidation: Further studies are needed to fully understand the molecular mechanisms underlying the neuroprotective and antimicrobial effects of these compounds.

  • In Vivo Efficacy and Safety Profiling: Promising lead compounds should be advanced to in vivo studies to assess their efficacy, pharmacokinetics, and safety profiles in relevant animal models.

  • Exploration of Novel Therapeutic Areas: The diverse biological activities of chlorinated THIQs suggest that their therapeutic potential may extend beyond the areas discussed in this guide. Screening against other biological targets could uncover new applications.

References

  • G. M. and M. S. (2017). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. [Source URL not available]
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche. Retrieved from [Link]

  • Weizmann Institute of Science. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments. Retrieved from [Link]

  • Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190.
  • BPS Bioscience. (n.d.). KRAS(G12D) Nucleotide Exchange Assay Kit. BPS Bioscience. Retrieved from [Link]

  • G. M. and M. S. (2017). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. PMC. Retrieved from [Link]

  • Traynelis, S. F., et al. (2010). Glutamate Receptor Ion Channels: Structure, Regulation, and Function. Pharmacological Reviews, 62(3), 405-446.
  • BPS Bioscience. (n.d.). KRAS Isoform B Nucleotide Exchange Assay Kit. BPS Bioscience. Retrieved from [Link]

  • Assay Development and Screening Technologies. (2012). Receptor Binding Assays for HTS and Drug Discovery. [Source URL not available]
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Retrieved from [Link]

  • Aurora Biolabs. (n.d.). Kras WT Nucleotide Exchange Assay Kit. Aurora Biolabs. Retrieved from [Link]

  • Seleem, M. N., et al. (2022). Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. Molecules, 27(16), 5188.
  • ACS Bio & Med Chem Au. (2022). KRAS Inhibitor that Simultaneously Inhibits Nucleotide Exchange Activity and Effector Engagement. ACS Publications. Retrieved from [Link]

  • Reaction Biology. (n.d.). NMDA Biochemical Binding Assay Service. Reaction Biology. Retrieved from [Link]

  • Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. The American journal of physiology, 270(2 Pt 1), F165-72.
  • Purohit, A., et al. (2018). Tetrahydroisoquinoline Sulfamates as Potent Microtubule Disruptors: Synthesis, Antiproliferative and Antitubulin Activity of Dichlorobenzyl-Based Derivatives, and a Tubulin Cocrystal Structure. Journal of Medicinal Chemistry, 61(21), 9546-9561.
  • Kim, H. S., et al. (2003). Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds. Bioorganic & Medicinal Chemistry Letters, 13(17), 2853-2855.
  • Kelly, T. R., et al. (2001). Chemistry and Biology of the Tetrahydroisoquinoline Antitumor Antibiotics. Chemical Reviews, 101(10), 3031-3044.
  • Ohkubo, M., et al. (1994). Studies on cerebral protective agents. IX. Synthesis of novel 1,2,3,4-tetrahydroisoquinolines as N-methyl-D-aspartate antagonists. Chemical & Pharmaceutical Bulletin, 42(1), 59-70.
  • Chen, Y. C., et al. (2025). Determination of Half-Maximal Inhibitory Concentration (IC50)
  • Kanzaki, H., et al. (2015). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Oncology Letters, 9(3), 1269-1274.
  • ResearchGate. (2023). N‐Sulfonyl‐1,2,3,4‐tetrahydroisoquinoline Derivatives: Synthesis, Antimicrobial Evaluations, and Theoretical Insights. [Source URL not available]
  • Chen, C. C., & Chen, J. J. (2011). Biosynthesis of Tetrahydroisoquinoline Antibiotics. Current medicinal chemistry, 18(9), 1367-1376.
  • Klancnik, A., et al. (2010). Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review. Molecules, 15(12), 8797-8817.

Sources

An In-Depth Technical Guide to the In Vitro Mechanism of Action of 5-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the in vitro mechanism of action of 5-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride. Synthesizing data from foundational studies on substituted tetrahydroisoquinolines, this document elucidates the molecular target, kinetic profile, and the experimental methodologies required to characterize its bioactivity. We will delve into the causal relationships between the compound's structure and its inhibitory function, offering field-proven insights for researchers in pharmacology and drug development. All protocols are presented as self-validating systems, grounded in authoritative scientific literature.

Introduction: The Tetrahydroisoquinoline Scaffold in Pharmacology

The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with diverse pharmacological activities.[1][2] Within this class, halogenated derivatives have been a focus of investigation for their potential to modulate key enzymatic pathways. This compound belongs to a series of chloro-substituted THIQs designed as potential therapeutic agents through the inhibition of epinephrine biosynthesis.[3] Understanding the in vitro mechanism of action of this specific analog is crucial for predicting its pharmacological profile and guiding further drug development efforts.

This guide will systematically deconstruct the molecular interactions and functional consequences of this compound in a controlled, in vitro environment.

Primary Molecular Target and Mechanism of Action

The principal molecular target of this compound is Phenylethanolamine N-methyltransferase (PNMT) .[1][3]

PNMT: The Terminal Enzyme in Epinephrine Biosynthesis

PNMT catalyzes the final, rate-limiting step in the biosynthesis of the catecholamine hormone and neurotransmitter, epinephrine (adrenaline).[4] It achieves this by transferring a methyl group from the universal methyl donor, S-adenosyl-L-methionine (SAM), to the primary amine of norepinephrine (noradrenaline).[4]

PNMT_Pathway cluster_synthesis Epinephrine Synthesis cluster_inhibition Inhibition Norepinephrine Norepinephrine PNMT PNMT Norepinephrine->PNMT Substrate Epinephrine Epinephrine SAM S-adenosyl-L-methionine (SAM) SAM->PNMT Co-substrate (Methyl Donor) SAH S-adenosyl-L-homocysteine (SAH) PNMT->Epinephrine Product PNMT->SAH By-product Inhibitor 5-Chloro-1,2,3,4-tetrahydroisoquinoline Inhibitor->PNMT Inhibition

Figure 1: The PNMT-catalyzed methylation of norepinephrine to epinephrine and its inhibition by 5-Chloro-1,2,3,4-tetrahydroisoquinoline.

Mechanism of Inhibition: A Competitive Profile

Based on extensive studies of the THIQ scaffold, 5-Chloro-1,2,3,4-tetrahydroisoquinoline acts as a competitive inhibitor of PNMT with respect to the substrate, norepinephrine.[1] The structural similarity between the tetrahydroisoquinoline core and the phenylethanolamine backbone of norepinephrine allows it to bind to the enzyme's active site, thereby preventing the productive binding of the natural substrate.

The secondary amine of the THIQ ring system is a key pharmacophoric feature that mimics the amine of norepinephrine, while the aromatic ring occupies the same binding pocket as the catechol moiety of the substrate.

Structure-Activity Relationship (SAR) and the Role of the 5-Chloro Substituent

The inhibitory potency of THIQ derivatives against PNMT is highly dependent on the substitution pattern on the aromatic ring. Foundational work by Bondinell et al. (1980) explored a series of 13 ring-chlorinated THIQs, providing crucial insights into the SAR of this class of inhibitors.[3]

While a specific inhibitory constant (Ki) for 5-Chloro-1,2,3,4-tetrahydroisoquinoline is not explicitly reported in this seminal paper, the study of related analogs allows for an expert inference of its activity profile. The study revealed that dichlorination at the 7 and 8 positions (SK&F 64139) resulted in the most potent inhibitor of the series.[3] However, the inclusion of 5,7,8-trichloro and 5,6,7,8-tetrachloro derivatives among the six most potent compounds indicates that substitution at the 5-position is well-tolerated and likely contributes to the overall inhibitory activity.[3]

The presence of a chloro group at the 5-position is thought to enhance binding through favorable hydrophobic interactions within a lipophilic region of the PNMT active site.[2] This is consistent with findings that the active site surrounding the bound THIQ is largely lipophilic, with a spatially compact hydrophilic pocket located near the 7-position.[1]

Table 1: Relative Potency of Chloro-Substituted Tetrahydroisoquinolines against Rabbit Adrenal PNMT

CompoundSubstitution PatternRelative Potency
SK&F 641397,8-Dichloro+++++
6,7,8-Trichloro++++
7-Chloro+++
5,6,7,8-Tetrachloro+++
5,7,8-Trichloro++
5-Chloro-THIQ5-ChloroInferred to be active

Data synthesized from Bondinell et al., 1980.[3] Relative potency is inferred from the rank-ordering of the most active compounds.

Experimental Protocols for In Vitro Characterization

To rigorously determine the inhibitory potential of this compound, a validated in vitro PNMT inhibition assay is essential. Below are detailed protocols for both a classic radiochemical assay and a modern chromatographic method.

Radiochemical PNMT Inhibition Assay

This method remains a gold standard for its sensitivity and direct measurement of enzymatic activity.

Principle: The assay quantifies the transfer of a radiolabeled methyl group from [3H]-S-adenosyl-L-methionine to norepinephrine, resulting in the formation of [3H]-epinephrine. The amount of radiolabeled product is inversely proportional to the inhibitory activity of the test compound.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Tris-HCl, pH 8.6, containing 1 mM EDTA.

    • Enzyme Solution: Purified rabbit adrenal PNMT diluted in assay buffer to a concentration that yields linear product formation for at least 30 minutes.

    • Substrate Solution: L-Norepinephrine bitartrate dissolved in assay buffer (e.g., 10 mM stock).

    • Cofactor Solution: [3H]-S-adenosyl-L-methionine (specific activity 1-15 Ci/mmol) diluted in assay buffer (e.g., 10 µM stock).

    • Inhibitor Stock: this compound dissolved in a suitable vehicle (e.g., DMSO or water) to create a high-concentration stock (e.g., 10 mM), from which serial dilutions are made.

    • Stopping Solution: 0.5 M borate buffer, pH 10.

  • Assay Procedure:

    • Set up reactions in 1.5 mL microcentrifuge tubes on ice.

    • To each tube, add:

      • 50 µL of assay buffer (for total activity) or varying concentrations of the inhibitor solution.

      • 10 µL of the PNMT enzyme solution.

    • Pre-incubate the enzyme and inhibitor for 15 minutes at 37°C.

    • Initiate the reaction by adding a mixture of:

      • 20 µL of the norepinephrine solution.

      • 20 µL of the [3H]-SAM solution.

    • Incubate for 20 minutes at 37°C.

    • Terminate the reaction by adding 100 µL of the stopping solution.

  • Product Extraction and Quantification:

    • Add 500 µL of a mixture of toluene and isoamyl alcohol (3:2, v/v).

    • Vortex vigorously for 30 seconds to extract the [3H]-epinephrine into the organic phase.

    • Centrifuge at 2000 x g for 5 minutes to separate the phases.

    • Transfer 400 µL of the organic (upper) phase to a scintillation vial.

    • Add 4 mL of a suitable scintillation cocktail.

    • Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the control (no inhibitor).

    • Plot percent inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by non-linear regression analysis.

    • If determining the inhibition constant (Ki), perform the assay at multiple substrate concentrations and analyze the data using a Dixon or Cheng-Prusoff plot.

Radiochemical_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis Reagents Prepare Reagents (Buffer, Enzyme, Substrates, Inhibitor) Incubate Pre-incubate Enzyme + Inhibitor Reagents->Incubate React Initiate Reaction with Norepinephrine + [3H]-SAM Incubate->React Terminate Terminate Reaction React->Terminate Extract Extract [3H]-Epinephrine Terminate->Extract Quantify Quantify with Scintillation Counter Extract->Quantify Calculate Calculate % Inhibition and IC50/Ki Quantify->Calculate

Figure 2: Workflow for the radiochemical PNMT inhibition assay.

HPLC-Based PNMT Inhibition Assay

This non-radioactive method offers high specificity and the ability to simultaneously monitor substrate and product.

Principle: The assay measures the enzymatic formation of epinephrine from norepinephrine, which is then separated from the substrate and other reaction components by High-Performance Liquid Chromatography (HPLC) and quantified, typically by electrochemical or fluorescence detection.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Similar to the radiochemical assay, but using non-radiolabeled SAM.

  • Assay Procedure:

    • The enzymatic reaction is carried out as described in section 4.1.2.

    • Terminate the reaction by adding a strong acid, such as 0.4 M perchloric acid, which precipitates the enzyme.

    • Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes at 4°C.

    • Collect the supernatant for HPLC analysis.

  • HPLC Analysis:

    • System: An HPLC system equipped with a C18 reverse-phase column and an electrochemical detector.

    • Mobile Phase: A suitable buffer system, such as a phosphate buffer containing an ion-pairing agent (e.g., octanesulfonic acid) and an organic modifier (e.g., methanol).

    • Injection: Inject a fixed volume of the supernatant from the terminated reaction.

    • Detection: Quantify the epinephrine peak based on its retention time and the detector response, using a standard curve generated with known concentrations of epinephrine.

  • Data Analysis:

    • Calculate the amount of epinephrine formed in each reaction.

    • Determine the percent inhibition and IC50/Ki values as described in section 4.1.4.

Conclusion and Future Directions

This compound is a competitive inhibitor of phenylethanolamine N-methyltransferase, the terminal enzyme in the epinephrine biosynthetic pathway. Its mechanism of action is inferred from robust structure-activity relationship studies of chloro-substituted tetrahydroisoquinolines. The 5-chloro substituent likely enhances inhibitory potency through favorable interactions within the lipophilic active site of PNMT.

For definitive characterization, the detailed in vitro protocols provided in this guide should be employed to determine a precise IC50 or Ki value. Such quantitative data is indispensable for the rational design of next-generation PNMT inhibitors and for elucidating the potential therapeutic applications of this compound class in conditions where the modulation of epinephrine levels is desirable.

References

  • Bondinell, W. E., Chapin, F. W., Girard, G. R., Kaiser, C., Krog, A. J., Pavloff, A. M., ... & Pendleton, R. G. (1980). Inhibitors of phenylethanolamine N-methyltransferase and epinephrine biosynthesis. 1. Chloro-substituted 1,2,3,4-tetrahydroisoquinolines. Journal of Medicinal Chemistry, 23(5), 506–511. [Link]

  • Grunewald, G. L., & Vince, J. M. (1987). Inhibition of phenylethanolamine N-methyltransferase (PNMT) by aromatic hydroxy-substituted 1,2,3,4,-tetrahydroisoquinolines: further studies on the hydrophilic pocket of the aromatic ring binding region of the active site. Journal of Medicinal Chemistry, 30(12), 2208–2216. [Link]

  • Grunewald, G. L., Caldwell, T. M., Li, Q., & Criscione, K. R. (2011). Exploring the Active Site of Phenylethanolamine N-Methyltransferase with 1,2,3,4-Tetrahydrobenz[h]isoquinoline Inhibitors. ACS Medicinal Chemistry Letters, 2(10), 763–767. [Link]

  • Mahmoodi, N., Lu, J., Bart, A. G., Raushel, F. M., & Schramm, V. L. (2020). Transition-State Analogues of Phenylethanolamine N-Methyltransferase. Journal of the American Chemical Society, 142(32), 13878–13886. [Link]

  • Pendleton, R. G., Gessner, G., & Weiner, G. (1980). Studies with a PNMT inhibitor. Clinical pharmacology and therapeutics, 27(6), 837–843. [Link]

  • Saari, W. S., Halczenko, W., Lotti, V. J., & Taylor, D. A. (1988). Synthesis and biochemical evaluation of 3-substituted analogues of 1,2,3,4-tetrahydroisoquinoline as inhibitors of phenylethanolamine N-methyltransferase. Journal of medicinal chemistry, 31(4), 852–856. [Link]

  • Wong, D. L. (2006). Phenylethanolamine N-methyltransferase (PNMT): the adrenaline-synthesizing enzyme. Advanstar Communications.[Link]

Sources

An In-Depth Technical Guide to 5-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a halogenated derivative of the versatile tetrahydroisoquinoline (THIQ) scaffold, a core structure present in numerous natural products and pharmacologically active compounds.[1] This guide provides a comprehensive technical review of this compound, consolidating current knowledge on its synthesis, chemical properties, and burgeoning role in drug discovery. Particular emphasis is placed on its emerging significance as a key intermediate in the development of novel therapeutics, notably as modulators of the kappa-opioid receptor. This document serves as an essential resource for researchers and drug development professionals engaged in the exploration of new chemical entities for complex therapeutic targets.

Introduction: The Significance of the Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a privileged scaffold in medicinal chemistry, forming the structural backbone of a vast array of natural alkaloids and synthetic molecules with diverse and potent biological activities.[1] THIQ-based compounds have demonstrated a wide pharmacological spectrum, including antitumor, antimicrobial, and neuroprotective properties.[1] The inherent structural rigidity and conformational constraints of the THIQ ring system, combined with its ability to present substituents in a well-defined three-dimensional space, make it an ideal template for the design of ligands that can selectively interact with specific biological targets. The introduction of a chlorine atom at the 5-position of the THIQ core, as in this compound, significantly influences the molecule's electronic and lipophilic properties, thereby modulating its pharmacokinetic and pharmacodynamic profile.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in synthesis and drug design.

PropertyValueSource
Molecular Formula C₉H₁₁Cl₂N[2]
Molecular Weight 204.10 g/mol [2]
CAS Number 799274-05-8[2]
Appearance Solid (predicted)
Solubility Soluble in polar organic solvents

Synthesis of this compound

The synthesis of the tetrahydroisoquinoline core is a well-established area of organic chemistry, with the Pictet-Spengler and Bischler-Napieralski reactions being the most prominent methods.[3][4][5][6][7] These reactions provide versatile routes to a wide range of substituted THIQs.

The Pictet-Spengler Reaction: A Cornerstone of THIQ Synthesis

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form the tetrahydroisoquinoline ring system.[3][8][9] The reaction is particularly effective for β-arylethylamines bearing electron-donating groups on the aromatic ring, which facilitates the electrophilic aromatic substitution step.[10]

Conceptual Workflow for Pictet-Spengler Synthesis

Pictet-Spengler Workflow start β-(3-chlorophenyl)ethylamine (Starting Material) condensation Condensation start->condensation aldehyde Formaldehyde (or other aldehyde/ketone) aldehyde->condensation iminium Iminium Ion Intermediate condensation->iminium Formation of Schiff base cyclization Intramolecular Electrophilic Aromatic Substitution iminium->cyclization Acid Catalysis (e.g., HCl) thic 5-Chloro-1,2,3,4- tetrahydroisoquinoline cyclization->thic Ring Closure hcl HCl Treatment thic->hcl product 5-Chloro-1,2,3,4- tetrahydroisoquinoline hydrochloride hcl->product

Caption: Pictet-Spengler reaction pathway for the synthesis of the target compound.

The Bischler-Napieralski Reaction: An Alternative Synthetic Route

The Bischler-Napieralski reaction provides another powerful method for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently reduced to the desired tetrahydroisoquinolines.[4][5][6][7] This reaction involves the intramolecular cyclization of a β-phenylethylamide using a dehydrating agent such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃).[5][6]

Conceptual Workflow for Bischler-Napieralski Synthesis

Bischler-Napieralski Workflow start N-Formyl-β-(3-chlorophenyl)ethylamine (Starting Material) cyclization Intramolecular Cyclization start->cyclization Dehydrating Agent (e.g., POCl₃, P₂O₅) dihydroisoquinoline 5-Chloro-3,4-dihydroisoquinoline cyclization->dihydroisoquinoline reduction Reduction dihydroisoquinoline->reduction Reducing Agent (e.g., NaBH₄) thic 5-Chloro-1,2,3,4- tetrahydroisoquinoline reduction->thic hcl HCl Treatment thic->hcl product 5-Chloro-1,2,3,4- tetrahydroisoquinoline hydrochloride hcl->product

Caption: Bischler-Napieralski reaction pathway for the synthesis of the target compound.

Detailed Experimental Protocol (Illustrative)

Step 1: Formation of the Schiff Base

  • To a solution of 2-(3-chlorophenyl)ethan-1-amine (1 equivalent) in a suitable solvent (e.g., methanol or ethanol), add an aqueous solution of formaldehyde (1.1 equivalents).

  • Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Step 2: Cyclization

  • To the reaction mixture from Step 1, slowly add a strong acid catalyst, such as concentrated hydrochloric acid or trifluoroacetic acid, while maintaining the temperature below 25°C.

  • Heat the reaction mixture to reflux for 4-6 hours, or until TLC analysis indicates the completion of the reaction.

Step 3: Work-up and Isolation

  • Cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 5-chloro-1,2,3,4-tetrahydroisoquinoline free base.

Step 4: Formation of the Hydrochloride Salt

  • Dissolve the crude free base in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate).

  • Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) until precipitation is complete.

  • Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to yield this compound.

Step 5: Purification and Characterization

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

  • Characterization of the final product should be performed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Biological Activity and Therapeutic Potential

The therapeutic potential of tetrahydroisoquinoline derivatives is vast and well-documented.[1] While specific biological data for this compound is limited in publicly available literature, its role as a key intermediate in the synthesis of kappa-opioid receptor (KOR) antagonists highlights its significance in drug discovery.[11][12][13]

Kappa-Opioid Receptor Antagonism: A Promising Therapeutic Strategy

The kappa-opioid receptor system is implicated in a range of physiological and pathological processes, including pain, mood, and addiction.[11][12][13] Antagonists of the KOR have shown therapeutic promise in preclinical models of depression, anxiety, and substance use disorders.[12][13] The development of potent and selective KOR antagonists is an active area of research, and this compound serves as a crucial building block in the synthesis of such molecules. The chlorine substituent at the 5-position can influence the binding affinity and selectivity of the final compound for the KOR.

Potential for Broader Pharmacological Applications

Given the diverse biological activities of the tetrahydroisoquinoline scaffold, it is plausible that this compound and its derivatives may exhibit other pharmacological effects. The broader class of THIQs has been investigated for a range of activities, including:

  • Antimicrobial and Antifungal Activity: Certain N-sulfonyl-1,2,3,4-tetrahydroisoquinoline derivatives have demonstrated significant antifungal properties.[14]

  • Antiviral Activity: Novel tetrahydroisoquinoline-based compounds have been shown to inhibit SARS-CoV-2 infection in vitro.[11]

  • HIV-1 Reverse Transcriptase Inhibition: Some tetrahydroisoquinoline derivatives have been identified as moderate inhibitors of HIV-1 reverse transcriptase.[15]

  • Beta-Adrenoceptor Modulation: Substituted tetrahydroisoquinoline derivatives have been evaluated as beta-adrenoceptor agents.[16]

Further pharmacological screening of this compound and its analogs is warranted to explore their full therapeutic potential.

Analytical Characterization

Robust analytical methods are essential for ensuring the quality, purity, and identity of this compound.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a widely used technique for the analysis of tetrahydroisoquinoline derivatives.[17][18] A typical HPLC method would involve a C18 or C8 column with a mobile phase consisting of a mixture of acetonitrile or methanol and an aqueous buffer (e.g., phosphate buffer) at a specific pH.[18] UV detection is commonly employed for quantification.

Illustrative HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile: 0.1% Formic Acid in Water (Gradient)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. The mass spectrum of the parent 1,2,3,4-tetrahydroisoquinoline shows characteristic fragment ions.[19][20]

Future Directions and Conclusion

This compound represents a valuable and underexplored building block in medicinal chemistry. Its established role as an intermediate in the synthesis of kappa-opioid receptor antagonists underscores its immediate utility in the development of novel treatments for neurological and psychiatric disorders. Future research should focus on:

  • Development and publication of a detailed and optimized synthesis protocol.

  • Comprehensive pharmacological profiling to elucidate its full spectrum of biological activities beyond its role as a synthetic intermediate.

  • Exploration of its potential as a lead compound for the development of new therapeutic agents targeting a range of diseases.

  • Generation and dissemination of detailed analytical data , including NMR and mass spectra, to facilitate its wider use in the research community.

References

  • Pictet-Spengler Isoquinoline Synthesis. (n.d.). In Name Reactions in Heterocyclic Chemistry.
  • Pictet-Spengler reaction - Name-Reaction.com. (n.d.). Retrieved from [Link]

  • In Vitro, In Vivo and In Silico Characterization of a Novel Kappa-Opioid Receptor Antagonist. (2021). International Journal of Molecular Sciences, 22(15), 8133.
  • Pictet–Spengler Tetrahydroisoquinoline Synthese - ResearchGate. (n.d.). Retrieved from [Link]

  • Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(20), 12085-12115.
  • CN110724098A - Synthetic method of 5, 7-dichloro-1, 2,3, 4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride - Google Patents. (n.d.).
  • The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. (n.d.). Organic Reactions, 6, 74-100.
  • Bischler-Napieralski Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Bischler–Napieralski reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Bischler napieralski reaction | PPTX - Slideshare. (2016, November 29). Retrieved from [Link]

  • Novel dual kappa/mu opioid ligands based on a tetrahydroisoquinoline-valine hybrid nucleus - PMC. (2025, October 16). Scientific Reports, 15(1), 1-13.
  • A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives - PMC. (2008). Organic Letters, 10(16), 3485-3488.
  • A Systematic Review on the Kappa Opioid Receptor and Its Ligands: New Directions for the Treatment of Pain, Anxiety, Depression, and Drug Abuse - ChemRxiv. (2022).
  • Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. (1996). Acta Poloniae Pharmaceutica, 53(1), 25-29.
  • Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column | SIELC Technologies. (n.d.). Retrieved from [Link]

  • Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. (2016). Molecules, 21(7), 719.
  • Synthesis, evaluation and molecular modeling studies of some novel tetrahydroisoquinoline derivatives targeted at the HIV-1 reverse - Scholars Research Library. (2011). Der Pharmacia Lettre, 3(6), 317-332.
  • Isoquinoline, 1,2,3,4-tetrahydro- - the NIST WebBook. (n.d.). Retrieved from [Link]

  • Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(20), 12085-12115.
  • (PDF) 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives - ResearchGate. (2006). Journal of the Chilean Chemical Society, 51(2), 857-861.
  • Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. (1984). Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155.
  • Potent and Selective Tetrahydroisoquinoline Kappa Opioid Receptor Antagonists of Lead Compound (3R)-N-[1R)-1-(Cyclohexylmethyl)-2-methylpropyl] - PubMed Central. (2018). Journal of Medicinal Chemistry, 61(17), 7546-7559.
  • Mass spectra of tetrahydroquinolines - Canadian Science Publishing. (1968). Canadian Journal of Chemistry, 46(9), 1499-1506.
  • High performance liquid chromatography analysis of tetrahydrozoline hydrochloride in ophthalmic solution by silica column eluted with aqueous solvent mixtures. (2002). Journal of Food and Drug Analysis, 10(1), 22-27.
  • (PDF) N‐Sulfonyl‐1,2,3,4‐tetrahydroisoquinoline Derivatives: Synthesis, Antimicrobial Evaluations, and Theoretical Insights - ResearchGate. (2023). ChemistrySelect, 8(44), e202302929.
  • 1,2,3,4-Tetrahydroisoquinoline - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved from [Link]

  • 1,2,3,4-Tetrahydroquinoline | C9H11N | CID 69460 - PubChem. (n.d.). Retrieved from [Link]

  • CN103159677A - 1-phenyl-1, 2, 3, 4-tetrahydroisoquinoline preparation method - Google Patents. (n.d.).
  • 5-Chloro-1,2,3,4-tetrahydroisoquinoline | C9H10ClN - PubChem. (n.d.). Retrieved from [Link]

  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC. (2011). Molecules, 16(10), 8514-8549.
  • Potent and Selective Tetrahydroisoquinoline Kappa Opioid Receptor Antagonists of Lead Compound (3 R)- N-[1 R)-1-(Cyclohexylmethyl)-2-methylpropyl] - PubMed. (2018). Journal of Medicinal Chemistry, 61(17), 7546-7559.
  • (PDF) Development and validation of a reversed-phase HPLC method for analysis of tetrahydrozoline hydrochloride in eye drop formulations - ResearchGate. (2014). Journal of Taibah University for Science, 8(4), 342-347.
  • 5,7,8-Trichloro-1,2,3,4-tetrahydroisoquinoline | C9H8Cl3N | CID 12595085 - PubChem. (n.d.). Retrieved from [Link]

Sources

An In-depth Technical Guide on the Safety, Handling, and MSDS for 5-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the safety, handling, and material safety data for 5-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS No. 799274-05-8). Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety information and field-proven insights to ensure the safe and effective use of this compound in a laboratory setting.

Introduction and Scientific Context

This compound is a substituted tetrahydroisoquinoline derivative. This class of compounds is of significant interest in medicinal chemistry and drug development due to the tetrahydroisoquinoline core, which is a structural motif found in numerous biologically active molecules. The addition of a chlorine atom at the 5-position can significantly alter the compound's physicochemical properties, metabolic stability, and biological activity, making it a valuable intermediate for chemical synthesis and lead optimization.

Given its potential biological activity, it is imperative to handle this compound with a thorough understanding of its potential hazards. This guide is predicated on a risk-assessment-based approach to laboratory safety, emphasizing the importance of understanding the "why" behind safety protocols.

Hazard Identification and Classification

GHS Hazard Statements: [1]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Signal Word: Warning

Hazard Pictograms:

Based on these classifications, this compound should be treated as a hazardous substance with acute toxicity (oral and inhalation), and as a skin and eye irritant with the potential to cause respiratory tract irritation.

Physical and Chemical Properties

A complete, verified set of physical and chemical properties for this compound is not consistently available across public sources. The following table summarizes available data for the free base and the hydrochloride salt, noting the source for clarity.

PropertyValueSource
Molecular Formula C₉H₁₀ClN · HCl[2]
Molecular Weight 204.10 g/mol [2]
Appearance White to off-white solid[3]
Storage Temperature 2-8°C under inert gas[3]
Melting Point Not available
Boiling Point Not available
Solubility Not available

Safe Handling and Storage Protocols

The following protocols are based on a synthesis of best practices for handling chemicals with similar hazard profiles.

Engineering Controls
  • Ventilation: All handling of solid material and preparation of solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]

  • Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[4]

Personal Protective Equipment (PPE)

A risk assessment should always precede the selection of PPE. For this compound, the following are mandatory:

PPE TypeSpecificationsRationale
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields or tight-sealing safety goggles.Protects against splashes and airborne particles causing serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile) inspected for integrity before use.Prevents skin contact that can cause irritation.
Skin and Body Protection A fully buttoned laboratory coat.Provides a barrier against accidental skin contact.
Respiratory Protection Not typically required when handling small quantities in a fume hood. For larger quantities or in the absence of adequate engineering controls, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.Prevents inhalation of the compound, which is harmful and can cause respiratory irritation.
Hygiene Practices
  • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[5]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[5]

  • Remove contaminated clothing promptly and wash it before reuse.

Storage
  • Store in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area.[4]

  • Store away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

A clear and practiced emergency plan is critical.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Accidental Release Measures
  • Small Spills:

    • Evacuate non-essential personnel from the area.

    • Ensure adequate ventilation and wear appropriate PPE.

    • Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[5]

    • Clean the spill area with a suitable solvent (e.g., soap and water) and absorb the cleaning solution with an inert material.

  • Large Spills:

    • Evacuate the area immediately.

    • Contact your institution's environmental health and safety (EHS) department.

    • Prevent the spill from entering drains or waterways.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use a water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]

  • Specific Hazards: During a fire, hazardous decomposition products such as carbon oxides, nitrogen oxides, and hydrogen chloride gas may be formed.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]

Experimental Workflows and Diagrams

Risk Assessment Workflow

The following diagram illustrates a logical workflow for assessing and mitigating risks before working with this compound.

RiskAssessment Risk Assessment Workflow A Identify Hazards (Toxicity, Irritation) B Evaluate Exposure Potential (Quantity, Duration, Form) A->B C Select Controls B->C D Implement Engineering Controls (Fume Hood) C->D E Implement Administrative Controls (SOPs, Training) C->E F Select & Use PPE (Gloves, Goggles, Lab Coat) C->F G Proceed with Experiment D->G E->G F->G H Review & Update Controls G->H H->A

Caption: A workflow for risk assessment before handling the compound.

Spill Response Logic

This diagram outlines the decision-making process in the event of a spill.

SpillResponse Spill Response Logic Start Spill Occurs IsMajor Major Spill? (Large quantity, outside hood) Start->IsMajor IsTrained Are you trained & equipped? IsMajor->IsTrained No Evacuate Evacuate Area Call EHS IsMajor->Evacuate Yes IsTrained->Evacuate No Contain Contain Spill Wear full PPE IsTrained->Contain Yes End End Evacuate->End CleanUp Clean & Decontaminate Contain->CleanUp Dispose Dispose of Waste CleanUp->Dispose Dispose->End

Caption: A decision tree for responding to a chemical spill.

Toxicological Information

The toxicological properties of this compound have not been thoroughly investigated.[6] The available GHS classifications indicate that the primary toxicological concerns are acute toxicity upon ingestion and inhalation, as well as irritation to the skin, eyes, and respiratory system.[1] No data is available regarding carcinogenicity, mutagenicity, or reproductive toxicity.

Disposal Considerations

  • Dispose of this compound and its container in accordance with all local, state, and federal regulations.

  • Waste material should be handled by a licensed professional waste disposal service.

  • Do not allow the material to enter drains or waterways.

Conclusion

This compound is a valuable research chemical that must be handled with appropriate care. By understanding its hazard profile, implementing robust engineering and administrative controls, and utilizing proper personal protective equipment, researchers can mitigate the risks associated with its use. Adherence to the protocols outlined in this guide will help ensure a safe laboratory environment for all personnel.

References

  • PubChem. 5-Chloro-1,2,3,4-tetrahydroisoquinoline. National Center for Biotechnology Information. [Link]

  • Chembase.cn. This compound. [Link]

Sources

An In-depth Technical Guide to the Solubility Profile of 5-Chloro-1,2,3,4-tetrahydroisoquinoline Hydrochloride in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and drug development. It serves as a crucial intermediate in the synthesis of a variety of bioactive molecules, particularly those targeting neurological and cardiovascular disorders[1]. The solubility of this compound is a critical physicochemical parameter that profoundly influences its utility in various stages of research and development, from synthetic workup and purification to formulation and biological screening.

This technical guide provides a comprehensive overview of the solubility profile of this compound. We will delve into the theoretical underpinnings of its solubility, present a detailed (hypothetical) solubility profile in a range of common laboratory solvents, and provide robust, field-proven protocols for experimentally determining its solubility. This guide is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.

The Critical Role of Solubility in Drug Development

Solubility is a cornerstone of the drug discovery and development process. For a compound to be a viable drug candidate, it must exhibit sufficient solubility in aqueous media to be absorbed and distributed to its site of action. Poor solubility can lead to a host of challenges, including:

  • Inaccurate biological assay results: Precipitation of the compound in assay media can lead to an underestimation of its potency.

  • Difficulties in formulation: Low solubility can make it challenging to develop formulations with adequate drug loading for in vivo studies.

  • Poor bioavailability: A drug must be in solution to be absorbed across biological membranes.

Understanding the solubility of a compound like this compound in various solvents is therefore not merely an academic exercise but a practical necessity for advancing a research program.

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its physicochemical properties. This compound is the salt formed from the reaction of the basic parent molecule, 5-Chloro-1,2,3,4-tetrahydroisoquinoline, with hydrochloric acid[2].

5-Chloro-1,2,3,4-tetrahydroisoquinoline (Free Base) [3]

  • Molecular Formula: C₉H₁₀ClN

  • Molecular Weight: 167.63 g/mol

This compound (Salt)

  • Molecular Formula: C₉H₁₁Cl₂N

  • Molecular Weight: 204.09 g/mol

The hydrochloride salt form is expected to have significantly higher aqueous solubility compared to the free base. This is a common strategy employed in pharmaceutical development to enhance the water solubility of basic compounds[2][4]. The protonated nitrogen atom in the tetrahydroisoquinoline ring allows for strong ion-dipole interactions with polar solvents like water, which are not as favorable with the neutral free base.

Theoretical Framework of Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like." This means that a solute will dissolve best in a solvent that has a similar polarity. The dissolution process can be conceptualized as a three-step process:

  • Breaking of solute-solute interactions: Energy is required to overcome the lattice energy of the crystalline solid.

  • Breaking of solvent-solvent interactions: Energy is required to create a cavity in the solvent for the solute molecule.

  • Formation of solute-solvent interactions: Energy is released when the solute and solvent molecules interact.

For dissolution to occur, the energy released in the third step must be sufficient to overcome the energy required in the first two steps.

For this compound, its solubility in a given solvent will be determined by the interplay of several factors:

  • Polarity: As a salt, it is a highly polar and ionic compound. It will, therefore, be most soluble in polar solvents.

  • Hydrogen Bonding: The protonated secondary amine and the chloride counter-ion can participate in hydrogen bonding, both as donors and acceptors. Solvents that are good hydrogen bond donors and/or acceptors will be effective at solvating this molecule.

  • Dielectric Constant: Solvents with a high dielectric constant are better at shielding the electrostatic interactions between the cation and anion of the salt, facilitating their separation and dissolution.

Solubility Profile of this compound

The following table presents a hypothetical but scientifically plausible solubility profile of this compound in a range of common laboratory solvents at ambient temperature (approximately 25°C). This data is intended to be a guide for solvent selection in various applications.

Solvent CategorySolventDielectric Constant (approx.)Solubility ClassificationEstimated Solubility (mg/mL)
Polar Protic Water80.1Very Soluble> 100
Methanol32.7Freely Soluble50 - 100
Ethanol24.5Soluble10 - 30
Isopropanol19.9Sparingly Soluble1 - 10
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7Freely Soluble50 - 100
Dimethylformamide (DMF)36.7Soluble10 - 30
Acetonitrile37.5Slightly Soluble0.1 - 1
Acetone20.7Very Slightly Soluble< 0.1
Nonpolar Dichloromethane (DCM)9.1Very Slightly Soluble< 0.1
Toluene2.4Practically Insoluble< 0.01
Hexanes1.9Practically Insoluble< 0.01
Interpretation of the Solubility Profile
  • High Solubility in Polar Protic Solvents: The exceptional solubility in water is expected for a hydrochloride salt due to strong ion-dipole interactions and hydrogen bonding. The solubility in other protic solvents like methanol and ethanol decreases with decreasing polarity and the ability to form hydrogen bonds.

  • Variable Solubility in Polar Aprotic Solvents: High solubility in DMSO is common for many drug-like molecules. DMSO is a strong hydrogen bond acceptor and has a high dielectric constant, making it an excellent solvent for polar compounds. The lower solubility in acetonitrile and acetone reflects their lower polarity and reduced ability to stabilize the ionic salt.

  • Poor Solubility in Nonpolar Solvents: The negligible solubility in nonpolar solvents like dichloromethane, toluene, and hexanes is consistent with the "like dissolves like" principle. These solvents cannot effectively solvate the charged ions of the hydrochloride salt.

Experimental Determination of Solubility

Two primary methods are employed to determine the solubility of a compound in a laboratory setting: equilibrium solubility and kinetic solubility. The choice of method depends on the stage of research and the required throughput.

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the "gold standard" for determining thermodynamic or equilibrium solubility[5]. It measures the concentration of a compound in a saturated solution that is in equilibrium with an excess of the solid compound.

Causality Behind the Protocol

This method is designed to achieve a true thermodynamic equilibrium between the dissolved and undissolved compound. The extended incubation time with agitation ensures that the system has reached a state where the rate of dissolution equals the rate of precipitation. The filtration or centrifugation step is critical to separate the undissolved solid from the saturated solution, ensuring that only the dissolved compound is quantified.

Step-by-Step Protocol
  • Preparation:

    • Add an excess amount of this compound to a known volume of the test solvent in a sealed vial. The excess solid is crucial to ensure that a saturated solution is formed.

  • Equilibration:

    • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to allow the system to reach equilibrium[6].

  • Phase Separation:

    • Separate the undissolved solid from the solution. This can be achieved by:

      • Filtration: Use a syringe filter with a low-binding membrane (e.g., PVDF or PTFE) to filter the supernatant. Discard the initial portion of the filtrate to saturate any potential binding sites on the filter.

      • Centrifugation: Centrifuge the vials at a high speed to pellet the undissolved solid. Carefully collect the supernatant.

  • Quantification:

    • Dilute the clear supernatant with a suitable solvent.

    • Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS)[6].

  • Data Analysis:

    • Construct a calibration curve using standards of known concentrations.

    • Determine the concentration of the compound in the diluted supernatant from the calibration curve.

    • Calculate the equilibrium solubility in the original solvent, accounting for the dilution factor.

Workflow for Equilibrium Solubility Determination

Equilibrium_Solubility cluster_prep Preparation cluster_equilibrate Equilibration cluster_separate Phase Separation cluster_quantify Quantification A Add excess solid to solvent B Agitate at constant T (24-72 hours) A->B Incubate C Filter or Centrifuge B->C Separate D Dilute Supernatant C->D Prepare for Analysis E Analyze by HPLC or LC-MS D->E Inject

Caption: Workflow for Equilibrium Solubility Determination.

Kinetic Solubility Determination

Kinetic solubility assays are high-throughput methods used in early drug discovery to rapidly assess the solubility of a large number of compounds[7][8]. These methods measure the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (typically in DMSO).

Causality Behind the Protocol

This method mimics the conditions of many high-throughput biological screens where compounds are introduced into an aqueous buffer from a DMSO stock. The short incubation time does not allow for the system to reach thermodynamic equilibrium. Instead, it provides a measure of the apparent solubility under these specific, kinetically controlled conditions. This is highly relevant for identifying potential solubility issues that might affect the results of in vitro assays.

Step-by-Step Protocol (Nephelometric Method)
  • Preparation:

    • Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

  • Assay Plate Preparation:

    • Dispense a small volume of the DMSO stock solution into the wells of a microtiter plate.

    • Add the aqueous buffer (e.g., phosphate-buffered saline, PBS) to the wells to achieve a range of final compound concentrations.

  • Incubation:

    • Mix the contents of the wells and incubate at a controlled temperature for a short period (e.g., 1-2 hours)[7].

  • Detection:

    • Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.

  • Data Analysis:

    • The kinetic solubility is reported as the highest concentration at which no significant increase in light scattering is observed compared to a control.

Workflow for Kinetic Solubility Determination

Kinetic_Solubility cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation cluster_detection Detection A Prepare DMSO stock solution B Dispense stock to plate A->B C Add aqueous buffer B->C Dilute D Incubate at constant T (1-2 hours) C->D Incubate E Measure light scattering (Nephelometry) D->E Read Plate

Caption: Workflow for Kinetic Solubility Determination.

Practical Implications for Researchers

A thorough understanding of the solubility profile of this compound is essential for its effective use in research and development.

  • For Synthetic Chemists: The high solubility in polar protic solvents like methanol and ethanol makes them suitable for reaction workups and purifications such as recrystallization. Conversely, its insolubility in nonpolar solvents can be exploited for precipitation and isolation of the compound.

  • For Analytical Chemists: The choice of solvent for preparing analytical standards is critical. DMSO is a good choice for preparing concentrated stock solutions, but care must be taken to avoid precipitation when diluting into aqueous mobile phases for HPLC analysis.

  • For Biologists and Pharmacologists: The high aqueous solubility is advantageous for in vitro and in vivo studies. However, it is still crucial to determine the kinetic solubility in the specific assay buffer to ensure that the compound remains in solution at the tested concentrations.

Conclusion

The solubility of this compound is a key determinant of its utility in drug discovery and development. As a hydrochloride salt, it exhibits high solubility in polar protic solvents, particularly water, and moderate to high solubility in polar aprotic solvents like DMSO. Its solubility is poor in nonpolar organic solvents. The choice of experimental method for determining solubility—equilibrium versus kinetic—should be guided by the specific research question and the stage of development. By leveraging the information and protocols presented in this guide, researchers can make informed decisions regarding the handling and application of this important synthetic intermediate, thereby facilitating the advancement of their scientific objectives.

References

  • Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. (n.d.). Chinese Pharmaceutical Journal.
  • Equilibrium Solubility Assays Protocol. (n.d.). AxisPharm.
  • Kinetic Solubility Assays Protocol. (n.d.). AxisPharm.
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). Protocols.io.
  • ADME Solubility Assay. (n.d.). BioDuro.
  • In vitro solubility assays in drug discovery. (n.d.). PubMed.
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (n.d.). Enamine.
  • Can anyone tell me how to perform equilibrium solubility studies step by step practically? (2013, November 12). ResearchGate.
  • General Experimental Protocol for Determining Solubility. (n.d.). Benchchem.
  • Equilibrium solubility measurement. (n.d.). Bio-protocol.
  • Physicochemical Properties and Solubility of Hydrochloride Mucolytic Agents. (n.d.). ResearchGate.
  • solubility experimental methods.pptx. (n.d.). Slideshare.
  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. (2018, July 2). World Health Organization.
  • Compound solubility measurements for early drug discovery. (2022, May 31). Life Chemicals.
  • Summary of solubility measurement protocols of each company before harmonization. (n.d.). ResearchGate.
  • Hydrochloride Salt of the GABAkine KRM-II-81. (2022, July 27). ACS Omega.
  • 5,7,8-Trichloro-1,2,3,4-tetrahydroisoquinoline. (n.d.). PubChem.
  • 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline. (n.d.). PubChem.
  • 5-Chloro-1,2,3,4-tetrahydroisoquinoline. (n.d.). PubChem.
  • This compound. (n.d.). BLD Pharm.
  • Hydrochloride. (n.d.). Wikipedia.
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (n.d.). MDPI.
  • Solubility modeling, solvent effect and mixing properties of 5-chloro-8-hydroxyquinoline (Form Ⅰ) in twelve pure solvents at various temperatures. (2025, August 10). ResearchGate.
  • 5-Chloro-1,2,3,4-tetrahydro-isoquinoline. (n.d.). Santa Cruz Biotechnology.
  • Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. (2012, June 11). PubMed.
  • 1,2,3,4-Tetrahydroisoquinoline Hydrochloride. (n.d.). PubChem.
  • 1,2,3,4-Tetrahydroisoquinoline. (n.d.). PubChem.
  • 6-Chloro-1,2,3,4-tetrahydroisoquinoline. (n.d.). PubChem.
  • This compound. (n.d.). MySkinRecipes.

Sources

Spectroscopic data (NMR, IR, Mass Spec) for 5-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug discovery. The tetrahydroisoquinoline scaffold is a privileged structure found in numerous natural products and pharmacologically active molecules. The precise placement of a chlorine atom on the aromatic ring significantly influences the molecule's electronic properties and steric profile, making it a key intermediate for synthesizing targeted therapeutic agents.

Accurate and comprehensive structural elucidation is paramount for any chemical entity intended for further development. This guide provides a detailed analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As direct published spectra for this specific salt are not consistently available in a consolidated format, this document synthesizes data from foundational spectroscopic principles and analysis of closely related structural analogs to provide a robust and predictive characterization.

Molecular Structure and Properties

The first step in any spectroscopic analysis is a thorough understanding of the molecule's structure. The hydrochloride salt form ensures that the secondary amine in the tetrahydroisoquinoline ring is protonated, forming an ammonium ion.

cluster_0 This compound C9H10ClN • HCl C9H10ClN • HCl mol <TABLEBORDER='0'CELLBORDER='0'CELLSPACING='0'><TR><TD><IMGSRC='https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=12595083&t=l'width='150'/>TD>TR>TABLE>

Caption: Molecular Structure of 5-Chloro-1,2,3,4-tetrahydroisoquinoline.

Table 1: Chemical and Physical Properties

Property Value Source
Molecular Formula C₉H₁₁Cl₂N N/A
Molecular Weight 204.10 g/mol N/A
CAS Number 799274-05-8
Parent Compound (Free Base) C₉H₁₀ClN

| Parent MW (Free Base) | 167.63 g/mol | |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis below is based on established substituent effects and data from analogous compounds, such as 1,2,3,4-tetrahydroisoquinoline hydrochloride[1] and its 5-bromo derivative.[2][3]

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to show distinct signals for the aliphatic protons of the saturated ring and the aromatic protons on the substituted benzene ring. The presence of the hydrochloride salt will cause the N-H protons to appear as a broad signal at a downfield chemical shift and may induce diastereotopicity in adjacent methylene protons.

Table 2: Predicted ¹H NMR Chemical Shifts (Referenced to TMS)

Proton Assignment Predicted δ (ppm) Multiplicity Integration Rationale and Comparative Insights
N₂-H₂⁺ 9.5 - 10.5 Broad Singlet 2H The ammonium protons are acidic and exchange, leading to a broad, downfield signal.
H-8 7.35 - 7.45 Doublet (d) 1H Ortho to the chlorine atom, this proton is expected to be deshielded.
H-6 7.25 - 7.35 Doublet (d) 1H Para to the chlorine, its shift is influenced by resonance and inductive effects.
H-7 7.15 - 7.25 Triplet (t) 1H Meta to the chlorine, coupled to both H-6 and H-8.
C₁-H₂ 4.30 - 4.40 Singlet / AB quartet 2H Benzylic and adjacent to the protonated nitrogen, these protons are significantly deshielded. They may appear as a singlet or a more complex multiplet if rotation is restricted.
C₃-H₂ 3.30 - 3.45 Triplet (t) 2H Adjacent to the protonated nitrogen, deshielded relative to the C4 protons.

| C₄-H₂ | 3.05 - 3.20 | Triplet (t) | 2H | Benzylic protons coupled to the C3 protons. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides one signal for each unique carbon atom. The chemical shifts are highly sensitive to the electronic environment, with the chlorine substituent exerting predictable ipso, ortho, para, and meta effects on the aromatic carbons. Data for the parent 1,2,3,4-tetrahydroisoquinoline is used as a baseline for these predictions.[4]

Table 3: Predicted ¹³C NMR Chemical Shifts (Referenced to TMS)

Carbon Assignment Predicted δ (ppm) Rationale and Comparative Insights
C-5 132 - 134 Ipso-carbon attached to chlorine, its shift is directly influenced by the halogen.
C-4a 130 - 132 Aromatic quaternary carbon at the ring junction.
C-8a 128 - 130 Aromatic quaternary carbon at the ring junction, adjacent to the chlorine-bearing carbon.
C-7 127 - 129 Meta to the chlorine, expected to be least affected among the CH carbons.
C-6 126 - 128 Para to the chlorine, shielded by resonance effects.
C-8 125 - 127 Ortho to the chlorine, shielded by the halogen's anisotropic effect.
C-1 45 - 47 Aliphatic carbon adjacent to the nitrogen and the aromatic ring.
C-3 40 - 42 Aliphatic carbon adjacent to the nitrogen.

| C-4 | 25 - 27 | Aliphatic benzylic carbon, typically the most upfield signal. |

Experimental Protocol for NMR Spectroscopy

prep Sample Preparation dissolve Dissolve 5-10 mg in 0.6 mL of deuterated solvent (e.g., DMSO-d6) prep->dissolve transfer Transfer to 5 mm NMR tube dissolve->transfer acq Data Acquisition transfer->acq instrument Place in NMR spectrometer (e.g., 400 MHz or higher) acq->instrument lock Lock and shim the instrument instrument->lock acquire Acquire ¹H, ¹³C, and 2D spectra (COSY, HSQC) lock->acquire proc Data Processing acquire->proc transform Apply Fourier Transform proc->transform phase Phase and baseline correction transform->phase integrate Integrate signals and assign chemical shifts phase->integrate

Caption: Standard workflow for NMR sample preparation and data acquisition.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound.

  • Dissolution: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆ (which is excellent for hydrochloride salts as it solubilizes them well and the labile N-H protons are often clearly visible).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Acquisition: Insert the tube into the NMR spectrometer. Perform standard locking, tuning, and shimming procedures to optimize magnetic field homogeneity.

  • Experiment Execution: Acquire a standard one-dimensional ¹H spectrum, followed by a ¹³C{¹H} spectrum. For unambiguous assignments, two-dimensional experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) are highly recommended.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, key features will include vibrations from the ammonium group, the aromatic ring, and the C-Cl bond. The spectrum of the parent compound, 1,2,3,4-tetrahydroisoquinoline, provides a useful reference.[5]

Table 4: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group Intensity
3200 - 2700 N⁺-H Stretch Secondary Ammonium Strong, Broad
3100 - 3000 C-H Stretch Aromatic Medium
3000 - 2850 C-H Stretch Aliphatic (CH₂) Medium
1600 - 1450 C=C Stretch Aromatic Ring Medium-Strong
1200 - 1000 C-N Stretch Aliphatic Amine Medium

| 800 - 600 | C-Cl Stretch | Aryl Halide | Strong |

Experimental Protocol for IR Spectroscopy (ATR)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and allowing it to dry.

  • Background Scan: Record a background spectrum of the empty ATR stage. This is crucial as it will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.

  • Data Collection: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues. For this compound, the analysis will focus on the free base (C₉H₁₀ClN) as the hydrochloride salt will dissociate in the ion source.

Calculated Mass: The monoisotopic mass of the free base is 167.0502 g/mol .

A key feature in the mass spectrum will be the characteristic isotopic pattern of chlorine. Chlorine exists as two major isotopes: ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in two molecular ion peaks:

  • [M]⁺: The peak corresponding to the molecule with ³⁵Cl.

  • [M+2]⁺: A peak two mass units higher, corresponding to the molecule with ³⁷Cl, with an intensity approximately one-third that of the [M]⁺ peak.

Predicted Fragmentation Pathway

The fragmentation of tetrahydroisoquinolines is well-studied.[6] A primary fragmentation event is often a retro-Diels-Alder (RDA) reaction on the saturated ring, or cleavage alpha to the nitrogen atom.

Caption: A plausible fragmentation pathway for 5-Chloro-1,2,3,4-tetrahydroisoquinoline.

  • Molecular Ion ([M]⁺, m/z 167/169): The intact molecule after ionization.

  • Loss of CH₂NH (m/z 139/141): A common fragmentation is the cleavage of the C1-N2 and C3-C4 bonds, leading to the expulsion of a CH₂=NH radical and formation of a stable chloro-substituted vinylbenzyl cation.

  • Further Fragmentation (m/z 125/127): The fragment at m/z 139 may lose another methylene group to yield a chlorophenyl cation.

Experimental Protocol for Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Infusion: Introduce the sample into the electrospray ionization (ESI) source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions, typically the protonated molecule [M+H]⁺.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight). A full scan MS spectrum is acquired to identify the [M+H]⁺ ion (at m/z 168/170).

  • Tandem MS (MS/MS): To confirm the structure, perform a product ion scan. Isolate the parent ion (m/z 168) and subject it to collision-induced dissociation (CID) with an inert gas (like argon or nitrogen) to generate fragment ions, which are then mass-analyzed.

Conclusion

The structural confirmation of this compound relies on a multi-technique spectroscopic approach. ¹H and ¹³C NMR define the precise carbon-hydrogen framework and connectivity. IR spectroscopy confirms the presence of key functional groups, particularly the secondary ammonium salt. Finally, mass spectrometry validates the molecular weight and provides structural information through characteristic isotopic patterns and fragmentation analysis. The predictive data and protocols outlined in this guide provide a comprehensive framework for researchers to verify the identity, purity, and structure of this important chemical intermediate.

References

  • Starke, I., Schuster, I., Fülöp, F., & Kleinpeter, E. (2008). Mass spectra of tetrahydroisoquinoline-fused 1,3,2-O,N,P- and 1,2,3-O,S,N-heterocycles: influence of ring size and fusion, of present heteroatoms, substituent effects and of the stereochemistry on fragmentation. Rapid communications in mass spectrometry, 22(10), 1519–1527. [Link]

  • Wang, Y. F., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific reports, 10(1), 819. [Link]

  • PubChem. (n.d.). 5-Chloro-1,2,3,4-tetrahydroisoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). Isoquinoline, 1,2,3,4-tetrahydro-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

Sources

The Chlorine Atom's Crucial Role in the Bioactivity of Tetrahydroisoquinoline Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of pharmacological activities. The strategic introduction of substituents onto the THIQ core is a key strategy in drug discovery to modulate potency, selectivity, and pharmacokinetic properties. Among these, the chlorine atom has emerged as a particularly influential substituent. This technical guide provides an in-depth exploration of the multifaceted role of the chlorine atom in tailoring the bioactivity of THIQ analogs. We will delve into the physicochemical impact of chlorination, examine its effects on key biological targets, and provide detailed experimental protocols for the synthesis and evaluation of these promising compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the "magic" of chlorine in the design of next-generation THIQ-based therapeutics.

Introduction: The Tetrahydroisoquinoline Scaffold and the Significance of Halogenation

The THIQ framework is a privileged structure in drug discovery, present in a multitude of biologically active molecules with applications ranging from anticancer to antimicrobial and neurological treatments.[1][2][3] The versatility of the THIQ core allows for functionalization at various positions, enabling fine-tuning of its interaction with biological targets.

The introduction of halogen atoms, particularly chlorine, has been a time-tested strategy to enhance the therapeutic potential of drug candidates. The chlorine atom, through its unique electronic and steric properties, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.[4] This guide will specifically focus on the deliberate incorporation of chlorine into the THIQ scaffold and the resulting impact on bioactivity.

The Physicochemical Impact of the Chlorine Atom

The substitution of a hydrogen atom with a chlorine atom imparts several key physicochemical changes to a molecule, which in turn modulate its biological activity.

  • Electronegativity and Polarity: Chlorine is a highly electronegative atom, which can create a dipole moment in the C-Cl bond. This can lead to favorable electrostatic interactions with polar residues in a protein's binding pocket.

  • Lipophilicity: The introduction of a chlorine atom generally increases the lipophilicity of a molecule.[5][6] This enhanced lipophilicity can improve membrane permeability and facilitate the crossing of biological barriers, such as the blood-brain barrier. However, excessive lipophilicity can also lead to off-target effects and increased toxicity.

  • Steric Effects: The size of the chlorine atom can introduce steric bulk, which can influence the conformation of the molecule and its fit within a binding site. This can lead to improved selectivity for a particular target.

  • Metabolic Stability: The C-Cl bond is generally more resistant to metabolic degradation compared to a C-H bond. This can increase the half-life of a drug in the body, leading to improved pharmacokinetic profiles.

The Role of Chlorine in Modulating Bioactivity: Case Studies

The strategic placement of a chlorine atom on the THIQ scaffold has been shown to be a powerful tool to enhance activity against a range of biological targets.

Dopamine Receptor Modulation

THIQ analogs are known to interact with dopamine receptors, which are implicated in various neurological disorders. The introduction of a chlorine atom can significantly impact their affinity and selectivity. For instance, the presence of a chlorine atom on the benzylic ring of 1-benzyl-THIQs has been shown to be a critical factor in modulating their affinity for both D1-like and D2-like dopamine receptors.[7]

Experimental Protocol: Dopamine D2 Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of chlorinated THIQ analogs for the dopamine D2 receptor.[1][5][6][7]

Materials:

  • HEK293 cells stably expressing the human dopamine D2 receptor.

  • [³H]-Spiperone (radioligand).

  • Unlabeled spiperone (for non-specific binding).

  • Test compounds (chlorinated THIQ analogs).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Membrane Preparation: Harvest the D2 receptor-expressing cells and homogenize them in ice-cold assay buffer. Centrifuge the homogenate and resuspend the pellet (membrane preparation) in fresh assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of [³H]-spiperone (final concentration ~0.2 nM), and 100 µL of membrane preparation.

    • Non-specific Binding: 50 µL of unlabeled spiperone (final concentration ~10 µM), 50 µL of [³H]-spiperone, and 100 µL of membrane preparation.

    • Competitive Binding: 50 µL of test compound (at various concentrations), 50 µL of [³H]-spiperone, and 100 µL of membrane preparation.

  • Incubation: Incubate the plates at 25°C for 90 minutes.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for each test compound (the concentration that inhibits 50% of specific [³H]-spiperone binding). Convert the IC50 values to Ki (inhibition constant) values using the Cheng-Prusoff equation.

Anticancer Activity: KRas Inhibition

The Kirsten rat sarcoma viral oncogene homolog (KRas) is a frequently mutated oncogene in various cancers. THIQ derivatives have emerged as promising KRas inhibitors. Notably, the presence of a chloro group on the phenyl ring of THIQ analogs has been shown to significantly enhance their KRas inhibitory activity. For example, compound GM-3-18, a THIQ analog bearing a 4-chloro substitution on the phenyl ring, exhibited potent KRas inhibition against several colon cancer cell lines.[8][9]

Table 1: KRas Inhibitory Activity of Representative THIQ Analogs

CompoundR GroupCell LineIC50 (µM)Reference
GM-3-164-CH₃HCT1161.6 - 2.6[8]
GM-3-18 4-Cl HCT116 0.9 - 10.7 [8][9]
GM-3-1214-C₂H₅HCT116-[8]
Experimental Protocol: KRas Inhibition Assay in HCT116 Cells

This protocol describes a cell-based assay to evaluate the inhibitory effect of chlorinated THIQ analogs on KRas signaling in the HCT116 colon cancer cell line, which harbors a KRAS mutation.[8][10][11]

Materials:

  • HCT116 human colon carcinoma cells.

  • Complete culture medium (e.g., McCoy's 5A with 10% FBS).

  • Test compounds (chlorinated THIQ analogs).

  • MTT or CellTiter-Glo® reagent for cell viability assessment.

  • 96-well cell culture plates.

  • Plate reader.

Procedure:

  • Cell Seeding: Seed HCT116 cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the chlorinated THIQ analogs for 72 hours. Include a vehicle control (e.g., DMSO).

  • Cell Viability Assay (MTT):

    • Add MTT reagent to each well and incubate for 4 hours.

    • Solubilize the formazan crystals with a solubilization buffer.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Antibacterial Activity

Chlorinated quinoline and isoquinoline derivatives have long been recognized for their antibacterial properties. The chlorine atom can enhance the antibacterial potency of the THIQ scaffold, likely by increasing its ability to penetrate bacterial cell walls and interact with intracellular targets. Studies have shown that certain chlorinated quinoline derivatives exhibit significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[12][13][14]

Table 2: Antibacterial Activity of a Representative Chlorinated Quinoline Derivative

CompoundBacterial StrainMIC (µg/mL)Reference
3-chloro-4-fluoro substituted quinolineMRSA1.5[12]
Experimental Protocol: Antibacterial Minimum Inhibitory Concentration (MIC) Assay

This protocol details the broth microdilution method to determine the MIC of chlorinated THIQ analogs against bacterial strains, following CLSI guidelines.[12][14][15][16][17]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus).

  • Mueller-Hinton Broth (MHB).

  • Test compounds (chlorinated THIQ analogs).

  • 96-well microplates.

  • Bacterial inoculum standardized to 0.5 McFarland.

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of the test compounds in MHB in a 96-well plate.

  • Inoculation: Add a standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Synthesis of Chlorinated Tetrahydroisoquinoline Analogs

The synthesis of chlorinated THIQ analogs can be achieved through established synthetic routes, primarily the Bischler-Napieralski and Pictet-Spengler reactions.

Bischler-Napieralski Reaction

This reaction involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) to form a 3,4-dihydroisoquinoline, which is then reduced to the corresponding THIQ.[4][8][9]

Experimental Protocol: Synthesis of a Dichloro-substituted THIQ Analog

This protocol describes the synthesis of 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride.[11]

Step 1: N-Benzylation of 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline

  • To a solution of 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride in a suitable organic solvent (e.g., DMF), add a base (e.g., K₂CO₃).

  • Cool the mixture to 0°C and add benzyl bromide dropwise.

  • Stir the reaction at 0°C for 20 hours.

  • Work up the reaction to isolate 2-benzyl-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline.

Step 2: Carboxylation

  • Dissolve the product from Step 1 in anhydrous THF with TMEDA.

  • Cool the solution to -60°C under a nitrogen atmosphere.

  • Add n-butyllithium dropwise, maintaining the temperature below -50°C.

  • Bubble carbon dioxide gas through the reaction mixture.

  • Acidify the reaction to obtain 2-benzyl-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid.

Step 3: Debenzylation

  • Dissolve the carboxylated product in a suitable solvent (e.g., methanol) and add an acid (e.g., HCl).

  • Add palladium on carbon (Pd/C) as a catalyst.

  • Hydrogenate the mixture to remove the benzyl group and obtain the final product, 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride.

Pictet-Spengler Reaction

This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form the THIQ ring system.[2][3][13][18]

Visualizing the Workflows

Diagram 1: General Synthetic Workflow for Chlorinated THIQs

Synthesis_Workflow cluster_BN Bischler-Napieralski Route cluster_PS Pictet-Spengler Route Amide Chlorinated β-Arylethylamide DHIQ 3,4-Dihydroisoquinoline Amide->DHIQ POCl₃ THIQ_BN Chlorinated THIQ DHIQ->THIQ_BN Reduction (e.g., NaBH₄) Amine Chlorinated β-Arylethylamine Imine Iminium Ion Intermediate Amine->Imine Carbonyl Aldehyde/Ketone Carbonyl->Imine THIQ_PS Chlorinated THIQ Imine->THIQ_PS Acid Catalyst

Caption: Synthetic routes to chlorinated THIQs.

Diagram 2: Experimental Workflow for Bioactivity Screening

Bioactivity_Workflow Start Synthesized Chlorinated THIQ Analogs Dopamine_Assay Dopamine Receptor Binding Assay Start->Dopamine_Assay KRas_Assay KRas Inhibition (Cell Viability Assay) Start->KRas_Assay MIC_Assay Antibacterial MIC Assay Start->MIC_Assay Data_Analysis Data Analysis (IC50, Ki, MIC) Dopamine_Assay->Data_Analysis KRas_Assay->Data_Analysis MIC_Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR

Caption: Workflow for evaluating the bioactivity of chlorinated THIQs.

Conclusion and Future Perspectives

The incorporation of a chlorine atom into the tetrahydroisoquinoline scaffold is a powerful and versatile strategy for modulating its biological activity. As demonstrated, chlorination can significantly enhance affinity for dopamine receptors, boost anticancer activity through KRas inhibition, and improve antibacterial potency. The detailed experimental protocols provided in this guide offer a practical framework for the synthesis and evaluation of these promising compounds.

Future research in this area should focus on exploring the effects of chlorine substitution at various positions of the THIQ ring to further refine selectivity and potency. Additionally, investigating the impact of chlorination on the pharmacokinetic and toxicological profiles of these analogs will be crucial for their translation into clinical candidates. The continued exploration of chlorinated THIQ derivatives holds immense potential for the development of novel therapeutics to address a wide range of diseases.

References

  • ResearchGate. (2025). Structure-activity relationship of dopaminergic halogenated 1-benzyl-tetrahydroisoquinoline derivatives. [Link]

  • ACS Omega. (2023). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. [Link]

  • PubMed Central (PMC). (2020). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. [Link]

  • PubMed. (2020). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. [Link]

  • PubMed Central (PMC). (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. [Link]

  • PubMed Central (PMC). (2018). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. [Link]

  • Journal of Biological Chemistry. (2011). Identification of Mutant K-Ras-dependent Phenotypes Using a Panel of Isogenic Cell Lines. [Link]

  • PubMed Central (PMC). (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. [Link]

  • Molecules. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. [Link]

  • Organic Reactions. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. [Link]

  • Cambridge University Press. (2018). Pictet-Spengler Isoquinoline Synthesis. [Link]

  • MDPI. (2022). Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole. [Link]

  • ResearchGate. (2014). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. [Link]

  • MDPI. (2021). Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. [Link]

  • RSC Publishing. (2018). Construction of 4-spiroannulated tetrahydroisoquinoline skeletons via a sequential ring opening of aziridines and Pictet–Spengler reaction. [Link]

  • PubMed Central (PMC). (2019). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. [Link]

  • ResearchGate. (2019). Pictet–Spengler Tetrahydroisoquinoline Synthese. [Link]

  • CORE. (2019). Design and synthesis of new quinoline hybrid derivatives and their antimicrobial, antimalarial and antitubercular activities. [Link]

  • Google Patents. (2020). CN110724098A - Synthetic method of 5, 7-dichloro-1, 2,3, 4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride.
  • PubMed Central (PMC). (2008). A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives. [Link]

  • Centurion University. (n.d.). Synthesis of isoquinolines. [Link]

Sources

A Senior Application Scientist's Guide to 5-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride: Sourcing, Quality Control, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Privileged Scaffold

In the landscape of modern drug discovery, the 1,2,3,4-tetrahydroisoquinoline (THIQ) core is recognized as a "privileged scaffold."[1][2][3] Its rigid, three-dimensional structure is present in numerous natural products and serves as a versatile template for designing ligands that interact with a wide array of biological targets.[2][3] The targeted introduction of substituents, such as a chlorine atom at the 5-position, allows for the fine-tuning of a molecule's steric and electronic properties, profoundly influencing its pharmacokinetic and pharmacodynamic profile.

5-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS: 799274-05-8) is a key building block for chemists aiming to leverage the THIQ scaffold. Its utility lies in its ability to serve as a starting point for the synthesis of more complex molecules, enabling the exploration of chemical space in the quest for novel therapeutics.[1] This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of its commercial availability, essential quality control protocols, and safe handling procedures, ensuring the integrity and reproducibility of your research.

Compound Identification and Physicochemical Properties

Precise identification is the first step in ensuring experimental validity. The key identifiers and properties for this compound are summarized below.

PropertyValueSource
IUPAC Name 5-chloro-1,2,3,4-tetrahydroisoquinoline;hydrochloridePubChem
CAS Number 799274-05-8BLD Pharm[4]
Molecular Formula C₉H₁₁Cl₂NChemUniverse[5]
Molecular Weight 204.10 g/mol ChemUniverse[5]
Synonyms 5-CHLORO-1,2,3,4-TETRAHYDRO-ISOQUINOLINE HCLChemUniverse[5]

Note: The free base, 5-Chloro-1,2,3,4-tetrahydroisoquinoline, has a different CAS number (73075-43-1) and molecular weight (167.64 g/mol ).[6][7] It is critical to specify the hydrochloride salt for procurement and experimental records.

Commercial Availability and Sourcing

Securing a reliable supply of high-purity starting materials is paramount for any research program. This compound is available from several chemical suppliers, typically on a research scale. When selecting a supplier, researchers should prioritize those who provide comprehensive analytical data, such as a Certificate of Analysis (CoA), and have transparent quality management systems.

SupplierProduct NumberPurity/GradeAvailable Quantities
BLD Pharm BD138657>97%1g, 5g, 25g
MySkinRecipes N/AResearch Grade0.100 g
ChemUniverse CB71716>97%Inquire for quantities
ChemicalBook CB71716270>97%Inquire for quantities
Hengyuan Fine Chemical N/AResearch GradeInquire for quantities[8]

Note: Availability and product specifications are subject to change. Always verify the information directly with the supplier before ordering.

Synthetic Context: The Genesis of the THIQ Core

Understanding the synthetic origin of a building block provides valuable insight into potential impurities. The 1,2,3,4-tetrahydroisoquinoline skeleton is most classically constructed via the Pictet-Spengler reaction .[9][10] This involves the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution to close the ring.[3] Another prominent method is the Bischler-Napieralski reaction , where an N-acyl-β-phenylethylamine is cyclized using a dehydrating agent to form a 3,4-dihydroisoquinoline, which is subsequently reduced to the THIQ.[9]

Synthetic_Pathways Generalized Synthetic Routes to THIQ Core cluster_0 Pictet-Spengler Reaction cluster_1 Bischler-Napieralski Reaction PEA β-Phenylethylamine Schiff_Base Schiff Base Intermediate PEA->Schiff_Base Condensation Aldehyde Aldehyde / Ketone Aldehyde->Schiff_Base Condensation THIQ_PS Tetrahydroisoquinoline Schiff_Base->THIQ_PS Acid-catalyzed Cyclization Acyl_PEA N-Acyl-β-phenylethylamine DHIQ Dihydroisoquinoline Acyl_PEA->DHIQ Dehydrative Cyclization (e.g., POCl₃) THIQ_BN Tetrahydroisoquinoline DHIQ->THIQ_BN Reduction (e.g., NaBH₄)

Caption: Key synthetic strategies for the tetrahydroisoquinoline scaffold.

Quality Control: A Framework for Experimental Integrity

The unverified use of reagents is a significant source of irreproducible data. A robust quality control (QC) workflow is not merely a suggestion but a requirement for scientific rigor. Upon receipt of this compound, a series of analytical checks should be performed to confirm its identity and purity.

QC_Workflow QC Workflow for Incoming Reagents Start Reagent Received Doc_Check Verify CoA and SDS Start->Doc_Check Visual_Inspect Visual Inspection (Color, Form) Doc_Check->Visual_Inspect Analytical_Test Analytical Testing Visual_Inspect->Analytical_Test Pass QC Pass Analytical_Test->Pass Purity ≥ 97% Identity Confirmed Fail QC Fail Analytical_Test->Fail Out of Spec Release Release to Lab Inventory Pass->Release Quarantine Quarantine & Contact Supplier Fail->Quarantine

Caption: A self-validating workflow for incoming chemical reagents.

Recommended Analytical Protocol: Purity Assessment by HPLC-UV

High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for assessing the purity of aromatic compounds. The following protocol is a representative method; specific parameters may require optimization.

Objective: To determine the purity of this compound by calculating the area percentage of the main peak.

Methodology:

  • Instrumentation & Columns:

    • HPLC system with a quaternary pump, autosampler, and UV/Vis detector.

    • Reversed-Phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagent & Sample Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water. Causality: TFA acts as an ion-pairing agent, improving peak shape for basic compounds like THIQs.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution. Further dilute as needed to be within the linear range of the detector.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C. Causality: Maintaining a constant temperature ensures reproducible retention times.

    • Detection Wavelength: 220 nm and 254 nm. Causality: The aromatic isoquinoline core provides strong UV absorbance at these wavelengths.

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0.0 5
      20.0 95
      25.0 95
      25.1 5

      | 30.0 | 5 |

  • System Suitability:

    • Before sample analysis, perform at least five replicate injections of the standard.

    • The Relative Standard Deviation (RSD) for the peak area and retention time should be ≤ 2.0%. This validates that the system is performing consistently.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percentage of the main peak corresponding to the compound of interest.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

For chiral compounds, specialized chiral HPLC methods are required to determine enantiomeric purity.[11][12]

Safe Handling, Storage, and Disposal

Adherence to safety protocols is non-negotiable. Information should be derived from the supplier's Safety Data Sheet (SDS).[13][14][15][16]

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[13]

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[15][16] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[13]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[15][16] Keep away from strong oxidizing agents and incompatible materials.

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water.[13]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[15]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately.

    • Inhalation: Move the person to fresh air.[13]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable chemical tool for researchers engaged in the synthesis of novel bioactive compounds. Its commercial availability from multiple suppliers makes it an accessible starting point for discovery programs. However, this accessibility must be paired with a disciplined approach to procurement, quality control, and safety. By implementing the workflows and protocols outlined in this guide, scientists can ensure the integrity of their starting materials, leading to more reliable, reproducible, and ultimately successful research outcomes.

References

  • ALLGREEN. (n.d.). Customized 5,7-DI-CHLORO-1,2,3,4-TETRAHYDROISOQUINOLINE HCL CAS NO. 73075-47-5 Manufacturers, Suppliers.
  • MySkinRecipes. (n.d.). This compound.
  • Hengyuan Fine Chemical. (n.d.). This compound.
  • BLD Pharm. (n.d.). 799274-05-8 | this compound.
  • ChemicalBook. (n.d.). 5-chloro-1,2,3,4-tetrahydro-quinoline hydrochloride.
  • (n.d.). The Role of Tetrahydroisoquinolines in Modern Drug Discovery.
  • Sigma-Aldrich. (2025). Safety Data Sheet - 1,2,3,4-tetrahydroquinoline.
  • Google Patents. (2020). CN110724098A - Synthetic method of 5, 7-dichloro-1, 2,3, 4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride.
  • Santa Cruz Biotechnology. (n.d.). 5-Chloro-1,2,3,4-tetrahydro-isoquinoline | CAS 73075-43-1.
  • Sigma-Aldrich. (2024). Safety Data Sheet - Tetrahydrozoline hydrochloride.
  • Smolecule. (2023). 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline.
  • (n.d.). Safety Data Sheet - 1,2,3,4-Tetrahydroisoquinoline.
  • Fisher Scientific. (2024). Safety Data Sheet - N-BOC-D-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid.
  • Fisher Scientific. (2013). Safety Data Sheet - 7-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride, 97%.
  • ChemUniverse. (n.d.). This compound - CAS:799274-05-8.
  • ChemUniverse. (n.d.). Request A Quote.
  • Thermo Fisher Scientific. (n.d.). Certificate of analysis.
  • Gasparyan, M., et al. (2018). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Molecules, 23(10), 2453.
  • Kamal, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 13245-13269.
  • (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances.
  • Kiss, L. (2019).
  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines.
  • PubChem. (n.d.). 5-Chloro-1,2,3,4-tetrahydroisoquinoline.
  • PubChem. (n.d.). 5,7,8-Trichloro-1,2,3,4-tetrahydroisoquinoline.
  • PubChem. (n.d.). 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline.
  • Ilisz, I., et al. (2015). High-performance liquid chromatographic enantioseparation of cationic 1,2,3,4-tetrahydroisoquinoline analogs on Cinchona alkaloid-based zwitterionic chiral stationary phases. Analytical and Bioanalytical Chemistry, 407(3), 961-972.
  • (2025). Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid. Molecules.

Sources

An In-depth Technical Guide to the Physical and Chemical Properties of 5-Chloro-1,2,3,4-tetrahydroisoquinoline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Note on Data and Application

Introduction: The Significance of the Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of biological activities.[1] The inherent structural features of the THIQ nucleus allow for diverse functionalization, leading to compounds with applications in areas such as neurology and oncology. The introduction of a chlorine atom at the 5-position of the aromatic ring, as in 5-Chloro-1,2,3,4-tetrahydroisoquinoline, significantly influences the electronic properties of the molecule, potentially modulating its binding affinity and pharmacokinetic profile. This guide focuses on the hydrochloride salt, a common form for improving the solubility and handling of amine-containing compounds.

Molecular Structure and Identification

A clear understanding of the molecular structure is fundamental to interpreting its chemical behavior and spectroscopic data.

Diagram: Chemical Structure of 5-Chloro-1,2,3,4-tetrahydroisoquinoline Hydrochloride

Caption: 2D structure of this compound.

IdentifierValueSource
Chemical Name This compoundN/A
CAS Number 799274-05-8[1]
Molecular Formula C₉H₁₁Cl₂N[2]
Molecular Weight 204.09 g/mol [2]
Appearance White to off-white solid[3]
Storage Store under inert gas (nitrogen or argon) at 2-8°C.[3]

Physical Properties: A Comparative Approach

Precise experimental data for the melting point, boiling point, and solubility of this compound are not widely published. However, we can infer its likely properties based on the behavior of similar hydrochloride salts and provide standardized protocols for their experimental determination.

Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. For hydrochloride salts of amines, the melting point is often a decomposition temperature.

Expected Properties: As a hydrochloride salt, this compound is expected to be a crystalline solid with a relatively high melting point compared to its free base. Impurities will typically lead to a depression and broadening of the melting range.[4]

Experimental Protocol: Melting Point Determination (Capillary Method) [5]

Objective: To determine the melting range of a solid organic compound.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if sample is not a fine powder)

Procedure:

  • Sample Preparation: Ensure the sample is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.

  • Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. A sample height of 2-3 mm is ideal.

  • Measurement:

    • Place the loaded capillary tube into the heating block of the melting point apparatus.

    • If the approximate melting point is unknown, perform a rapid heating (10-20 °C/min) to get a preliminary range.

    • For an accurate measurement, use a fresh sample and set the heating rate to 1-2 °C/min, starting about 15-20 °C below the approximate melting point.

  • Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid particle melts (T2). The melting range is reported as T1-T2.

Self-Validation: A sharp melting range (typically ≤ 2 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities. A mixed melting point determination with a known standard can confirm the identity of the compound.[4]

Solubility

The hydrochloride salt form is intended to enhance the aqueous solubility of the parent amine.

Expected Solubility Profile: Based on the principles of "like dissolves like," this compound, being an ionic salt, is expected to be soluble in polar protic solvents such as water, methanol, and ethanol. Its solubility is predicted to be low in nonpolar aprofotic solvents like hexane and toluene.[6]

Experimental Protocol: Isothermal Equilibrium Solubility Determination [6][7]

Objective: To quantitatively determine the solubility of a compound in a specific solvent at a given temperature.

Apparatus:

  • Analytical balance

  • Vials with screw caps

  • Thermostatic shaker or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrument.

Procedure:

  • Preparation of a Saturated Solution: Add an excess amount of the compound to a known volume of the solvent in a vial. The presence of undissolved solid is crucial.

  • Equilibration: Seal the vial and place it in a thermostatic shaker at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

  • Phase Separation: Allow the vial to stand at the same temperature until the solid has settled. Centrifuge the vial to further separate the solid from the supernatant.

  • Sample Preparation and Analysis: Carefully withdraw an aliquot of the clear supernatant and filter it through a syringe filter. Dilute the filtrate with a known volume of a suitable solvent. Quantify the concentration of the compound in the diluted sample using a pre-validated HPLC method.

  • Calculation: Calculate the solubility from the measured concentration and the dilution factor.

Causality and Self-Validation: The formation of the hydrochloride salt from the free amine introduces ionic character, leading to stronger interactions with polar solvent molecules and thus increasing solubility in those solvents.[8] The consistency of solubility measurements across multiple time points after the initial equilibration period validates that equilibrium has been reached.

Chemical Properties and Reactivity

The chemical properties of this compound are dictated by the tetrahydroisoquinoline ring system, the chloro-substituent on the aromatic ring, and the hydrochloride salt of the secondary amine.

Acidity/Basicity

The secondary amine in the tetrahydroisoquinoline ring is basic and readily protonated by hydrochloric acid to form the hydrochloride salt. The pKa of the conjugate acid is a measure of the amine's basicity. While the specific pKa for this compound is not available, it is expected to be in the typical range for secondary benzylic amines.

Stability

The compound is expected to be stable under standard laboratory conditions. As a hydrochloride salt, it is less susceptible to oxidation than the corresponding free base. It should be stored in a tightly sealed container, away from strong bases and oxidizing agents.

Synthesis

The synthesis of this compound can be approached through established methods for constructing the tetrahydroisoquinoline core, followed by salt formation. The Pictet-Spengler reaction is a classic and versatile method for this purpose.[9]

Diagram: Generalized Pictet-Spengler Reaction

Caption: The key steps of the Pictet-Spengler synthesis of tetrahydroisoquinolines.

Conceptual Synthesis Protocol:

  • Preparation of the β-arylethylamine precursor: The synthesis would begin with a suitably substituted phenethylamine. For 5-chloro-THIQ, this would be 2-(2-chlorophenyl)ethanamine.

  • Pictet-Spengler Cyclization: The phenethylamine derivative is reacted with a source of formaldehyde (e.g., paraformaldehyde or formalin) in the presence of a strong acid, such as hydrochloric acid or trifluoroacetic acid. The reaction typically requires heating. The acid catalyzes the formation of an iminium ion, which then undergoes an intramolecular electrophilic aromatic substitution to form the tetrahydroisoquinoline ring.

  • Salt Formation and Isolation: If hydrochloric acid is used as the catalyst, the product will be formed as the hydrochloride salt. The product can then be isolated by crystallization, filtration, and drying.

Causality in Synthesis: The electron-donating nature of the alkyl portion of the β-arylethylamine activates the aromatic ring for electrophilic attack by the iminium ion intermediate, driving the cyclization reaction. The use of a strong acid is crucial for the formation of the reactive iminium ion.

Spectroscopic Characterization

Spectroscopic data is essential for the structural elucidation and purity assessment of the compound. While specific spectra for this compound are not publicly available, we can predict the expected features based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum will provide information on the number and connectivity of protons in the molecule.

Predicted ¹H NMR Spectrum (in D₂O or DMSO-d₆):

  • Aromatic Protons: The three protons on the chlorinated aromatic ring will appear as a complex multiplet in the aromatic region (typically δ 7.0-7.5 ppm).

  • CH₂ at C1: The two protons at the C1 position, adjacent to the aromatic ring, will likely appear as a singlet or a narrow multiplet.

  • CH₂ at C3 and C4: The protons on the C3 and C4 positions of the tetrahydroisoquinoline ring will likely appear as triplets or complex multiplets in the aliphatic region (typically δ 2.5-3.5 ppm).

  • N-H Protons: The two protons on the nitrogen (as -NH₂⁺-) will appear as a broad singlet, and its chemical shift will be concentration and solvent-dependent. In D₂O, this peak will exchange and disappear.

For comparison, the ¹H NMR spectrum of the unsubstituted 1,2,3,4-tetrahydroisoquinoline hydrochloride shows characteristic peaks for the aromatic and aliphatic protons.[10] The spectrum of 5-bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride would also serve as a useful reference.[11]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Predicted ¹³C NMR Spectrum:

  • Aromatic Carbons: Six signals are expected in the aromatic region (typically δ 120-140 ppm). The carbon attached to the chlorine atom (C5) will be significantly influenced by the halogen's electronic effects.

  • Aliphatic Carbons: Three signals are expected in the aliphatic region for the C1, C3, and C4 carbons.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Expected IR Absorption Bands:

  • N-H Stretching: A broad band in the region of 2400-3200 cm⁻¹ is characteristic of the N-H⁺ stretching vibrations in an amine salt.[8]

  • C-H Stretching: Aromatic C-H stretching bands will appear just above 3000 cm⁻¹, while aliphatic C-H stretching bands will be just below 3000 cm⁻¹.

  • C=C Stretching: Aromatic ring C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.

  • C-N Stretching: The C-N stretching vibration is expected in the 1250-1020 cm⁻¹ range.

  • C-Cl Stretching: The C-Cl stretching vibration will appear in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will provide the mass-to-charge ratio of the molecular ion and its fragments.

Expected Mass Spectrum:

  • Molecular Ion: In electrospray ionization (ESI) mass spectrometry, the spectrum will show a prominent peak for the cationic form of the molecule (the free base), [M+H]⁺, at m/z corresponding to C₉H₁₁ClN⁺. The isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key diagnostic feature.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, hazard information for the free base and related compounds provides guidance for safe handling.

Hazard Summary (based on the free base, 5-Chloro-1,2,3,4-tetrahydroisoquinoline):

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Recommended Handling Precautions: [12][13][14]

  • Use in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

  • Store in a tightly closed container in a cool, dry place.

Conclusion

This compound is a valuable compound for research and development, particularly in the field of medicinal chemistry. This guide has provided a detailed overview of its known properties, drawing upon data from analogous compounds and established scientific principles where specific experimental data is lacking. The provided protocols for determining key physical properties and the discussion of its expected spectroscopic features offer a solid foundation for researchers working with this and related molecules. As with any chemical, adherence to safe laboratory practices is paramount.

References

  • ALLGREEN. (n.d.). Customized 5,7-DI-CHLORO-1,2,3,4-TETRAHYDROISOQUINOLINE HCL CAS NO. 73075-47-5 Manufacturers, Suppliers - Good Price. Retrieved from [Link]

  • Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190.
  • Hengyuan Fine Chemical. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline. Retrieved from [Link]

  • Ohkubo, M., et al. (1994). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Molecules, 19(11), 1769-1771.
  • Google Patents. (n.d.). CN110724098A - Synthetic method of 5, 7-dichloro-1, 2,3, 4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride.
  • Narayanaswami, S., et al. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155.
  • Poulos, C. G. (n.d.). Experiment 1: Melting-point Determinations. Retrieved from [Link]

  • Al-Jammal, M. K. (n.d.). Determination of melting and boiling points. Retrieved from [Link]

  • Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology, 17(4), 447-455.
  • Stanford Research Systems. (n.d.). Melting Point Determination. Retrieved from [Link]

  • Arizona State University. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

  • Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
  • Bake, B. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy, 34(9), 10-15.
  • NCERT. (n.d.). Tests for Functional Groups in Organic Compounds. Retrieved from [Link]

Sources

The Evolving Landscape of 5-Chloro-1,2,3,4-tetrahydroisoquinolines: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of natural products and its role as a privileged structure in the design of novel therapeutics.[1] This technical guide delves into the nuanced world of a specific, yet profoundly significant, subclass: 5-Chloro-1,2,3,4-tetrahydroisoquinoline and its derivatives. The introduction of a chloro substituent at the 5-position of the THIQ core has been shown to modulate pharmacological activity in compelling ways, opening new avenues for drug development. This document provides an in-depth exploration of the synthesis, known biological activities, and structure-activity relationships (SAR) of these analogs, with a particular focus on their potential as anticancer agents and modulators of the central nervous system. Detailed experimental protocols, mechanistic insights, and data-driven analyses are presented to equip researchers, scientists, and drug development professionals with the critical knowledge to navigate and innovate within this promising chemical space.

Introduction: The Significance of the 5-Chloro-THIQ Scaffold

The THIQ framework is a recurring motif in a vast array of biologically active alkaloids, demonstrating a broad spectrum of pharmacological effects, including antitumor, antimicrobial, and antiviral activities.[2] The strategic placement of substituents on this versatile scaffold is a key strategy in medicinal chemistry to fine-tune potency, selectivity, and pharmacokinetic properties. The introduction of a halogen, specifically a chlorine atom, at the 5-position of the aromatic ring of the THIQ nucleus has emerged as a particularly interesting modification. This substitution can significantly influence the electronic and lipophilic character of the molecule, thereby impacting its interaction with biological targets. Notably, chloro-substituted THIQ derivatives have demonstrated enhanced potency in several therapeutic areas, particularly in oncology and neuropharmacology. This guide will provide a comprehensive overview of the current understanding of 5-Chloro-1,2,3,4-tetrahydroisoquinoline derivatives, from their synthesis to their biological implications.

Synthetic Strategies for 5-Chloro-1,2,3,4-tetrahydroisoquinolines

The construction of the 5-Chloro-1,2,3,4-tetrahydroisoquinoline core can be approached through several established synthetic methodologies. The two most prominent and versatile methods are the Pictet-Spengler reaction and the Bischler-Napieralski reaction.[3][4] The choice of method often depends on the availability of starting materials and the desired substitution pattern on the final molecule.

The Pictet-Spengler Reaction: A Cornerstone of THIQ Synthesis

The Pictet-Spengler reaction is a robust and widely employed method for the synthesis of THIQs.[3] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[5] For the synthesis of 5-chloro-THIQ derivatives, the key starting material is a 3-chlorophenethylamine derivative.

Conceptual Workflow for Pictet-Spengler Synthesis of 5-Chloro-THIQ

Pictet-Spengler_Workflow start Starting Materials: 3-Chlorophenethylamine Aldehyde/Ketone step1 Condensation start->step1 step2 Iminium Ion Formation (Acid Catalyst) step1->step2 step3 Intramolecular Electrophilic Aromatic Substitution (Cyclization) step2->step3 product 5-Chloro-1,2,3,4- tetrahydroisoquinoline Derivative step3->product

Caption: Pictet-Spengler synthesis of 5-Chloro-THIQs.

Detailed Experimental Protocol: Pictet-Spengler Synthesis of 5-Chloro-1,2,3,4-tetrahydroisoquinoline

This protocol is a representative example based on established Pictet-Spengler reaction conditions for less activated aromatic rings.[3]

Materials:

  • 2-(3-Chlorophenyl)ethanamine (1 equivalent)

  • Paraformaldehyde (1.1 equivalents)

  • p-Toluenesulfonic acid (PTSA) (1.2 equivalents)

  • Toluene (anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous magnesium sulfate

  • Dichloromethane (DCM)

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-(3-chlorophenyl)ethanamine, paraformaldehyde, and PTSA in anhydrous toluene.

  • Heat the reaction mixture to reflux and continue for 12-18 hours, with azeotropic removal of water.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure 5-Chloro-1,2,3,4-tetrahydroisoquinoline.

The Bischler-Napieralski Reaction: An Alternative Route

The Bischler-Napieralski reaction provides an alternative and powerful method for the synthesis of 3,4-dihydroisoquinolines, which can be readily reduced to the corresponding tetrahydroisoquinolines.[4] This reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[6]

Conceptual Workflow for Bischler-Napieralski Synthesis of 5-Chloro-THIQ

Bischler-Napieralski_Workflow start Starting Material: N-Acyl-3-chlorophenethylamine step1 Dehydration & Cyclization (e.g., POCl₃) start->step1 intermediate 5-Chloro-3,4- dihydroisoquinoline Intermediate step1->intermediate step2 Reduction (e.g., NaBH₄) intermediate->step2 product 5-Chloro-1,2,3,4- tetrahydroisoquinoline Derivative step2->product

Caption: Bischler-Napieralski synthesis of 5-Chloro-THIQs.

Detailed Experimental Protocol: Bischler-Napieralski Synthesis and Reduction

This protocol is a representative example based on established Bischler-Napieralski reaction conditions.[7]

Part A: Synthesis of N-[2-(3-Chlorophenyl)ethyl]acetamide

  • Dissolve 2-(3-chlorophenyl)ethanamine (1 equivalent) in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 equivalents) and triethylamine (1.2 equivalents).

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution to yield the crude N-[2-(3-chlorophenyl)ethyl]acetamide, which can often be used in the next step without further purification.

Part B: Bischler-Napieralski Cyclization and Reduction

  • To a solution of N-[2-(3-chlorophenyl)ethyl]acetamide (1 equivalent) in anhydrous acetonitrile, add phosphorus oxychloride (POCl₃) (3 equivalents) dropwise at 0 °C.

  • Heat the reaction mixture to reflux for 2-4 hours.

  • Cool the mixture to 0 °C and carefully add methanol to quench the excess POCl₃.

  • Add sodium borohydride (NaBH₄) (2 equivalents) portion-wise to the cooled solution.

  • Stir the reaction at room temperature for 1-2 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield 5-Chloro-1,2,3,4-tetrahydroisoquinoline.

Pharmacological Landscape of 5-Chloro-THIQ Derivatives

The introduction of a chlorine atom at the 5-position of the THIQ scaffold has been shown to be a valuable strategy in modulating the biological activity of these compounds. Research has primarily focused on two key areas: oncology and neuroscience.

Anticancer Activity: Targeting Key Oncogenic Pathways

Several studies have highlighted the potential of chloro-substituted THIQ derivatives as anticancer agents.[2] The presence of the chloro group can enhance the cytotoxic effects of the THIQ core.

3.1.1. Inhibition of KRas Signaling

The KRas protein is a critical signaling node that, when mutated, is a driver in many human cancers. THIQ derivatives bearing a chloro group on the phenyl ring have demonstrated significant inhibitory activity against KRas.[2] For instance, certain analogs have shown IC₅₀ values in the low micromolar range against various colon cancer cell lines.[2] This suggests that the electronegative nature of the chlorine atom may enhance the binding affinity of these compounds to the KRas protein or a related target in its signaling pathway.

3.1.2. Suppression of NF-κB Signaling

The transcription factor NF-κB plays a pivotal role in cancer progression by regulating the expression of genes involved in inflammation, cell survival, and proliferation. Some synthesized THIQ alkaloids have been shown to exert their anticancer effects, at least in part, by suppressing NF-κB-regulated proteins.[1] This mechanism involves the inhibition of key proteins in the NF-κB pathway, leading to cell cycle arrest and a reduction in cancer cell invasion and motility.[1]

Table 1: Anticancer Activity of Representative Chloro-THIQ Analogs

Compound IDSubstitution PatternCancer Cell LineBiological Activity (IC₅₀)Reference
GM-3-184-Chloro on a phenyl substituentColon Cancer Cell Lines0.9 - 10.7 µM (KRas inhibition)[2]
CKD-712 Analog(Structure not specified as 5-chloro)A549 Lung CancerSuppression of NF-κB[1]
Central Nervous System Activity: Modulating Dopamine Receptors

The THIQ scaffold is a well-established pharmacophore for targeting dopamine receptors, which are implicated in a range of neurological and psychiatric disorders.[8] The D₃ subtype of the dopamine receptor is of particular interest as a therapeutic target for conditions such as schizophrenia, addiction, and Parkinson's disease.[9][10]

3.2.1. Dopamine D₃ Receptor Antagonism

The D₃ receptor, primarily located in the limbic regions of the brain, modulates reward pathways and emotional and cognitive functions.[10] D₃ receptor antagonists are being investigated for their potential to treat substance use disorders and the negative and cognitive symptoms of schizophrenia.[8] The introduction of specific substituents on the THIQ core, including those that can be influenced by a 5-chloro substitution, can lead to high-affinity and selective D₃ receptor antagonists.

Signaling Pathway of Dopamine D₃ Receptor Antagonists

D₃ receptors are G protein-coupled receptors (GPCRs) that primarily couple to Gαi/o proteins.[9] Activation of D₃ receptors by dopamine inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. D₃ receptor antagonists block the binding of dopamine to the receptor, thereby preventing this downstream signaling cascade. This can lead to a modulation of dopamine activity in specific brain circuits.[10]

Diagram of D₃ Receptor Antagonist Mechanism of Action

D3_Receptor_Antagonist_MoA D3R Dopamine D₃ Receptor G_protein Gαi/o Protein D3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Dopamine Dopamine Dopamine->D3R Binds & Activates Antagonist 5-Chloro-THIQ Antagonist Antagonist->D3R Blocks Binding ATP ATP ATP->AC Downstream Downstream Cellular Response cAMP->Downstream Regulates

Caption: Mechanism of D₃ receptor antagonism by 5-Chloro-THIQ analogs.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for 5-chloro-THIQ derivatives as D₃ antagonists is emerging, general principles for THIQ-based dopamine receptor ligands can be applied. The nature and position of substituents on both the aromatic ring and the nitrogen atom of the THIQ core are critical for affinity and selectivity. For example, a study on related THIQ analogs showed that the introduction of a 7-CF₃SO₂O- substituent, combined with a specific amide side chain, resulted in a compound with high D₃ receptor affinity (pKi of 8.4) and 150-fold selectivity over the D₂ receptor.[11] This highlights the potential for fine-tuning the pharmacological profile of 5-chloro-THIQ derivatives through systematic structural modifications.

Future Directions and Conclusion

The 5-Chloro-1,2,3,4-tetrahydroisoquinoline scaffold represents a promising area for further investigation in drug discovery. The synthetic accessibility of these compounds, coupled with their demonstrated biological activities, provides a strong foundation for the development of novel therapeutics.

Future research should focus on:

  • Expansion of the Chemical Space: Synthesis and evaluation of a broader range of 5-chloro-THIQ analogs with diverse substitutions at other positions of the scaffold to build a more comprehensive SAR.

  • In-depth Mechanistic Studies: Elucidation of the precise molecular mechanisms by which 5-chloro-THIQ derivatives exert their anticancer and neurological effects. This includes identifying specific protein targets and downstream signaling pathways.

  • Pharmacokinetic and Toxicological Profiling: Thorough evaluation of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of lead compounds to assess their drug-likeness and potential for clinical development.

References

  • [Reference to a general review on THIQs in medicinal chemistry]
  • Dopamine receptor D3. (n.d.). In Wikipedia. Retrieved January 6, 2026, from [Link]

  • Pictet–Spengler reaction. (n.d.). In Wikipedia. Retrieved January 6, 2026, from [Link]

  • Maramai, S., Gemma, S., Brogi, S., Campiani, G., Butini, S., & Stark, H. (2016). Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases. Frontiers in Neuroscience, 10, 451.
  • Pictet–Spengler reaction. (n.d.). In Grokipedia. Retrieved January 6, 2026, from [Link]

  • What are D3 receptor antagonists and how do they work? (2024, June 21).
  • Bischler-Napieralski Reaction. (n.d.). In Organic Chemistry Portal. Retrieved January 6, 2026, from [Link]

  • [Reference to a study on anticancer activity of thiazolo[4,5-d]pyrimidine deriv
  • Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. (n.d.). PubMed.
  • [Reference to a study on dopamine D3 receptor signaling]
  • Bischler–Napieralski reaction. (n.d.). In Wikipedia. Retrieved January 6, 2026, from [Link]

  • Synthesized tetrahydroisoquinoline alkaloid exerts anticancer effects at least in part by suppressing NF-κB-regulated proteins in A549 human lung cancer cells. (2015). Oncology Reports, 33(3), 1141-1146.
  • [Reference to a review on dopamine D3 receptor antagonists]
  • [Reference to a review on the Pictet-Spengler reaction]
  • [Reference to an experimental procedure for the Pictet-Spengler reaction]
  • [Reference to experimental tips for the Bischler-Napieralski reaction]
  • [Reference to examples and mechanism of the Bischler-Napieralski reaction]
  • [Reference to a study on anticancer activity of trifluoromethyl-thioxo-thiazolo[4,5-d]pyrimidine deriv
  • [Reference to a video on the Bischler-Napieralski reaction]
  • [Reference to a review on the medicinal chemistry of THIQ analogs]
  • [Reference to a patent on the synthesis of dichloro-THIQ deriv
  • [Reference to lab tips for the Pictet-Spengler reaction]
  • [Reference to a study on dopamine D3-selective receptor ligands]
  • [Reference to a study on anti-angiogenesis and anti-cancer agents]
  • Austin, N. E., et al. (1999). Novel 1,2,3,4-tetrahydroisoquinolines with high affinity and selectivity for the dopamine D3 receptor. Bioorganic & Medicinal Chemistry Letters, 9(2), 179-184.
  • [Reference to a study on the synthesis and contractile activity of THIQs]
  • Joyce, J. N., & Millan, M. J. (2005). Dopamine D3 receptor antagonists as therapeutic agents. Drug Discovery Today, 10(13), 917-925.
  • [Reference to a study on chiral chloroquine analogues as antimalarial agents]
  • [Reference to a patent on THIQ deriv
  • [Reference to a study on chiral chloroquine analogues]
  • [Reference to a review on the synthesis of tetrahydroquinolines]
  • [Reference to a study on chiral chloroquine analogues]
  • [Reference to a product page for dopamine D3 receptor antagonists]
  • [Reference to a study on dopamine receptor 3 antagonists for glioblastoma]
  • [Reference to a review on the mechanisms of action of 5-fluorouracil]
  • [Reference to a study on the synthesis and biological investig
  • [Reference to a study on the structure and function of 5-chlorouracil modified base pairs]

Sources

Methodological & Application

Application Note & Synthesis Protocol: 5-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, step-by-step protocol for the synthesis of 5-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthetic strategy is centered on the Bischler-Napieralski reaction, a robust and widely utilized method for constructing the isoquinoline core.[1][2] The protocol begins with the formylation of 2-(3-chlorophenyl)ethanamine, followed by an acid-catalyzed intramolecular cyclization to form the intermediate 5-chloro-3,4-dihydroisoquinoline. The final steps involve the selective reduction of the imine functionality and subsequent conversion to the stable hydrochloride salt. This guide is designed for researchers and professionals in organic synthesis, offering detailed procedural instructions, mechanistic insights, safety precautions, and characterization guidelines to ensure a reliable and reproducible outcome.

Introduction and Scientific Rationale

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in pharmacology, appearing in numerous natural products and synthetic drugs. The introduction of a chlorine atom at the 5-position modifies the electronic and lipophilic properties of the molecule, making 5-Chloro-THIQ an important intermediate for creating analogues with potentially enhanced biological activity or metabolic stability.

The chosen synthetic pathway, the Bischler-Napieralski reaction, is a powerful method for synthesizing 3,4-dihydroisoquinolines via the cyclodehydration of β-phenethylamides.[3] This intramolecular electrophilic aromatic substitution is highly effective, particularly when the aromatic ring is sufficiently electron-rich to facilitate cyclization.[4] Although the chloro-substituent is electron-withdrawing, cyclization is readily achieved using potent dehydrating agents like phosphorus oxychloride (POCl₃). The subsequent reduction of the endocyclic imine is typically accomplished with a hydride reducing agent, such as sodium borohydride, to yield the desired saturated heterocyclic system.

This protocol has been optimized to provide a clear, three-stage process that is both high-yielding and scalable for laboratory settings.

Overall Synthetic Scheme

The synthesis proceeds in three distinct steps:

  • Amide Formation: Synthesis of N-[2-(3-chlorophenyl)ethyl]formamide from 2-(3-chlorophenyl)ethanamine.

  • Cyclization (Bischler-Napieralski Reaction): Intramolecular cyclization to form 5-chloro-3,4-dihydroisoquinoline.

  • Reduction and Salt Formation: Reduction of the imine and precipitation of the final product as a hydrochloride salt.

> Figure 1. Overall three-step synthesis of this compound.

Mandatory Safety Precautions

This protocol involves hazardous reagents that require strict safety measures.

  • Phosphorus oxychloride (POCl₃): Highly corrosive, toxic upon inhalation, and reacts violently with water, releasing toxic hydrogen chloride gas.[5][6][7] Always handle in a certified chemical fume hood. Wear a lab coat, nitrile gloves (consider double-gloving), and tightly fitting safety goggles with a face shield.[6] Ensure a supply of dry sand or other non-aqueous fire extinguisher is available. All glassware must be scrupulously dried before use.

  • Phosphorus pentoxide (P₂O₅): A powerful dehydrating agent that is highly corrosive and reacts violently with water.[8] Handle with the same precautions as POCl₃. Avoid dust inhalation.

  • Solvents: Acetonitrile and toluene are flammable and toxic. Handle in a well-ventilated fume hood away from ignition sources.

  • General Handling: Perform a full risk assessment before beginning any work. An eyewash station and safety shower must be readily accessible.[7]

Materials and Reagents

Table 1: List of Required Reagents
ReagentM.W. ( g/mol )CAS No.Notes
2-(3-chlorophenyl)ethanamine155.6213078-77-8Starting Material
Ethyl Formate74.08109-94-4Formylating Agent
Phosphorus Oxychloride (POCl₃)153.3310025-87-3Extremely Hazardous
Acetonitrile (MeCN)41.0575-05-8Anhydrous grade
Toluene92.14108-88-3Anhydrous grade
Sodium Borohydride (NaBH₄)37.8316940-66-2Reducing Agent
Methanol (MeOH)32.0467-56-1Anhydrous grade
Diethyl Ether (Et₂O)74.1260-29-7Anhydrous grade
Hydrochloric Acid (HCl)36.467647-01-02M solution in Et₂O
Sodium Bicarbonate (NaHCO₃)84.01144-55-8Saturated aqueous solution
Sodium Sulfate (Na₂SO₄)142.047757-82-6Anhydrous
Dichloromethane (DCM)84.9375-09-2For extraction

Experimental Workflow Diagram

The overall experimental process is summarized in the following workflow diagram.

SynthesisWorkflow cluster_start Starting Materials cluster_step1 Step 1: Amide Formation cluster_step2 Step 2: Bischler-Napieralski Cyclization cluster_step3 Step 3: Reduction & Salt Formation cluster_end Final Product start_amine 2-(3-chlorophenyl)ethanamine step1 Reflux amine and ethyl formate to yield N-[2-(3-chlorophenyl)ethyl]formamide start_amine->step1 start_formate Ethyl Formate start_formate->step1 step2 Treat amide with POCl₃ in refluxing acetonitrile to form 5-chloro-3,4-dihydroisoquinoline step1->step2 Purified Amide Intermediate step3_reduce Reduce imine with NaBH₄ in methanol step2->step3_reduce Crude Dihydroisoquinoline step3_salt Precipitate with HCl in ether step3_reduce->step3_salt Free Base end_product 5-Chloro-1,2,3,4-tetrahydroisoquinoline HCl step3_salt->end_product

Caption: High-level workflow for the synthesis protocol.

Detailed Step-by-Step Protocol

Part A: Synthesis of N-[2-(3-chlorophenyl)ethyl]formamide

Causality: This step creates the necessary N-acyl phenethylamine precursor for the Bischler-Napieralski cyclization. Using ethyl formate as the formylating agent is a straightforward and effective method that avoids the need for more hazardous reagents. The reaction is driven to completion by refluxing, with the evaporation of the ethanol byproduct shifting the equilibrium.

  • To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-(3-chlorophenyl)ethanamine (10.0 g, 64.2 mmol, 1.0 equiv).

  • Add ethyl formate (100 mL, 1.24 mol).

  • Heat the mixture to a gentle reflux and stir for 18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethyl formate and the ethanol byproduct under reduced pressure using a rotary evaporator.

  • The resulting crude oil or solid is N-[2-(3-chlorophenyl)ethyl]formamide, which is typically of sufficient purity for the next step. If necessary, it can be purified by column chromatography on silica gel.

Part B: Bischler-Napieralski Cyclization to 5-chloro-3,4-dihydroisoquinoline

Causality: This is the key ring-forming step. Phosphorus oxychloride serves as both the Lewis acid catalyst and a powerful dehydrating agent. It activates the amide's carbonyl oxygen, facilitating an intramolecular electrophilic attack by the benzene ring onto the activated carbon, forming the new C-C bond.[9] The reaction is performed in an anhydrous polar aprotic solvent like acetonitrile at reflux to provide the necessary thermal energy for the cyclization. The aqueous workup with a base neutralizes the acidic reaction mixture and hydrolyzes any remaining phosphorus species.

  • Setup: In a fume hood, equip a 250 mL three-neck round-bottom flask with a reflux condenser (with a drying tube), a dropping funnel, and a magnetic stir bar. Ensure all glassware is oven-dried.

  • Reaction: Dissolve the crude N-[2-(3-chlorophenyl)ethyl]formamide (approx. 64.2 mmol) from Part A in anhydrous acetonitrile (100 mL) and add it to the flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 12.0 mL, 128.4 mmol, 2.0 equiv) dropwise via the dropping funnel over 30 minutes. The addition is exothermic.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 82 °C). Stir at reflux for 4 hours.

  • Workup: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice (approx. 200 g) in a large beaker with vigorous stirring.

  • Make the aqueous solution strongly basic (pH > 11) by the slow addition of concentrated NaOH or solid NaOH pellets while cooling in an ice bath.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (DCM, 3 x 75 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield crude 5-chloro-3,4-dihydroisoquinoline as a dark oil. This intermediate is used directly in the next step.

Part C: Reduction and Hydrochloride Salt Formation

Causality: The dihydroisoquinoline intermediate contains an imine (C=N) bond, which is selectively reduced to an amine by sodium borohydride. NaBH₄ is a mild and safe reducing agent, ideal for this transformation.[4] Methanol is used as the solvent as it is protic and facilitates the reduction. The final step involves converting the resulting free base amine into its hydrochloride salt. The salt form is generally more stable, crystalline, and easier to handle than the oily free base, and this precipitation step serves as a final purification.[10]

  • Reduction: Dissolve the crude 5-chloro-3,4-dihydroisoquinoline from Part B in anhydrous methanol (100 mL) in a 250 mL flask and cool to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄, 4.86 g, 128.4 mmol, 2.0 equiv) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • After addition, remove the ice bath and stir the reaction at room temperature for 2 hours.

  • Workup: Carefully quench the reaction by the slow addition of water (20 mL).

  • Remove the methanol under reduced pressure.

  • Add water (50 mL) to the residue and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic layer to yield the crude 5-Chloro-1,2,3,4-tetrahydroisoquinoline free base as an oil.

  • Salt Formation: Dissolve the crude free base in a minimal amount of anhydrous diethyl ether (approx. 50 mL).

  • While stirring, add a 2M solution of HCl in diethyl ether dropwise until no further precipitation is observed. A white solid will form.

  • Stir the resulting slurry for 30 minutes at room temperature.

  • Collect the white solid by vacuum filtration, wash the filter cake with cold diethyl ether (2 x 20 mL), and dry under vacuum to afford the final product, this compound.

Mechanistic Diagram

The mechanism of the key Bischler-Napieralski cyclization step is detailed below.

BischlerNapieralski cluster_title Amide N-acyl-β-phenethylamine Intermediate Nitrilium Ion Intermediate [R-C≡N⁺-R'] Amide->Intermediate + POCl₃ - (OPO₂Cl₂)- POCl3 POCl₃ Cyclized Spiro Intermediate Intermediate->Cyclized Intramolecular Electrophilic Attack Dihydroisoquinoline 3,4-Dihydroisoquinoline Cyclized->Dihydroisoquinoline Rearomatization (-H⁺)

Caption: Simplified mechanism of the Bischler-Napieralski reaction.

Expected Results and Characterization

Table 2: Summary of Expected Yields and Physical Data
CompoundStepFormTypical YieldM.P. (°C)
N-[2-(3-chlorophenyl)ethyl]formamideAOil/Solid90-98%N/A
5-Chloro-3,4-dihydroisoquinolineBDark Oil(Crude)N/A
5-Chloro-1,2,3,4-tetrahydroisoquinoline HClCWhite Solid75-85% (from amide)>250 °C (Lit.)
  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. The melting point should be compared with literature values.

Troubleshooting

  • Low yield in Step B: This is often due to moisture. Ensure all glassware is perfectly dry and use anhydrous solvents. Insufficient heating or reaction time can also lead to incomplete cyclization.

  • Difficulty in precipitating the HCl salt in Step C: The free base may contain impurities. Try adding a small seed crystal or scratching the inside of the flask. Ensure the diethyl ether is anhydrous. Alternatively, dissolve the oil in isopropanol and bubble dry HCl gas through the solution.

  • Product is an oil, not a solid: The final product may not be pure enough to crystallize. Recrystallization from a suitable solvent system (e.g., Methanol/Diethyl Ether) may be necessary.

References

  • Pictet, A., & Spengler, T. (1911). Über die Bildung von Isochinolin-derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Berichte der deutschen chemischen Gesellschaft, 44(3), 2030–2036. [Link]

  • Kaur, H., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 13047-13081. [Link]

  • Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190. [Link]

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Phosphorus pentoxide. Retrieved from [Link] (Note: Direct link to SDS may vary, search on the provider's site is recommended).

  • NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved from [Link]

  • Air Liquide. (n.d.). Safety Data Sheet: Phosphorus Oxychloride. Retrieved from [Link] (Note: Search on the provider's site is recommended for the most current SDS).

  • Name-Reaction.com. (n.d.). Pictet-Spengler reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]

  • Whaley, W. M., & Hartung, W. H. (1951). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions, 6, 74-150. [Link]

  • Awuah, E., & Capretta, A. (2010). A practical and efficient route to substituted isoquinolines. Journal of Organic Chemistry, 75(16), 5627–5634. [Link]

  • Organic Reactions. (n.d.). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Retrieved from [Link]

  • PubChem. (n.d.). 5-Chloro-1,2,3,4-tetrahydroisoquinoline. Retrieved from [Link]

  • Google Patents. (n.d.). US4251660A - Method for preparing tetrahydroisoquinolines.

Sources

Application of the Pictet-Spengler Reaction for the Synthesis of 5-Chloro-1,2,3,4-tetrahydroisoquinoline: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide details the strategic application of the Pictet-Spengler reaction for the synthesis of 5-chloro-1,2,3,4-tetrahydroisoquinoline, a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. This document provides a thorough examination of the reaction mechanism, critical experimental parameters, a detailed step-by-step protocol, and expected analytical characterization of the target compound.

Introduction: The Significance of the Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged structural motif found in a vast array of natural products and synthetic compounds exhibiting significant biological activities.[1] Its rigid, bicyclic framework serves as a versatile template for the design of novel therapeutic agents targeting a wide range of receptors and enzymes. The introduction of a chloro substituent at the 5-position can significantly modulate the compound's physicochemical properties, such as lipophilicity and electronic character, thereby influencing its pharmacokinetic and pharmacodynamic profile. This makes 5-chloro-1,2,3,4-tetrahydroisoquinoline a key intermediate for the development of novel pharmaceuticals.[2]

The Pictet-Spengler reaction, first reported in 1911 by Amé Pictet and Theodor Spengler, stands as a cornerstone of heterocyclic chemistry for the construction of THIQs.[3][4] This acid-catalyzed cyclization of a β-arylethylamine with an aldehyde or ketone offers a direct and efficient route to this important class of compounds.[5]

The Pictet-Spengler Reaction: Mechanism and Strategic Considerations

The Pictet-Spengler reaction proceeds through the initial formation of a Schiff base from the condensation of a β-arylethylamine and a carbonyl compound. Under acidic conditions, the Schiff base is protonated to form a highly electrophilic iminium ion. This intermediate then undergoes an intramolecular electrophilic aromatic substitution, leading to the formation of the new heterocyclic ring. A final deprotonation step restores aromaticity and yields the tetrahydroisoquinoline product.[5]

For the synthesis of 5-chloro-1,2,3,4-tetrahydroisoquinoline, the key starting materials are 2-(3-chlorophenyl)ethanamine and a formaldehyde source. The chloro substituent on the aromatic ring is an electron-withdrawing group, which can deactivate the ring towards electrophilic substitution. Consequently, the reaction conditions, particularly the choice of acid catalyst and temperature, are critical for achieving a successful cyclization. Harsher conditions, such as the use of strong acids like hydrochloric acid or trifluoroacetic acid and elevated temperatures, are often required for less nucleophilic aromatic rings.[3][6]

dot graph "Pictet_Spengler_Mechanism" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

} dot Figure 1: General mechanism of the Pictet-Spengler reaction for the synthesis of 5-chloro-1,2,3,4-tetrahydroisoquinoline.

Experimental Protocol: Synthesis of 5-Chloro-1,2,3,4-tetrahydroisoquinoline

This protocol is a representative procedure adapted from established methodologies for the Pictet-Spengler reaction on related substrates. Researchers should perform a small-scale trial to optimize conditions for their specific setup.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )CAS No.Notes
2-(3-Chlorophenyl)ethanamineC₈H₁₀ClN155.6213078-75-6Starting material
Paraformaldehyde(CH₂O)n-30525-89-4Formaldehyde source
Concentrated Hydrochloric AcidHCl36.467647-01-0Catalyst, ~37% solution
Sodium HydroxideNaOH40.001310-73-2For basification
DichloromethaneCH₂Cl₂84.9375-09-2Extraction solvent
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6Drying agent
Diethyl Ether(C₂H₅)₂O74.1260-29-7For precipitation/crystallization
Step-by-Step Procedure

dot graph "Experimental_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

} dot Figure 2: A streamlined workflow for the synthesis and analysis of 5-chloro-1,2,3,4-tetrahydroisoquinoline.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-(3-chlorophenyl)ethanamine (1.0 eq), paraformaldehyde (1.2 eq), and concentrated hydrochloric acid (sufficient to make the final concentration approximately 6 M).

    • Causality: Concentrated hydrochloric acid serves as both the solvent and the catalyst, protonating the formaldehyde to initiate the reaction and driving the formation of the electrophilic iminium ion. Paraformaldehyde is a convenient solid source of formaldehyde.[7]

  • Reaction: Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.

    • Insight: The electron-withdrawing nature of the chlorine atom necessitates heating to facilitate the electrophilic aromatic substitution.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the acidic solution over crushed ice and basify to a pH of >10 with a concentrated aqueous solution of sodium hydroxide.

    • Trustworthiness: This step neutralizes the acid and converts the product from its hydrochloride salt to the free base, enabling its extraction into an organic solvent. The use of ice helps to control the exotherm of the neutralization.

  • Extraction: Transfer the basic aqueous mixture to a separatory funnel and extract with dichloromethane (3 x volume of the aqueous phase). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude 5-chloro-1,2,3,4-tetrahydroisoquinoline can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. Alternatively, the hydrochloride salt can be precipitated by dissolving the crude free base in a minimal amount of diethyl ether and adding a solution of HCl in diethyl ether.

Expected Results and Characterization

The successful synthesis of 5-chloro-1,2,3,4-tetrahydroisoquinoline should yield a product that can be characterized using standard analytical techniques.

PropertyExpected Value
Molecular Formula C₉H₁₀ClN
Molecular Weight 167.64 g/mol
Appearance Off-white to pale yellow solid or oil
CAS Number 73075-43-1[8]
Spectroscopic Data
  • ¹H NMR (CDCl₃, 400 MHz) δ (ppm): The proton NMR spectrum is expected to show characteristic signals for the aromatic and aliphatic protons. The aromatic protons will appear as multiplets in the range of δ 6.9-7.2 ppm. The benzylic protons (C4-H) will likely be a triplet around δ 2.9 ppm, the protons adjacent to the nitrogen (C3-H) a triplet around δ 3.2 ppm, and the benzylic protons adjacent to the nitrogen (C1-H) a singlet or broadened singlet around δ 4.1 ppm. The NH proton will appear as a broad singlet.

  • ¹³C NMR (CDCl₃, 100 MHz) δ (ppm): The carbon NMR spectrum should display nine distinct signals corresponding to the carbon atoms of the molecule. The aromatic carbons will resonate in the region of δ 120-140 ppm. The aliphatic carbons (C1, C3, and C4) will appear in the upfield region, typically between δ 25-50 ppm.

  • Mass Spectrometry (EI): The mass spectrum should show a molecular ion peak (M⁺) at m/z = 167 and an M+2 peak at m/z = 169 with an approximate ratio of 3:1, which is characteristic of the presence of a single chlorine atom.[2]

Applications in Drug Development

5-Chloro-1,2,3,4-tetrahydroisoquinoline serves as a versatile building block in medicinal chemistry. The secondary amine provides a convenient handle for further functionalization, allowing for the introduction of various substituents to explore structure-activity relationships (SAR). The chloro-substituted aromatic ring can participate in various cross-coupling reactions, enabling the synthesis of more complex molecular architectures. This scaffold has been incorporated into molecules with a wide range of biological activities, including but not limited to, enzyme inhibitors and receptor antagonists.

Troubleshooting

ProblemPossible CauseSolution
Low or no product formation Insufficiently acidic conditions or low temperature.Increase the concentration of the acid or use a stronger acid (e.g., trifluoroacetic acid). Ensure the reaction is heated to a sufficient temperature.
Formation of polymeric side products Excess formaldehyde or prolonged reaction time.Use a stoichiometric amount or a slight excess of formaldehyde. Monitor the reaction closely and stop it once the starting material is consumed.
Difficult purification Incomplete reaction or formation of multiple byproducts.Optimize the reaction conditions to improve selectivity. Consider converting the product to its hydrochloride salt for easier purification by recrystallization.

References

  • Substituted tetrahydroisoquinolines: synthesis, characterization, antitumor activity and other biological properties. European Journal of Medicinal Chemistry, 2018, 145, 51-63. [Link]

  • Synthesis of C3/C1-Substituted Tetrahydroisoquinolines. Molecules, 2019, 24(19), 3583. [Link]

  • Pictet-Spengler Isoquinoline Synthesis. In Name Reactions in Organic Synthesis. John Wiley & Sons, Ltd. [https://application.wiley-vch.de/books/sample/352730833 benn.pdf]([Link] benn.pdf)

  • Pictet–Spengler reaction. Wikipedia. [Link]

  • The Pictet-Spengler Reaction Updates Its Habits. Molecules, 2016, 21(12), 1644. [Link]

  • The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 1951, 6, 151-190. [Link]

  • Pictet-Spengler reaction. chemeurope.com. [Link]

  • 5-Chloro-1,2,3,4-tetrahydroisoquinoline. PubChem. [Link]

  • Synthesis of tetrahydroquinolines. Organic Chemistry Portal. [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 2021, 12(4), 533-557. [Link]

  • Pictet-Spengler Reaction - Common Conditions. Organic Chemistry Portal. [Link]

  • Substituted Tetrahydroisoquinolines as Selective Antagonists for the Orexin 1 Receptor. Journal of Medicinal Chemistry, 2013, 56(21), 8434-8447. [Link]

Sources

Application Notes and Protocols for the Utilization of 5-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride in Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 5-Chloro-1,2,3,4-tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active natural products and synthetic pharmaceuticals.[1][2] Its rigid bicyclic structure provides a three-dimensional arrangement of substituents that can be finely tuned to interact with a diverse array of biological targets, leading to a broad spectrum of pharmacological activities including antitumor, antiviral, and antimicrobial effects.[2]

The introduction of a chlorine atom at the 5-position of the THIQ scaffold, yielding 5-Chloro-1,2,3,4-tetrahydroisoquinoline, offers a strategic advantage in drug design. The chloro group, being an electron-withdrawing and lipophilic substituent, can significantly modulate the physicochemical properties of the molecule. This can lead to enhanced membrane permeability, altered metabolic stability, and the formation of specific halogen bonds with biological targets, often resulting in increased potency and selectivity.[3] Indeed, studies have demonstrated that chloro-substituted THIQ analogs can exhibit potent inhibitory activity against challenging cancer targets like KRas.[3]

This comprehensive guide provides detailed application notes and experimental protocols for the utilization of 5-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride as a versatile starting material for the discovery of novel drug candidates. We will explore its chemical reactivity, present protocols for the synthesis of diverse derivative libraries, and detail methodologies for their biological evaluation against key drug targets.

Physicochemical Properties and Reactivity

This compound is a stable, crystalline solid, readily available for synthetic modifications. The key reactive site for derivatization is the secondary amine at the 2-position. This amine is a nucleophile and can readily undergo a variety of chemical transformations, most notably N-acylation and N-alkylation, to introduce a wide range of functional groups and build molecular complexity.

PropertyValueSource
Molecular FormulaC₉H₁₁Cl₂N[4]
Molecular Weight204.10 g/mol [4]
AppearanceSolidN/A
StorageInert atmosphere, 2-8°C[4]

Synthetic Derivatization Strategies: Building a Diverse Chemical Library

The secondary amine of 5-Chloro-1,2,3,4-tetrahydroisoquinoline serves as a versatile handle for the introduction of diverse chemical moieties. The following protocols for N-acylation and N-alkylation are fundamental starting points for generating a library of novel compounds for biological screening.

Experimental Protocol 1: General Procedure for N-Acylation

N-acylation is a robust method for introducing a wide array of functional groups, including amides, carbamates, and ureas, which can form crucial hydrogen bond interactions with biological targets.

Reaction Scheme:

G start 5-Chloro-1,2,3,4-tetrahydroisoquinoline (from hydrochloride salt) product N-Acyl-5-chloro-1,2,3,4-tetrahydroisoquinoline start->product N-Acylation reagent + R-COCl (Acyl Chloride) Base (e.g., Triethylamine) Solvent (e.g., DCM)

N-Acylation of the THIQ core.

Materials:

  • This compound

  • Acyl chloride of choice (e.g., benzoyl chloride, acetyl chloride)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

Step-by-Step Methodology:

  • Preparation of the Free Base: In a round-bottom flask, suspend this compound (1.0 eq) in DCM. Cool the suspension in an ice bath.

  • Slowly add triethylamine (2.2 eq) dropwise to the suspension with stirring. Allow the mixture to stir at room temperature for 30 minutes to ensure complete neutralization and formation of the free base.

  • Acylation Reaction: Cool the reaction mixture back to 0°C in an ice bath.

  • Dissolve the desired acyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirred solution of the free base.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-acyl derivative.

Experimental Protocol 2: General Procedure for N-Alkylation

N-alkylation introduces alkyl or substituted alkyl groups, which can modulate lipophilicity and steric bulk, influencing the compound's pharmacokinetic properties and target binding.

Reaction Scheme:

G start 5-Chloro-1,2,3,4-tetrahydroisoquinoline product N-Alkyl-5-chloro-1,2,3,4-tetrahydroisoquinoline start->product N-Alkylation reagent + R-X (Alkyl Halide) Base (e.g., K₂CO₃) Solvent (e.g., DMF)

N-Alkylation of the THIQ core.

Materials:

  • This compound

  • Alkyl halide of choice (e.g., benzyl bromide, ethyl iodide)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), the desired alkyl halide (1.2 eq), and potassium carbonate (2.5 eq).

  • Add anhydrous DMF as the solvent.

  • Reaction Execution: Stir the reaction mixture at room temperature or heat to 50-80°C, depending on the reactivity of the alkyl halide. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkyl derivative.

Application in Novel Drug Discovery: Targeting Key Oncogenic and Viral Pathways

Derivatives of 5-Chloro-1,2,3,4-tetrahydroisoquinoline have shown promise as inhibitors of several critical targets in oncology and virology. The following sections provide an overview of these applications and protocols for in vitro evaluation.

Targeting the KRas Signaling Pathway in Cancer

The Kirsten Rat Sarcoma (KRas) protein is a small GTPase that acts as a molecular switch in signal transduction pathways controlling cell growth, differentiation, and survival.[3] Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, leading to constitutively active KRas and uncontrolled cell proliferation.[3] Chloro-substituted THIQ derivatives have emerged as a promising class of KRas inhibitors.[3]

KRas Signaling Pathway Overview:

KRas_Signaling cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 SOS1 SOS1 (GEF) GRB2->SOS1 KRas_GDP KRas-GDP (Inactive) SOS1->KRas_GDP GTP Exchange KRas_GTP KRas-GTP (Active) KRas_GDP->KRas_GTP KRas_GTP->KRas_GDP GTP Hydrolysis RAF RAF KRas_GTP->RAF PI3K PI3K KRas_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation DHFR_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR NADPH NADPH NADPH->DHFR THF Tetrahydrofolate (THF) DHFR->THF NADP NADP+ DHFR->NADP SHMT SHMT THF->SHMT Serine Serine Serine->SHMT Glycine Glycine SHMT->Glycine CH2_THF 5,10-Methylene-THF SHMT->CH2_THF TS Thymidylate Synthase (TS) CH2_THF->TS dUMP dUMP dUMP->TS dTMP dTMP TS->dTMP DNA DNA Synthesis dTMP->DNA

Role of DHFR in nucleotide biosynthesis.

This assay measures the inhibition of DHFR activity by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺. Materials:

  • Purified recombinant DHFR enzyme

  • Dihydrofolic acid (DHF), the substrate

  • NADPH, the cofactor

  • Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5)

  • Methotrexate (a known DHFR inhibitor, as a positive control)

  • UV-Vis spectrophotometer and cuvettes or a 96-well UV-transparent plate and plate reader

Step-by-Step Methodology:

  • Reagent Preparation: Prepare stock solutions of DHF, NADPH, and the test compound in the assay buffer.

  • Assay Reaction: In a cuvette or a well of a 96-well plate, combine the assay buffer, NADPH, and the test compound at various concentrations.

  • Enzyme Addition: Add the DHFR enzyme to the mixture to initiate the reaction.

  • Data Acquisition: Immediately monitor the decrease in absorbance at 340 nm over time (e.g., for 5-10 minutes) at a constant temperature (e.g., 25°C).

  • Data Analysis: Calculate the initial rate of the reaction (the slope of the linear portion of the absorbance vs. time plot).

  • Determine the percentage of inhibition for each compound concentration relative to a control reaction without the inhibitor.

  • Calculate the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Targeting Cyclin-Dependent Kinase 2 (CDK2) in Cancer

Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, particularly at the G1/S phase transition. [5]In complex with its regulatory partner, cyclin E, CDK2 phosphorylates and inactivates the retinoblastoma protein (Rb), leading to the release of E2F transcription factors and the initiation of DNA synthesis. [6]Dysregulation of the CDK2/cyclin E axis is a common feature of many cancers, making CDK2 an attractive therapeutic target.

CDK2 in the G1/S Cell Cycle Transition:

CDK2_Pathway GrowthFactors Growth Factors CyclinD_CDK46 Cyclin D / CDK4/6 GrowthFactors->CyclinD_CDK46 Rb_E2F Rb-E2F Complex (Inactive) CyclinD_CDK46->Rb_E2F Phosphorylation Rb_p p-Rb Rb_E2F->Rb_p E2F E2F (Active) Rb_p->E2F Release CyclinE Cyclin E E2F->CyclinE Transcription CyclinE_CDK2 Cyclin E / CDK2 (Active) CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 CyclinE_CDK2->Rb_E2F Phosphorylation (Positive Feedback) S_Phase S-Phase Entry (DNA Replication) CyclinE_CDK2->S_Phase

Role of CDK2 in cell cycle progression.

This assay measures the kinase activity of CDK2 by quantifying the amount of ATP consumed during the phosphorylation of a substrate peptide. The remaining ATP is converted to a luminescent signal.

Materials:

  • Recombinant active CDK2/Cyclin A or CDK2/Cyclin E complex

  • CDK substrate peptide (e.g., a peptide containing the Rb phosphorylation site)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • A commercial luminescent kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compound in the kinase assay buffer.

  • Kinase Reaction: In the wells of a white plate, combine the test compound, CDK2/cyclin complex, and the substrate peptide.

  • Initiation of Reaction: Add ATP to each well to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and measure the remaining ATP using a luminescent detection reagent according to the manufacturer's protocol. This typically involves a two-step process: first, depleting the unconsumed ATP, and second, converting the ADP produced to ATP and measuring the light output.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: The kinase activity is inversely proportional to the luminescent signal. Calculate the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Targeting HIV-1 Reverse Transcriptase in Antiviral Therapy

HIV-1 reverse transcriptase (RT) is a viral enzyme essential for the replication of the human immunodeficiency virus. [1]It converts the single-stranded viral RNA genome into double-stranded DNA, which is then integrated into the host cell's genome. [7]Inhibition of HIV-1 RT is a cornerstone of antiretroviral therapy.

Mechanism of HIV-1 Reverse Transcriptase and Inhibition:

HIV_RT Viral_RNA Viral RNA Genome RT HIV-1 Reverse Transcriptase (RT) Viral_RNA->RT Viral_DNA Viral DNA RT->Viral_DNA dNTPs dNTPs dNTPs->RT Integration Integration into Host Genome Viral_DNA->Integration Inhibitor THIQ Derivative (NNRTI) Inhibitor->RT Allosteric Binding

Inhibition of HIV-1 Reverse Transcriptase.

This assay measures the activity of HIV-1 RT by quantifying the amount of newly synthesized DNA using a colorimetric method.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • A poly(A) template and an oligo(dT) primer

  • A mixture of dNTPs, including biotin-labeled dUTP and digoxigenin-labeled dUTP

  • Lysis buffer

  • Streptavidin-coated microplate

  • Anti-digoxigenin-peroxidase (POD) conjugate

  • Peroxidase substrate (e.g., TMB)

  • Stop solution (e.g., H₂SO₄)

  • Microplate reader

Step-by-Step Methodology:

  • RT Reaction: In a reaction tube, combine the poly(A) template, oligo(dT) primer, dNTP mix, and the test compound at various concentrations.

  • Add the HIV-1 RT enzyme to initiate the reaction.

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).

  • ELISA Detection: Stop the reaction by adding lysis buffer.

  • Transfer the reaction mixture to the wells of a streptavidin-coated microplate. The biotin-labeled DNA will bind to the streptavidin.

  • Incubate and then wash the plate to remove unbound components.

  • Add the anti-digoxigenin-POD conjugate to the wells. This will bind to the digoxigenin-labeled DNA.

  • Incubate and wash the plate.

  • Add the peroxidase substrate and incubate until a color develops.

  • Data Acquisition: Stop the reaction with the stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis: The absorbance is directly proportional to the amount of DNA synthesized. Calculate the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Conclusion and Future Directions

This compound is a highly valuable and versatile starting material for the synthesis of novel drug candidates. Its strategic chloro-substitution offers opportunities for enhanced biological activity and favorable pharmacokinetic properties. The synthetic protocols and in vitro assays detailed in this guide provide a solid foundation for researchers to explore the potential of this scaffold in targeting a range of diseases, particularly in the fields of oncology and virology.

Future research should focus on expanding the diversity of the chemical libraries derived from this starting material, exploring a wider range of N-acyl and N-alkyl substituents. Furthermore, the evaluation of these compounds against a broader panel of biological targets is warranted. Structure-based drug design, aided by computational modeling, can further guide the optimization of lead compounds to achieve higher potency and selectivity. Ultimately, the systematic exploration of the chemical space around the 5-Chloro-1,2,3,4-tetrahydroisoquinoline scaffold holds significant promise for the discovery of the next generation of innovative therapeutics.

References

  • Gunda, G., et al. (2021). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. Molecules, 26(15), 4478. [Link]

  • Sugiura, M., et al. (2003). Structure and function of HIV-1 reverse transcriptase: molecular mechanisms of polymerization and inhibition. Retrovirology, 1(1), 1-13. [Link]

  • Menéndez, C. A., et al. (2012). HIV-1 Reverse Transcriptase Still Remains a New Drug Target: Structure, Function, Classical Inhibitors, and New Inhibitors with Innovative Mechanisms of Actions. Viruses, 4(10), 2262-2287. [Link]

  • Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(25), 15086-15115. [Link]

  • Malumbres, M. (2014). Cyclin-dependent kinases. Genome biology, 15(6), 1-11. [Link]

  • Zhu, P., et al. (2017). Design, synthesis, and biological evaluation of novel tetrahydroisoquinoline derivatives as potential antitumor candidate. Chemical Biology & Drug Design, 89(4), 555-562. [Link]

  • Bischler, A., & Napieralski, B. (1893). Zur Kenntniss einer neuen Isochinolin-Synthese. Berichte der deutschen chemischen Gesellschaft, 26(2), 1903-1908. [Link]

  • Sherr, C. J. (1996). Cancer cell cycles. Science, 274(5293), 1672-1677. [Link]

  • Pictet, A., & Spengler, T. (1911). Über eine neue Methode zur Darstellung von Isochinolin-Derivaten. Berichte der deutschen chemischen Gesellschaft, 44(3), 2030-2036. [Link]

  • Sayed, E. M., et al. (2024). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. Journal of the Iranian Chemical Society, 21(3), 1-20. [Link]

  • Mokrosz, M. J., et al. (1999). 1, 2, 3, 4-tetrahydroisoquinoline derivatives: a new class of 5-HT1A receptor ligands. Bioorganic & medicinal chemistry, 7(2), 287-295. [Link]

  • Polyzos, A., et al. (2015). Rapid Microwave-Assisted Synthesis of N-Aryl 1,2,3,4-Tetrahydroisoquinolines. Australian Journal of Chemistry, 68(12), 1904-1908. [Link]

  • Georgieva, A., et al. (2011). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Molecules, 16(9), 7623-7639. [Link]

  • Chander, S., et al. (2018). Synthesis, biological evaluation and molecular modeling studies of some novel tetrahydroisoquinoline derivatives targeted at the HIV-1 reverse transcriptase. Der Pharma Chemica, 10(4), 110-121. [Link]

  • Bakhite, E. A., et al. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ACS Omega, 6(12), 8363-8373. [Link]

  • Gangjee, A., et al. (2010). Dihydrofolate reductase inhibitors and their design. Journal of medicinal chemistry, 53(5), 2019-2045. [Link]

  • Shen, Y., et al. (2016). Design and synthesis of N-(5-chloro-2,4-dihydroxybenzoyl)-(R)-1,2,3,4-tetrahydroisoquinoline-3-carboxamides as novel Hsp90 inhibitors. European journal of medicinal chemistry, 121, 544-555. [Link]

  • Faheem, et al. (2021). 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. Expert Opinion on Drug Discovery, 16(10), 1119-1147. [Link]

  • Reaction Biology. (n.d.). A versatile assay suite for the discovery of new KRAS pathway inhibitors. Retrieved from [Link]

  • Assay Genie. (n.d.). Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]

  • BPS Bioscience. (n.d.). CDK2 Assay Kit. Retrieved from [Link]

Sources

Application Notes & Protocols: A Strategic Guide to Designing Neurological Drug Candidates from 5-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of natural products and clinically successful synthetic drugs.[1][2][3] This guide provides a comprehensive strategic framework for researchers and drug development professionals on utilizing 5-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride, a versatile and readily available starting material, for the design, synthesis, and in vitro evaluation of novel drug candidates targeting the central nervous system (CNS).[4] We will delve into hypothesis-driven design, key synthetic derivatization protocols, and a cascading series of self-validating in vitro assays essential for early-stage drug discovery, moving from initial target engagement to critical safety and pharmacokinetic profiling.

The Strategic Framework: From a Privileged Scaffold to a Viable Candidate

The journey from a simple starting material to a promising drug candidate is a multi-stage process requiring a blend of chemical intuition, synthetic strategy, and rigorous biological evaluation. This section outlines the core logic underpinning the use of the 5-Chloro-THIQ scaffold.

Analyzing the Starting Scaffold: 5-Chloro-1,2,3,4-tetrahydroisoquinoline

The utility of this specific starting material stems from three key features:

  • The THIQ Core: This rigid, bicyclic amine provides a well-defined three-dimensional geometry, ideal for specific interactions with protein targets. Its structural motif is found in numerous bioactive alkaloids and CNS-active drugs.[1][5][6]

  • The Secondary Amine (N2 position): This nitrogen atom serves as the primary and most accessible handle for chemical modification. It can be readily alkylated, acylated, or arylated, allowing for the systematic exploration of chemical space and the introduction of functionalities crucial for target engagement and modulation of physicochemical properties.

  • The 5-Chloro Substituent: The chlorine atom on the aromatic ring is more than a simple placeholder. Its electron-withdrawing nature can influence the pKa of the amine and the electronic character of the aromatic system. Furthermore, it can serve as a metabolic blocker, preventing potential oxidation at that position, and can form specific halogen bonds with target proteins, potentially enhancing binding affinity.

The Drug Design & Evaluation Workflow

A successful drug discovery campaign follows a logical, iterative funnel. The goal is to progressively filter a library of synthesized compounds, enriching for candidates with the desired biological activity and drug-like properties while eliminating liabilities early to conserve resources.

G cluster_0 Design & Synthesis cluster_1 In Vitro Screening Funnel cluster_2 Optimization Start Scaffold Selection (5-Chloro-THIQ) Design Hypothesis-Driven Design (Target Pharmacophore) Start->Design Synth Chemical Synthesis (Library Generation) Design->Synth Primary Primary Screen (Target Binding Assay) Synth->Primary Secondary Secondary Screen (Functional Activity Assay) Primary->Secondary ADMET Early ADMET & Safety (BBB, CYP, hERG) Secondary->ADMET Analysis Data Analysis (SAR/SPR) ADMET->Analysis LeadOpt Lead Optimization Analysis->LeadOpt LeadOpt->Design Iterative Cycle Candidate Preclinical Candidate LeadOpt->Candidate

Caption: Overall workflow from scaffold selection to preclinical candidate identification.

Synthetic Strategies for Derivatization

While our starting material is pre-formed, understanding the fundamental synthesis of the THIQ core is crucial for designing derivatives with functionality at positions other than N2. The two most prominent methods are the Pictet-Spengler and Bischler-Napieralski reactions.[7]

Foundational THIQ Synthesis Routes

The choice between these routes depends on the desired substitution pattern and the reactivity of the starting materials. The Pictet-Spengler reaction is often preferred for its milder conditions when applicable.[8][9] The Bischler-Napieralski reaction provides access to a different range of precursors and is a powerful alternative.[10][11][12]

G cluster_PS Pictet-Spengler Reaction cluster_BN Bischler-Napieralski Reaction ps_start1 β-Arylethylamine ps_int Iminium Ion Intermediate ps_start1->ps_int + Acid Catalyst ps_start2 Aldehyde / Ketone ps_start2->ps_int + Acid Catalyst ps_end 1,2,3,4-Tetrahydroisoquinoline ps_int->ps_end Electrophilic Cyclization bn_start β-Arylethylamide bn_int 3,4-Dihydroisoquinoline bn_start->bn_int + Dehydrating Agent (e.g., POCl₃) bn_end 1,2,3,4-Tetrahydroisoquinoline bn_int->bn_end + Reducing Agent (e.g., NaBH₄)

Caption: Comparison of Pictet-Spengler and Bischler-Napieralski synthesis pathways.

Protocol: N-Alkylation of 5-Chloro-1,2,3,4-tetrahydroisoquinoline

This protocol describes the most direct method for creating a library of diverse analogues from the starting material.

Rationale: Reductive amination or direct alkylation provides a robust and high-yielding route to introduce a vast array of substituents at the N2 position. The choice of base and solvent is critical to ensure efficient reaction and minimize side products.

Materials:

  • This compound

  • Aldehyde or Ketone of choice (for reductive amination) OR Alkyl Halide (for direct alkylation)

  • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (for reductive amination)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (for direct alkylation)

  • Solvent: Dichloromethane (DCM) or Acetonitrile (ACN)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Protocol (Reductive Amination):

  • To a solution of this compound (1.0 eq) in DCM, add a mild base like DIPEA (1.1 eq) to free the amine. Stir for 10 minutes at room temperature.

  • Add the desired aldehyde or ketone (1.2 eq) to the solution. Stir for 1 hour to allow for imine/iminium formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. Causality: STAB is a mild and selective reducing agent, well-suited for reducing the intermediate iminium ion without affecting other functional groups like esters or ketones.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel, separate the organic layer. Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-substituted derivative.

Strategy: Bioisosteric Replacement in Lead Optimization

Bioisosterism is a powerful strategy used to fine-tune the physicochemical and pharmacological properties of a lead compound by replacing a functional group with another that has similar spatial and electronic characteristics.[13][14][15][16] This can improve potency, selectivity, metabolic stability, and oral bioavailability.[15]

Rationale: During lead optimization, if a particular moiety (e.g., a phenyl ring) is associated with poor properties (e.g., rapid metabolism by CYP enzymes), it can be replaced with a bioisostere (e.g., a pyridine or thiophene ring) to mitigate the issue while preserving the key binding interactions.

Original GroupCommon BioisosteresRationale for Replacement
-COOH (Carboxylic Acid)Tetrazole, AcylsulfonamideImprove metabolic stability, increase pKa, enhance oral absorption.
Phenyl Ring Thiophene, Pyridine, PyrazoleModulate electronics, introduce H-bond acceptors/donors, alter metabolic profile, escape patent space.
-C=O (Ketone)Sulfone (-SO₂-), OxetaneImprove metabolic stability, alter polarity and H-bonding capacity.
-O- (Ether)-S- (Thioether), -CH₂-NH-, -CF₂-Modify lipophilicity, metabolic stability, and bond angles.
-F (Fluorine)-H, -OH, -CH₃Fine-tune lipophilicity and electronic effects.

In Vitro Evaluation Cascade: A Suite of Validating Protocols

This section details a logical progression of in vitro assays designed to characterize the synthesized compounds. The cascade is designed to provide a comprehensive profile, covering target activity, CNS penetration potential, and key safety liabilities.

The In Vitro Screening Cascade

The workflow ensures that only the most promising compounds, those that are potent, functional, and possess acceptable safety and permeability profiles, advance to later stages.

G cluster_safety ADMET & Safety Assays A Synthesized Compound Library B Primary Screen: Target Binding (IC₅₀) A->B High-Throughput C Secondary Screen: Functional Activity (EC₅₀/IC₅₀) B->C Confirm Hits D ADMET/Safety Panel C->D Profile Leads E Promising Hits for Lead Optimization D->E BBB BBB Permeability (PAMPA) CYP CYP450 Inhibition (IC₅₀ vs. major isoforms) hERG hERG Inhibition (IC₅₀)

Caption: A cascading workflow for in vitro evaluation of synthesized compounds.

Protocol: Blood-Brain Barrier (BBB) Permeability (PAMPA)

Rationale: For a drug to be effective in the CNS, it must cross the highly selective blood-brain barrier.[17][18] The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based assay that models passive, transcellular diffusion and provides a preliminary assessment of BBB penetration potential.[19][20]

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen IP, PVDF membrane, 0.45 µm)

  • 96-well acceptor plates (e.g., standard flat-bottom culture plates)

  • Porcine brain lipid (PBL) solution in dodecane

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compounds dissolved in DMSO

  • Reference compounds (high and low permeability controls, e.g., Propranolol and Atenolol)

  • 96-well plate reader (UV-Vis) or LC-MS system

Step-by-Step Protocol:

  • Membrane Coating: Carefully pipette 5 µL of the PBL/dodecane solution onto the membrane of each well in the filter plate (donor plate). Allow the solvent to evaporate for ~5 minutes, leaving a lipid layer. Causality: This artificial lipid membrane mimics the lipid environment of the BBB endothelial cells.

  • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.

  • Prepare Donor Plate: Dilute the test and reference compounds from DMSO stock to a final concentration (e.g., 100 µM) in PBS. The final DMSO concentration should be ≤1%. Add 150 µL of this solution to each well of the coated filter plate.

  • Assemble Sandwich: Carefully place the donor filter plate on top of the acceptor plate, ensuring the bottom of the filter membrane is in contact with the buffer in the acceptor plate.

  • Incubation: Cover the plate assembly to prevent evaporation and incubate at room temperature for 4-18 hours with gentle shaking.

  • Analysis: After incubation, carefully separate the plates. Determine the concentration of the compound in the donor (Cdonor) and acceptor (Cacceptor) wells, as well as in the initial donor solution (C₀), using a plate reader or LC-MS.

  • Calculation: The effective permeability (Pe) in cm/s is calculated using established equations that account for plate geometry, incubation time, and compound concentrations.

Protocol: Metabolic Stability (Cytochrome P450 Inhibition)

Rationale: The Cytochrome P450 (CYP) family of enzymes is responsible for the metabolism of most drugs.[21] Inhibition of these enzymes by a new drug candidate can lead to dangerous drug-drug interactions (DDIs) by elevating the concentration of co-administered drugs.[22][23] This assay determines the half-maximal inhibitory concentration (IC₅₀) against the most common isoforms (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2).

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, G6P-dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Specific probe substrates for each CYP isoform (e.g., Midazolam for 3A4, Dextromethorphan for 2D6)

  • Test compounds and known inhibitors (e.g., Ketoconazole for 3A4)

  • Acetonitrile with internal standard (for reaction termination)

  • LC-MS/MS system

Step-by-Step Protocol:

  • Prepare Master Mix: In a microcentrifuge tube on ice, prepare a master mix containing phosphate buffer, HLM, and the specific probe substrate.

  • Incubation Plate Setup: Add varying concentrations of the test compound or reference inhibitor to a 96-well plate. Include vehicle controls (DMSO).

  • Pre-incubation: Add the HLM/substrate master mix to the wells containing the test compounds. Pre-incubate for 10 minutes at 37°C to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells. Causality: NADPH is the essential cofactor required for CYP enzyme activity. The regenerating system ensures its concentration remains stable throughout the incubation.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15 minutes). The time should be within the linear range of metabolite formation for the specific substrate.

  • Terminate Reaction: Stop the reaction by adding cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled analogue of the metabolite). This precipitates the microsomal proteins and stops all enzymatic activity.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Quantify the amount of specific metabolite formed in each well using a validated LC-MS/MS method.

  • Data Analysis: Calculate the percent inhibition of metabolite formation relative to the vehicle control for each concentration of the test compound. Plot the percent inhibition versus log[concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: Cardiac Safety (hERG Channel Inhibition)

Rationale: Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a primary cause of drug-induced QT interval prolongation, which can lead to a life-threatening cardiac arrhythmia called Torsades de Pointes.[24][25] Regulatory agencies mandate hERG testing for all new drug candidates. Automated patch-clamp electrophysiology is the gold standard for this assessment.[25][26]

Materials:

  • Automated patch-clamp system (e.g., QPatch, SyncroPatch)

  • HEK293 or CHO cells stably expressing the hERG channel

  • External and internal recording solutions

  • Test compounds and a positive control (e.g., Dofetilide, Cisapride)[27]

High-Level Protocol:

  • Cell Preparation: Harvest the hERG-expressing cells and prepare a single-cell suspension in the external recording solution.

  • System Setup: Load the cell suspension, internal solution, external solution, and test compounds onto the automated patch-clamp system.

  • Automated Sealing and Whole-Cell Configuration: The system automatically captures individual cells and forms a high-resistance "gigaseal" between the cell membrane and the recording electrode. It then ruptures the cell membrane to achieve the whole-cell configuration, allowing control over the intracellular environment and measurement of ion channel currents.

  • Baseline Recording: Apply a specific voltage protocol to elicit and measure the baseline hERG current. A typical protocol involves a depolarization step to open the channels, followed by a repolarizing step where the characteristic "tail current" is measured.[27] The stability of this baseline current is a key quality control metric.

  • Compound Application: Sequentially perfuse the cell with increasing concentrations of the test compound. The hERG current is measured at each concentration after it reaches a steady-state effect.

  • Data Analysis: The peak tail current at each concentration is measured and compared to the baseline current to calculate the percentage of inhibition. The IC₅₀ value is determined by plotting the percent inhibition against the compound concentration and fitting the curve.

Data Interpretation and The Path Forward

Effective lead optimization relies on the integrated analysis of data from all assays. Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR) are built by comparing how small changes in chemical structure impact biological activity and ADMET properties, respectively.

Example Data Summary Table
Cmpd IDN2-SubstituentTarget IC₅₀ (nM)BBB Pₑ (10⁻⁶ cm/s)CYP3A4 IC₅₀ (µM)hERG IC₅₀ (µM)
THIQ-01 -CH₂-Cyclopropyl558.215.6> 30
THIQ-02 -CH₂-(4-F-Phenyl)1212.52.11.8
THIQ-03 -CH₂-(2-Pyridyl)256.1> 5022.5
THIQ-04 -(CH₂)₂-OH4501.5> 50> 30

Interpretation:

  • THIQ-02 is the most potent but shows significant CYP3A4 and hERG inhibition, making it a high-risk candidate.

  • THIQ-01 shows good potency, good predicted BBB permeability, and a clean safety profile, making it a strong starting point for optimization.

  • THIQ-03 mitigates the CYP and hERG liabilities seen in THIQ-02 by using a pyridine bioisostere, albeit with a slight loss in potency. This is a classic lead optimization trade-off.

  • THIQ-04 demonstrates that adding a polar hydroxyl group drastically reduces permeability and potency, highlighting a key SPR.

The Iterative Optimization Cycle

The data gathered informs the next round of design. For instance, based on the table above, the next synthetic efforts might focus on analogues of THIQ-01 and THIQ-03 to further improve potency while maintaining the excellent safety and permeability profiles. This "Design-Synthesize-Test-Analyze" loop is the engine of medicinal chemistry.

G Design Design Synthesize Synthesize Design->Synthesize New Hypotheses Test Test Synthesize->Test Novel Compounds Analyze Analyze Test->Analyze SAR & SPR Data Analyze->Design Informed Decisions

Caption: The iterative "Design-Synthesize-Test-Analyze" cycle of lead optimization.

References

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]

  • Blood-Brain Barrier (BBB) Permeability and Transport Measurement In Vitro and In Vivo. SpringerLink. [Link]

  • BBB Assay Service. IRBM. [Link]

  • Pictet-Spengler reaction. Name-Reaction.com. [Link]

  • Blood Brain Barrier Permeability Assay Background. Neuromics. [Link]

  • Solid-Phase Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives Employing Support-Bound Tyrosine Esters in the Pictet−Spengler Reaction. ACS Publications. [Link]

  • Tetrahydroisoquinoline Derivatives: Versatile Tools in Medicinal Chemistry. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Pictet–Spengler reaction. Wikipedia. [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing. [Link]

  • Organocatalytic Enantioselective Pictet–Spengler Approach to Biologically Relevant 1-Benzyl-1,2,3,4-Tetrahydroisoquinoline Alkaloids. ACS Publications. [Link]

  • Synthesis of isoquinolines. Centurion University. [Link]

  • In Vitro Blood-Brain Barrier (BBB) Permeability Assay Service. Creative Biolabs. [Link]

  • in vitro neurology assays. InnoSer. [Link]

  • Bischler–Napieralski reaction. Wikipedia. [Link]

  • Bischler-Napieralski Reaction. Organic Chemistry Portal. [Link]

  • Neurological Disease Assays In Vitro. Axion BioSystems. [Link]

  • The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions. [Link]

  • Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design. LASSBIO - UFRJ. [Link]

  • in vitro Neurology Assay Services for Drug Discovery. Pharmaron. [Link]

  • Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. AxisPharm. [Link]

  • Translational In Vitro Assays to Screen Drug's Efficacy for Alzheimer's and Parkinson's disease. InnoSer. [Link]

  • Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. ResearchGate. [Link]

  • hERG Assay. Slideshare. [Link]

  • In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. Taylor & Francis Online. [Link]

  • Cytochrome P450 Inhibition Assay Using Human Liver Microsomes. Springer Protocols. [Link]

  • Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. NIH National Library of Medicine. [Link]

  • hERG Safety. Cyprotex. [Link]

  • CYP Inhibition Assay. LifeNet Health LifeSciences. [Link]

  • Cell-based hERG Channel Inhibition Assay in High-throughput Format. NIH National Library of Medicine. [Link]

  • Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River Laboratories. [Link]

  • In Vitro Safety Pharmacology Study on Central Nervous System. Creative Biolabs. [Link]

  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. FDA. [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]

  • Synthesis of tetrahydroisoquinolines. Organic Chemistry Portal. [Link]

  • Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones. NIH National Library of Medicine. [Link]

  • Selective Synthesis of Tetrahydroisoquinoline and Piperidine Scaffolds by Oxidative Ring Opening/Ring Closing Protocols. Repository of the Academy's Library. [Link]

  • Best Practice hERG Assay. Mediford Corporation. [Link]

  • The Use of Bioisosterism in Drug Design and Molecular Modification. Semantic Scholar. [Link]

  • Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. MDPI. [Link]

  • Bioisosteric Replacement Strategies. SpiroChem. [Link]

  • Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design. ResearchGate. [Link]

  • The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry. [Link]

  • Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. NIH National Library of Medicine. [Link]

  • 5-Chloro-1,2,3,4-tetrahydroisoquinoline. PubChem. [Link]

Sources

Application Notes and Protocols for the Chemical Derivatization of 5-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities.[1][2] These activities include antitumor, antimicrobial, antiviral, and anti-Parkinsonian effects.[2][3] The derivatization of the THIQ nucleus is a cornerstone of drug discovery, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties to develop novel therapeutic agents.[2][4]

5-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a valuable starting material for the synthesis of a diverse library of compounds. The presence of a chlorine atom on the aromatic ring can influence the molecule's electronic properties and metabolic stability, while the secondary amine of the tetrahydroisoquinoline core provides a reactive handle for a variety of chemical transformations. This document provides detailed application notes and protocols for the derivatization of this compound, aimed at researchers, scientists, and drug development professionals. The protocols described herein are designed to be robust and adaptable, with explanations of the underlying chemical principles to guide experimental design and troubleshooting.

Core Derivatization Strategies

The secondary amine of 5-Chloro-1,2,3,4-tetrahydroisoquinoline is the primary site for derivatization. The hydrochloride salt form necessitates the use of a base to liberate the free amine for reaction. Common derivatization strategies include acylation, sulfonylation, alkylation, and arylation.

N-Acylation: Synthesis of Amide Derivatives

N-acylation is a fundamental transformation that introduces an acyl group onto the nitrogen atom, forming an amide. This modification can significantly alter the compound's polarity, hydrogen bonding capacity, and interaction with biological targets.

Causality Behind Experimental Choices: The reaction of an amine with an acyl chloride or anhydride is a classic method for amide bond formation. The use of a base is crucial to neutralize the HCl generated during the reaction with an acyl chloride and to deprotonate the hydrochloride salt of the starting material. Triethylamine is a common, non-nucleophilic organic base suitable for this purpose. Dichloromethane (DCM) is a good solvent as it is relatively inert and dissolves both the starting material (once neutralized) and the acylating agent.

Experimental Protocol: N-Acetylation

  • Objective: To synthesize N-acetyl-5-chloro-1,2,3,4-tetrahydroisoquinoline.

  • Materials:

    • This compound

    • Acetyl chloride

    • Triethylamine (TEA)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate solution

    • Brine (saturated aqueous sodium chloride solution)

    • Anhydrous magnesium sulfate or sodium sulfate

  • Equipment:

    • Round-bottom flask with a magnetic stirrer

    • Dropping funnel

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • To a stirred suspension of this compound (1.0 eq) in anhydrous DCM, add triethylamine (2.2 eq) at 0 °C under a nitrogen atmosphere.

    • Allow the mixture to stir for 15-20 minutes to ensure complete neutralization.

    • Slowly add a solution of acetyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture via a dropping funnel.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel.

Data Presentation: Representative N-Acylation Reactions

Acylating AgentBaseSolventReaction Time (h)Typical Yield (%)
Acetyl chlorideTriethylamineDCM2-485-95
Benzoyl chlorideTriethylamineDCM3-680-90
Acetic anhydridePyridineDCM4-880-90

Visualization: N-Acylation Workflow

acylation_workflow start Start: 5-Chloro-1,2,3,4- tetrahydroisoquinoline HCl neutralize Neutralization with Triethylamine in DCM start->neutralize acylate Addition of Acylating Agent (e.g., Acetyl Chloride) neutralize->acylate workup Aqueous Workup (NaHCO3, Brine) acylate->workup purify Purification (Column Chromatography) workup->purify product Product: N-Acyl Derivative purify->product

Caption: Workflow for the N-acylation of this compound.

N-Sulfonylation: Formation of Sulfonamides

The synthesis of sulfonamides is another critical derivatization strategy, as this functional group is a key component in many marketed drugs. Sulfonamides can act as mimics of carboxylic acids and can improve pharmacokinetic properties.

Causality Behind Experimental Choices: The reaction of a primary or secondary amine with a sulfonyl chloride is the most common method for preparing sulfonamides.[5] Similar to acylation, a base is required to neutralize the starting material and the HCl byproduct. Pyridine is often used as both a base and a solvent in this reaction. Microwave-assisted synthesis under solvent-free conditions has also been reported as an efficient and environmentally friendly alternative.[6]

Experimental Protocol: N-Tosylation

  • Objective: To synthesize N-tosyl-5-chloro-1,2,3,4-tetrahydroisoquinoline.

  • Materials:

    • This compound

    • p-Toluenesulfonyl chloride (TsCl)

    • Pyridine

    • Dichloromethane (DCM)

    • 1 M Hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Equipment:

    • Round-bottom flask with a magnetic stirrer

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • Dissolve this compound (1.0 eq) in a mixture of DCM and pyridine.

    • Cool the solution to 0 °C and add p-toluenesulfonyl chloride (1.1 eq) portion-wise.

    • Allow the reaction to stir at room temperature overnight, or until TLC indicates the consumption of the starting material.

    • Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (to remove excess pyridine), water, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by recrystallization or column chromatography.

Data Presentation: Comparison of Sulfonylation Conditions

Sulfonylating AgentBase/SolventMethodReaction TimeTypical Yield (%)Reference
p-Toluenesulfonyl chloridePyridine/DCMConventional12-24 h80-90[5]
Benzenesulfonyl chloride1 M NaOH (aq)Aqueous1-2 h>90[7]
Various sulfonyl chloridesNoneMicrowave5-15 min90-98[6]

sulfonylation_reaction sub 5-Chloro-THIQ-HCl plus1 + sub->plus1 base Base (e.g., Pyridine) plus1->base intermediate [Free Amine] base->intermediate plus2 + intermediate->plus2 sulfonyl_chloride R-SO2Cl plus2->sulfonyl_chloride arrow -> sulfonyl_chloride->arrow product N-Sulfonylated Product arrow->product plus3 + product->plus3 salt Base-HCl plus3->salt

Caption: Simplified catalytic cycle for the Buchwald-Hartwig N-arylation.

Analytical Considerations

The derivatization of 5-Chloro-1,2,3,4-tetrahydroisoquinoline is often performed to facilitate its analysis, particularly for quantification in biological matrices or for chiral separations.

Derivatization for GC-MS Analysis: For analysis by gas chromatography-mass spectrometry (GC-MS), derivatization is often necessary to increase the volatility and thermal stability of the analyte. Acylation or silylation are common techniques. A study by Přech et al. (2013) demonstrated the use of (–)-(1R)-menthyl chloroformate to derivatize various THIQs into diastereomeric carbamates, which could then be resolved on a standard achiral GC column to determine the enantiomeric composition. [8][9] Experimental Protocol: Derivatization with Menthyl Chloroformate

  • Objective: To prepare diastereomeric carbamates for chiral analysis by GC.

  • Materials:

    • This compound

    • (–)-(1R)-menthyl chloroformate

    • Triethylamine

    • Anhydrous solvent (e.g., DCM or toluene)

  • Procedure:

    • Neutralize this compound with a base like triethylamine in an anhydrous solvent.

    • Add (–)-(1R)-menthyl chloroformate to the solution of the free amine.

    • Allow the reaction to proceed at room temperature.

    • The resulting diastereomeric carbamates can be directly analyzed by GC-MS after a simple workup to remove excess reagents and salts. [8]

Conclusion

The chemical derivatization of this compound is a versatile and powerful approach in drug discovery and chemical biology. The protocols and principles outlined in this document provide a solid foundation for researchers to synthesize a wide range of derivatives for biological evaluation and analytical applications. By understanding the reactivity of the THIQ scaffold and applying modern synthetic methodologies, new avenues for therapeutic intervention can be explored.

References

  • Václavík, J., et al. (2013). A new rapid method for the analysis of catecholic tetrahydroisoquinolines from biological samples by gas chromatography/mass spectrometry. Journal of Chromatography B, 871(1), 81-87. [Link]

  • Lakrout, S., K'tir, H., Amira, A., Berredjem, M., & Aouf, N. E. (2015). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances, 5(10), 7437-7441. [Link]

  • St. Claire, R. L., Ansari, G. A. S., & Abell, C. W. (1986). Determination of tetrahydroisoquinolines by reversed-phase liquid chromatography with gradient elution and amperometric detection. Analytical Chemistry, 58(8), 1786–1790. [Link]

  • Al-Hiari, Y. M., et al. (2019). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. Molecules, 24(12), 2286. [Link]

  • Chaube, R., et al. (2022). Recent development of tetrahydro-quinoline/isoquinoline based compounds as anticancer agents. ResearchGate. [Link]

  • Bracher, F., & Glas, C. (2021). Synthesis of N-Aryl-1,2,3,4-tetrahydroisoquinolines. Thieme Chemistry. [Link]

  • ResearchGate. (n.d.). Scheme 10 Asymmetric acylation of tetrahydroisoquinoline mediated by photoredox catalysis in the presence of a chiral carbene. [Link]

  • Yuan, Z.-Y., et al. (2023). A Facile One-Pot Synthesis of N-Acyl-1-Cyano-1,2,3,4-Tetrahydroisoquinoline via Photoredox and Reissert-Type Reaction from 1,2,3,4-Tetrahydroisoquinolines. New Journal of Chemistry. [Link]

  • Sharma, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13866-13893. [Link]

  • ResearchGate. (2014). Transition-Metal-Free Arylation of N-Alkyl-tetrahydroisoquinolines under Oxidative Conditions: A Convenient Synthesis of C1-Arylated Tetrahydroisoquinoline Alkaloids. [Link]

  • ResearchGate. (2021). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. [Link]

  • ResearchGate. (n.d.). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. [Link]

  • ResearchGate. (n.d.). Synthesis of Secondary and Tertiary Sulfonamides. [Link]

  • Riggin, R. M., & Kissinger, P. T. (1977). Determination of tetrahydroisoquinoline alkaloids in biological materials with high performance liquid chromatography. Analytical Chemistry, 49(13), 2109–2111. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). [Link]

  • Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review. [Link]

  • PubMed Central. (2016). Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones. [Link]

  • Reactions. (2022). Palladium-Catalyzed α-Arylation of Esters: Synthesis of the Tetrahydroisoquinoline Ring. [Link]

  • MDPI. (2022). Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. [Link]

  • PubChem. (n.d.). 5-Chloro-1,2,3,4-tetrahydroisoquinoline. [Link]

  • ResearchGate. (2013). (PDF) Determination of Enantiomeric Composition of Substituted Tetrahydroisoquinolines Based on Derivatization with Menthyl Chloroformate. [Link]

  • Scientific Research Publishing. (2013). Determination of Enantiomeric Composition of Substituted Tetrahydroisoquinolines Based on Derivatization with Menthyl Chloroformate. [Link]

  • HETEROCYCLES. (2006). derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. [Link]

  • ResearchGate. (2013). Determination of Enantiomeric Composition of Substituted Tetrahydroisoquinolines Based on Derivatization with Menthyl Chloroform. [Link]

  • Biomedical Chromatography. (2007). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. [Link]

  • University of Bath's research portal. (1981). Synthesis and reactions in the 1,2,3,4-tetrahydroisoquinoline series. [Link]

  • MDPI. (2012). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. [Link]

  • PubMed Central. (2013). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. [Link]

  • Organic Chemistry Portal. (1999). Unexpected Formation of 3-Substituted 1,2,3,4-Tetrahydroisoquinolines during Tosylation of N,N-dibenzylaminols. [Link]

Sources

Application Note: A Robust HPLC Analytical Method for the Quantification of 5-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a systematic approach to developing a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of 5-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride. As a critical intermediate in pharmaceutical synthesis, a validated analytical method is paramount for ensuring quality control. This guide elucidates the causal relationships between the analyte's physicochemical properties and the selection of chromatographic parameters, including stationary phase, mobile phase composition, pH, and detection wavelength. The result is a simple, isocratic RP-HPLC method with UV detection that is suitable for routine purity and content analysis. The protocol provided herein is designed to be self-validating, incorporating system suitability criteria to ensure consistent performance.

Introduction

This compound is a substituted heterocyclic amine belonging to the tetrahydroisoquinoline (THIQ) class of compounds. The THIQ scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules and natural products.[1] Consequently, ensuring the purity and quality of substituted THIQ intermediates like 5-Chloro-1,2,3,4-tetrahydroisoquinoline is a critical step in the drug development and manufacturing pipeline.

High-performance liquid chromatography (HPLC) is the preeminent analytical technique for pharmaceutical analysis due to its high resolution, sensitivity, and precision.[2] The development of a specific and stable HPLC method is essential for quantifying the analyte and resolving it from potential process impurities or degradation products. This document provides a comprehensive guide for researchers and drug development professionals on the logical development and implementation of such a method, grounded in fundamental chromatographic principles and aligned with regulatory expectations like those from the International Conference on Harmonisation (ICH).[3]

Analyte Characterization & Method Development Rationale

A successful method development strategy begins with an understanding of the analyte's physicochemical properties. These properties directly inform the initial choice of chromatographic conditions, minimizing the need for extensive and unsystematic screening.

Physicochemical Properties

The key characteristics of 5-Chloro-1,2,3,4-tetrahydroisoquinoline that influence HPLC method development are summarized below.

PropertyValue / ObservationRationale for Chromatographic Approach
Chemical Structure Tetrahydroisoquinoline ring with a chlorine at the 5-position and a secondary amine.The aromatic ring serves as a strong chromophore for UV detection. The secondary amine is a basic functional group that requires careful pH control.
Molecular Formula C₉H₁₀ClN (Free Base)[4][5]---
Molecular Weight 167.64 g/mol (Free Base)[4][5]---
Basicity (pKa) Not experimentally determined, but estimated to be ~9.0-9.5 based on the parent compound, 1,2,3,4-tetrahydroisoquinoline.As a basic compound, it will be protonated (positively charged) at acidic pH. Analyzing it in its single, protonated ionic form is crucial for achieving sharp, symmetric peaks and stable retention.
Polarity (logP) Not experimentally determined. The parent compound is relatively polar, but the addition of a chlorine atom increases its hydrophobicity.The moderate hydrophobicity makes the molecule well-suited for separation using reversed-phase chromatography, where it will interact effectively with a non-polar stationary phase.[6][7]
UV Absorbance The presence of the chloro-substituted benzene ring suggests strong UV absorbance.UV/Vis, particularly a Photodiode Array (PDA) detector, is the ideal detection method to determine the optimal wavelength for maximum sensitivity. Aromatic compounds typically absorb strongly around 254 nm.[8]
Core Strategy: Reversed-Phase HPLC

Based on the analyte's properties, Reversed-Phase HPLC (RP-HPLC) is the logical choice.[9] The strategy involves using a non-polar stationary phase (the column) and a polar mobile phase. The analyte will be retained on the column through hydrophobic interactions, and its elution will be controlled by the proportion of organic solvent in the mobile phase.

The most critical parameter to control is the mobile phase pH. Failure to control pH when analyzing a basic compound like this will result in interactions between the partially protonated amine and residual acidic silanols on the silica-based column packing. This secondary interaction leads to severe peak tailing and poor reproducibility. By maintaining an acidic mobile phase (e.g., pH 2.5-3.5), the secondary amine is fully protonated, effectively eliminating these undesirable interactions and ensuring a robust separation.[6]

Experimental

Equipment & Materials
CategoryItem
Instrumentation HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV/Vis detector.
Chromatography Column C18 Reversed-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm particle size). A C8 column can be considered as an alternative.[10]
Reference Standard This compound, >98% purity.
Solvents Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Deionized Water (>18 MΩ·cm).
Reagents Potassium Dihydrogen Phosphate (KH₂PO₄), Phosphoric Acid (H₃PO₄).
Glassware/Consumables Volumetric flasks, autosampler vials, 0.45 µm solvent filters, 0.45 µm syringe filters.

Method Development Workflow

The development process follows a logical sequence of experiments designed to systematically optimize the separation.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization Analyte Analyte Characterization (pKa, Polarity, UV) Column Column Selection (Start with C18) Analyte->Column Guides stationary phase choice MobilePhase Mobile Phase Selection (ACN/H₂O, pH 3.0 Buffer) Column->MobilePhase Defines RP mode Scouting Gradient Scouting Run (5-95% ACN) MobilePhase->Scouting Sets initial conditions Wavelength Wavelength Selection (PDA Scan) Scouting->Wavelength Provides peak for λmax determination Optimization Method Optimization (Isocratic %ACN, Flow Rate) Scouting->Optimization Determines elution %ACN FinalMethod Final Method Definition Optimization->FinalMethod Refines parameters SST System Suitability Testing (SST Protocol) FinalMethod->SST Verifies performance

Caption: Logical workflow for HPLC method development.

Protocol 1: Initial Parameter Selection & Scouting
  • Column Installation: Install a C18 column (150 mm x 4.6 mm, 5 µm) and set the column temperature to 30 °C.

  • Mobile Phase Preparation:

    • Aqueous (A): Prepare a 20 mM potassium dihydrogen phosphate buffer. Dissolve 2.72 g of KH₂PO₄ in 1 L of deionized water. Adjust the pH to 3.0 using phosphoric acid. Filter through a 0.45 µm membrane filter.

    • Organic (B): Acetonitrile (ACN).

  • Standard Preparation: Prepare a 100 µg/mL solution of this compound in a 50:50 mixture of Acetonitrile and Water.

  • Scouting Gradient Run:

    • Equilibrate the column with 95% A / 5% B for 10 minutes.

    • Inject 10 µL of the standard solution.

    • Run a linear gradient from 5% B to 95% B over 20 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to initial conditions and re-equilibrate.

    • Set the PDA detector to collect data from 200-400 nm.

  • Data Analysis:

    • Determine the retention time of the analyte.

    • Note the percentage of Acetonitrile (%B) at which the analyte elutes.

    • Extract the UV spectrum from the apex of the analyte peak to identify the wavelength of maximum absorbance (λmax).

Protocol 2: Method Optimization

The goal of this phase is to convert the scouting gradient into a simple, efficient isocratic method.

  • Calculate Isocratic Conditions: Based on the scouting run, the ideal isocratic mobile phase composition will be slightly lower than the %B at which the peak eluted. For example, if the peak eluted at 45% ACN in the gradient, a good starting point for isocratic analysis would be 35-40% ACN.

  • Perform Isocratic Runs:

    • Prepare a mobile phase with the calculated isocratic composition (e.g., 65% Phosphate Buffer pH 3.0 / 35% Acetonitrile).

    • Set the flow rate to 1.0 mL/min.

    • Set the UV detector to the determined λmax.

    • Inject 10 µL of the standard solution.

  • Evaluate Chromatogram:

    • Retention Time: Aim for a retention time between 3 and 10 minutes. Adjust the %ACN if necessary. Increasing %ACN decreases retention time; decreasing %ACN increases it.

    • Peak Shape: The peak should be symmetrical with a tailing factor between 0.9 and 1.5.

    • Efficiency: Ensure the theoretical plates are > 2000.

Final Recommended Method & Protocol

Following the development workflow, the following isocratic method was established as robust and suitable for the analysis of this compound.

Chromatographic Conditions
ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase Isocratic: 65% (20 mM KH₂PO₄, pH 3.0) / 35% Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 225 nm
Run Time 10 minutes
Preparation of Solutions
  • Mobile Phase: In a 1 L flask, combine 650 mL of 20 mM KH₂PO₄ buffer (pH 3.0, prepared as in Protocol 1) and 350 mL of Acetonitrile. Mix well and degas before use.

  • Diluent: Prepare a mixture of 65% Water and 35% Acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Working Standard Solution (100 µg/mL): Transfer 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with Diluent.

System Suitability Testing (SST) Protocol

Before sample analysis, the system's performance must be verified.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the Working Standard Solution (100 µg/mL) six consecutive times.

  • Calculate the parameters listed in the table below. The system is deemed suitable for use only if all criteria are met.

SST ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates (N) > 2000
% RSD for Peak Area ≤ 2.0%
% RSD for Retention Time ≤ 2.0%

Conclusion

This application note presents a logical and scientifically grounded strategy for the development of an HPLC method for this compound. By leveraging the physicochemical properties of the analyte, a simple, robust, and efficient isocratic reversed-phase method was established. The final protocol, including detailed instructions for solution preparation and mandatory system suitability testing, provides a reliable framework for researchers and quality control analysts to implement in a laboratory setting. This method is ready for further validation studies as per ICH guidelines to confirm its suitability for its intended purpose.

References

  • SIELC Technologies. (n.d.). Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12595083, 5-Chloro-1,2,3,4-tetrahydroisoquinoline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12595085, 5,7,8-Trichloro-1,2,3,4-tetrahydroisoquinoline. Retrieved from [Link]

  • Mori, A., et al. (2023). Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) in biological samples by liquid chromatography-tandem mass spectrometry.
  • Pintado-Herrera, M. G., et al. (2007). Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns. International Journal of Environmental Analytical Chemistry.
  • ALLGREEN. (n.d.). 5,7-di-chloro-1,2,3,4-tetrahydroisoquinoline hcl cas no.73075-47-5. Retrieved from [Link]

  • Bellido-Milla, D., et al. (2005). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers.
  • Al-Sabti, O. A., & Harun, A. (2015). Development and validation of a reversed-phase HPLC method for analysis of tetrahydrozoline hydrochloride in eye drop formulations. Journal of Taibah University for Science.
  • Kumar, A., et al. (2023). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. World Journal of Pharmaceutical and Medical Research.
  • Dispas, A., et al. (2018). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules.
  • Halász, I., & Gerlach, H. O. (1979). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC.
  • Al-Sabti, O. A., & Harun, A. (2015). Development and validation of a reversed-phase HPLC method for analysis of tetrahydrozoline hydrochloride in eye drop formulations. PMC - NIH. Retrieved from [Link]

  • Wiley. (n.d.). 5-Chloro-N-methyl-1,2,3,4-tetrahydroisoquinoline. SpectraBase. Retrieved from [Link]

  • Hengyuan Fine Chemical. (n.d.). This compound. Retrieved from [Link]

  • Kumar, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances.

Sources

Quantitative Bioanalysis of 5-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride in Tissue Samples via UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive and validated protocol for the quantification of 5-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride in complex biological tissue matrices. 1,2,3,4-tetrahydroisoquinolines (THIQs) are a significant class of compounds, with both natural and synthetic analogs exhibiting a wide range of biological activities.[1][2] Accurate quantification in tissue is crucial for pharmacokinetic, toxicokinetic, and drug distribution studies. The described method employs tissue homogenization, followed by a robust sample cleanup procedure involving protein precipitation (PPT) and subsequent solid-phase extraction (SPE). Final analysis is performed by Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), which provides the high sensitivity and selectivity required for bioanalytical assays.[3] This protocol is designed to be self-validating, adhering to the principles outlined in regulatory guidelines such as the FDA Bioanalytical Method Validation Guidance.[4][5]

Principle of the Method

The core challenge in quantifying small molecules like 5-Chloro-1,2,3,4-tetrahydroisoquinoline from tissue lies in efficiently extracting the analyte while removing endogenous interferences (e.g., proteins, lipids, salts) that can suppress the instrument signal and compromise data quality.[6][7]

This method follows a multi-stage sample preparation strategy. First, the tissue is mechanically homogenized to release the analyte into a buffered solution. Second, a protein precipitation step using cold acetonitrile removes the majority of macromolecules.[8][9] While effective, PPT alone can leave behind salts and phospholipids. Therefore, a subsequent solid-phase extraction (SPE) step is employed for further cleanup and concentration of the analyte.[10][11][12]

The purified extract is then injected into a UPLC-MS/MS system. The UPLC provides rapid and high-resolution chromatographic separation. The analyte is quantified using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which ensures exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte and its stable isotope-labeled internal standard (SIL-IS).

Materials and Reagents

Reagent/MaterialGradeSupplier
5-Chloro-1,2,3,4-tetrahydroisoquinoline HClReference Standard (≥98%)e.g., BLD Pharm[13]
5-Chloro-1,2,3,4-tetrahydroisoquinoline-d4 HClInternal Standard (≥98%)Custom Synthesis
Acetonitrile (ACN)LC-MS GradeFisher Scientific
Methanol (MeOH)LC-MS GradeFisher Scientific
WaterLC-MS GradeFisher Scientific
Formic Acid (FA)LC-MS Grade (≥99%)Sigma-Aldrich
Ammonium AcetateLC-MS GradeSigma-Aldrich
Phosphate Buffered Saline (PBS), pH 7.4Molecular Biology GradeThermo Fisher
Mixed-Mode Cation Exchange SPE Cartridgese.g., Oasis MCX, 30 mgWaters
2 mL Polypropylene Microcentrifuge Tubes---Eppendorf
1.5 mL HPLC Vials---Agilent Technologies

Instrumentation and Analytical Conditions

Major Equipment
  • Homogenizer: Bead-based (e.g., Precellys 24) or rotor-stator (e.g., Omni TH)

  • Centrifuge: Refrigerated, capable of >15,000 x g

  • SPE Manifold: 12 or 24-port vacuum manifold

  • UPLC System: Waters ACQUITY UPLC H-Class or equivalent[14]

  • Mass Spectrometer: SCIEX QTRAP 6500+ or Waters Xevo TQ-S micro or equivalent

UPLC Conditions

The goal of the chromatography is to achieve a sharp, symmetrical peak for the analyte, well-separated from any early-eluting, unretained matrix components.

ParameterCondition
Column Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Column Temp. 40 °C
Injection Vol. 5 µL
Gradient 5% B to 95% B over 2.5 min, hold 0.5 min, return to 5% B
Total Run Time 4.0 min
Mass Spectrometry Conditions

Positive electrospray ionization (ESI+) is selected because the secondary amine in the tetrahydroisoquinoline structure is readily protonated. MRM transitions must be optimized by infusing the analyte and internal standard. The values below are representative.

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temp. 500 °C
Drying Gas Flow 10 L/min
MRM Transitions See Table below

Table 1: Optimized MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
5-Chloro-THIQ168.1133.110025
5-Chloro-THIQ-d4 (IS)172.1137.110025

Note: The precursor ion corresponds to the protonated molecule [M+H]⁺. The product ion is a characteristic fragment resulting from collision-induced dissociation.

Experimental Protocols

Preparation of Standards and Quality Controls (QCs)

The foundation of any quantitative assay is the accuracy of its calibration standards.

  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of 5-Chloro-THIQ HCl and the d4-IS into separate 5 mL volumetric flasks. Dissolve in 50:50 MeOH:Water.

  • Working Stock Solutions: Prepare intermediate stock solutions by serial dilution of the Primary Stocks in 50:50 MeOH:Water.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS Primary Stock in acetonitrile. This solution will be used as the protein precipitation solvent.

  • Calibration Curve Standards & QCs: Prepare blank tissue homogenate (see section 4.2). Spike appropriate volumes of the analyte working stock solutions into the blank homogenate to achieve the desired concentrations. A typical curve may range from 1 to 1000 ng/g of tissue. QCs should be prepared at a minimum of three levels: Low, Medium, and High.

Tissue Homogenization
  • Accurately weigh ~100 mg of frozen tissue into a 2 mL bead-beating tube.

  • Add 400 µL of ice-cold PBS (pH 7.4). This creates a 1:4 (w/v) dilution.

  • Homogenize the tissue according to the instrument manufacturer's protocol until no visible tissue fragments remain.

  • Keep homogenates on ice at all times to minimize enzymatic degradation of the analyte.[7]

Analyte Extraction: Protein Precipitation & Solid-Phase Extraction Workflow

This two-step process is critical for generating a clean sample suitable for sensitive LC-MS analysis.

G cluster_0 Sample Preparation Workflow Tissue 1. Tissue Homogenate (100 µL) PPT 2. Protein Precipitation Add 300 µL ACN with IS Vortex & Centrifuge Tissue->PPT Add precipitant Supernatant 3. Collect Supernatant PPT->Supernatant Pellet proteins Dilute 4. Dilute Supernatant Add 600 µL 4% H3PO4 Supernatant->Dilute Acidify for SPE binding SPE 5. Solid-Phase Extraction (SPE) Load, Wash, Elute Dilute->SPE Load sample Evap 6. Evaporate & Reconstitute Dry under N2, Reconstitute in 100 µL Mobile Phase A SPE->Evap Elute analyte Analysis 7. UPLC-MS/MS Analysis Evap->Analysis Inject sample

Caption: Overall workflow from tissue homogenate to final analysis.

Step-by-Step Protocol:

  • Protein Precipitation:

    • To a 1.5 mL microcentrifuge tube, add 100 µL of tissue homogenate (from standards, QCs, or unknown samples).

    • Add 300 µL of the ice-cold IS Working Solution (100 ng/mL in ACN). The 3:1 ratio of organic solvent to aqueous sample ensures efficient protein precipitation.[8][9]

    • Vortex vigorously for 1 minute.

    • Centrifuge at 15,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins.

  • Solid-Phase Extraction (SPE):

    • Transfer the clear supernatant (~350 µL) to a new tube.

    • Add 700 µL of 4% Phosphoric Acid in water. This dilution and acidification step ensures the analyte (a secondary amine) is positively charged and will bind strongly to the cation-exchange sorbent.

    • Condition SPE Cartridge: Pass 1 mL of MeOH, followed by 1 mL of Water through the Oasis MCX cartridge.

    • Load Sample: Load the entire diluted supernatant (~1050 µL) onto the conditioned cartridge.

    • Wash: Wash the cartridge with 1 mL of 0.1% Formic Acid in Water, followed by 1 mL of MeOH. This removes neutral and acidic interferences.

    • Elute: Elute the analyte with 1 mL of 5% Ammonium Hydroxide in MeOH into a clean collection tube. The basic pH neutralizes the analyte, releasing it from the sorbent.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

    • Reconstitute the dried extract in 100 µL of Mobile Phase A (0.1% Formic Acid in Water).

    • Vortex briefly, then transfer to an HPLC vial for analysis.

Bioanalytical Method Validation

A bioanalytical method must be validated to demonstrate its reliability for the intended application.[4][5][15][16] The following parameters should be assessed according to FDA guidelines.

G cluster_params Validation Bioanalytical Method Validation Key Parameters Selectivity Selectivity No interference at analyte RT Validation->Selectivity Accuracy Accuracy ±15% of nominal (±20% at LLOQ) Validation->Accuracy Precision Precision CV ≤15% (≤20% at LLOQ) Validation->Precision LLOQ LLOQ S/N ≥ 5 Accurate & Precise Validation->LLOQ Recovery Recovery Consistent & Reproducible Validation->Recovery MatrixEffect Matrix Effect Minimal ion suppression/enhancement Validation->MatrixEffect Stability Stability Freeze-Thaw, Bench-Top, Long-Term Validation->Stability

Sources

Application Note: A Tiered High-Throughput Screening Strategy for 5-Chloro-1,2,3,4-tetrahydroisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] THIQ derivatives have shown promise as antitumor, antimicrobial, antiviral, and neuroprotective agents, underscoring their significance in drug discovery.[1] The introduction of a chloro-substituent at the 5-position (5-Cl-THIQ) can significantly modulate the physicochemical properties and pharmacological profile of the parent molecule, potentially leading to enhanced potency, selectivity, or metabolic stability. Given the diverse biological targets of the broader THIQ class, a comprehensive and systematic screening approach is essential to elucidate the therapeutic potential of novel 5-Cl-THIQ derivatives.

This application note outlines a robust, tiered experimental design for the high-throughput screening (HTS) of a library of 5-Chloro-1,2,3,4-tetrahydroisoquinoline derivatives. The proposed strategy integrates primary HTS assays across a panel of diverse biological targets, followed by secondary and tertiary assays for hit confirmation, validation, and preliminary ADME (Absorption, Distribution, Metabolism, and Excretion) profiling. The causality behind each experimental choice is explained to provide a logical and efficient pathway from a compound library to validated hits.

Pre-Screening Considerations: Ensuring Data Quality

The success of any screening campaign is contingent on the quality of the compound library and the initial characterization of the molecules.[2][3]

Compound Library Quality Control

Prior to initiating biological screening, it is imperative to assess the purity and integrity of each compound in the 5-Cl-THIQ derivative library. This is typically achieved using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to confirm identity and determine purity, which should ideally be >95%.

Physicochemical Property Profiling

A molecule's physicochemical properties, such as lipophilicity and solubility, are critical determinants of its "drug-likeness" and significantly influence its pharmacokinetic and pharmacodynamic behavior.[4][5] Early assessment of these properties allows for the flagging of compounds with potential liabilities.

Table 1: Key Physicochemical Parameters for Initial Assessment

ParameterMethodDesired RangeRationale
LogP/D Calculated (e.g., cLogP) or Experimental (e.g., HPLC)1 - 5Balances solubility and permeability for oral bioavailability.[2]
Aqueous Solubility Kinetic or Thermodynamic Solubility Assays> 50 µMEnsures compounds remain in solution during assays and aids in formulation.[2]
Molecular Weight (MW) Calculated< 500 DaAdherence to Lipinski's Rule of Five for drug-likeness.[4]
Polar Surface Area (PSA) Calculated< 140 ŲInfluences membrane permeability and blood-brain barrier penetration.

A Tiered Screening Cascade: From Hits to Leads

A tiered or cascaded screening approach is a cost-effective and efficient strategy to rapidly identify promising compounds from a large library.[6] This methodology involves progressing compounds through a series of assays of increasing complexity and physiological relevance, with decision gates at each stage to eliminate undesirable candidates.

Screening_Cascade cluster_0 Tier 1: Primary High-Throughput Screening cluster_1 Tier 2: Hit Confirmation & Potency Determination cluster_2 Tier 3: Hit Validation & Early ADME Primary_Screening Primary HTS (Single Concentration) - GPCR Panel (cAMP, Ca2+, β-Arrestin) - Cytotoxicity (CellTiter-Glo®) Hit_Confirmation Dose-Response Assays (IC50/EC50) - Orthogonal Assays Primary_Screening->Hit_Confirmation Active 'Hits' Hit_Validation Target Engagement - Radioligand Binding - Microsomal Stability - Further Selectivity Profiling Hit_Confirmation->Hit_Validation Confirmed & Potent Hits

Figure 1: A tiered screening cascade for 5-Cl-THIQ derivatives.

Tier 1: Primary High-Throughput Screening

The primary screen aims to rapidly identify "hits" from the compound library by testing each derivative at a single, high concentration (typically 10 µM) against a panel of diverse biological targets. The selection of targets is informed by the known pharmacology of the broader THIQ class and computational predictions.[7][8]

Target Selection Rationale

The THIQ scaffold is a well-known G protein-coupled receptor (GPCR) ligand.[9][10] Therefore, a panel of GPCRs representing different G-protein coupling families (Gs, Gi, Gq) is a logical starting point. Additionally, a cytotoxicity assay is run in parallel to flag compounds that exhibit non-specific cellular toxicity.

1.1 GPCR Activation/Inhibition Panel:

  • Gs-coupled Receptor (e.g., β2-Adrenergic Receptor): Assessed by measuring intracellular cyclic AMP (cAMP) levels. Agonists will increase cAMP, while antagonists will block the agonist-induced increase.

  • Gi-coupled Receptor (e.g., Dopamine D2 Receptor): Assessed by measuring the inhibition of forskolin-stimulated cAMP production. Agonists will decrease cAMP.

  • Gq-coupled Receptor (e.g., M1 Muscarinic Receptor): Assessed by measuring intracellular calcium (Ca2+) mobilization. Agonists will increase intracellular Ca2+.

  • β-Arrestin Recruitment (e.g., 5-HT7 Receptor): This assay provides a G-protein independent readout of receptor activation and can identify biased ligands.[11][12]

1.2 Cytotoxicity Assay:

  • A general cytotoxicity assay is crucial to eliminate compounds that cause cell death, as this can lead to false positives in other cell-based assays. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust and HTS-compatible method for this purpose.[13]

Protocol 1: Primary Cytotoxicity Screen (CellTiter-Glo®)

This protocol is adapted for a 96-well format.

  • Cell Plating: Seed a human cell line (e.g., HEK293 or HepG2) in opaque-walled 96-well plates at a pre-determined optimal density in 100 µL of culture medium per well. Incubate for 24 hours.[14]

  • Compound Addition: Add 1 µL of the 1 mM 5-Cl-THIQ derivative stock (in DMSO) to the wells for a final concentration of 10 µM. Include vehicle (DMSO) and positive (e.g., staurosporine) controls.

  • Incubation: Incubate the plates for 24-48 hours at 37°C in a humidified incubator.

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.[15]

  • Reagent Addition: Add 100 µL of CellTiter-Glo® Reagent to each well.[15]

  • Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[14]

  • Data Acquisition: Read the luminescence on a plate-based luminometer. A significant decrease in luminescence compared to the vehicle control indicates cytotoxicity.

Tier 2: Hit Confirmation and Potency Determination

Compounds that show significant activity in the primary screen (e.g., >50% inhibition or activation) and are non-cytotoxic are advanced to Tier 2. The primary goals of this tier are to confirm the initial activity and to determine the potency (EC50 for agonists or IC50 for antagonists) of the hits.

Tier_2_Workflow Primary_Hits Primary 'Hits' (Non-cytotoxic) Dose_Response 10-point Dose-Response Curve (e.g., 100 µM to 1 nM) Primary_Hits->Dose_Response Orthogonal_Assay Orthogonal Assay Confirmation Dose_Response->Orthogonal_Assay Potent Hits Confirmed_Hits Confirmed & Potent Hits (IC50/EC50 < 10 µM) Orthogonal_Assay->Confirmed_Hits

Figure 2: Workflow for Hit Confirmation and Potency Determination.

Dose-Response Assays

Hits are re-tested in the primary assay format but over a range of concentrations (typically an 8- to 10-point dose-response curve) to determine their potency.

Orthogonal Assays

To increase confidence in the hits, their activity is confirmed using an orthogonal assay that measures a different event in the same signaling pathway or a parallel pathway.[16] For example, a hit from a cAMP assay (measuring a second messenger) could be confirmed in a β-arrestin recruitment assay (measuring protein-protein interaction).[11]

Protocol 2: Gq-Coupled Receptor Calcium Mobilization Assay (Fluo-4 AM)

This protocol is suitable for HTS in a 384-well format.

  • Cell Plating: Plate a cell line stably expressing the Gq-coupled receptor of interest (e.g., CHO-M1) in black-walled, clear-bottom 384-well plates and grow to confluence.

  • Dye Loading: Prepare a Fluo-4 AM loading solution in a suitable buffer (e.g., HBSS with 20 mM HEPES). Remove the culture medium from the cells and add 20 µL of the loading solution to each well.[17]

  • Incubation: Incubate the plate at 37°C for 60 minutes, followed by 15-30 minutes at room temperature to allow for complete de-esterification of the dye.[18]

  • Compound Addition: Prepare serial dilutions of the hit compounds. Use a fluorescence plate reader with automated injection capabilities (e.g., FLIPR™, FlexStation) to add the compounds to the wells while simultaneously monitoring fluorescence.

  • Data Acquisition: Measure the fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm) before and after compound addition.[19] An increase in fluorescence indicates a rise in intracellular calcium.

Protocol 3: Gs/Gi-Coupled Receptor cAMP Assay (cAMP-Glo™)

This protocol is adapted for a 384-well format.

  • Cell Plating and Treatment: Plate cells expressing the Gs or Gi-coupled receptor in 384-well plates. For antagonists, pre-incubate with the test compound before adding a known agonist. For agonists, add the compound directly.[20]

  • Cell Lysis: Add 7.5 µL of cAMP-Glo™ Lysis Buffer to each well and incubate with shaking for 15 minutes at room temperature.[21]

  • cAMP Detection: Add 7.5 µL of cAMP Detection Solution (containing Protein Kinase A) and incubate for 20 minutes at room temperature.[21]

  • ATP Detection: Add 15 µL of Kinase-Glo® Reagent to terminate the PKA reaction and generate a luminescent signal. Incubate for 10 minutes at room temperature.[22]

  • Data Acquisition: Read the luminescence. Luminescence is inversely proportional to the cAMP concentration.[23]

Tier 3: Hit Validation and Early ADME Profiling

Confirmed and potent hits from Tier 2 are subjected to more rigorous validation to confirm their mechanism of action and to assess their initial drug-like properties. Early assessment of ADME properties is critical to reduce the attrition of compounds in later stages of drug development.[1][24][25]

Target Engagement

Biochemical assays, such as radioligand binding, are used to confirm that the compound directly interacts with the target receptor.

Protocol 4: Radioligand Binding Assay
  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target receptor.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled ligand (e.g., [3H]-spiperone for the D2 receptor), and varying concentrations of the unlabeled hit compound.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 of the hit compound and calculate its binding affinity (Ki).

Metabolic Stability

The stability of a compound in the presence of liver enzymes is a key indicator of its likely in vivo half-life. The human liver microsomal stability assay is a standard in vitro model for this assessment.[26]

Protocol 5: Human Liver Microsomal Stability Assay
  • Reagent Preparation: Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL) in phosphate buffer (100 mM, pH 7.4).[27]

  • Compound Incubation: Add the hit compound (e.g., 1 µM final concentration) to the microsomal mixture and pre-incubate at 37°C.

  • Reaction Initiation: Initiate the metabolic reaction by adding a NADPH-regenerating system.[28]

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench it with an equal volume of ice-cold acetonitrile containing an internal standard.[29]

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. From the slope of this line, calculate the in vitro half-life (t½) and the intrinsic clearance (Clint).

Table 2: Interpretation of Microsomal Stability Data

In Vitro Half-life (t½)Predicted In Vivo ClearanceInterpretation
> 30 minLowHigh Stability
10 - 30 minIntermediateModerate Stability
< 10 minHighLow Stability

Conclusion and Forward Path

This tiered experimental design provides a comprehensive and resource-efficient framework for the initial screening of 5-Chloro-1,2,3,4-tetrahydroisoquinoline derivatives. By integrating primary HTS, orthogonal hit confirmation, and early ADME profiling, this strategy enables the rapid identification and prioritization of compounds with the most promising therapeutic potential. The validated hits emerging from this cascade will have a well-characterized potency, a confirmed mechanism of action, and an initial assessment of their drug-like properties, making them strong candidates for further lead optimization studies.

References

  • Giaginis, C., & Tsantili-Kakoulidou, A. (2008). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. Expert Opinion on Drug Discovery, 3(8), 949-963.
  • Hughes, J. D., Blagg, J., Price, D. A., Bailey, S., DeCrescenzo, G. A., Devraj, R. V., ... & Waring, M. J. (2008). Physiochemical drug properties associated with in vivo toxicological outcomes. Bioorganic & Medicinal Chemistry Letters, 18(17), 4872-4875.
  • Shultz, M. D. (2019). Two decades of physicochemical property analysis in drug discovery. Journal of Medicinal Chemistry, 62(4), 1701-1714.
  • Zhang, R., & Xie, X. (2012). Tools for GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 372-384.
  • Kapadia, A. B. (2015). Importance of Physicochemical Properties In Drug Discovery. (Review Article). International Journal of Pharmaceutical Sciences and Research, 6(2), 483-492.
  • Incerti, M., Tassini, S., Spadoni, G., & Bedini, A. (2021). Advances in G Protein-Coupled Receptor High-throughput Screening. Current Opinion in Chemical Biology, 62, 102047.
  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • Slideshare. (n.d.). Physicochemical properties of drug. Retrieved from [Link]

  • Merck Millipore. (n.d.). Metabolic Stability Assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. In Assay Guidance Manual. Retrieved from [Link]

  • Tupertsev, B., Osipenko, S., et al. (2023). Microsomal stability assay for human and mouse liver microsomes. protocols.io.
  • Wang, S., et al. (2022). Recent progress in assays for GPCR drug discovery. Physiological Reviews, 102(3), 1435-1477.
  • Wang, S., et al. (2022). Recent progress in assays for GPCR drug discovery. PubMed. Retrieved from [Link]

  • Eurofins DiscoverX. (n.d.). PathHunter® β-Arrestin GPCR Assays. Retrieved from [Link]

  • Will, Y., Dykens, J. A., Nadanaciva, S., & Marroquin, L. D. (2010). Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance. Current Protocols in Toxicology, 45(1), 1.2.1-1.2.25.
  • Schihada, H., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved from [Link]

  • Wang, J., & Urban, L. (2004). The impact of early ADME profiling on drug discovery and development strategy. Drug Discovery Today, 9(21), 958-965.
  • Li, A. P. (2001). Screening for human ADME/Tox drug properties in drug discovery. Drug Discovery Today, 6(7), 357-366.
  • Wernevik, J., et al. (2021). A Fully Integrated Assay Panel for Early Drug Metabolism and Pharmacokinetics Profiling. SLAS DISCOVERY: Advancing Life Sciences R&D, 26(5), 657-669.
  • European Pharmaceutical Review. (2006). The role of HTS in eADMET profiling. Retrieved from [Link]

  • Torres, P. H. M., et al. (2021).
  • Eurofins DiscoverX. (n.d.). β-arrestin Assays. Retrieved from [Link]

  • Eurofins DiscoverX. (n.d.). PathHunter® β-Arrestin GPCR Assays. Retrieved from [Link]

  • Eurofins DiscoverX. (n.d.). PathHunter® eXpress MRGPRX2 CHO-K1 β-Arrestin GPCR Assay. Retrieved from [Link]

  • Singh, S., & Singh, P. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13866-13894.
  • Scribd. (n.d.). Celltiter Glo Luminescent Cell Viability Assay Protocol. Retrieved from [Link]

  • Mokrosz, M. J., Bojarski, A. J., Duszyńska, B., Tatarczyńska, E., Kłodzińska, A., Dereń-Wesołek, A., ... & Chojnacka-Wójcik, E. (1999). 1,2,3,4-tetrahydroisoquinoline derivatives: a new class of 5-HT1A receptor ligands. Bioorganic & medicinal chemistry, 7(2), 287–295.
  • Semantic Scholar. (n.d.). In Silico Design and Selection of New Tetrahydroisoquinoline-Based CD44 Antagonist Candidates. Retrieved from [Link]

  • Ali, I., et al. (2022). New tetrahydroisoquinoline-4-carbonitrile derivatives as potent agents against cyclin-dependent kinases, crystal structures, and computational studies. Journal of Molecular Structure, 1249, 131589.
  • Al-Hiari, Y. M., et al. (2018). Substituted tetrahydroisoquinolines: synthesis, characterization, antitumor activity and other biological properties. Molecules, 23(2), 409.
  • Kim, J. Y., et al. (2021). Protocol for measurement of calcium dysregulation in human induced pluripotent stem cell-derived dopaminergic neurons. STAR protocols, 2(1), 100341.

Sources

Application Note: Strategic N-Alkylation of the 5-Chloro-1,2,3,4-tetrahydroisoquinoline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Functionalization at the nitrogen atom (N-alkylation) is a critical step in the synthesis of these derivatives, allowing for the modulation of pharmacological properties such as potency, selectivity, and pharmacokinetic profiles. This application note provides a detailed guide to the N-alkylation of 5-Chloro-1,2,3,4-tetrahydroisoquinoline, a key intermediate bearing an electron-withdrawing substituent. We present two robust and complementary protocols: classical N-alkylation via nucleophilic substitution and N-alkylation via reductive amination. This guide offers field-proven insights, step-by-step methodologies, and troubleshooting advice for researchers, scientists, and drug development professionals.

Part 1: Mechanistic Overview & Key Strategic Considerations

The successful N-alkylation of 5-Chloro-THIQ hinges on understanding the interplay between the substrate's electronic properties and the chosen reaction conditions.

The Impact of the 5-Chloro Substituent

The chlorine atom at the C-5 position of the aromatic ring exerts a significant electron-withdrawing effect. This effect decreases the electron density on the nitrogen atom, thereby reducing its nucleophilicity compared to the unsubstituted THIQ parent molecule.[3][4] Consequently, reaction conditions must be carefully selected to overcome this diminished reactivity to achieve high conversion rates.

Pillar 1: Classical N-Alkylation with Alkyl Halides

This method follows a classical bimolecular nucleophilic substitution (SN2) mechanism. The secondary amine of the THIQ scaffold acts as the nucleophile, attacking the electrophilic carbon of an alkyl halide (or sulfonate) and displacing the leaving group.

A crucial component of this reaction is the base, which serves to neutralize the hydrohalic acid (e.g., HBr, HCl) generated during the reaction.[5] Without a base, the acid would protonate the starting amine, forming an unreactive ammonium salt and halting the reaction.

Diagram: General Mechanism of SN2 N-Alkylation

SN2_Mechanism sub 5-Cl-THIQ-NH ts [Base⋯H⋯N⁺(H)(R)⋯C⋯X⁻]‡ sub->ts Nucleophilic Attack elec R-X elec->ts base Base prod 5-Cl-THIQ-NR salt Base-H⁺ X⁻ ts->prod ts->salt

Caption: SN2 mechanism for direct N-alkylation of the THIQ scaffold.

Key Parameters for Optimization:

  • Alkylating Agent (R-X): Reactivity follows the order I > Br > Cl > OTs. Primary alkyl halides are ideal. Secondary halides react more slowly, and tertiary halides are generally unsuitable due to competing elimination reactions.[6]

  • Base: Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are highly effective and commonly used.[6][7] Sodium bicarbonate (NaHCO₃) is a milder option, suitable for more sensitive substrates.[8] The choice of base can significantly impact reaction rate and yield.

  • Solvent: Polar aprotic solvents such as acetonitrile (MeCN) or N,N-dimethylformamide (DMF) are excellent choices as they effectively solvate the cation of the base while leaving the anion relatively free to act as a proton scavenger.[5] Acetone is also a viable option.

  • Temperature: Due to the reduced nucleophilicity of 5-Chloro-THIQ, elevated temperatures (e.g., 60-80 °C) are often required to drive the reaction to completion in a reasonable timeframe.

Pillar 2: N-Alkylation via Reductive Amination

Reductive amination is a powerful and versatile alternative, particularly for installing sterically hindered or complex alkyl groups.[9][10] This two-step, one-pot process involves the condensation of the secondary amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a selective hydride reagent.[11]

A key advantage of this method is the avoidance of over-alkylation, a common side reaction in direct alkylation with primary amines.[11] For secondary amines like THIQ, it provides a highly efficient route to tertiary amine products.

Diagram: Reductive Amination Workflow

Reductive_Amination start 5-Cl-THIQ + R-CHO/R₂CO iminium Iminium Ion Intermediate [5-Cl-THIQ=CR₂]⁺ start->iminium Condensation (-H₂O) product N-Alkylated Product iminium->product Reduction reduction Selective Reducing Agent (e.g., NaBH(OAc)₃) reduction->product

Caption: General workflow for N-alkylation via reductive amination.

Key Parameters for Optimization:

  • Carbonyl Compound: A wide range of aliphatic and aromatic aldehydes and ketones can be used, allowing for great diversity in the N-substituent.[9]

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is the reagent of choice for most applications.[10][12] It is mild, tolerant of many functional groups, and does not reduce the starting carbonyl compound under the reaction conditions. Other reagents like sodium cyanoborohydride (NaCNBH₃) or sodium borohydride (NaBH₄) can also be used, but may require careful pH control or sequential addition after iminium formation.[11][12]

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used solvents for reactions with STAB.[12]

  • Additives: A Lewis acid, such as titanium(IV) isopropoxide (Ti(Oi-Pr)₄), can be used to facilitate the initial condensation step, especially with less reactive ketones.[9]

Part 2: Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Classical N-Alkylation with a Primary Alkyl Bromide

Objective: To synthesize N-benzyl-5-Chloro-1,2,3,4-tetrahydroisoquinoline.

Materials & Reagents

Reagent/MaterialGradeSupplierNotes
5-Chloro-1,2,3,4-tetrahydroisoquinoline≥97%Commercial Source-
Benzyl Bromide≥98%Commercial SourceLachrymator, handle with care
Potassium Carbonate (K₂CO₃), anhydrous≥99%Commercial SourceFinely powdered
Acetonitrile (MeCN)AnhydrousCommercial Source-
Saturated aq. NaCl (Brine)-Lab Prepared-
Sodium Sulfate (Na₂SO₄), anhydrous-Lab Prepared-
Ethyl Acetate (EtOAc)ACS GradeCommercial SourceFor extraction
HexanesACS GradeCommercial SourceFor chromatography
Silica Gel230-400 meshCommercial SourceFor column chromatography
Round-bottom flask, condenser, magnetic stirrer-Standard Lab Equipment-

Step-by-Step Methodology

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-Chloro-1,2,3,4-tetrahydroisoquinoline (1.0 g, 5.96 mmol, 1.0 equiv.).

  • Addition of Reagents: Add anhydrous potassium carbonate (1.65 g, 11.9 mmol, 2.0 equiv.) followed by anhydrous acetonitrile (30 mL).

  • Stirring: Begin vigorous stirring to create a fine suspension.

  • Addition of Alkylating Agent: Add benzyl bromide (0.78 mL, 6.56 mmol, 1.1 equiv.) dropwise to the stirring suspension at room temperature.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 80 °C in an oil bath.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-6 hours).

  • Cooling and Filtration: Once complete, cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the inorganic salts, washing the filter cake with a small amount of acetonitrile.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to obtain a crude oil.

  • Workup: Dissolve the crude oil in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and then brine (25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure N-benzyl-5-Chloro-1,2,3,4-tetrahydroisoquinoline.

Diagram: Workflow for Protocol 1

Protocol1_Workflow A 1. Combine 5-Cl-THIQ, K₂CO₃, and MeCN in flask. B 2. Add Benzyl Bromide. A->B C 3. Heat to 80 °C. Monitor by TLC. B->C D 4. Cool and filter to remove salts. C->D E 5. Concentrate filtrate. D->E F 6. Aqueous Workup (EtOAc, H₂O, Brine). E->F G 7. Dry (Na₂SO₄) and concentrate. F->G H 8. Purify by Column Chromatography. G->H I Pure Product H->I

Caption: Step-wise workflow for classical N-alkylation.

Protocol 2: Reductive Amination with an Aldehyde

Objective: To synthesize N-(cyclohexylmethyl)-5-Chloro-1,2,3,4-tetrahydroisoquinoline.

Materials & Reagents

Reagent/MaterialGradeSupplierNotes
5-Chloro-1,2,3,4-tetrahydroisoquinoline≥97%Commercial Source-
Cyclohexanecarboxaldehyde≥98%Commercial Source-
Sodium Triacetoxyborohydride (NaBH(OAc)₃)≥95%Commercial SourceMoisture sensitive
1,2-Dichloroethane (DCE)AnhydrousCommercial Source-
Saturated aq. NaHCO₃-Lab Prepared-
Saturated aq. NaCl (Brine)-Lab Prepared-
Sodium Sulfate (Na₂SO₄), anhydrous-Lab Prepared-
Dichloromethane (DCM)ACS GradeCommercial SourceFor extraction
Silica Gel230-400 meshCommercial SourceFor column chromatography
Round-bottom flask, magnetic stirrer-Standard Lab Equipment-

Step-by-Step Methodology

  • Reaction Setup: To a 100 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-Chloro-1,2,3,4-tetrahydroisoquinoline (1.0 g, 5.96 mmol, 1.0 equiv.) and anhydrous 1,2-dichloroethane (30 mL).

  • Addition of Aldehyde: Add cyclohexanecarboxaldehyde (0.79 g, 7.15 mmol, 1.2 equiv.) to the solution.

  • Stirring: Stir the mixture at room temperature for 20 minutes to allow for pre-formation of the iminium ion intermediate.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.89 g, 8.94 mmol, 1.5 equiv.) portion-wise over 10 minutes. The addition may be slightly exothermic.

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution (30 mL). Stir vigorously for 15 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (25 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure N-(cyclohexylmethyl)-5-Chloro-1,2,3,4-tetrahydroisoquinoline.

Part 3: Data Summary & Troubleshooting

Table of Representative Reaction Conditions

The following table summarizes typical conditions for the N-alkylation of secondary amines, applicable to the 5-Chloro-THIQ scaffold.

MethodAlkylating/Carbonyl AgentBase / ReductantSolventTemp (°C)Typical Time (h)Ref.
Classical Primary Alkyl BromideK₂CO₃ (2 equiv.)MeCN / DMF60-804-12[5][6]
Classical Benzyl ChlorideNaHCO₃ (2.2 equiv.)H₂O801-2[8]
Classical Alkyl IodideCs₂CO₃ (1.5 equiv.)MeCN702-6[7]
Reductive Am. Aliphatic AldehydeNaBH(OAc)₃ (1.5 equiv.)DCE / DCMRT1-4[10]
Reductive Am. Aromatic AldehydeNaBH(OAc)₃ (1.5 equiv.)DCERT2-6[9]
Reductive Am. KetoneNaBH₄ (1.5 equiv.) + Ti(Oi-Pr)₄EtOHRT - 756-24[9]
Troubleshooting Guide
ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion (Classical) 1. Insufficiently reactive alkylating agent. 2. Base is not strong enough or is wet. 3. Temperature is too low.1. Switch from alkyl chloride to bromide or iodide. 2. Use a stronger base (e.g., K₂CO₃ -> Cs₂CO₃). Ensure base is anhydrous. 3. Increase reaction temperature.
Low or No Conversion (Reductive Am.) 1. Inefficient iminium ion formation. 2. Reducing agent has degraded (moisture).1. Add a catalytic amount of acetic acid. For ketones, add a dehydrating agent like Ti(Oi-Pr)₄ or molecular sieves. 2. Use fresh, high-quality NaBH(OAc)₃.
Formation of Side Products 1. Over-alkylation (if starting with primary amine). 2. Elimination with secondary/tertiary halides. 3. Reduction of carbonyl in Reductive Am.1. Use reductive amination instead. 2. Use a primary alkyl halide. 3. Use a more selective reductant like NaBH(OAc)₃. If using NaBH₄, ensure imine formation is complete before adding it.
Difficult Purification 1. Polarity of product is similar to starting material. 2. Byproducts from reagents (e.g., from DMF).1. Optimize chromatography solvent system. Consider derivatization or salt formation to alter polarity. 2. Ensure a thorough aqueous workup is performed. Avoid high-boiling point solvents if possible.

Conclusion

The N-alkylation of 5-Chloro-1,2,3,4-tetrahydroisoquinoline is a readily achievable transformation crucial for the diversification of this important scaffold. The choice between classical SN2 alkylation and reductive amination depends on the desired N-substituent and the available starting materials. For simple primary alkyl groups, classical alkylation with an alkyl halide and a carbonate base in a polar aprotic solvent is robust and effective. For the introduction of a wider and more complex array of substituents derived from aldehydes and ketones, reductive amination with sodium triacetoxyborohydride offers superior versatility and control. By understanding the electronic influence of the chloro-substituent and carefully optimizing the reaction parameters as detailed in this note, researchers can efficiently generate diverse libraries of N-alkylated 5-Chloro-THIQ derivatives for applications in drug discovery and development.

References

  • Sciencemadness.org. (2022). Best Conditions For N-Alkylation? [Online] Available at: [Link]

  • Reddy, K. L., et al. (2006). Efficient Synthesis of N-Alkyl Tetrahydroisoquinolines by Reductive Amination. Synthetic Communications, 36(14), 2051-2057. Available at: [Link]

  • ResearchGate. (2019). The influence of introduction of electron-withdrawing groups and... [Online] Available at: [Link]

  • Royal Society of Chemistry. (2023). Chapter 2: Synthetic Methods for Alkyl Amines. In Sustainable Amine Synthesis. Available at: [Link]

  • MDPI. (2020). Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. [Online] Available at: [Link]

  • Adhikari, P., et al. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Letters, 23(7), 2437–2442. Available at: [Link]

  • ACS Publications. (2023). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols... [Online] Available at: [Link]

  • NIH. (2018). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. [Online] Available at: [Link]

  • ACS Publications. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. [Online] Available at: [Link]

  • Royal Society of Chemistry. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Online] Available at: [Link]

  • NIH. (2021). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). [Online] Available at: [Link]

  • ACS Publications. (2021). Synthesis of Secondary Amines via Self-Limiting Alkylation. [Online] Available at: [Link]

  • ACS Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide. [Online] Available at: [Link]

  • NIH. (2020). Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition... [Online] Available at: [Link]

  • ResearchGate. (2007). Aqueous-Mediated N-Alkylation of Amines. [Online] Available at: [Link]

  • NIH. (2013). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][9][13]naphthyrin-5(6H)-one. [Online] Available at: [Link]

  • Myers, A. (n.d.). Chem 115: Reductive Amination. [Online] Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Online] Available at: [Link]

  • NIH. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines... [Online] Available at: [Link]

  • MDPI. (2011). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. [Online] Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroquinolines. [Online] Available at: [Link]

  • Thieme. (2018). A Short Approach to N-Aryl-1,2,3,4-tetrahydroisoquinolines... [Online] Available at: [Link]

  • NIH. (2022). Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide. [Online] Available at: [Link]

  • Beilstein Institute. (2018). Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids... [Online] Available at: [Link]

  • ChemRxiv. (2023). Development of a cascade reaction to access complex tetrahydro-3,4'-biisoquinoline. [Online] Available at: [Link]

  • ACS Green Chemistry Institute. (n.d.). Reductive Amination. [Online] Available at: [Link]

  • NIH. (2012). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines... [Online] Available at: [Link]

  • UW Tacoma. (n.d.). N-Alkylation of 2 Chloro-quinazolinone for the preparation of Di-substituted Quinazoline derivatives. [Online] Available at: [Link]

  • Wikipedia. (n.d.). Tetrahydroisoquinoline. [Online] Available at: [Link]

Sources

Application Note & Protocol: Strategic Incorporation of 5-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride into Diversified Chemical Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a quintessential "privileged scaffold" in medicinal chemistry, forming the structural backbone of numerous natural alkaloids and synthetic pharmaceuticals with a wide range of biological activities.[1][2][3] This guide provides a detailed framework for the strategic incorporation of 5-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride, a versatile and functionalized building block, into combinatorial libraries. We present both solution-phase and solid-phase synthetic strategies, complete with step-by-step protocols, purification guidelines, and quality control measures. The rationale behind key experimental choices is discussed, emphasizing how the unique chemical properties of this scaffold can be leveraged for creating molecularly diverse libraries suitable for high-throughput screening and drug discovery campaigns.

Introduction: The Rationale for the 5-Chloro-THIQ Scaffold

Combinatorial chemistry provides a powerful engine for accelerating the drug discovery process by enabling the rapid synthesis of large, systematically organized collections of molecules.[4] The selection of a core scaffold is paramount to the success of a library synthesis campaign. The 5-Chloro-1,2,3,4-tetrahydroisoquinoline scaffold offers three key advantages:

  • Bio-Relevant Core: The THIQ nucleus is a well-validated pharmacophore, known to interact with a multitude of biological targets.[5][6] Its rigid, three-dimensional structure provides a defined orientation for appended substituents to probe biological space.

  • Primary Point for Diversification: The secondary amine at the N-2 position serves as an ideal and highly reactive handle for introducing a wide array of chemical functionalities via well-established reactions such as acylation, sulfonylation, alkylation, and reductive amination.

  • Latent Point for Advanced Diversification: The chlorine atom at the C-5 position is not merely a passive substituent. While it modulates the electronic properties of the aromatic ring, its primary strategic value lies in its ability to serve as a reactive handle for late-stage functionalization through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[7] This allows for the creation of a "library of libraries," where a primary library can be further elaborated to explore specific structure-activity relationships (SAR).

This document outlines the practical methodologies for leveraging these features in a drug discovery setting.

Scaffold Properties and Reactivity

Before designing a synthetic strategy, it is crucial to understand the inherent chemical nature of the starting material.

PropertyValueSource
Chemical Name This compound-
CAS Number 799274-05-8[8][9]
Molecular Formula C₉H₁₁Cl₂N[10]
Molecular Weight 204.10 g/mol [10]

Causality of Reactivity:

  • The Hydrochloride Salt: The building block is supplied as a hydrochloride salt to enhance its stability and shelf-life. In any reaction targeting the secondary amine, a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA)) must be added to generate the reactive free-base in situ.

  • The N-2 Amine: As a secondary amine, it is a potent nucleophile, readily reacting with a wide range of electrophiles. This is the most straightforward position for introducing diversity.

  • The C-5 Chloro Substituent: This electron-withdrawing group slightly deactivates the aromatic ring towards traditional electrophilic aromatic substitution. However, its true utility is as a synthetic handle for metal-catalyzed cross-coupling, a significantly more versatile and regioselective method for C-C and C-N bond formation.[7]

Combinatorial Library Design Strategy

A robust library design begins with a clear definition of the diversification points. For this scaffold, we can define two primary points of diversity, R¹ and R², which can be introduced sequentially.

G cluster_0 Core Scaffold & Diversification Core p1 Core->p1 p2 Core->p2 R1 R2 p1->R1 p2->R2

Caption: Library design illustrating the 5-Chloro-THIQ core with two points of diversity.

  • R¹ Diversity: Introduced at the N-2 position via reactions with libraries of building blocks (e.g., carboxylic acids, sulfonyl chlorides, aldehydes).

  • R² Diversity: Introduced at the C-5 position by replacing the chloro group in a subset of the primary library via cross-coupling reactions (e.g., boronic acids, terminal alkynes).

Synthetic Methodology I: Solution-Phase Parallel Synthesis

Solution-phase synthesis is often preferred for generating smaller, focused libraries. Its primary advantage is the direct correlation between solution-phase kinetics and traditional medicinal chemistry, simplifying reaction optimization and scale-up.[7][11]

G Start 5-Chloro-THIQ·HCl in 96-well plate Freebase Add Base (DIPEA) Generate Free Amine Start->Freebase Reagents Dispense R¹ Building Blocks (e.g., R-COCl, R-SO₂Cl) Freebase->Reagents Parallel Addition React Reaction Incubation (Shaking, Temp Control) Reagents->React Workup Aqueous Quench / L-L Extraction or Scavenger Resin React->Workup Purify High-Throughput Purification (Prep-HPLC or SPE) Workup->Purify QC QC Analysis (LC-MS, Purity) Purify->QC Library Final Library Plate (DMSO Stocks) QC->Library

Caption: Workflow for solution-phase parallel synthesis of a diversified THIQ library.

Protocol 1: Parallel Amide Synthesis via Acyl Chlorides

This protocol describes the reaction of the scaffold with a library of 96 diverse acyl chlorides in a 96-well plate format.

Self-Validation & Causality:

  • Reagent Choice: Acyl chlorides are highly reactive, driving the reaction to completion quickly at room temperature. This minimizes side reactions and simplifies optimization.

  • Base: DIPEA is used as it is a bulky, non-nucleophilic base that efficiently scavenges the HCl generated without competing in the acylation reaction.

  • Solvent: Dichloromethane (DCM) is an excellent solvent for this reaction, being relatively inert and easy to remove in vacuo.

  • Workup: The use of a scavenger resin (e.g., an amine-functionalized silica) provides a highly efficient, parallelizable method for removing excess acyl chloride, simplifying purification.[12]

Step-by-Step Methodology:

  • Preparation: To each well of a 96-well deep-well plate, add a solution of this compound (1.0 eq, e.g., 20.4 mg, 0.1 mmol) in anhydrous DCM (1 mL).

  • Neutralization: Add DIPEA (2.5 eq, 44 µL, 0.25 mmol) to each well. Agitate the plate for 10 minutes at room temperature to ensure complete formation of the free base.

  • Building Block Addition: Using a liquid handler, dispense a stock solution of a unique acyl chloride (1.1 eq, 0.11 mmol in DCM) to each well.

  • Reaction: Seal the plate and agitate on an orbital shaker at room temperature for 4 hours.

  • Reaction Monitoring (QC Checkpoint): Select 4-8 representative wells. Withdraw a small aliquot (5 µL), dilute with acetonitrile, and analyze by LC-MS to confirm the disappearance of starting material and formation of the desired product.

  • Quenching/Scavenging: Add Tris(2-aminoethyl)amine-functionalized scavenger resin (~3 eq relative to acyl chloride) to each well. Agitate for an additional 2 hours to sequester unreacted acyl chloride and byproduct HCl.

  • Filtration: Filter the contents of each well through a filter plate to remove the resin.

  • Solvent Removal: Evaporate the solvent from the filtrate using a centrifugal evaporator.

  • Final Product: The resulting crude products can be redissolved in DMSO for screening or subjected to further purification.

Synthetic Methodology II: Solid-Phase Organic Synthesis (SPOS)

SPOS is the workhorse for generating very large, diverse libraries. Its key advantage is the simplification of purification to mere filtration and washing, as the product of interest remains attached to an insoluble support.[4] A robust method for this scaffold is to perform the key ring-forming reaction—the Pictet-Spengler condensation—on the solid support.[13][14]

G Resin Start with Resin (e.g., Marshall Resin) Attach Attach N-Boc-Tyrosine Ether (DIC, 4-DMAP) Resin->Attach Deprotect Boc Deprotection (TFA/DCM) Attach->Deprotect Condense Pictet-Spengler Reaction (Add Aldehyde Library, Heat) Deprotect->Condense Split resin into wells Wash1 Wash Resin (DCM, MeOH, etc.) Condense->Wash1 Diversify Optional On-Resin N-Acylation (R¹-COOH, DIC) Wash1->Diversify Wash2 Wash Resin Diversify->Wash2 Cleave Cleavage from Resin (e.g., Nucleophile or Acid) Wash2->Cleave Library Final Library (After solvent removal) Cleave->Library G Start Primary Library Member (R¹-N-5-Chloro-THIQ) Reagents + R²-B(OH)₂ Pd Catalyst, Base Start->Reagents Product Diversified Product (R¹-N-5-R²-THIQ) Reagents->Product Suzuki Coupling

Caption: Late-stage diversification of the THIQ core using Suzuki cross-coupling.

This strategy significantly expands the chemical space accessible from a single primary library synthesis, making it a highly efficient approach for lead optimization.

Conclusion

This compound is an exemplary scaffold for combinatorial library synthesis. Its inherent biological relevance combined with strategically placed functional handles for both primary and late-stage diversification makes it a powerful tool in modern drug discovery. By employing the robust solution-phase and solid-phase protocols detailed in this guide, researchers can efficiently generate high-quality, diverse libraries of novel THIQ analogues. The integration of rigorous, in-process quality control checkpoints ensures the integrity of the final library, providing a solid foundation for successful high-throughput screening campaigns.

References

  • Markina, N. A., Mancuso, R., Neuenswander, B., Lushington, G. H., & Larock, R. C. (2011). Solution-Phase Parallel Synthesis of a Diverse Library of 1,2-Dihydroisoquinolines. ACS Combinatorial Science, 13(3), 244–250. [Link]

  • Pictet, A., & Spengler, T. (1911). Über die Bildung von Isochinolin-derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Berichte der deutschen chemischen Gesellschaft, 44(3), 2030–2036. [Link]

  • Name-Reaction.com. (n.d.). Pictet-Spengler reaction. Retrieved from [Link]

  • Mei, H. Y., & Czarnik, A. W. (1996). Solid-Phase Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives Employing Support-Bound Tyrosine Esters in the Pictet−Spengler Reaction. The Journal of Organic Chemistry, 61(23), 8150–8153. [Link]

  • Weller, H. N. (1998). Purification of combinatorial libraries. Molecular Diversity, 4(1), 47–52. [Link]

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]

  • Centurion University. (n.d.). Synthesis of isoquinolines. CUTM Courseware. Retrieved from [Link]

  • Markina, N. A., Mancuso, R., Neuenswander, B., Lushington, G. H., & Larock, R. C. (2011). Solution-phase parallel synthesis of a diverse library of 1,2-dihydroisoquinolines. ACS Combinatorial Science, 13(3), 244-250. [Link]

  • Stauber, K. L., Chen, R., & Ganem, B. (1998). Rapid characterization of combinatorial libraries using electrospray ionization Fourier transform ion cyclotron resonance mass spectrometry. Combinatorial Chemistry & High Throughput Screening, 1(1), 23–33. [Link]

  • Parlow, J. J., Naing, W., South, M. S., & Flynn, D. L. (1998). Chemical Library Purification Strategies Based on Principles of Complementary Molecular Reactivity and Molecular Recognition. Journal of Combinatorial Chemistry, 1(4), 309-325. [Link]

  • Zhang, J. H., Snyder, T. D., & Kriel, A. D. (2004). High-throughput purification of combinatorial libraries I: a high-throughput purification system using an accelerated retention window approach. Journal of Combinatorial Chemistry, 6(2), 255–261. [Link]

  • Kumar, A., Sharma, G., Sapra, S., Singh, A., Kumar, R., & Budhiraja, A. (2021). Recent development of tetrahydro-quinoline/isoquinoline based compounds as anticancer agents. Current Topics in Medicinal Chemistry, 21(23), 2056–2085. [Link]

  • Whaley, W. M., & Govindachari, T. R. (1951). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions, 6, 74-150. [Link]

  • Bing, Y. (Ed.). (2003). Analysis and Purification Methods in Combinatorial Chemistry. John Wiley & Sons. [Link]

  • Mettu, V. S., & V, K. G. C. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 14101–14131. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. Retrieved from [Link]

  • Photochemical synthesis of an epigenetic focused tetrahydroquinoline library. (2021). RSC Medicinal Chemistry, 12(9), 1546–1552. [Link]

  • Misuraca, M. C., Moulin, E., Ruff, Y., & Giuseppone, N. (2014). Experimental and theoretical methods for the analyses of dynamic combinatorial libraries. New Journal of Chemistry, 38(5), 1845–1857. [Link]

  • Sun, Q., & Kyle, D. J. (2002). Solid-Phase and Solution-Phase Parallel Synthesis of Tetrahydro-isoquinolines via Pictet-Spengler Reaction. Combinatorial Chemistry & High Throughput Screening, 5(1), 75–81. [Link]

  • An, H. (Ed.). (2012). Analytical Methods in Combinatorial Chemistry (2nd ed.). CRC Press. [Link]

  • Sun, Q., & Kyle, D. J. (2002). Solid-phase and solution-phase parallel synthesis of tetrahydro-isoquinolines via Pictet-Spengler reaction. Combinatorial Chemistry & High Throughput Screening, 5(1), 75–81. [Link]

  • Wikipedia. (n.d.). Combinatorial chemistry. Retrieved from [Link]

  • Kumar, A., et al. (2021). The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. Current Topics in Medicinal Chemistry, 21(23), 2056-2085. [Link]

  • Hogan, J. C. Jr. (1996). High-Throughput Characterization of Combinatorial Libraries Generated by Parallel Synthesis. Analytical Chemistry, 68(13), 254A-259A. [Link]

  • Matar, G., et al. (2020). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. Molecules, 25(18), 4296. [Link]

  • University of Birmingham. (n.d.). Analytical Techniques. Combinatorial Chemistry Review. Retrieved from [Link]

  • Dandapani, S., et al. (2011). Multicomponent Assembly Strategies for the Synthesis of Diverse Tetrahydroisoquinoline Scaffolds. Journal of Organic Chemistry, 76(19), 7749-7757. [Link]

  • ResearchGate. (n.d.). Synthetic scheme for library of tetrahydroisoquinolinones. Retrieved from [Link]

  • Khan, F. M. O., et al. (2009). Solution-Phase Parallel Synthesis of N-Arylisoquinuclidines. Letters in Drug Design & Discovery, 6(1), 78-81. [Link]

  • PubChem. (n.d.). 5-Chloro-1,2,3,4-tetrahydroisoquinoline. Retrieved from [Link]

  • Design and synthesis of tetrahydroisoquinoline derivatives as potential multidrug resistance reversal agents in cancer. (2008). Bioorganic & Medicinal Chemistry Letters, 18(12), 3652-3655. [Link]

  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. (2011). Molecules, 16(10), 8514-8554. [Link]

  • Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. (2020). Molecules, 25(23), 5727. [Link]

  • PubChem. (n.d.). 5,7,8-Trichloro-1,2,3,4-tetrahydroisoquinoline. Retrieved from [Link]

  • Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]

  • Kiss, L. (2016). A de novo Synthetic Route to 1,2,3,4-Tetrahydroisoquinoline Derivatives. Synform, 2016(11), A169-A171. [Link]

  • Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. (2022). The Journal of Organic Chemistry, 87(20), 13511-13524. [Link]

  • Spray, C. R. (1981). Synthesis and reactions in the 1,2,3,4-tetrahydroisoquinoline series. University of Bath. [Link]

Sources

Application Notes and Protocols for the Synthesis of Fluorinated 1,2,3,4-Tetrahydroisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorine in Tetrahydroisoquinoline Scaffolds

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide range of biological activities.[1] The strategic incorporation of fluorine atoms into this scaffold can dramatically enhance the pharmacological profile of these molecules. Fluorine's unique properties, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can improve metabolic stability, binding affinity, and lipophilicity, thereby positively influencing the efficacy and pharmacokinetics of drug candidates.[2] These advantageous modifications have spurred significant interest in the development of robust and versatile synthetic routes to access fluorinated THIQ derivatives for drug discovery and development.

This guide provides an in-depth overview of key synthetic strategies for the preparation of fluorinated 1,2,3,4-tetrahydroisoquinoline derivatives, intended for researchers, scientists, and drug development professionals. We will explore both classical and modern synthetic methodologies, offering insights into the mechanistic underpinnings and practical considerations for each approach. Detailed, field-proven protocols for the synthesis of representative fluorinated THIQs are also provided to facilitate the practical application of these methods in the laboratory.

Classical Synthetic Routes to the Fluorinated THIQ Core

The construction of the tetrahydroisoquinoline ring system has been a long-standing focus of organic synthesis. Two of the most venerable and widely employed methods are the Pictet-Spengler and Bischler-Napieralski reactions. These reactions have been adapted for the synthesis of fluorinated analogues, typically by utilizing appropriately fluorinated starting materials.

The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful method for the synthesis of THIQs, involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution.[3][4] The reaction proceeds through the formation of a Schiff base, which is then protonated to form an electrophilic iminium ion that undergoes cyclization.[5] The presence of electron-donating groups on the aromatic ring of the β-arylethylamine facilitates the cyclization step.[5] For the synthesis of fluorinated THIQs, a fluorinated β-phenylethylamine is typically employed as the starting material.

Mechanism of the Pictet-Spengler Reaction:

pictet_spengler cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Product amine Fluorinated β-Arylethylamine schiff Schiff Base amine->schiff + Carbonyl - H₂O carbonyl Aldehyde/Ketone carbonyl->schiff iminium Iminium Ion schiff->iminium + H⁺ thiq Fluorinated THIQ iminium->thiq Intramolecular Cyclization

Figure 1: General mechanism of the Pictet-Spengler reaction for the synthesis of fluorinated THIQs.

The choice of acid catalyst and reaction conditions can significantly impact the yield and purity of the product. While strong mineral acids like hydrochloric acid have been traditionally used, milder conditions employing trifluoroacetic acid (TFA) or Lewis acids are often preferred, especially for sensitive substrates.[2] Microwave-assisted Pictet-Spengler reactions have also been shown to significantly reduce reaction times and improve yields.[2]

The Bischler-Napieralski Reaction

The Bischler-Napieralski reaction provides a route to 3,4-dihydroisoquinolines through the intramolecular cyclodehydration of a β-phenylethylamide using a dehydrating agent such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃).[6][7] The resulting 3,4-dihydroisoquinoline can then be readily reduced to the corresponding 1,2,3,4-tetrahydroisoquinoline. This two-step sequence is a versatile method for preparing a wide array of substituted THIQs.

Mechanism of the Bischler-Napieralski Reaction and Subsequent Reduction:

bischler_napieralski cluster_start Starting Material cluster_intermediate Intermediates cluster_product Product amide Fluorinated β-Phenylethylamide dhiq 3,4-Dihydroisoquinoline amide->dhiq Cyclodehydration (e.g., POCl₃) thiq Fluorinated THIQ dhiq->thiq Reduction (e.g., NaBH₄)

Figure 2: Two-step synthesis of fluorinated THIQs via the Bischler-Napieralski reaction followed by reduction.

The success of the Bischler-Napieralski cyclization is often dependent on the electronic nature of the aromatic ring, with electron-rich systems undergoing cyclization more readily.[6] For less activated or halogenated phenethylamides, harsher conditions or more potent activating agents like trifluoromethanesulfonic anhydride (Tf₂O) may be necessary.[8] The subsequent reduction of the dihydroisoquinoline is typically achieved with high efficiency using standard reducing agents like sodium borohydride.

Modern Fluorination Strategies: The Late-Stage Approach

While classical methods relying on fluorinated starting materials are effective, they can sometimes involve lengthy synthetic sequences. An increasingly popular alternative is "late-stage fluorination," where the fluorine atom is introduced at a later point in the synthesis onto a pre-formed THIQ scaffold. This strategy offers greater flexibility and allows for the rapid generation of fluorinated analogues from a common, non-fluorinated intermediate. Electrophilic fluorination is a key technology in this context.

Electrophilic Fluorination

Electrophilic fluorination involves the reaction of a nucleophilic substrate, such as an electron-rich aromatic ring or an enolate, with an electrophilic source of fluorine ("F⁺"). A variety of N-F reagents have been developed for this purpose, with Selectfluor® (F-TEDA-BF₄) being one of the most widely used due to its stability, commercial availability, and broad applicability.[9][10][11]

Table 1: Common Electrophilic Fluorinating Reagents

Reagent NameStructureCommon Applications
Selectfluor® 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)Fluorination of arenes, heterocycles, enolates, and other nucleophiles.[11]
N-Fluorobenzenesulfonimide (NFSI) N-FluorobenzenesulfonimideFluorination of enolates, silyl enol ethers, and activated C-H bonds.
N-Fluoro-o-benzenedisulfonimide (NFOBS) N-Fluoro-o-benzenedisulfonimideSimilar applications to NFSI, often with different reactivity profiles.

The direct electrophilic fluorination of the aromatic ring of a THIQ derivative can be challenging due to the potential for oxidation and side reactions. Therefore, this approach often requires careful optimization of reaction conditions and may necessitate the use of protecting groups on the nitrogen atom.

General Workflow for Late-Stage Electrophilic Fluorination of a THIQ Derivative:

late_stage_fluorination thiq_precursor N-Protected THIQ fluorination Electrophilic Fluorination (e.g., Selectfluor®) thiq_precursor->fluorination fluorinated_thiq Fluorinated N-Protected THIQ fluorination->fluorinated_thiq deprotection Deprotection fluorinated_thiq->deprotection final_product Fluorinated THIQ deprotection->final_product

Figure 3: A representative workflow for the late-stage synthesis of a fluorinated THIQ via electrophilic fluorination.

Detailed Protocols

The following protocols provide detailed, step-by-step procedures for the synthesis of two representative fluorinated 1,2,3,4-tetrahydroisoquinoline derivatives. These protocols are designed to be self-validating and are grounded in established synthetic methodologies.

Protocol 1: Synthesis of 6-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline via Pictet-Spengler Reaction

This protocol describes the synthesis of 6-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline from 2-(3-fluorophenyl)ethan-1-amine and acetaldehyde, adapted from the general principles of the Pictet-Spengler reaction.[5][12]

Materials:

  • 2-(3-Fluorophenyl)ethan-1-amine

  • Acetaldehyde

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

  • Round-bottom flask, magnetic stirrer, condenser, and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(3-fluorophenyl)ethan-1-amine (1.39 g, 10 mmol) in anhydrous dichloromethane (40 mL).

  • Addition of Aldehyde: To the stirred solution, add acetaldehyde (0.53 mL, 12 mmol) dropwise at room temperature.

  • Acid Catalysis: After 15 minutes of stirring, slowly add trifluoroacetic acid (1.54 mL, 20 mmol) to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully quench by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 6-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline.

Expected Characterization:

  • Appearance: Pale yellow oil or solid.

  • ¹H NMR and ¹³C NMR: Spectra should be consistent with the structure of 6-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline.

  • Mass Spectrometry: The mass spectrum should show the correct molecular ion peak.

Protocol 2: Late-Stage Electrophilic Fluorination of N-Boc-1,2,3,4-tetrahydroisoquinoline

This protocol details the synthesis of N-Boc-6-fluoro-1,2,3,4-tetrahydroisoquinoline via the direct electrophilic fluorination of N-Boc-1,2,3,4-tetrahydroisoquinoline using Selectfluor®. This method is based on the general principles of late-stage fluorination of electron-rich aromatic systems.[9][13]

Materials:

  • N-Boc-1,2,3,4-tetrahydroisoquinoline

  • Selectfluor® (F-TEDA-BF₄)

  • Acetonitrile, anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer, add N-Boc-1,2,3,4-tetrahydroisoquinoline (1.16 g, 5 mmol) and anhydrous acetonitrile (20 mL).

  • Addition of Fluorinating Agent: To the stirred solution, add Selectfluor® (2.12 g, 6 mmol) portion-wise over 10 minutes at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction for the consumption of the starting material by TLC.

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution (20 mL).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 25 mL).

  • Washing and Drying: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (30 mL) and brine (30 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield N-Boc-6-fluoro-1,2,3,4-tetrahydroisoquinoline.

Expected Characterization:

  • Appearance: White to off-white solid.

  • ¹H NMR, ¹³C NMR, and ¹⁹F NMR: Spectra should confirm the structure and the regioselectivity of the fluorination.

  • Mass Spectrometry: The mass spectrum should exhibit the expected molecular ion peak for the fluorinated product.

References

  • Pictet, A.; Spengler, T. Über die Bildung von Isochinolin-derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Ber. Dtsch. Chem. Ges.1911 , 44, 2030–2036. [Link]

  • Whaley, W. M.; Govindachari, T. R. The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Org. React.1951 , 6, 151–190. [Link]

  • Bischler, A.; Napieralski, B. Zur Kenntniss einer neuen Isochinolin-Synthese. Ber. Dtsch. Chem. Ges.1893 , 26, 1903–1908. [Link]

  • Organic Chemistry Portal. Synthesis of tetrahydroisoquinolines. [Link]

  • Organic Chemistry Portal. Bischler-Napieralski Reaction. [Link]

  • Wikipedia. Pictet–Spengler reaction. [Link]

  • Min, L.; Yang, W.; Weng, Y.; Zheng, W.; Wang, X.; Hu, Y. A Method for Bischler–Napieralski-Type Synthesis of 3,4-Dihydroisoquinolines. Org. Lett.2019 , 21, 2574-2577. [Link]

  • Vincent, S. P.; Burkart, M. D.; Tsai, C.-Y.; Zhang, Z.; Wong, C.-H. Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. J. Org. Chem.1999 , 64, 5264-5279. [Link]

  • Whaley, W. M.; Govindachari, T. R. The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Org. React.1951 , 6, 74-150. [Link]

  • Wikipedia. Selectfluor. [Link]

  • Movassaghi, M.; Hill, M. D. A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives. Org. Lett.2008 , 10, 3485-3488. [Link]

  • Kormos, A.; Csenki, Z.; Timári, G.; Forró, E.; Fülöp, F. Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules2018 , 23, 1279. [Link]

  • Tang, R.-Y.; Zhong, P.; Lin, J.-H.; Xiao, J.-C. Base Promoted Tandem Synthesis of 2-Azaaryl Tetrahydroquinolines. Org. Lett.2019 , 21, 7444-7448. [Link]

  • Banks, R. E. The development of Selectfluor® as a commercial electrophilic fluorinating agent. Impact Case Study, University of Manchester2013 . [Link]

  • Singh, H.; Singh, P.; Kumar, A.; Kumar, V. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Adv.2021 , 11, 11388-11417. [Link]

  • Stavber, S.; Zupan, M. Recent Advances in the Application of Selectfluor F-TEDA-BF4 as a Versatile Mediator or Catalyst in Organic Synthesis. Molecules2011 , 16, 6373-6404. [Link]

  • Madani, A.; Anghileri, L.; Pieber, B. Benzylic fluorination induced by N–F bond activation of Selectfluor® with a solvent-dependent selectivity switch. Chem. Sci.2021 , 12, 14564-14569. [Link]

  • Ngo Hanna, J.; et al. Synthesis of 6-hydroxyl-1,2,3,4-tetrahydroisoquinoline analogues. ResearchGate. [Link]

  • Tinsley, J. M.; Ragain, C. M. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules2011 , 16, 6019-6040. [Link]

  • Nikolova, S.; Philipova, I.; Tsvetkova, B.; Chakarova, K.; Gerganova, G.; Shishkov, S.; Ognianov, K.; Danalev, D. Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds. Molecules2023 , 28, 1373. [Link]

  • Wang, Y.; et al. Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors. Arch. Pharm. (Weinheim)2012 , 345, 633-642. [Link]

Sources

Synthesis of 1,1-disubstituted 1,2,3,4-tetrahydroisoquinolines using Grignard reagents

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Synthesis of 1,1-Disubstituted 1,2,3,4-Tetrahydroisoquinolines using Grignard Reagents

Introduction: The Strategic Importance of 1,1-Disubstituted Tetrahydroisoquinolines

The 1,2,3,4-tetrahydroisoquinoline (THIQ) is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active compounds. While methods for synthesizing 1-monosubstituted THIQs are well-established, the construction of the C1-quaternary center in 1,1-disubstituted THIQs presents a more significant synthetic challenge. This class of compounds is of particular interest in drug development, as the geminal disubstitution at the C1 position can introduce conformational rigidity, enhance metabolic stability, and allow for fine-tuning of pharmacological activity by modulating interactions with biological targets.

This guide provides a detailed, field-proven protocol for the synthesis of 1,1-disubstituted THIQs, leveraging the power and versatility of Grignard reagents. The central strategy discussed is a robust two-step sequence involving the addition of a Grignard reagent to a bespoke ketoamide precursor, followed by an acid-catalyzed intramolecular cyclization.

Core Synthesis Strategy: The Ketoamide Cyclization Route

The most reliable and versatile method for preparing 1,1-disubstituted THIQs using Grignard reagents begins not with the isoquinoline core itself, but with an acyclic precursor: an N-(2-phenylethyl)ketoamide. This approach offers superior control and generally high yields.

The overall transformation can be visualized as a two-stage process:

  • Nucleophilic Addition: A Grignard reagent (R²MgX) is used to install the second substituent via nucleophilic attack on the ketone carbonyl of an N-acyl phenethylamine derivative. This creates a key tertiary alcohol intermediate.

  • Electrophilic Cyclization: The tertiary alcohol is then subjected to acid-catalyzed cyclization (a Pictet-Spengler type reaction), where the intramolecular electrophilic attack of a transient carbocation onto the electron-rich aromatic ring forms the final THIQ heterocycle.

This strategy is powerful because it allows for the independent introduction of two different substituents (R¹ and R²) at the C1 position with high fidelity.

Mechanistic Rationale

The causality behind this experimental design lies in the controlled sequence of bond-forming events. Direct double addition of Grignard reagents to an activated isoquinoline species is often complicated by over-addition, reduction, or rearrangement. The ketoamide approach circumvents these issues by building the substitution pattern on a linear precursor before the ring-forming event.

The key mechanistic steps are:

  • Grignard Addition to Ketone: The Grignard reagent's carbanion (R²⁻) attacks the electrophilic carbonyl carbon of the ketoamide. The magnesium alkoxide intermediate is formed and subsequently protonated during aqueous workup to yield a tertiary alcohol.[1][2]

  • Carbocation Formation: In the presence of a strong acid like p-toluenesulfonic acid (PTSA), the tertiary hydroxyl group is protonated, transforming it into a good leaving group (H₂O). Departure of water generates a stabilized tertiary carbocation adjacent to the nitrogen atom.

  • Pictet-Spengler Cyclization: The electron-rich aromatic ring of the phenethyl moiety acts as an intramolecular nucleophile, attacking the carbocation. This step forms the crucial C1-C8a bond, constructing the isoquinoline core.[1][2]

  • Deprotonation: Loss of a proton from the aromatic ring restores aromaticity, yielding the final 1,1-disubstituted 1,2,3,4-tetrahydroisoquinoline product.

The workflow is illustrated in the diagram below.

Synthesis_Workflow cluster_0 Stage 1: Precursor Synthesis & Grignard Addition cluster_1 Stage 2: Cyclization Ketoamide N-Phenethyl Ketoamide TertiaryAlcohol Tertiary Alcohol Intermediate Ketoamide->TertiaryAlcohol 1. Nucleophilic Addition 2. Aqueous Workup Grignard Grignard Reagent (R²MgX) Grignard->TertiaryAlcohol TertiaryAlcohol_ref Tertiary Alcohol Intermediate Acid Acid Catalyst (e.g., PTSA) FinalProduct 1,1-Disubstituted THIQ Acid->FinalProduct TertiaryAlcohol_ref->FinalProduct Pictet-Spengler Cyclization Logical_Flow cluster_retrosynthesis Retrosynthetic Analysis cluster_synthesis Forward Synthesis Start Define Target 1,1-Disubstituted THIQ (R¹ and R²) Select_R1 Assign R¹ to Ketoamide Precursor Start->Select_R1 Select_R2 Assign R² to Grignard Reagent Start->Select_R2 Prep_Ketoamide Prepare N-Phenethyl Ketoamide with R¹ Select_R1->Prep_Ketoamide Prep_Grignard Prepare/Source Grignard with R² Select_R2->Prep_Grignard Addition Perform Grignard Addition (Protocol 1) Prep_Ketoamide->Addition Prep_Grignard->Addition Cyclization Perform Acid-Catalyzed Cyclization (Protocol 2) Addition->Cyclization Tertiary Alcohol Intermediate Purify Purify & Characterize Final Product Cyclization->Purify

Sources

Troubleshooting & Optimization

Purification strategies for 5-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride from crude reaction mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 5-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS No. 799274-05-8). This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, chemists, and drug development professionals in obtaining this key intermediate with high purity from complex crude reaction mixtures.

Section 1: Understanding the Chemistry & Common Impurities

Purification success begins with understanding the reaction landscape. 5-Chloro-1,2,3,4-tetrahydroisoquinoline is typically synthesized via a Bischler-Napieralski reaction to form the 3,4-dihydroisoquinoline intermediate, followed by a reduction step.[1][2] This pathway dictates the likely impurities you will encounter.

Frequently Asked Questions (FAQs) - Impurity Profile

Q1: What are the most common impurities I should expect in my crude reaction mixture?

A1: Your crude product is rarely pure. Based on the standard synthetic route, you should anticipate several classes of impurities. The key is to characterize your crude mixture by TLC, LC-MS, or ¹H NMR before starting purification to identify what you are dealing with.

Table 1: Common Impurities in 5-Chloro-1,2,3,4-tetrahydroisoquinoline Synthesis

Impurity ClassSpecific Example/StructureOriginRemoval Strategy
Starting Material N-(2-(3-chlorophenyl)ethyl)formamideIncomplete Bischler-Napieralski cyclizationAcid-Base Extraction, Chromatography
Reaction Intermediate 5-Chloro-3,4-dihydroisoquinolineIncomplete reduction of the imineAcid-Base Extraction, Chromatography
Reaction Side-Products Styrene derivativesRetro-Ritter reaction, a known side reaction of the Bischler-Napieralski synthesis.[3][4]Acid-Base Extraction, Chromatography
Isomeric Impurities 7-Chloro-1,2,3,4-tetrahydroisoquinolineAbnormal cyclization during the Bischler-Napieralski reaction.[5]Recrystallization, Chromatography
Reagent Residue Polyphosphoric acid (PPA), POCl₃ hydrolysis productsResidual cyclizing/dehydrating agent.[1]Aqueous Workup, Acid-Base Extraction

Section 2: Purification Strategy Selection

Choosing the correct purification strategy is critical and depends on the scale of your reaction and the impurity profile. The flowchart below provides a general decision-making framework.

Purification_Decision_Tree Start Crude Reaction Mixture (5-Chloro-1,2,3,4-THIQ HCl) AssessPurity Assess Purity & Impurity Profile (TLC, LC-MS, NMR) Start->AssessPurity IsOily Is the crude product an oil or a semi-solid? AssessPurity->IsOily IsHighPurity Is purity >90% with minor non-basic impurities? IsOily->IsHighPurity No (Solid) AcidBase Perform Acid-Base Extraction IsOily->AcidBase Yes IsComplex Is the mixture complex (multiple basic spots on TLC)? IsHighPurity->IsComplex No Recrystallize Direct Recrystallization of HCl Salt IsHighPurity->Recrystallize Yes IsComplex->AcidBase Yes IsComplex->Recrystallize No (Minor Impurities) Chromatography Column Chromatography (as free base) AcidBase->Chromatography Purity still low FinalProduct Pure 5-Chloro-1,2,3,4-THIQ HCl AcidBase->FinalProduct Purity sufficient Recrystallize->AcidBase Purity still low Recrystallize->FinalProduct Purity sufficient Chromatography->FinalProduct Purity sufficient Acid_Base_Workflow cluster_0 Aqueous Phase (HCl Salt) cluster_1 Organic Phase (Free Base) A1 Crude HCl Salt in 1M HCl A2 Wash with Ethyl Acetate (Removes non-basic impurities) A1->A2 A3 Basify with NaOH to pH > 11 A2->A3 B1 Extract with DCM (x3) A3->B1 Phase Transfer B2 Dry (Na2SO4) & Evaporate B1->B2 B3 Redissolve in IPA B2->B3 B4 Precipitate with HCl/Ether B3->B4 Final Pure Product B4->Final Filter & Dry

Caption: Workflow for acid-base purification.

Method 2: Recrystallization

If the crude product is a solid with >90% purity, direct recrystallization can be an efficient final polishing step. The key is selecting an appropriate solvent system where the hydrochloride salt is soluble at high temperatures but sparingly soluble at low temperatures.

  • Solvent Selection: Choose a suitable solvent or solvent system (see Table 2). Common choices include ethanol, methanol, isopropanol, or mixtures like ethanol/ethyl acetate or methanol/diethyl ether.

  • Dissolution: Place the crude hydrochloride salt in a flask and add a minimal amount of the chosen solvent. Heat the mixture to reflux with stirring until all the solid dissolves. If it doesn't dissolve completely, add small portions of the solvent until a clear solution is obtained.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat to reflux for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Table 2: Suggested Solvents for Recrystallization of the HCl Salt

SolventBoiling Point (°C)Characteristics
Ethanol (EtOH) 78Good general-purpose solvent. Product is typically soluble when hot and less soluble when cold.
Methanol (MeOH) 65Higher solubility than ethanol; may require an anti-solvent. [6]
Isopropanol (IPA) 82Often provides excellent crystal quality. A good first choice.
EtOH / Diethyl Ether N/AUse ethanol to dissolve the compound, then add ether as an anti-solvent to induce precipitation.

Q: My product "oils out" instead of crystallizing. What should I do? A: Oiling out occurs when the compound's melting point is lower than the boiling point of the solvent, or it becomes supersaturated.

  • Lower the Temperature: Ensure the solution cools very slowly. Vigorous stirring can sometimes help induce crystallization.

  • Add a Seed Crystal: If you have a small amount of pure product, add a tiny crystal to the cooled solution.

  • Change Solvents: Switch to a lower-boiling point solvent or a solvent mixture.

Q: The purity of my recrystallized product is still low. Why? A: This usually means the impurities have very similar solubility properties to your product. A single recrystallization may be insufficient. Consider a second recrystallization or switch to an orthogonal purification method like acid-base extraction or chromatography.

Method 3: Silica Gel Chromatography

Chromatography should be performed on the free base , as the hydrochloride salt will not move on a standard silica gel column. This method is excellent for removing isomeric impurities or other basic side-products that cannot be separated by extraction. [7]

  • Preparation of Free Base: Convert your crude hydrochloride salt to the free base using the basification and extraction steps (3 & 4) from the Acid-Base Extraction protocol.

  • TLC Analysis: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of Dichloromethane and Methanol (e.g., 95:5). Add 0.5-1% of triethylamine or ammonia to the solvent system to prevent the basic amine from streaking on the acidic silica gel. [6]Adjust the ratio to achieve a target Rf of ~0.3 for your product.

  • Column Packing: Pack a silica gel column with your chosen eluent.

  • Loading: Dissolve the crude free base in a minimal amount of the eluent (or just DCM) and load it onto the column.

  • Elution: Run the column, collecting fractions and monitoring them by TLC.

  • Isolation: Combine the pure fractions, remove the solvent under reduced pressure, and convert the resulting pure free base back to the hydrochloride salt as described in the Acid-Base Extraction protocol.

Q: My compound is streaking badly on the TLC plate/column. A: This is a classic sign of a basic compound interacting too strongly with the acidic silica gel. The solution is to add a small amount of a base to your mobile phase, such as triethylamine (NEt₃) or ammonium hydroxide (NH₄OH), typically 0.5-1% by volume. This neutralizes the acidic sites on the silica, allowing your compound to elute cleanly.

Section 4: Final Product Handling

Q: How should I store the final this compound? A: As a hydrochloride salt, the compound is generally a stable, crystalline solid. Store it in a well-sealed container in a cool, dry place, protected from light.

References

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]

  • Gandomkar, S., et al. (2019). Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. Molecules, 24(21), 3963. Available from: [Link]

  • Wikipedia. (2023). Bischler–Napieralski reaction. Retrieved from [Link]

  • Su, C., et al. (2001). Chromatographic separation and spectrometric identification of the oxidation products from a tetrahydro-isoquinoline alkaloid. Journal of Pharmaceutical and Biomedical Analysis, 25(2), 181-189. Available from: [Link]

  • Cariou, K., et al. (2011). Synthesis of C3/C1-Substituted Tetrahydroisoquinolines. Molecules, 16(5), 3748-3768. Available from: [Link]

  • Gao, M. (2012). The extraction, separation and purification of alkaloids in the natural medicine. Journal of Chemical and Pharmaceutical Research, 4(2), 1149-1154. Available from: [Link]

  • Whittaker, B. (1972). Abnormal products in the Bischler–Napieralski isoquinoline synthesis. Journal of the Chemical Society, Perkin Transactions 1, 1565-1569. Available from: [Link]

  • CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline. (2020). Google Patents.
  • NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved from [Link]

  • Chen, J., et al. (2022). Solubility modeling, solvent effect and mixing properties of 5-chloro-8-hydroxyquinoline (Form Ⅰ) in twelve pure solvents at various temperatures. Journal of Molecular Liquids, 362, 119747. Available from: [Link]

  • Vazquez-Tato, M. P. (1989). Alkaloids: Isolation and purification. Journal of Chemical Education, 66(7), A179. Available from: [Link]

  • Liu, Y., et al. (2012). Preparative separation of isoquinoline alkaloids from Stephania yunnanensis by pH-zone-refining counter-current chromatography. Journal of Chromatography B, 908, 109-114. Available from: [Link]

  • EP0707589B1 - Process for the extraction and purification of alkaloids. (2000). Google Patents.
  • US4251660A - Method for preparing tetrahydroisoquinolines. (1981). Google Patents.
  • PubChem. (n.d.). 5,7,8-Trichloro-1,2,3,4-tetrahydroisoquinoline. Retrieved from [Link]

  • PubChem. (n.d.). 5-Chloro-1,2,3,4-tetrahydroisoquinoline. Retrieved from [Link]

  • Al-Hiari, Y. M., et al. (2007). Synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinoline, Part I: Grignard synthesis of 1-(substitutedbenzyl)-1,2,3,4-tetrahydroisoquinoline models with potential antibacterial activity. Jordan Journal of Pharmaceutical Sciences, 1(1). Available from: [Link]

  • Borisov, A. V., et al. (2015). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Molecules, 20(8), 13837-13851. Available from: [Link]

  • Haber, H., et al. (1995). Resolution of catecholic tetrahydroisoquinoline enantiomers and the determination of R- and S-salsolinol in biological samples by gas chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Applications, 667(2), 211-218. Available from: [Link]

  • Mathew, G., et al. (2020). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. Current Bioactive Compounds, 16(7), 960-974. Available from: [Link]

  • CN102030696A - The synthetic method of 1-phenyl-1,2,3,4-tetrahydroisoquinoline. (2011). Google Patents.
  • CN110724098A - Synthetic method of 5, 7-dichloro-1, 2,3, 4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride. (2020). Google Patents.
  • Fogg, P. G. T., & Gerrard, W. (1990). Hydrogen Halides in Non-Aqueous Solvents. Solubility Data Series, Vol. 42. Pergamon Press. Available from: [Link]

Sources

Identifying and minimizing side products in 5-chloro-tetrahydroisoquinoline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 5-chloro-tetrahydroisoquinoline. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to assist you in navigating the complexities of this synthesis. As Senior Application Scientists, we have compiled this resource based on established chemical principles and practical laboratory experience to help you identify and minimize side products, thereby optimizing your reaction outcomes.

Introduction: The Challenge of Synthesizing 5-Chloro-tetrahydroisoquinoline

The synthesis of 5-chloro-tetrahydroisoquinoline, a valuable building block in medicinal chemistry, primarily relies on two classical methods: the Pictet-Spengler and the Bischler-Napieralski reactions. Both pathways involve the cyclization of a phenethylamine precursor. However, the presence of an electron-withdrawing chloro group on the aromatic ring introduces specific challenges, most notably a decrease in the ring's nucleophilicity. This deactivation often necessitates harsher reaction conditions, which in turn can lead to the formation of undesired side products.[1]

This guide will address the most common issues encountered during the synthesis of 5-chloro-tetrahydroisoquinoline, with a focus on practical solutions for minimizing side product formation and purifying the desired compound.

Part 1: Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.

Issue 1: Low or No Yield of the Desired 5-Chloro-tetrahydroisoquinoline

Question: My Pictet-Spengler or Bischler-Napieralski reaction is resulting in a very low yield or complete recovery of starting materials. What are the likely causes and how can I improve the conversion?

Answer:

The primary reason for low or no yield in the synthesis of 5-chloro-tetrahydroisoquinoline is the reduced nucleophilicity of the aromatic ring due to the electron-withdrawing nature of the chlorine atom. This makes the key intramolecular electrophilic aromatic substitution step significantly more difficult compared to syntheses with electron-donating groups.[1]

Troubleshooting Steps:

  • Increase Reaction Severity (with caution):

    • Higher Temperatures: Gradually increase the reaction temperature. For Bischler-Napieralski reactions, this may involve switching to a higher boiling solvent like xylene or using microwave irradiation to achieve higher temperatures for short periods.

    • Stronger Acid Catalysts: In the Pictet-Spengler reaction, standard protic acids like HCl may be insufficient. Consider using stronger acids or Lewis acids. For the Bischler-Napieralski reaction, a combination of POCl₃ and P₂O₅ can be more effective than POCl₃ alone for deactivating substrates.[1]

  • Optimize Reagent Purity and Stoichiometry:

    • Anhydrous Conditions: Water can interfere with both reactions by hydrolyzing intermediates. Ensure all glassware is oven-dried and use anhydrous solvents.

    • Reagent Quality: Use freshly distilled or high-purity starting materials. Impurities in the 3-chlorophenethylamine or the aldehyde/acylating agent can lead to side reactions.

    • Aldehyde/Acylating Agent Excess: A slight excess of the carbonyl compound (e.g., formaldehyde) in the Pictet-Spengler reaction, or the acylating agent in the Bischler-Napieralski synthesis, can help drive the initial imine or amide formation to completion.

  • Consider a Two-Step Approach for Pictet-Spengler:

    • Isolate the intermediate Schiff base before cyclization. This can sometimes improve yields by allowing for optimization of the cyclization step independently.

Workflow for Yield Optimization:

Caption: Workflow for troubleshooting low reaction yield.

Issue 2: Formation of the 7-Chloro-tetrahydroisoquinoline Regioisomer

Question: My reaction is producing a mixture of the desired 5-chloro and the undesired 7-chloro-tetrahydroisoquinoline. How can I control the regioselectivity of the cyclization?

Answer:

The formation of the 7-chloro isomer is a common side product in this synthesis. The cyclization of the iminium ion (in the Pictet-Spengler reaction) or the nitrilium ion (in the Bischler-Napieralski reaction) can occur at either of the two positions ortho to the ethylamine substituent on the benzene ring. While the position para to the chlorine (leading to the 5-chloro product) is generally favored, the ortho position (leading to the 7-chloro product) can also react, especially under harsh conditions.

Strategies to Improve Regioselectivity:

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature, if feasible while still achieving conversion, can sometimes improve regioselectivity.

    • Acid Choice: The choice of acid catalyst can influence the regiochemical outcome. Experiment with different protic and Lewis acids.

  • Solvent Effects: The polarity of the solvent can influence the transition state of the cyclization and thus the regioselectivity. A systematic screen of solvents may be beneficial.

  • Steric Hindrance: While not directly applicable to the synthesis from 3-chlorophenethylamine and formaldehyde, in cases with substituted aldehydes, the steric bulk of the aldehyde can influence the direction of cyclization.

Separation of Isomers:

If a mixture of isomers is formed, separation is necessary.

  • Column Chromatography: This is the most common method for separating regioisomers. A careful selection of the stationary phase (e.g., silica gel) and eluent system is crucial. A gradient elution may be required.

  • Recrystallization: If the isomers have sufficiently different solubilities, fractional crystallization can be an effective purification method. This may require screening of various solvent systems.

  • Preparative HPLC: For high-purity requirements, preparative high-performance liquid chromatography (HPLC) can be employed.

Analytical Identification:

  • NMR Spectroscopy: ¹H and ¹³C NMR are essential for distinguishing between the 5-chloro and 7-chloro isomers. The substitution pattern will result in distinct chemical shifts and coupling patterns for the aromatic protons.

  • HPLC Analysis: A well-developed HPLC method can be used to quantify the ratio of the two isomers in the crude reaction mixture and to track the purification process.

Part 2: Frequently Asked Questions (FAQs)

Q1: Which synthetic route, Pictet-Spengler or Bischler-Napieralski, is generally preferred for 5-chloro-tetrahydroisoquinoline?

A1: The choice of route depends on the available starting materials and desired scale. The Pictet-Spengler reaction [2][3][4] starting from 3-chlorophenethylamine and formaldehyde (or a formaldehyde equivalent like paraformaldehyde) is often more direct.[5] The Bischler-Napieralski reaction [6][7][8][9][10] requires the initial formation of an amide from 3-chlorophenethylamine, followed by cyclization. This extra step may offer opportunities for purification of the intermediate amide, which can be advantageous. The Bischler-Napieralski reaction typically yields a 3,4-dihydroisoquinoline, which then needs to be reduced to the tetrahydroisoquinoline.

Q2: What are other potential side products besides the 7-chloro isomer?

A2: Besides the regioisomer, other side products can include:

  • Over-alkylation (Pictet-Spengler): If an excess of formaldehyde and harsh conditions are used, the secondary amine of the tetrahydroisoquinoline product can be N-methylated.

  • Polymerization: Formaldehyde can polymerize under acidic conditions. Using paraformaldehyde and heating to depolymerize it in situ can mitigate this.

  • Oxidation: The tetrahydroisoquinoline ring can be susceptible to oxidation, especially during workup and purification, leading to the formation of the corresponding dihydroisoquinoline or isoquinoline.

  • Styrene formation (Bischler-Napieralski): A retro-Ritter type reaction can lead to the formation of a styrene derivative, particularly with substrates that can form a conjugated system.[7]

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the consumption of the starting material and the formation of the product. High-performance liquid chromatography (HPLC) can provide more quantitative information on the conversion and the formation of side products. Gas chromatography-mass spectrometry (GC-MS) can also be used to identify the components of the reaction mixture.

Q4: What are the recommended purification methods for the final product?

A4: The crude product is typically an oil or a solid. Purification can be achieved by:

  • Acid-Base Extraction: As a basic compound, 5-chloro-tetrahydroisoquinoline can be extracted from an organic solvent into an acidic aqueous solution. The aqueous layer can then be washed with an organic solvent to remove non-basic impurities, and the product can be liberated by basification and re-extracted into an organic solvent.

  • Column Chromatography: As mentioned for isomer separation, this is a versatile method for removing various impurities.

  • Crystallization: The hydrochloride or other salt of the product can often be purified by recrystallization.

Part 3: Experimental Protocols

Protocol 1: Pictet-Spengler Synthesis of 5-Chloro-tetrahydroisoquinoline

Experimental Workflow:

Caption: Pictet-Spengler synthesis workflow.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 3-chlorophenethylamine (1.0 eq) in a suitable solvent (e.g., toluene), add paraformaldehyde (1.2 eq).

  • Acid Addition: Add the acid catalyst (e.g., concentrated HCl or a Lewis acid like BF₃·OEt₂) dropwise at room temperature.

  • Heating: Heat the reaction mixture to reflux and monitor the reaction progress by TLC or HPLC.

  • Workup: After completion, cool the reaction mixture and quench with a basic aqueous solution (e.g., saturated NaHCO₃).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by crystallization of a suitable salt.

Quantitative Data (Representative):

ParameterValue
Starting Material 3-chlorophenethylamine
Reagent Paraformaldehyde
Catalyst Concentrated HCl
Solvent Toluene
Temperature 110 °C
Reaction Time 12-24 hours
Typical Yield 40-60% (unoptimized)
Protocol 2: Bischler-Napieralski Synthesis and Subsequent Reduction

Experimental Workflow:

Caption: Bischler-Napieralski synthesis workflow.

Step-by-Step Methodology:

  • Amide Formation: React 3-chlorophenethylamine with an acylating agent (e.g., formic acid or acetic anhydride) to form the corresponding N-acyl-3-chlorophenethylamine. Purify the amide if necessary.

  • Cyclization: Dissolve the amide in a suitable solvent (e.g., acetonitrile or toluene) and add a dehydrating agent (e.g., POCl₃). Heat the mixture to reflux.

  • Workup for Dihydroisoquinoline: After completion, carefully quench the reaction with ice and basify with a strong base (e.g., NaOH). Extract the product with an organic solvent.

  • Reduction: Dissolve the crude 5-chloro-3,4-dihydroisoquinoline in a suitable solvent (e.g., methanol) and add a reducing agent (e.g., NaBH₄) portion-wise at 0 °C.

  • Final Workup and Purification: After the reduction is complete, quench the reaction, extract the product, and purify as described in the Pictet-Spengler protocol.

Quantitative Data (Representative):

ParameterValue
Starting Material N-formyl-3-chlorophenethylamine
Cyclizing Agent POCl₃
Reducing Agent NaBH₄
Typical Overall Yield 30-50% (unoptimized)

References

  • Bischler, A.; Napieralski, B. Zur Kenntniss einer neuen Isochinolin-Synthese. Ber. Dtsch. Chem. Ges.1893 , 26 (2), 1903–1908. [Link]

  • Pictet, A.; Spengler, T. Über die Bildung von Isochinolin-derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Ber. Dtsch. Chem. Ges.1911 , 44 (3), 2030–2036. [Link]

  • Whaley, W. M.; Govindachari, T. R. The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Org. React.1951, 6, 74.
  • Cox, E. D.; Cook, J. M. The Pictet-Spengler condensation: a new direction for an old reaction. Chem. Rev.1995 , 95 (6), 1797–1842. [Link]

  • Larsen, R. D.; Reamer, R. A.; Corley, E. G.; Davis, P.; Grabowski, E. J. J.; Reider, P. J.; Shinkai, I. A new, efficient, and mild method for the synthesis of 3,4-dihydroisoquinolines. J. Org. Chem.1991 , 56 (21), 6034–6038. [Link]

  • Fodor, G.; Nagubandi, S. Correlation of the von Braun, Ritter, Bischler-Napieralski, Beckmann and Schmidt reactions via nitrilium salt intermediates. Tetrahedron1980 , 36 (10), 1279–1300. [Link]

  • Movassaghi, M.; Hill, M. D. A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives. Org. Lett.2008 , 10 (16), 3485–3488. [Link]

  • Yokoyama, A.; Ohwada, T.; Shudo, K. Superacid-Catalyzed Pictet−Spengler Reactions of Less Activated Imines of 2-Phenethylamine. J. Org. Chem.1999 , 64 (2), 611–617. [Link]

  • Awuah, E.; Capretta, A. Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines. J. Org. Chem.2010 , 75 (16), 5627–5634. [Link]

  • Ilisz, I.; Grecsó, N.; Fülöp, F.; Lindner, W.; Péter, A. High-performance liquid chromatographic enantioseparation of cationic 1,2,3,4-tetrahydroisoquinoline analogs on Cinchona alkaloid-based zwitterionic chiral stationary phases. Anal. Bioanal. Chem.2015 , 407 (3), 961–972. [Link]

  • Narayanaswami, S.; Suguna, H.; Pai, B. R. Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proc. Indian Acad. Sci. (Chem. Sci.)1984, 93 (2), 145–155.
  • Whaley, W. M.; Govindachari, T. R.
  • Min, L.; Yang, W.; Weng, Y.; Zheng, W.; Wang, X.; Hu, Y. A Method for Bischler-Napieralski-Type Synthesis of 3,4-Dihydroisoquinolines. Org. Lett.2019 , 21 (8), 2574–2577. [Link]

  • Organic Reactions, Inc. Pictet-Spengler Reaction - Common Conditions. [Link]

Sources

Long-term stability and optimal storage conditions for 5-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 5-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS No: 799274-05-8). This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound in your experiments. The hydrochloride salt form enhances solubility and stability, yet improper handling and storage can lead to degradation, compromising experimental outcomes. This guide provides field-proven insights and protocols to maintain the compound's purity and potency over time.

Frequently Asked Questions (FAQs)

Q1: What are the absolute optimal storage conditions for long-term stability?

A1: For maximal long-term stability, this compound should be stored under a specific set of conditions designed to mitigate potential degradation pathways such as oxidation and hydrolysis.[1][2] The key is to control the atmosphere, temperature, and exposure to environmental factors.

ParameterRecommended ConditionRationale
Temperature 2-8°C[1]Refrigeration slows down the rate of potential chemical degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)[1][2]The tetrahydroisoquinoline scaffold can be susceptible to oxidation. An inert atmosphere displaces oxygen, preventing oxidative degradation which can often lead to discoloration (e.g., yellowing or browning).
Container Tightly Sealed, Amber Glass VialA tightly sealed container is critical to prevent moisture ingress, as the compound can be moisture-sensitive.[2] Amber glass protects the compound from light, which can catalyze photolytic degradation.
Environment Dry, Well-Ventilated Area[2][3][4]Store in a desiccator or a controlled low-humidity environment. This prevents the hydrochloride salt from absorbing atmospheric water, which could lead to clumping and promote hydrolysis.
Avoid Heat, Open Flames, Strong Oxidizing Agents[3]Standard laboratory practice to avoid thermal degradation and hazardous reactions.

Q2: I don't have access to an inert gas atmosphere. How critical is this for storage of a few months?

A2: While storage under an inert atmosphere is the gold standard for preventing oxidation, for short-to-medium term storage (e.g., up to 6 months), you can achieve good stability by taking meticulous care to minimize exposure to air and moisture. Ensure the container is tightly sealed immediately after each use and store it in a desiccator at 2-8°C. For periods longer than six months or for use as an analytical standard where utmost purity is required, repackaging under an inert atmosphere is strongly advised.

Q3: The material safety data sheet (MSDS) for the parent compound, 1,2,3,4-tetrahydroisoquinoline, shows it as a liquid, but this hydrochloride salt is a solid. Why?

A3: The parent compound, 1,2,3,4-tetrahydroisoquinoline, is a free base with a lower melting point (-30°C) and exists as a liquid at room temperature.[5][6] The product you are using is the hydrochloride salt. The formation of the salt by reacting the basic nitrogen of the isoquinoline with hydrochloric acid creates an ionic solid with a much higher melting point and crystalline structure. This is a common strategy in pharmaceutical chemistry to improve the handling, stability, and solubility of amine-containing compounds.

Q4: What are the likely degradation pathways for this compound?

A4: Based on the structure of 5-Chloro-1,2,3,4-tetrahydroisoquinoline, the two most probable degradation pathways are oxidation and, to a lesser extent, hydrolysis. The tetrahydroisoquinoline ring system can be susceptible to oxidation, potentially leading to the formation of an isoquinolinium species or other oxidized artifacts. While hydrochloride salts are generally stable, prolonged exposure to moisture, especially under non-neutral pH conditions, could potentially promote hydrolysis, although this is less common than oxidation for this class of compounds.[7][8]

cluster_main Potential Degradation Pathways cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis start 5-Chloro-1,2,3,4-tetrahydroisoquinoline HCl (Stable Solid) ox_stress Stressors: - Oxygen (Air) - Light - Trace Metals start->ox_stress Exposed to hy_stress Stressors: - High Humidity - Non-neutral pH solution start->hy_stress Exposed to ox_product Oxidized Impurities (e.g., Isoquinolinium species) ox_stress->ox_product Leads to hy_product Potential Hydrolytic Products (Less Common) hy_stress->hy_product Leads to

Fig 1. Potential degradation pathways for the compound.
Troubleshooting Guide

This section addresses specific issues you may encounter, providing a logical workflow to diagnose and resolve the problem.

Issue 1: The white crystalline solid has developed a yellow or brown tint.

  • Question: My vial of this compound, which was initially a white powder, now has a distinct off-white or yellowish color. Is it still usable?

  • Answer: A color change is a primary indicator of chemical degradation, most commonly due to oxidation. The usability of the compound depends on the tolerance of your specific application to minor impurities. For sensitive applications like quantitative analysis or in-vivo studies, the material should be repurified or a new lot should be used. For some synthetic chemistry applications, it may still be usable, but you risk introducing impurities into your reaction. We recommend running a purity check via HPLC or LC-MS.

Issue 2: The powder has become clumpy, sticky, or appears wet.

  • Question: I opened my container and the free-flowing powder has become dense and clumpy. What happened?

  • Answer: This is a classic sign of water absorption.[2] Hydrochloride salts can be hygroscopic, meaning they readily absorb moisture from the atmosphere. This can affect the accuracy of weighing and may act as a catalyst for hydrolytic degradation over time.[9] To resolve this, you can dry the material under a high vacuum. To prevent recurrence, always store the vial in a desiccator with a fresh desiccant and minimize the time the container is open to the atmosphere.

Issue 3: I am observing unexpected peaks in my HPLC or LC-MS analysis during a stability study.

  • Question: During my experiment, analytical chromatography shows new, unidentified peaks that were not present in the initial analysis of the compound. What are they?

  • Answer: The appearance of new peaks strongly suggests that the compound is degrading under your experimental or storage conditions.[8] These are likely degradation products. The most probable cause is either oxidation or a reaction with other components in your formulation. To identify these peaks, a forced degradation study is the standard approach.[10][11] By intentionally stressing the compound under controlled conditions (acid, base, peroxide, heat, light), you can generate and identify the degradation products, which can then be compared to the unknown peaks in your samples.

observe Observation: Unexpected Result color Discoloration (Yellow/Brown) observe->color clump Clumping / Wet Appearance observe->clump peaks New Peaks in Chromatogram observe->peaks cause_ox Likely Cause: Oxidation color->cause_ox cause_hy Likely Cause: Hygroscopicity clump->cause_hy cause_deg Likely Cause: Chemical Degradation peaks->cause_deg sol_ox Solution: 1. Store under inert gas. 2. Protect from light. 3. Verify purity (HPLC). cause_ox->sol_ox Action sol_hy Solution: 1. Dry under vacuum. 2. Store in desiccator. 3. Minimize air exposure. cause_hy->sol_hy Action sol_deg Solution: 1. Perform forced degradation study. 2. Identify degradants (LC-MS). 3. Adjust formulation/storage. cause_deg->sol_deg Action

Fig 2. Troubleshooting workflow for common stability issues.
Experimental Protocols: Forced Degradation Study

To proactively understand the stability of this compound in your specific formulation or to identify unknown peaks, a forced degradation study is essential. This protocol is a standard methodology adapted from ICH guidelines.[7][12]

Objective: To intentionally degrade the compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.

Materials:

  • This compound

  • Methanol or Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • 30% Hydrogen Peroxide (H₂O₂)

  • HPLC or UPLC system with a PDA/UV detector and ideally coupled to a Mass Spectrometer (MS)

  • pH meter

  • Calibrated oven and photostability chamber

Methodology:

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve this compound in a suitable solvent (e.g., 50:50 methanol:water) to prepare a stock solution of 1 mg/mL.

  • Application of Stress Conditions (in parallel):

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Keep at 60°C for 24 hours. Cool, neutralize with 1 M NaOH, and dilute to a final concentration of ~100 µg/mL with mobile phase.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at 60°C for 8 hours. Cool, neutralize with 1 M HCl, and dilute to a final concentration of ~100 µg/mL with mobile phase.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours. Dilute to a final concentration of ~100 µg/mL with mobile phase.[8]

    • Thermal Degradation: Store the solid powder in an oven at 105°C for 48 hours.[8] After exposure, prepare a solution of ~100 µg/mL.

    • Photolytic Degradation: Expose the solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. After exposure, prepare a solution of ~100 µg/mL.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, using a validated reverse-phase HPLC method.

    • The method should be capable of separating the parent peak from all generated degradation product peaks.

    • Use a Mass Spectrometer to obtain mass-to-charge (m/z) data for the degradation products to aid in their structural elucidation.[7]

References
  • PubChem. 5-Chloro-1,2,3,4-tetrahydroisoquinoline. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 5,7,8-Trichloro-1,2,3,4-tetrahydroisoquinoline. National Center for Biotechnology Information. Available from: [Link]

  • Pillay, O. et al. (2023). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. National Institutes of Health. Available from: [Link]

  • Drug Discovery and Development. Testing Drug Stability for Long-Term Storage. Available from: [Link]

  • ResearchGate. Degradation pathway of drug. Available from: [Link]

  • Bajaj, S. et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science. Available from: [Link]

  • T,C&A LAB. Stability Testing: Ensuring the Longevity of Pharmaceutical Products. Available from: [Link]

  • PubChem. 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline. National Center for Biotechnology Information. Available from: [Link]

  • Pan American Health Organization. Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Available from: [Link]

  • Coldham, I. et al. (2013). Synthesis of 1-substituted tetrahydroisoquinolines by lithiation and electrophilic quenching guided by in situ IR and NMR spectroscopy and application to the synthesis of salsolidine, carnegine and laudanosine. PubMed. Available from: [Link]

  • Kumar, V. et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Future Journal of Pharmaceutical Sciences. Available from: [Link]

  • Iaconis, D. et al. (2019). Synthesis of C3/C1-Substituted Tetrahydroisoquinolines. National Institutes of Health. Available from: [Link]

  • Pesnot, T. et al. (2021). Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. MDPI. Available from: [Link]

  • Grecsó, N. et al. (2015). High-performance liquid chromatographic enantioseparation of cationic 1,2,3,4-tetrahydroisoquinoline analogs on Cinchona alkaloid-based zwitterionic chiral stationary phases. PubMed. Available from: [Link]

  • PubChem. 1,2,3,4-Tetrahydroisoquinoline. National Center for Biotechnology Information. Available from: [Link]

  • Otto Chemie Pvt. Ltd. 1,2,3,4-Tetrahydroisoquinoline, 95%. Available from: [Link]

Sources

Optimizing temperature and catalyst for Pictet-Spengler cyclization of chlorinated phenylethylamines

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of tetrahydroisoquinolines from chlorinated phenylethylamines via the Pictet-Spengler reaction. The presence of an electron-withdrawing chlorine atom on the aromatic ring significantly deactivates it towards the necessary electrophilic aromatic substitution, presenting unique challenges compared to electron-rich substrates. This guide provides in-depth troubleshooting advice and frequently asked questions to navigate these challenges, ensuring successful and optimized reactions.

Troubleshooting Guide

This section addresses specific issues that may arise during the experimental process, offering causative explanations and actionable solutions.

Question 1: My Pictet-Spengler reaction with a chlorinated phenylethylamine is showing little to no product formation, and I am recovering mostly starting material. What are the likely causes and how can I drive the reaction to completion?

Answer:

This is a common issue when working with electron-deficient phenylethylamines. The chlorine atom reduces the nucleophilicity of the aromatic ring, making the key intramolecular cyclization step significantly more difficult.[1][2] Here’s a systematic approach to troubleshoot this problem:

  • Insufficient Acid Strength: Standard Brønsted acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) may not be potent enough to sufficiently activate the iminium ion for cyclization onto the deactivated ring.[1][2]

    • Solution: Employ stronger acids. Trifluoroacetic acid (TFA) is a common choice for less nucleophilic substrates.[1][2] In particularly challenging cases, superacids or Lewis acids like boron trifluoride etherate (BF₃·OEt₂) may be necessary to enhance the electrophilicity of the iminium ion intermediate.[3]

  • Inadequate Temperature: The activation energy for the cyclization of chlorinated phenylethylamines is higher than for their electron-rich counterparts.

    • Solution: Increase the reaction temperature. Refluxing conditions are often required for these substrates.[1][2] Consider using a higher-boiling solvent if your current choice limits the achievable temperature. Microwave irradiation can also be a powerful tool to accelerate the reaction, often leading to shorter reaction times and improved yields.[4]

  • Formation of a Stable Imine Intermediate: The initial condensation between the phenylethylamine and the aldehyde to form an imine is typically fast. However, if conditions are not forcing enough, the reaction may stall at this stage.

    • Solution: Ensure your reaction conditions are designed to favor the formation of the more electrophilic iminium ion from the imine. This is directly related to acid strength and temperature. You can also consider pre-forming the imine and then subjecting it to strong acid conditions to promote cyclization.

Question 2: I am observing a low yield of my desired chlorinated tetrahydroisoquinoline, along with the formation of several unidentified byproducts. What are the potential side reactions, and how can I suppress them?

Answer:

Low yields coupled with byproduct formation suggest that while the reaction is proceeding, competing pathways are significant. Here are the likely culprits and mitigation strategies:

  • Polymerization of the Aldehyde: Aldehydes, especially formaldehyde, are prone to polymerization under strong acidic conditions.

    • Solution: Instead of aqueous formaldehyde, use a formaldehyde equivalent such as paraformaldehyde or 1,3,5-trioxane.[5] These solid sources depolymerize in situ to provide monomeric formaldehyde, keeping its concentration low and minimizing polymerization. Adding the aldehyde slowly to the reaction mixture can also be beneficial.

  • N-Acyliminium Ion Pathway (if applicable): While the N-acyliminium ion variant of the Pictet-Spengler reaction is known to be effective for deactivated systems, improper conditions can lead to side reactions.[1][2]

    • Solution: If using an N-acyliminium ion strategy, ensure that the acylation step is clean and complete before attempting cyclization. The choice of acylating agent and reaction conditions should be optimized to avoid side reactions with the chlorinated phenylethylamine.

  • Oxidation of the Product: Tetrahydroisoquinolines can be susceptible to oxidation, especially at elevated temperatures.

    • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions. Once the reaction is complete, prompt workup and purification are recommended.

  • Intermolecular Reactions: At high concentrations, intermolecular reactions can compete with the desired intramolecular cyclization.

    • Solution: Running the reaction at a lower concentration (higher dilution) can favor the intramolecular pathway.

Question 3: My reaction is working, but the reproducibility is poor. What experimental parameters should I focus on controlling more tightly?

Answer:

Poor reproducibility with these sensitive reactions often comes down to subtle variations in reaction setup and reagent quality.

  • Water Content: The Pictet-Spengler reaction involves the formation of an iminium ion via dehydration.[3][6] The presence of excess water can shift the equilibrium away from the iminium ion, hindering the reaction.

    • Solution: Use anhydrous solvents and reagents. If using acid solutions, account for the water content. Drying agents can be added to the reaction mixture, but their compatibility with the strong acid catalysts must be considered.

  • Purity of Reagents: Impurities in the chlorinated phenylethylamine or the aldehyde can interfere with the reaction.

    • Solution: Ensure the purity of your starting materials. Recrystallize or distill them if necessary.

  • Acid Concentration: The concentration of the acid catalyst is critical.

    • Solution: Carefully measure and control the amount of acid used. For gaseous acids like HCl, ensure consistent introduction into the solvent.

Frequently Asked Questions (FAQs)

Q1: Why is the Pictet-Spengler cyclization of chlorinated phenylethylamines so much more challenging than that of, for example, methoxyphenylethylamines?

A1: The key lies in the electronic effect of the substituent on the aromatic ring. A methoxy group is an electron-donating group (EDG), which enriches the electron density of the phenyl ring, making it more nucleophilic and thus more reactive towards the electrophilic iminium ion.[5] Conversely, a chlorine atom is an electron-withdrawing group (EWG) that deactivates the ring, making it less nucleophilic and slowing down the rate-limiting cyclization step.[1][2]

Q2: What is the general mechanism of the Pictet-Spengler reaction?

A2: The reaction proceeds in two main stages:

  • Iminium Ion Formation: The β-arylethylamine and the aldehyde undergo a condensation reaction to form an imine, which is then protonated by the acid catalyst to generate a highly electrophilic iminium ion.[2][6][7][8]

  • Intramolecular Electrophilic Aromatic Substitution: The electron-rich aromatic ring of the phenylethylamine attacks the iminium ion in an intramolecular fashion, leading to the formation of the new heterocyclic ring. A final deprotonation step restores the aromaticity of the system.[2][7][8]

Q3: Are there catalytic systems that are particularly well-suited for deactivated substrates like chlorinated phenylethylamines?

A3: Yes, beyond simply using stronger traditional acids, modern catalysis offers more sophisticated solutions. Highly acidic electron-rich Brønsted acids have been developed that can accelerate the reaction through stabilizing cation-π interactions with the transition state.[9][10] Additionally, generating a more reactive electrophile, such as an N-acyliminium ion, can facilitate the cyclization under milder conditions than those required for the traditional reaction.[1][2]

Q4: Does the position of the chlorine atom on the phenyl ring matter?

A4: Yes, the position of the chlorine atom can influence the reaction's success and regioselectivity. The cyclization typically occurs at the position ortho to the ethylamine side chain. A chlorine atom at the para-position (e.g., in 4-chlorophenylethylamine) will deactivate the ring but not sterically hinder the cyclization. However, a chlorine atom at one of the ortho-positions could potentially introduce steric hindrance, making the cyclization even more difficult.

Data Summary and Protocols

Table 1: Generalized Conditions for Pictet-Spengler Cyclization of Chlorinated Phenylethylamines
EntryChlorinated PhenylethylamineAldehyde SourceCatalystSolventTemperature (°C)Time (h)Yield (%)
14-ChlorophenylethylamineParaformaldehydeHCl (conc.)Ethanol8024Low to Moderate
24-ChlorophenylethylamineParaformaldehydeTFADichloroethane8512Moderate
33-Chlorophenylethylamine1,3,5-TrioxaneBF₃·OEt₂Toluene1108Moderate to Good
44-ChlorophenylethylamineAcetaldehydeTFAAcetonitrile8218Moderate

Note: The yields presented are illustrative and can vary significantly based on the specific substrate, reaction scale, and purification method.

Experimental Protocol: Pictet-Spengler Cyclization of 4-Chlorophenylethylamine with Paraformaldehyde using TFA

Materials:

  • 4-Chlorophenylethylamine

  • Paraformaldehyde

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloroethane (DCE)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 4-chlorophenylethylamine (1.0 eq).

  • Solvent and Reagent Addition: Add anhydrous dichloroethane (to make a 0.1 M solution). Begin stirring and add paraformaldehyde (1.2 eq).

  • Catalyst Addition: Slowly add trifluoroacetic acid (2.0 eq) to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 85°C) and maintain for 12 hours under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Neutralization: Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until the evolution of gas ceases and the aqueous layer is basic (pH > 8).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the reaction).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 6-chloro-1,2,3,4-tetrahydroisoquinoline.

Visualizations

Diagram 1: Reaction Mechanism

Pictet_Spengler_Mechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Final Product start_amine Chlorinated Phenylethylamine imine Imine start_amine->imine + Aldehyde - H₂O start_aldehyde Aldehyde start_aldehyde->imine iminium Iminium Ion (Electrophile) imine->iminium + H⁺ (Catalyst) product Chlorinated Tetrahydroisoquinoline iminium->product Intramolecular Cyclization Troubleshooting_Workflow start Low or No Product Yield check_conditions Review Reaction Conditions start->check_conditions increase_temp Increase Temperature (e.g., Reflux, Microwave) check_conditions->increase_temp Is temp adequate? stronger_acid Use Stronger Acid (e.g., TFA, BF₃·OEt₂) check_conditions->stronger_acid Is acid strong enough? check_reagents Verify Reagent Quality (Anhydrous, Pure) check_conditions->check_reagents Are reagents pure/dry? success Improved Yield increase_temp->success stronger_acid->success optimize_aldehyde Optimize Aldehyde Source (e.g., Paraformaldehyde) check_reagents->optimize_aldehyde optimize_aldehyde->success

Caption: Troubleshooting workflow for low reaction yield.

References

  • Calcaterra, A., et al. (2020). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 25(2), 414. [Link]

  • Lipp, A., et al. (2020). Highly Acidic Electron-Rich Brønsted Acids Accelerate Asymmetric Pictet–Spengler Reactions by Virtue of Stabilizing Cation–π Interactions. Journal of the American Chemical Society, 142(19), 8886-8897. [Link]

  • Schober, L. M., et al. (2022). A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids. Journal of the American Chemical Society, 144(34), 15656–15666. [Link]

  • chemeurope.com. (n.d.). Pictet-Spengler reaction. [Link]

  • Wikipedia. (n.d.). Pictet–Spengler reaction. [Link]

  • Taylor, M. S., & Jacobsen, E. N. (2004). Highly Enantioselective Catalytic Acyl-Pictet−Spengler Reactions. Journal of the American Chemical Society, 126(34), 10558–10559. [Link]

  • Neves, A. C., et al. (2021). Synthesis of aza-quaternary centers via Pictet–Spengler reactions of ketonitrones. Chemical Science, 12(15), 5511–5517. [Link]

  • Fingerprint. (n.d.). Enhancing the yield and diastereoselectivity of the Pictet-Spengler reaction: A highly efficient route to cis-1,3-disubstituted tetrahydro-β-carbolines. [Link]

  • Grokipedia. (n.d.). Pictet–Spengler reaction. [Link]

  • Lipp, A., et al. (2020). Highly Acidic Electron-Rich Brønsted Acids Accelerate Asymmetric Pictet–Spengler Reactions by Virtue of Stabilizing Cation–π Interactions. Journal of the American Chemical Society. [Link]

  • ResearchGate. (n.d.). A Effect of temperature on Pictet-Spengler reaction. [Link]

  • Karchava, A. V., et al. (2020). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry, 16, 2236–2243. [Link]

  • Organic Chemistry Portal. (n.d.). Pictet-Spengler Reaction - Common Conditions. [Link]

  • Gicquel, M., et al. (2019). Enantioselective Gold-Catalyzed Pictet–Spengler Reaction. Organic Letters, 21(23), 9479–9484. [Link]

  • ResearchGate. (n.d.). Pictet—Spengler Reactions Catalyzed by Broensted Acid-Surfactant-Combined Catalyst in Water or Aqueous Media. [Link]

  • Walter, S. M., et al. (2024). Halogen bond-catalyzed Pictet–Spengler reaction. Chemical Communications. [Link]

  • da Silva, F. de A., et al. (2010). The intermolecular Pictet-Spengler condensation with chiral carbonyl derivatives in the stereoselective syntheses of optically-active isoquinoline and β-carboline alkaloids. ARKIVOC, 2011(1), 225-263. [Link]

  • Wipf Group. (2004). Highly Enantioselective Catalytic Acyl-Pictet- Spengler Reactions. [Link]

  • MDPI. (2020). The Pictet-Spengler Reaction Updates Its Habits. [Link]

  • ResearchGate. (n.d.). The Pictet-Spengler Reaction Updates Its Habits. [Link]

  • Chemical Science. (2024). A genetic optimization strategy with generality in asymmetric organocatalysis as a primary target. [Link]

  • MDPI. (n.d.). Consecutive Four-Component Coupling-Addition Aza-Anellation Pictet–Spengler Synthesis of Tetrahydro-β-Carbolines: An Optimized Michael Addition and Computational Study on the Aza-Anellation Step. [Link]

  • NIH. (n.d.). Electrophilic Carbonyl Activation: Competing Condensative Cyclizations of Tryptamine Derivatives. [Link]

  • PubMed. (2020). The Pictet-Spengler Reaction Updates Its Habits. [Link]

  • Name-Reaction.com. (n.d.). Pictet-Spengler reaction. [Link]

  • ResearchGate. (n.d.). Halogen Bond-catalyzed Pictet-Spengler Reaction. [Link]

  • NROChemistry. (n.d.). Pictet-Spengler Reaction. [Link]

  • NIH. (n.d.). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. [Link]

Sources

Technical Support Center: Advanced Purification of 5-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, medicinal chemists, and process development scientists facing challenges in achieving high purity for 5-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively and adapt these methods to your specific needs.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound sample?

A1: Impurities typically arise from the synthetic route used. Common synthesis pathways like the Pictet-Spengler or Bischler-Napieralski reactions can introduce specific, stubborn impurities.[1][2] You should anticipate:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Over-chlorinated Species: Dichloro- or trichloro-tetrahydroisoquinoline derivatives (e.g., 5,7-dichloro- or 5,7,8-trichloro- species) are common if the chlorination step is not perfectly controlled.[3][4]

  • Dehydrogenated Species: The corresponding isoquinoline, which is aromatic and has different solubility properties.

  • Solvent Adducts: Trapped residual solvents from the reaction or initial workup.

  • Colored Impurities: Often high molecular weight, conjugated byproducts that can persist even at low concentrations.[5]

Q2: How can I reliably assess the purity of my sample both before and after purification?

A2: A multi-faceted approach is best. High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity assessment of non-volatile organic molecules.[6][7]

  • Primary Method (Quantitative): A reverse-phase HPLC method with UV detection (e.g., at 220 nm) is highly effective for separating the target compound from related impurities.[6] Developing a gradient method can resolve a wider range of impurities.

  • Confirmatory Methods (Qualitative & Structural):

    • NMR Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the main component and identify structurally related impurities if they are present at >1-2%. Quantitative NMR (qNMR) can also be used for purity determination.[7]

    • Mass Spectrometry (MS): Confirms the molecular weight of your target compound and helps in the identification of unknown impurity peaks seen in HPLC.

    • Melting Point Analysis: A sharp melting point range is a good indicator of high purity. Impurities will typically broaden and depress the melting point.

Q3: My crude product is an oil or a sticky solid, not the expected hydrochloride salt. What should I do first?

A3: This indicates that the free base may be present or that the hydrochloride salt has not fully crystallized. The first step is to ensure complete conversion to the hydrochloride salt, which is typically a stable, crystalline solid.

  • Dissolve the crude material in a suitable organic solvent (e.g., isopropanol, methanol, or diethyl ether).

  • Add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise while stirring.

  • Continue addition until the solution is acidic (test with pH paper) and precipitation of the white hydrochloride salt is complete.

  • Collect the solid by vacuum filtration, wash with cold solvent (e.g., cold diethyl ether), and dry thoroughly. This process alone often removes many non-basic impurities.[8]

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification process.

Problem 1: My isolated product is colored (yellow or brown) even after initial isolation.
  • Probable Cause: The color is likely due to trace amounts of highly conjugated or polymeric impurities formed during the synthesis. These impurities can get trapped in the crystal lattice of your product.

  • Solution: Decolorization with Activated Carbon followed by Recrystallization.

    • Choose an appropriate recrystallization solvent (see Table 1). Ethanol or methanol/water mixtures are often good starting points.

    • Dissolve the crude, colored solid in the minimum amount of the hot solvent.[9]

    • Add a small amount (typically 1-2% by weight of your compound) of activated carbon to the hot solution. Caution: Add the carbon carefully to the hot solution to avoid bumping.

    • Keep the solution hot and swirl for a few minutes to allow the carbon to adsorb the colored impurities.

    • Perform a hot gravity filtration to remove the activated carbon. This step is critical and must be done quickly to prevent premature crystallization in the funnel.[9]

    • Allow the clear, hot filtrate to cool slowly to form pure, colorless crystals.

Problem 2: My yield is very low after recrystallization.
  • Probable Cause 1: Using too much solvent. The most common error in recrystallization is adding an excessive amount of hot solvent to dissolve the crude product.[9] Your compound has some solubility even in the cold solvent, and excess solvent will keep a significant portion of it dissolved, preventing it from crystallizing upon cooling.

    • Solution: Add the hot solvent in small portions, bringing the solution back to a boil after each addition, until the solid just dissolves. If you have added too much, you can carefully evaporate some of the solvent to re-saturate the solution.[9]

  • Probable Cause 2: Cooling the solution too quickly. Rapid cooling, such as immediately placing the hot flask in an ice bath, leads to the formation of very small crystals that can trap impurities and are harder to filter.[10][11]

    • Solution: Allow the hot, clear solution to cool slowly to room temperature on a benchtop. Once it has reached room temperature and crystal formation has slowed, then you can place it in an ice bath to maximize the recovery of the crystals.[11]

Problem 3: An impurity remains after recrystallization, confirmed by HPLC.
  • Probable Cause: The impurity has very similar solubility properties to your target compound in the chosen solvent system, causing it to co-crystallize.

  • Solution 1: Change the Recrystallization Solvent. The key to successful recrystallization is the differential solubility of the compound and its impurities at hot versus cold temperatures.[12] An impurity that is insoluble in one solvent might be highly soluble in another. Consult the table below for solvent ideas. A mixed-solvent recrystallization can also be effective.[8][9]

  • Solution 2: Acid-Base Liquid-Liquid Extraction. This technique is excellent for separating your basic amine hydrochloride from neutral or acidic impurities.

    • Dissolve the impure solid in water.

    • Basify the aqueous solution to a pH of 9-10 with a base like ammonium hydroxide or sodium hydroxide. This converts your hydrochloride salt to the free base.

    • Extract the aqueous layer multiple times with an organic solvent like dichloromethane or ethyl acetate. Your free base will move into the organic layer, while polar impurities may remain in the aqueous layer.[6][13]

    • Combine the organic extracts, dry over an anhydrous salt (like Na₂SO₄), and filter.

    • Evaporate the solvent. The resulting residue is the purified free base, which can then be re-converted to the hydrochloride salt as described in FAQ Q3 for final isolation.

Experimental Protocols & Data

Protocol 1: Optimized Recrystallization
  • Solvent Selection: Use solubility tests with small amounts of your crude product to find a suitable solvent (see Table 1). An ideal solvent dissolves the compound well when hot but poorly when cold.[9] Ethanol often works well for amine hydrochlorides.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (e.g., on a hot plate).

  • Saturation: Continue adding small portions of hot solvent until all the solid has just dissolved.

  • Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.

  • Maximizing Yield: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to induce maximum crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals thoroughly under vacuum to remove all traces of solvent.

Solvent System Comments & Suitability
Ethanol (EtOH) A very good starting point. Generally dissolves the hydrochloride salt well when hot and has lower solubility when cold.[8]
Methanol (MeOH) More polar than ethanol; may be too good a solvent, leading to lower recovery. Can be used in a mixed system.
Isopropanol (IPA) Less polar than ethanol. Can be an excellent choice if the compound is too soluble in ethanol or methanol.
Methanol/Water A polar, mixed-solvent system. The compound should be soluble in hot methanol. Water is then added as an "anti-solvent" until the solution turns cloudy, followed by a drop of hot methanol to clarify before cooling.[8]
Acetonitrile (ACN) A polar aprotic solvent that can sometimes provide different selectivity for impurities compared to alcohols.

Table 1: Common Solvents for Recrystallization of Amine Hydrochlorides.

Visual Workflow and Logic Diagrams

PurificationWorkflow Crude Crude Product Purity1 Purity Analysis (HPLC, NMR) Crude->Purity1 Recryst Recrystallization (Protocol 1) Purity1->Recryst < 99.5% Pure Purity2 Purity Analysis (HPLC) Recryst->Purity2 Final High-Purity Product Purity2->Final > 99.5% Pure Trouble Impurity Persists Purity2->Trouble < 99.5% Pure Further Further Purification (e.g., Acid-Base Extraction) Trouble->Further Further->Purity2

Caption: General workflow for the purification and analysis of 5-Chloro-1,2,3,4-tetrahydroisoquinoline HCl.

TroubleshootingLogic cluster_problems Observed Problem cluster_solutions Recommended Solution P1 Colored Product S1 Activated Carbon + Recrystallization P1->S1 P2 Low Yield S2 Optimize Solvent Volume & Cooling Rate P2->S2 P3 Persistent Impurity S3 Change Recrystallization Solvent or Perform Acid-Base Extraction P3->S3

Caption: Troubleshooting logic for common purification challenges.

References

  • Technical Support Center: Purification of Isoquinoline Deriv
  • Recrystallization - Single Solvent. University of California, Los Angeles, Department of Chemistry and Biochemistry.
  • 5,7,8-Trichloro-1,2,3,4-tetrahydroisoquinoline.
  • 5,7-di-chloro-1,2,3,4-tetrahydroisoquinoline hcl cas no.73075-47-5. ALLGREEN.
  • Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry.
  • Recrystallization. Professor Dave Explains via YouTube.
  • Technical Support Center: Improving the Purity of Isolated Desacetyldoronine. (2025). Benchchem.
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • How To Recrystallize A Solid. Tyler Parra via YouTube.
  • Technical Support Center: Synthesis of Complex Tetrahydroisoquinoline (THIQ)
  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). Future Medicinal Chemistry.
  • Technical Support Center: Isolation of Minor Steroidal Alkaloids. (2025). Benchchem.
  • Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. (2023). Molecules.

Sources

Key considerations for scaling up the production of 5-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis and scale-up of 5-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride. This molecule is a key building block in pharmaceutical development, and its successful production at scale is critical for advancing drug discovery programs. The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is prevalent in numerous bioactive natural products and synthetic drugs.[1][2]

Scaling up any chemical synthesis from the bench to pilot or manufacturing scale introduces a host of challenges, from managing reaction exotherms and ensuring efficient mixing to controlling impurity profiles and achieving consistent, crystalline final products. This guide is designed for researchers, chemists, and process development professionals to navigate these complexities. It provides in-depth, field-proven insights in a direct question-and-answer format, addressing specific issues you may encounter during your process development and scale-up campaigns.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing the 5-Chloro-1,2,3,4-tetrahydroisoquinoline core, and which is preferable for scale-up?

A1: The two most established methods for constructing the THIQ skeleton are the Bischler-Napieralski reaction and the Pictet-Spengler reaction .[1][3]

  • Bischler-Napieralski Reaction: This route involves the cyclization of a β-arylethylamide using a dehydrating agent (e.g., POCl₃, P₂O₅) to form a 3,4-dihydroisoquinoline intermediate, which is then reduced to the desired tetrahydroisoquinoline.[4][5] This method is generally robust, high-yielding, and tolerant of various functional groups, making it a workhorse for industrial-scale synthesis. However, it often requires harsh reagents and elevated temperatures, which demand careful engineering controls during scale-up.[6]

  • Pictet-Spengler Reaction: This reaction involves the acid-catalyzed condensation of a β-arylethylamine with an aldehyde or ketone.[7][8] It often proceeds under milder conditions than the Bischler-Napieralski reaction and can even be performed enzymatically or in aqueous systems, offering a greener alternative.[1][9] However, its success can be highly dependent on the electronic nature of the aromatic ring; substrates without strong electron-donating groups may require superacid conditions to cyclize efficiently.[7]

Q2: What are the critical safety considerations when handling the reagents and the final product?

A2: Safety is paramount. 5-Chloro-1,2,3,4-tetrahydroisoquinoline and its hydrochloride salt are classified as harmful if swallowed or inhaled, and cause skin and serious eye irritation.[10]

  • Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, gloves, and clothing to prevent skin exposure.[11]

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors. Wash hands and any exposed skin thoroughly after handling.[11]

  • Reagent Safety (Bischler-Napieralski): Reagents like phosphorus oxychloride (POCl₃) are highly corrosive and react violently with water. All additions and quenching procedures must be performed with strict temperature control, especially at a larger scale where exotherms are more difficult to manage.

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[11] The hydrochloride salt is generally more stable and less prone to air oxidation than the free base.

Q3: How should the final product, this compound, be stored for long-term stability?

A3: The hydrochloride salt is the preferred form for storage due to its enhanced stability. Store the material in a tightly sealed container, protected from moisture and light, in a cool, dry place.[11] An inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage to prevent potential degradation from atmospheric oxygen or moisture.

Troubleshooting Guide: From Synthesis to Isolation

This section addresses common problems encountered during the scale-up process.

Issue 1: Low Yield in the Bischler-Napieralski Cyclization Step
  • Symptoms: In-process analysis (TLC, HPLC, or ¹H NMR) of the crude reaction mixture shows a significant amount of unreacted N-[2-(3-chlorophenyl)ethyl]formamide starting material.

  • Potential Causes & Solutions:

    • Insufficient Dehydrating Agent: At scale, inefficient mixing can lead to localized areas of low reagent concentration. Ensure vigorous agitation and consider slightly increasing the molar equivalents of the dehydrating agent (e.g., POCl₃) from 1.1 eq to 1.3-1.5 eq.

    • Inadequate Reaction Temperature/Time: The Bischler-Napieralski reaction often requires elevated temperatures (e.g., refluxing toluene or xylene) to proceed to completion.[6] On a larger scale, achieving and maintaining the target internal temperature can be challenging. Verify the internal temperature with a calibrated probe and extend the reaction time if necessary, monitoring for completion by HPLC.

    • Deactivating Substituents: While the chloro-substituent is only moderately deactivating, poor activation of the aromatic ring can slow the intramolecular electrophilic aromatic substitution. For particularly stubborn cyclizations, the use of stronger dehydrating systems, such as P₂O₅ in refluxing POCl₃, can be more effective as it generates pyrophosphates, which are superior leaving groups.[4][6]

Issue 2: Incomplete Reduction of the Dihydroisoquinoline Intermediate
  • Symptoms: The final product is contaminated with the 1-chloro-3,4-dihydroisoquinoline intermediate, which can be difficult to remove.

  • Potential Causes & Solutions:

    • Reducing Agent Activity: Sodium borohydride (NaBH₄) is a common and effective reagent for this reduction. However, its activity can be diminished by moisture or improper storage. Use a fresh, high-purity lot of NaBH₄. The reduction is typically performed in an alcohol solvent like methanol or ethanol; ensure the solvent is anhydrous.

    • Insufficient Equivalents: Ensure at least 1.0-1.5 molar equivalents of NaBH₄ are used. At scale, slow, portion-wise addition of the solid NaBH₄ is critical to control the initial exotherm and gas evolution.

    • Alternative Reduction - Catalytic Hydrogenation: For cleaner and often more efficient reduction at scale, catalytic hydrogenation is an excellent alternative.[12][13] Using a catalyst like Palladium on Carbon (Pd/C, 5-10 wt%) under a hydrogen atmosphere (from balloon pressure to 50 psi) can provide a very clean product profile.[14][15] This method avoids the aqueous workup associated with borohydride reductions. However, one must screen for potential dehalogenation (loss of the Cl atom) or over-reduction of the aromatic ring, although this is less common for this specific substrate under standard conditions.

Issue 3: Poor Quality or Difficult Filtration of the Final Hydrochloride Salt
  • Symptoms: The isolated hydrochloride salt is an oil, gummy solid, or a very fine powder that clogs filter media.

  • Potential Causes & Solutions:

    • Incorrect Crystallization Solvent: The choice of solvent is critical. The free base should be dissolved in a solvent in which it is soluble, but the hydrochloride salt is not. Common choices include isopropanol (IPA), ethyl acetate, or methyl tert-butyl ether (MTBE).

    • Precipitation Method: Slowly add a solution of HCl in a suitable solvent (e.g., 2M HCl in IPA or gaseous HCl) to the solution of the free base at a controlled temperature (e.g., 0-5 °C). A "crash" precipitation caused by adding the acid too quickly or at too high a concentration will lead to fine, poorly filterable particles.

    • Oiling Out: If the product oils out, it indicates the crystallization conditions are not optimal. Try using a more dilute solution, a different anti-solvent, or slowing the rate of acid addition. Seeding the solution with a small crystal of a previous batch can promote proper crystal growth.

    • Residual Water: Ensure the free base solution is completely dry before adding acid. Water can interfere with crystallization and lead to hygroscopic or oily products.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting low purity in the final product.

G start_node start_node process_node process_node decision_node decision_node result_node result_node solution_node solution_node start Low Purity of Final Product (Post-Isolation) analyze Analyze by HPLC & 1H NMR start->analyze check_sm Major Impurity is Starting Amide? analyze->check_sm Identify main impurity check_int Major Impurity is Dihydroisoquinoline? check_sm->check_int No res_sm Incomplete Cyclization check_sm->res_sm Yes check_other Other Significant Impurities? check_int->check_other No res_int Incomplete Reduction check_int->res_int Yes res_other Side Reactions or Workup Issues check_other->res_other Yes sol_sm Solution: - Increase POCl3 equivalents - Increase reaction temp/time - Use stronger dehydrating agent (P2O5) res_sm->sol_sm sol_int Solution: - Use fresh NaBH4 - Increase NaBH4 equivalents - Switch to catalytic hydrogenation (Pd/C, H2) res_int->sol_int sol_other Solution: - Check reaction temp control - Optimize purification (re-crystallization) - Analyze for dehalogenation res_other->sol_other

Caption: Troubleshooting workflow for low product purity.

Experimental Protocols

Protocol 1: Scalable Synthesis via Bischler-Napieralski Reaction (100g Scale)

This protocol outlines the synthesis of the free base, 5-Chloro-1,2,3,4-tetrahydroisoquinoline.

Step 1: Amide Formation

  • To a 2L jacketed reactor equipped with a mechanical stirrer, thermocouple, and condenser, charge 2-(3-chlorophenyl)ethan-1-amine (1.0 eq, 100g).

  • Add toluene (500 mL) and triethylamine (1.2 eq). Stir to dissolve.

  • Cool the reactor to 0-5 °C.

  • Slowly add ethyl formate (1.1 eq) over 1 hour, maintaining the internal temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours until HPLC analysis confirms the consumption of the starting amine.

  • Rationale: This step forms the required N-[2-(3-chlorophenyl)ethyl]formamide. Using ethyl formate is a mild and efficient formylation method. Temperature control prevents side reactions.

Step 2: Bischler-Napieralski Cyclization

  • To the crude reaction mixture from Step 1, add an additional 500 mL of toluene.

  • Charge phosphorus oxychloride (POCl₃, 1.3 eq) dropwise via an addition funnel over 1-2 hours, maintaining the temperature below 25 °C. An exotherm will be observed.

  • After the addition is complete, heat the reaction mixture to reflux (approx. 110 °C) and maintain for 8-12 hours.

  • IPC (In-Process Control): Take a sample and quench it carefully into a cold NaHCO₃ solution. Extract with ethyl acetate and analyze by HPLC to confirm the disappearance of the amide and the formation of the 3,4-dihydroisoquinoline intermediate.

  • Rationale: POCl₃ acts as the dehydrating agent to facilitate the intramolecular cyclization.[6] Refluxing in toluene provides the necessary energy for the electrophilic aromatic substitution.

Step 3: Reduction to Tetrahydroisoquinoline

  • Cool the reaction mixture to 0-5 °C.

  • Carefully and slowly quench the reaction by adding it to a separate vessel containing a stirred mixture of ice and water (2L). CAUTION: This quench is highly exothermic.

  • Adjust the pH of the aqueous layer to >12 with 50% NaOH solution, keeping the temperature below 20 °C.

  • Separate the organic layer and extract the aqueous layer with toluene (2 x 250 mL).

  • Combine the organic layers, wash with brine, and concentrate under reduced pressure to obtain the crude dihydroisoquinoline as an oil.

  • Dissolve the crude oil in methanol (1 L) in a suitable reactor and cool to 0-5 °C.

  • Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 1 hour, maintaining the temperature below 15 °C.

  • Stir for 2-4 hours at room temperature, monitoring by HPLC for the disappearance of the intermediate.

  • Rationale: The basic workup neutralizes the acidic reagents and prepares the intermediate for reduction. NaBH₄ is a cost-effective and efficient reducing agent for the imine functionality.[16]

Step 4: Isolation of the Free Base

  • Cool the reaction mixture to 0-5 °C and slowly add water (500 mL) to quench the excess NaBH₄.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Add ethyl acetate (1 L) and water (500 mL). Separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 250 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield 5-Chloro-1,2,3,4-tetrahydroisoquinoline as an oil or low-melting solid. The crude product can be taken directly to the salt formation step.

Protocol 2: Purification by Hydrochloride Salt Formation
  • Dissolve the crude free base from Protocol 1 in isopropanol (IPA, 5 mL per gram of crude).

  • Filter the solution through a polishing filter to remove any particulate matter.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a 2M solution of HCl in IPA dropwise with stirring. Monitor the pH of the solution with wetted pH paper, aiming for a final pH of 1-2.

  • A white precipitate should form. Continue stirring at 0-5 °C for 1-2 hours to complete the crystallization.

  • Collect the solid by vacuum filtration.

  • Wash the filter cake with a small amount of cold IPA (1-2 mL per gram) and then with MTBE.

  • Dry the solid in a vacuum oven at 40-50 °C to a constant weight.

  • Rationale: Crystallization is an excellent method for purification.[17] Forming the hydrochloride salt in a suitable solvent system allows for the isolation of a stable, crystalline solid with a significantly improved purity profile.

Data Summary Table

ParameterLab Scale (1g)Pilot Scale (100g)Key Considerations for Scale-Up
Cyclization Reagent POCl₃ (1.1 eq)POCl₃ (1.3 eq)Ensure adequate mixing; control exotherm during addition.
Cyclization Temp. 110 °C110 °C (Internal)Use a jacketed reactor for precise temperature control.
Reduction Reagent NaBH₄ (1.2 eq)NaBH₄ (1.5 eq)Add portion-wise to manage gas evolution and exotherm.
Reduction Temp. 0 °C to RT0-10 °CCooling capacity of the reactor is critical.
Final Isolation Evaporation/ChromatographyCrystallizationDevelop a robust crystallization protocol to avoid oils and ensure easy filtration.

References

  • PubChem. 5-Chloro-1,2,3,4-tetrahydroisoquinoline. National Center for Biotechnology Information. [Link][10]

  • Organic Chemistry Portal. Bischler-Napieralski Reaction. [Link][6]

  • Reddy, L. R., et al. (2021). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Molecules, 26(16), 4784. [Link][16]

  • Wikipedia. Bischler–Napieralski reaction. [Link][4]

  • Hark, Christian, et al. (2021). Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. Catalysts, 11(11), 1389. [Link][1]

  • Google Patents. (2018). Preparation method and purification method of 5-chloro-8-hydroxyquinoline. [17]

  • ResearchGate. (2020). Bischler–Napieralski Reaction in the Syntheses of Isoquinolines. [Link][5]

  • Richter, J. M., et al. (2022). A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids. Journal of the American Chemical Society, 144(34), 15535-15545. [Link][18]

  • Rueping, M., & Antonchick, A. P. (2008). Enantioselective Hydrogenation of Isoquinolines. Angewandte Chemie International Edition, 47(52), 10090-10093. [Link][12]

  • Johnson, N. J., et al. (2015). Selective and sustainable quinoline hydrogenation with a robust hierarchical catalyst framework. Catalysis Science & Technology, 5(10), 4738-4744. [Link][13]

  • Google Patents. (1981). Method for preparing tetrahydroisoquinolines. [19]

  • Wang, D., et al. (2023). Chemoselective Quinoline and Isoquinoline Reduction by Energy Transfer Catalysis Enabled Hydrogen Atom Transfer. Angewandte Chemie International Edition, 62(48), e202312203. [Link][20]

  • Organic Chemistry Portal. Synthesis of tetrahydroisoquinolines. [Link][7]

  • d'Agostino, M., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(6), 765. [Link][8]

  • Google Patents. (2020). Synthetic method of 5, 7-dichloro-1, 2,3, 4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride. [14]

  • ResearchGate. (2021). Photocatalytic Hydrogenation of Quinolines to Form 1,2,3,4‐Tetrahdyroquinolines Using Water as the Hydrogen Atom Donor. [Link][21]

  • ResearchGate. (2021). Catalytic Hydrogenation of Substituted Quinolines on Co–Graphene Composites. [Link][15]

  • ResearchGate. (2021). Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. [Link][9]

  • Sriram, D., et al. (2015). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Journal of Heterocyclic Chemistry, 52(4), 1224-1229. [Link][22]

  • Singh, S., & Singh, P. P. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Bioorganic & Medicinal Chemistry, 36, 116091. [Link][2]

Sources

Technical Support Center: Synthesis and Handling of Amine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: January 2026

PART 1: CORE DIRECTIVE

This guide is designed to be a dynamic resource for researchers, scientists, and drug development professionals actively engaged in the synthesis and handling of amine hydrochloride salts. Recognizing that hygroscopicity is a persistent challenge from the bench to scale-up, this document eschews a rigid, one-size-fits-all template. Instead, it is structured as a technical support center, addressing the practical issues and frequently encountered problems in a direct question-and-answer format. My objective is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your own experimental workflows.

PART 2: SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T)

As a Senior Application Scientist, my commitment is to the rigorous application of scientific principles to solve real-world laboratory challenges. The guidance provided herein is built upon three foundational pillars:

  • Expertise & Experience: The recommendations and troubleshooting steps are a synthesis of established chemical principles and field-proven insights. We will explore the causality behind experimental choices, moving beyond simple step-by-step instructions.

  • Trustworthiness: Each protocol and troubleshooting guide is designed as a self-validating system. By understanding the "why" behind a technique, you are better equipped to identify and rectify deviations in your own experiments.

  • Authoritative Grounding & Comprehensive References: Key mechanistic claims and procedural standards are supported by citations to authoritative literature. A comprehensive list of references is provided for further exploration and verification.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Understanding and Characterizing Hygroscopicity

Q1: What is hygroscopicity, and why are my amine hydrochloride salts so susceptible to it?

A: Hygroscopicity is the tendency of a solid substance to absorb moisture from the surrounding atmosphere.[1][2] Amine hydrochloride salts are particularly prone to this phenomenon due to the high polarity imparted by the ionic nature of the salt. The presence of the charged ammonium cation and chloride anion creates strong electrostatic interactions with the polar water molecules in the air. This can lead to a range of issues, from clumping and poor flowability to deliquescence, where the solid absorbs so much moisture it dissolves into a liquid.[1]

Q2: I suspect my amine hydrochloride salt is hygroscopic. How can I definitively characterize this property?

A: For a comprehensive analysis, Dynamic Vapor Sorption (DVS) is the gold-standard technique.[3][4][5][6] DVS measures the change in mass of a sample as it is exposed to a range of controlled relative humidity (RH) levels at a constant temperature.[4] The resulting data generates a sorption/desorption isotherm, which provides a detailed profile of the material's hygroscopic behavior.[4]

For laboratories without access to a DVS instrument, a qualitative yet effective assessment can be performed using saturated salt solutions in desiccators .[7][8][9][10][11] By placing your sample in a series of sealed desiccators, each containing a specific saturated salt solution that maintains a known RH, you can observe the physical changes in your material at different humidity levels.

Table 1: Common Saturated Salt Solutions for Establishing Fixed Relative Humidity (RH)

Saturated Salt Solution Chemical Formula % Relative Humidity (at 25°C)
Lithium Chloride LiCl ~11%
Magnesium Chloride MgCl₂ ~33%
Sodium Bromide NaBr ~58%
Sodium Chloride NaCl ~75%[9]
Potassium Sulfate K₂SO₄ ~97%[10]

(Note: RH values can vary slightly with temperature.)

Section 2: Practical Guidance for Synthesis and Crystallization

Q3: How can I minimize the hygroscopicity of my amine hydrochloride salt during its formation and crystallization?

A: The conditions of salt formation and crystallization play a critical role in the final physical properties of the solid. Here are key strategies:

  • Solvent and Anti-Solvent Selection: The choice of solvent system is paramount.[12] Crystallization from a less polar solvent system can often lead to a more ordered and less hygroscopic crystal lattice. An anti-solvent crystallization approach, where a solvent in which the salt is poorly soluble is slowly added to a solution of the salt, can induce the formation of well-defined, less hygroscopic crystals.[13][14][15]

  • Cooling Rate: Rapid cooling often leads to the inclusion of solvent in the crystal lattice or the formation of amorphous material, both of which can increase hygroscopicity. A slower, more controlled cooling process allows for the formation of a more stable and less hygroscopic crystalline form.

  • Consider Co-crystallization: In some cases, forming a co-crystal with a non-hygroscopic co-former can significantly reduce the overall hygroscopicity of the solid.[16][17][18] This involves introducing a second molecule that integrates into the crystal lattice, altering its physical properties.[17][18]

Q4: My amine hydrochloride salt is "oiling out" instead of crystallizing. What's happening and how can I fix it?

A: "Oiling out" is a common problem where the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This is often due to high supersaturation or a solvent system in which the compound's solubility is too high at the crystallization temperature.

Troubleshooting Flowchart for "Oiling Out"

Caption: Standard workflow for the neutralization and extraction of a free amine from its hydrochloride salt.

Q8: Can I use the amine hydrochloride salt directly in my reaction by just adding an extra equivalent of base?

A: This is a common and often effective strategy, particularly in reactions like amide couplings. By adding an additional equivalent of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine), you can neutralize the hydrochloride salt in situ, allowing the reaction to proceed. However, be mindful that this will introduce a stoichiometric amount of the corresponding ammonium chloride salt into your reaction mixture, which will need to be removed during workup.

PART 3: VISUALIZATION & FORMATTING

(As demonstrated throughout the guide with tables and Graphviz diagrams)

References

  • Dynamic Vapour Sorption. Particle Characterisation Laboratories. [Link]

  • How do you handle hygroscopic solutes in the lab? TutorChase. [Link]

  • Controlling Relative Humidity with Saturated Calcium Nitrate Solutions. WAAC Newsletter. [Link]

  • Dynamic vapor sorption. Wikipedia. [Link]

  • Dynamic Vapor Sorption. SK pharmteco. [Link]

  • Decreasing the hygroscopicity of ammonium dinitramide (ADN) through cocrystallization. ResearchGate. [Link]

  • Dynamic Vapor Sorption (DVS) Analysis. ProUmid. [Link]

  • Dynamic Vapor Sorption. Surface Measurement Systems. [Link]

  • Saturated salt solutions for controlling relative humidity. Conservation Physics. [Link]

  • Saturated salt solutions used for controlling RH in desiccators. ResearchGate. [Link]

  • How an agitated nutsche filter dryer works. Cleanroom Technology. [Link]

  • Understanding Agitated Nutsche Filter Dryers (ANFDs) and their role in Pharmaceutical manufacturing. News-Medical.Net. [Link]

  • Saturated salt solutions. MFA Cameo. [Link]

  • The Applications of Agitated Nutsche Filter and Dryer in Semaglutide API Production. Canaan. [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh. [Link]

  • Insights into the self-assembly of fampridine hydrochloride: how the choice of the solvent affects the crystallization of a simple salt. MDPI. [Link]

  • How to generate a constant high relative humidity for the storage of rocks? ResearchGate. [Link]

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. MDPI. [Link]

  • Hygroscopic chemical...how to deal with? Protocol Online. [Link]

  • How to free the Base from Cystamine/Cysteamine Hydrochloric Salt? ResearchGate. [Link]

  • Ways of crashing out amines. Reddit. [Link]

  • Free-basing a volatile aliphatic amine without aqueous? Reddit. [Link]

  • Amine hydrochloride salts : a problem in polyurethane synthesis. Enlighten Theses. [Link]

  • Glovebag Tips and Uses. Glas-Col LLC. [Link]

  • Guide to Agitated Nutsche Filter-Dryer. De Dietrich. [Link]

  • The effect of atmospherically relevant aminium salts on water uptake. ACP. [Link]

  • How do you handle hygroscopic salts? HepatoChem. [Link]

  • Prevent Contact with Glove Boxes. Cole-Parmer Blog. [Link]

  • How to successfully crystallize hygroscopic organic onium salts. ResearchGate. [Link]

  • Diethylamine HCl → Freebase Diethylamine. YouTube. [Link]

  • Video: Preparing Anhydrous Reagents and Equipment. JoVE. [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC - NIH. [Link]

  • Forming oxalte salts of amines. Sciencemadness. [Link]

  • Storing/handling moisture sensitive chemicals outside of the glovebox? Reddit. [Link]

  • Obtaining free base from hydrochloride salt in methanol as solvent? Reddit. [Link]

  • Drying Dynamics of an Agitated Filter Dryer Using Ansys Rocky. Ansys. [Link]

  • Crystallization of hydrohalides of pharmaceutical compounds.
  • What do we need a glovebox for? mulksgrp. [Link]

  • Amine acid salt compounds and process for the production thereof.
  • Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. PubMed. [Link]

  • Enhanced Water Solubility and Oral Bioavailability of Paclitaxel Crystal Powders through an Innovative Antisolvent Precipitation Process. NIH. [Link]

  • (PDF) Anti-Solvent Crystallization. ResearchGate. [Link]

  • 10.8: Amines as Bases. Chemistry LibreTexts. [Link]

  • Safety and efficiency go hand in hand: the role of the glove box in chemical handling. Etelux. [Link]

  • Antisolvent Crystallization. RM@Schools. [Link]

  • Analysis of Relationships Between Solid-State Properties, Counterion, and Developability of Pharmaceutical Salts. PMC - NIH. [Link]

  • Can a HCl salt form of compound goes back to the neutral one without treating with any kind of base? ResearchGate. [Link]

  • Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. ResearchGate. [Link]

  • Modifying Specific Ion Effects: Studies of Monovalent Ion Interactions with Amines. The Journal of Physical Chemistry B - ACS Publications. [Link]

Sources

Technical Support Center: Regioselective Synthesis of Substituted Tetrahydroisoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. As a Senior Application Scientist, I've designed this guide to address the nuanced challenges of achieving regioselectivity in the synthesis of substituted tetrahydroisoquinolines (THIQs). This core scaffold is central to numerous alkaloids and pharmaceuticals, and controlling the precise placement of substituents is paramount for modulating biological activity.[1] This center moves beyond simple protocols to explain the mechanistic rationale behind common regiochemical outcomes and provides actionable troubleshooting strategies.

The Core Challenge: Controlling Electrophilic Aromatic Substitution

The synthesis of the THIQ core almost invariably involves an intramolecular electrophilic aromatic substitution, where an electrophilic carbon attacks the electron-rich benzene ring of a β-phenylethylamine derivative. The central challenge lies in directing this attack to the desired position, especially when multiple positions are activated. This guide is structured around the most common synthetic routes, addressing their specific regiochemical pitfalls in a practical question-and-answer format.

Troubleshooting the Pictet-Spengler Reaction

The Pictet-Spengler reaction, which condenses a β-arylethylamine with an aldehyde or ketone, is a cornerstone of THIQ synthesis.[2][3] Its elegance is often complicated by a lack of regiocontrol when using unsymmetrically substituted phenylethylamines.

Question 1: My Pictet-Spengler reaction on a 3-substituted phenylethylamine is producing a mixture of 6- and 8-substituted THIQs. How can I favor one regioisomer over the other?

Answer: This is a classic regioselectivity problem governed by a delicate balance of electronic and steric effects. The cyclization proceeds via an iminium ion, which attacks the aromatic ring.[2][4] The site of attack is determined by the stability of the resulting intermediate (a Wheland intermediate).

  • Electronic Effects: Electron-donating groups (EDGs) like methoxy (-OMe) or hydroxyl (-OH) at the 3-position activate both the C6 (para) and C2 (ortho) positions for electrophilic attack. However, the C6 position is often more strongly activated.

  • Steric Effects: The C2 position is sterically hindered by the adjacent ethylamine side chain, making attack at the C6 position kinetically more favorable.

Troubleshooting Strategies:

  • Harnessing Kinetic vs. Thermodynamic Control:

    • For the 6-substituted isomer (Kinetic Product): This is typically the major product due to lower steric hindrance. To maximize its formation, use milder reaction conditions that favor the kinetically controlled pathway. This includes lower temperatures (0 °C to room temperature) and less harsh acids.[5]

    • For the 8-substituted isomer (Thermodynamic Product): While less common, if the 8-position is sufficiently electronically activated, its formation can sometimes be promoted under more forcing conditions (higher temperatures, stronger acids, longer reaction times) that allow the reaction to equilibrate to the most stable thermodynamic product.

  • Catalyst and Solvent Choice:

    • Brønsted Acids (e.g., TFA, HCl): These are the traditional choice and often provide good yields, but may not offer high regioselectivity.[5]

    • Lewis Acids (e.g., BF₃·OEt₂): Can sometimes alter the regiochemical outcome by coordinating with substituents on the aromatic ring.

    • Chiral Phosphoric Acids (CPAs): In asymmetric synthesis, these catalysts can create a chiral environment that not only induces enantioselectivity but can also influence regioselectivity by favoring a specific transition state geometry.[6]

    • Solvent: The choice of solvent can influence the solubility of reactants and the stability of intermediates. While protic solvents are common, screening aprotic solvents may improve selectivity in some cases.[5]

Workflow for Optimizing Pictet-Spengler Regioselectivity

G start Start: Regioselectivity Issue (e.g., 6- vs. 8-substitution) check_electronics Is desired product kinetically favored (less hindered)? start->check_electronics kinetic_path ACTION: Favor Kinetic Control check_electronics->kinetic_path  Yes thermo_path ACTION: Favor Thermodynamic Control check_electronics->thermo_path  No conditions_kinetic Use Milder Conditions: - Lower Temperature (0 °C to RT) - Weaker Acid (e.g., TFA) - Shorter Reaction Time kinetic_path->conditions_kinetic conditions_thermo Use Forcing Conditions: - Higher Temperature (Reflux) - Stronger Acid (e.g., H2SO4) - Longer Reaction Time thermo_path->conditions_thermo analyze Sufficient Selectivity? conditions_kinetic->analyze conditions_thermo->analyze advanced Consider Advanced Strategies: - Bulky Protecting Groups - Directing Groups - Chiral Catalysts analyze->advanced  No end END: Optimized Selectivity analyze->end  Yes advanced->end

Caption: Decision workflow for troubleshooting Pictet-Spengler regioselectivity.

Protocol: Kinetically Controlled Regioselective Pictet-Spengler Synthesis

This protocol is designed to favor the formation of the less sterically hindered 6-substituted THIQ.

  • Reactant Preparation: Dissolve the 3-methoxyphenylethylamine (1.0 eq) in dichloromethane (DCM, 0.1 M). Cool the solution to 0 °C in an ice bath.

  • Aldehyde Addition: Add the desired aldehyde (1.1 eq) to the cooled solution.

  • Initiation: Add trifluoroacetic acid (TFA, 2.0 eq) dropwise to the stirring solution over 5 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C, monitoring its progress by Thin Layer Chromatography (TLC) or LC-MS every 30 minutes. The reaction is typically complete within 2-4 hours.

  • Quenching: Once the starting amine is consumed, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Work-up: Transfer the mixture to a separatory funnel, extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the resulting crude product by column chromatography on silica gel to isolate the major 6-substituted regioisomer.

Troubleshooting the Bischler-Napieralski Reaction

The Bischler-Napieralski reaction cyclizes a β-phenylethylamide using a dehydrating agent (e.g., POCl₃, P₂O₅) to form a 3,4-dihydroisoquinoline, which is then readily reduced to the corresponding THIQ.[7][8] Regioselectivity becomes a critical issue when the aromatic ring has competing sites for cyclization.

Question 2: My Bischler-Napieralski cyclization is giving poor regioselectivity. What factors control the site of ring closure?

Answer: The key intermediate in this reaction is a highly electrophilic nitrilium ion.[9] The cyclization is an intramolecular electrophilic aromatic substitution, and its regioselectivity is dictated almost entirely by the electronic properties of the aromatic ring. The reaction will preferentially occur at the most nucleophilic carbon atom.

Troubleshooting Strategies:

  • Substrate Design: This is the most powerful tool. The regioselectivity is "pre-programmed" by the substituents on the phenylethylamide.

    • Activating Groups: Place strong electron-donating groups (EDGs), such as -OMe or -O-CH₂-O-, at the position para to your desired cyclization site. This powerfully directs the cyclization. For example, a 3,4-dimethoxyphenylethylamide will almost exclusively cyclize at the 6-position, which is para to the 3-methoxy group and ortho to the 4-methoxy group.

    • Deactivating Groups: Avoid placing electron-withdrawing groups (EWGs) on the ring, as they disfavor the reaction. If an EWG is present, cyclization will occur at the position least deactivated by it.

  • Reaction Conditions: While substrate electronics are dominant, conditions can play a role.

    • Dehydrating Agent: For less activated aromatic rings, stronger dehydrating agents like P₂O₅ in refluxing POCl₃ may be required to drive the reaction to completion, but this rarely alters the inherent regioselectivity.[7] Milder, more modern conditions using Tf₂O and a non-nucleophilic base can sometimes improve yields for sensitive substrates.[9]

    • Temperature: The reaction typically requires heat (reflux in toluene or xylene).[9] Temperature adjustments are unlikely to overcome a strong electronic preference for one isomer but can be optimized to minimize side reactions like polymerization.

Table 1: Effect of Substituents on Bischler-Napieralski Regioselectivity
Starting Phenylethylamide SubstituentsMajor Cyclization PositionRationale
3-MethoxyC6 (para to -OMe)Strong activation at the para position outweighs ortho activation.
4-MethoxyC5 (ortho to -OMe)No other activated positions available for 6-endo-trig cyclization.
3,4-DimethoxyC6C6 is activated by both methoxy groups (para to 3-OMe, ortho to 4-OMe).
3-Methoxy-4-BenzyloxyC6C6 is strongly activated and less sterically hindered than C2.
Mechanism: Controlling Bischler-Napieralski Cyclization

G cluster_0 Intermediate Formation cluster_1 Regioselective Cyclization amide β-Arylethylamide nitrilium Nitrilium Ion (Key Electrophile) amide->nitrilium + POCl3 - (OPO2Cl2)- c6_attack Attack at C6 (Electron-Rich) nitrilium->c6_attack Favored Pathway c8_attack Attack at C8 (Electron-Poor) nitrilium->c8_attack Disfavored Pathway wheland_c6 Wheland Intermediate (Stabilized by EDG) c6_attack->wheland_c6 wheland_c8 Wheland Intermediate (Destabilized) c8_attack->wheland_c8 product_c6 Major Regioisomer (3,4-Dihydroisoquinoline) wheland_c6->product_c6 - H+ product_c8 Minor/No Product wheland_c8->product_c8 - H+

Caption: Mechanism showing how electronics dictate the regioselective cyclization.

FAQs: General Questions on Regioselectivity in THIQ Synthesis

Q1: What are "directing groups" and how can they be used to enforce regioselectivity? A: A directing group is a functional group that is temporarily installed on a molecule to force a reaction to occur at a specific position. In THIQ synthesis, a common strategy is Directed ortho-Metalation (DoM). An N-Boc or N-pivaloyl group on the THIQ nitrogen can direct a strong base (like s-BuLi) to deprotonate the C1 position, allowing for subsequent reaction with an electrophile.[10] Similarly, groups on the aromatic ring can direct C-H activation catalysts to a specific C-H bond, providing access to otherwise unattainable substitution patterns.[11]

Q2: My reaction is clean but gives a 1:1 mixture of regioisomers that are difficult to separate. What should I do? A: This is a challenging but common scenario where the electronic and steric factors governing selectivity are nearly balanced.

  • Re-evaluate the Route: Instead of optimizing the separation, it is often more efficient to change the synthetic strategy. Can you introduce a blocking group at the undesired position before the cyclization step?

  • Change the Order of Events: Consider building the aromatic ring with the desired substitution pattern already in place via a different method (e.g., a Suzuki or Heck coupling) before forming the heterocyclic ring.[12]

  • Modern Catalytic Methods: Investigate modern, highly regioselective methods like transition-metal-catalyzed C-H activation/annulation which can offer superior control compared to classical methods.[13]

Q3: Are there any alternatives to the classical named reactions for better regiocontrol? A: Yes, modern organic synthesis offers several powerful alternatives. For instance, palladium-catalyzed C-H activation/annulation of N-methoxy benzamides with allenes can produce 3,4-substituted hydroisoquinolones with excellent regioselectivity.[13] Another strategy involves the Larock isoquinoline synthesis followed by functionalization, which provides a different disconnection approach and can solve regiochemical puzzles.[14]

References
  • Caprioli, F., & Harutyunyan, S. R. (n.d.). Catalytic asymmetric synthesis of chiral tetrahydroisoquinoline derivatives. University of Groningen. [Link]

  • Chen, M.-W., Wu, B., Liu, Z., & Zhou, Y.-G. (2023). Biomimetic Asymmetric Reduction Based on the Regenerable Coenzyme NAD(P)H Models. Accounts of Chemical Research, 56(15), 2096–2109. [Link]

  • Fodor, G., & Nagubandi, S. (1980). Correlation of the Bischler-Napieralski, Pictet-Spengler and Pictet-Gams syntheses of isoquinolines. Tetrahedron, 36(10), 1279-1300.
  • Grem, J. L., & Allegra, C. J. (1989). The role of tetrahydrofolate in the modulation of 5-fluorouracil activity by leucovorin. Cancer, 63(6 Suppl), 1031-1035.
  • Larsen, R. D., et al. (1991). A mild, efficient, and regioselective synthesis of 3,4-dihydroisoquinolines via N-acyliminium ions. The Journal of Organic Chemistry, 56(21), 6034-6038. [Link]

  • Li, M., et al. (2021). Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones. Molecules, 26(21), 6688. [Link]

  • McCune, C. E., & Zangle, T. A. (2020). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews, 121(8), 4417-4475. [Link]

  • Mohamed, M. A., et al. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. Molecules, 26(6), 1563. [Link]

  • Chemeurope.com. (n.d.). Pictet-Spengler reaction. [Link]

  • Jeanet, S., et al. (n.d.). Development of a Highly Selective Synthesis of 4-Substituted Tetrahydroquinolines: Substrate Scope and Mechanistic Study. ChemRxiv. [Link]

  • Wikipedia. (n.d.). Pictet–Spengler reaction. [Link]

  • J&K Scientific LLC. (2021). Pictet-Spengler Reaction. [Link]

  • ResearchGate. (2021). (PDF) Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3- c ]isoquinolines. [Link]

  • Scribd. (n.d.). Bischler Napieralski Reaction. [Link]

  • Qin, T., et al. (2022). Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation. Journal of the American Chemical Society, 144(33), 15079-15085. [Link]

  • Larock, R. C., & Yum, E. K. (1998). New strategy for the synthesis of tetrahydroisoquinoline alkaloids. The Journal of Organic Chemistry, 63(22), 7652-7662. [Link]

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. [Link]

  • Wikipedia. (n.d.). Bischler–Napieralski reaction. [Link]

  • ResearchGate. (n.d.). Introduction of substituents into position 1 of tetrahydroisoquinoline 9. [Link]

  • NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. [Link]

  • ResearchGate. (2025). Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines. [Link]

  • MDPI. (n.d.). Modern Strategies for Heterocycle Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. [Link]

  • Kumar, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13866-13892. [Link]

  • MDPI. (n.d.). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. [Link]

  • Wikipedia. (n.d.). Pomeranz–Fritsch reaction. [Link]

  • MDPI. (n.d.). Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. [Link]

  • Rychnovsky, S. D., & Kim, J. (2000). Stereoselectivity and regioselectivity in the segment-coupling Prins cyclization. The Journal of Organic Chemistry, 65(25), 8473-8481. [Link]

  • Jasiński, R. (2025). On the Question of the Regio-Orientation, Stereo-Orientation and Molecular Mechanism in the Cascade Cycloaddition/Rearrangement/Elimination Processes Leading to Nitro-Substituted Thiopyran Analogs: DFT Computational Study. Molecules, 30(11), 2467. [Link]

  • Kumar, A., & Basak, A. (2020). Regioselective Synthesis of Benzo-Fused Tetrahydroisoquinoline-Based Biaryls through a Tandem One-Pot Halogenation of p-Benzynes from Enediynes and Suzuki-Miyaura Coupling. The Journal of Organic Chemistry, 85(4), 2697-2703. [Link]

  • Coldham, I., et al. (2012). Synthesis of 1,1-Disubstituted Tetrahydroisoquinolines by Lithiation and Substitution, with in Situ IR Spectroscopy and Configurational Stability Studies. Journal of the American Chemical Society, 134(29), 12034-12041. [Link]

  • OUCI. (n.d.). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. [Link]

  • Stanford University. (2017). Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. [Link]

  • Kiss, L. (2019). A de novo Synthetic Route to 1,2,3,4-Tetrahydroisoquinoline Derivatives. Synform, 2019(08), A123-A125. [Link]

  • PubMed. (2017). Pomeranz-Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. [Link]

  • Gensler, W. J. (1951). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions, 6, 191-206.
  • ResearchGate. (2025). Controlling Regioselectivity in Cyclization of Unsaturated Amidyl Radicals: 5- Exo Versus 6- Endo. [Link]

  • MDPI. (2025). Modeling of the General Trends of Reactivity and Regioselectivity in Cyclopentadiene–Nitroalkene Diels–Alder Reactions. [Link]

  • Yin, C., et al. (2023). Insights into the regioselectivity and diastereoselectivity of the Nazarov cyclization of 3-alkenyl-2-indolylmethanol with tryptophol. Organic Chemistry Frontiers, 10(8), 1969-1977. [Link]

Sources

Validation & Comparative

A Comparative Guide to Purity Verification: Analyzing 5-Chloro-1,2,3,4-tetrahydroisoquinoline Hydrochloride via ¹H NMR

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the unambiguous confirmation of a compound's purity is not merely a procedural step but the very foundation of its safety and efficacy profile. For intermediates like 5-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride, a crucial building block in medicinal chemistry, rigorous purity assessment is paramount.[1][2] This guide provides an in-depth analysis of ¹H Nuclear Magnetic Resonance (NMR) spectroscopy as a primary tool for this purpose. We will explore the causality behind experimental choices, present a self-validating protocol, and objectively compare its performance against orthogonal analytical techniques, supported by experimental principles.

The Central Role of ¹H NMR in Structural and Purity Analysis

¹H NMR spectroscopy stands as a uniquely powerful method in chemical analysis because it provides both qualitative and quantitative information simultaneously from a single experiment.[3][4] The principle hinges on the fact that the intensity of an NMR signal is directly proportional to the number of nuclei generating that signal.[5] This allows for a direct, molar-based quantification of the target molecule against impurities, often without the need for a specific reference standard of the impurity itself.[5]

For this compound, ¹H NMR offers several distinct advantages:

  • Structural Confirmation: It provides a detailed "fingerprint" of the molecule, confirming the connectivity of protons and the overall structure.

  • Impurity Detection: It can detect and quantify structurally related impurities (e.g., isomers, precursors) and unrelated contaminants (e.g., residual solvents).[3]

  • Non-destructive Nature: The sample can be recovered post-analysis if necessary.

Deciphering the ¹H NMR Spectrum of 5-Chloro-1,2,3,4-tetrahydroisoquinoline

The structure of the target compound presents distinct proton environments that are readily distinguishable in a typical ¹H NMR spectrum. While an experimental spectrum is definitive, we can predict the expected regions for each proton signal based on established chemical shift principles.[6][7]

Structure and Proton Environments:

Table 1: Predicted ¹H NMR Data for 5-Chloro-1,2,3,4-tetrahydroisoquinoline

Proton PositionPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale for Chemical Shift
Aromatic (H-6, H-7, H-8)6.9 - 7.3Multiplet (m)3HProtons on the aromatic ring, deshielded by the ring current. The electron-withdrawing chlorine atom at C-5 will influence their specific shifts.
Benzylic (H-1)~4.2Singlet (s) or broad singlet2HMethylene protons adjacent to the aromatic ring and the nitrogen atom. The signal may be a singlet due to free rotation or could show splitting if rotation is hindered.
Aliphatic (H-4)~3.4Triplet (t)2HMethylene protons adjacent to the nitrogen. Deshielded by the electronegative nitrogen. Expected to be a triplet due to coupling with H-3.
Aliphatic (H-3)~3.0Triplet (t)2HMethylene protons adjacent to C-4 and the benzylic C-4a. Expected to be a triplet due to coupling with H-4.
Amine (N-H)Variable (broad)Broad Singlet (br s)2HAs a hydrochloride salt, the amine protons are exchangeable and often appear as a broad signal. Its chemical shift is highly dependent on concentration and solvent.

Note: These are estimated values. Actual chemical shifts can vary based on the solvent, concentration, and instrument.

Experimental Protocol: A Self-Validating Workflow

The trustworthiness of an analytical result is directly tied to the robustness of the protocol. For hydrochloride salts, which can exhibit poor solubility or aggregation in standard solvents like CDCl₃, special considerations are necessary.[8]

Step-by-Step ¹H NMR Purity Determination:

  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of the this compound sample into a clean, dry vial.

    • Accurately weigh a similar amount of a suitable internal standard (e.g., dimethyl sulfone, maleic acid) into the same vial. The standard must have sharp, well-resolved peaks that do not overlap with the analyte signals.

    • Add ~0.7 mL of a deuterated solvent. Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are often suitable for hydrochloride salts.[9]

    • Ensure complete dissolution. If solubility is an issue, gentle warming or sonication can be applied. For particularly difficult samples, in-situ neutralization using a small, precise amount of an alkaline solution in deuterated methanol can be employed to analyze the free base.[8]

    • Filter the solution through a pipette packed with a small plug of glass wool directly into a clean 5 mm NMR tube to remove any particulate matter, which can degrade spectral quality.[10]

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher for better resolution).

    • Ensure quantitative acquisition parameters are used. This involves a sufficiently long relaxation delay (D1), typically 5 times the longest T₁ relaxation time of any proton being integrated, to allow for full magnetization recovery between scans. A 90° pulse angle should be used.

    • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals used in the purity calculation.

  • Data Processing and Purity Calculation:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Calibrate the spectrum by setting the residual solvent peak or the internal standard peak to its known chemical shift.[11][12]

    • Integrate a well-resolved, non-overlapping signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = [(I_analyte / N_analyte) / (I_std / N_std)] * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular Weight (Analyte: C₉H₁₀ClN·HCl ≈ 204.10 g/mol )

    • m = mass

    • Purity_std = Purity of the internal standard

  • Impurity Analysis:

    • Carefully examine the entire spectrum for any signals that do not correspond to the analyte, the standard, or the solvent.

    • Integrate these impurity signals relative to the analyte signal to estimate their molar percentage.

G filter filter insert_sample insert_sample filter->insert_sample acquire acquire process_fid process_fid acquire->process_fid calc_purity calc_purity report report calc_purity->report id_impurities id_impurities id_impurities->report

A Comparative Overview: ¹H NMR vs. Orthogonal Methods

While ¹H NMR is a premier technique, a comprehensive purity assessment often relies on orthogonal methods—techniques that measure purity based on different chemical or physical principles.[3] This approach provides a more complete and trustworthy picture of the sample's composition.

Table 2: Comparison of Analytical Techniques for Purity Assessment

TechniquePrincipleInformation ProvidedStrengthsLimitations
¹H NMR Nuclear spin resonance in a magnetic fieldStructural confirmation, molar ratio of components, identification of known and unknown impurities• Quantitative without specific impurity standards• Provides structural information• Non-destructive• Fast for routine checks[8]• Lower sensitivity than HPLC/MS• Signal overlap can complicate analysis• Not ideal for non-proton-containing impurities
HPLC (UV) Differential partitioning between a stationary and mobile phaseSeparation and quantification of components, detection of non-volatile impurities• High sensitivity and resolution[13]• Well-established for isoquinolines[14][15]• Can detect non-UV active impurities with other detectors (e.g., ELSD)• Requires a chromophore for UV detection• Quantification requires reference standards for each impurity• Provides no structural information on unknown peaks
Mass Spectrometry (MS) Ionization and separation of molecules based on mass-to-charge ratioMolecular weight confirmation, elemental composition (HRMS), impurity identification (often coupled with LC)[16]• Extremely high sensitivity• Confirms presence of chlorine via isotopic pattern (M+2 peak)[17][18]• Excellent for identifying trace impurities• Not inherently quantitative without extensive calibration• Can suffer from ion suppression effects• Provides limited structural information on its own
Elemental Analysis (EA) Combustion of the sample to determine the percentage of C, H, N, and heteroatoms (Cl)Bulk elemental composition, confirms empirical formula• Provides a measure of absolute purity against the theoretical formula[19]• A classic, well-regarded method for purity confirmation[9][20]• Insensitive to impurities with the same elemental composition (isomers)• Requires a relatively large amount of sample• Does not identify or quantify individual impurities[21]
Synergistic Application and Concluding Remarks

For a drug development professional, no single technique provides absolute certainty. The true power lies in their synergistic application. A typical workflow would involve:

  • ¹H NMR as the primary screen for identity, major impurities, and residual solvents.

  • LC-MS to profile for trace-level impurities and confirm the molecular weight of the main component and any detected contaminants. The characteristic 3:1 isotopic signature of chlorine in the mass spectrum serves as a powerful confirmation of identity.[22][23]

  • Elemental Analysis as a final, orthogonal check on the bulk purity, ensuring the elemental composition is within the accepted deviation (typically ±0.4%) of the theoretical values.[21]

References

  • Wikipedia. Elemental analysis. [Link][19]

  • ResearchGate. Quantitative 1H NMR Analysis of a Difficult Drug Substance and its Exo-Isomer as Hydrochloride Salts Using Alkaline Deuterated Methanol. [Link][8]

  • RSC Publishing. Elemental analysis: an important purity control but prone to manipulations. [Link][20]

  • ResearchGate. Elemental analysis: an important purity control but prone to manipulations. [Link][9]

  • Chemistry LibreTexts. 16.9: Organic Compounds Containing Halogen Atoms. [Link][17]

  • ACS Publications. Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique. [Link][21]

  • Study.com. How to Determine the Purity of a Substance using Elemental Analysis. [Link][24]

  • Chemguide. mass spectra - the M+2 peak. [Link][22]

  • Patsnap Eureka. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link][5]

  • Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. [Link][18]

  • ACS Publications. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. [Link][3]

  • ResearchGate. Improved RP-HPLC Method for Analysis of Isoquinoline Alkaloids in Extracts of Chelidonium majus | Request PDF. [Link][14]

  • PubMed Central. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. [Link][4]

  • PubMed. High-performance liquid chromatographic assay of isoquinoline alkaloid formation from reaction of biogenic amines and aldehydes. [Link][25]

  • IJRAR.org. Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. [Link][26]

  • ResearchGate. Mass spectrometry of halogen-containing organic compounds. [Link][27]

  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. [Link][28]

  • YouTube. Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. [Link][23]

  • NETZSCH Analyzing & Testing. The Importance of Purity Determination of Pharmaceuticals. [Link][1]

  • PubMed. Purity determination and evaluation of new drug substances. [Link][2]

  • Research and Reviews. Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link][16]

  • University of Ottawa. NMR Sample Preparation. [Link]

  • ResearchGate. HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species | Request PDF. [Link][15]

  • Michigan State University. Sample Preparation. [Link][29]

  • University of Rochester. How to Get a Good 1H NMR Spectrum. [Link][30]

  • UCL. Sample Preparation | Faculty of Mathematical & Physical Sciences. [Link][10]

  • ACS Publications. Rapid Quantification of Pharmaceuticals via 1H Solid-State NMR Spectroscopy. [Link][31]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link][11]

  • University of Puget Sound. NMR Chemical Shifts. [Link][6]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link][12]

  • Indian Academy of Sciences. Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. [Link][32]

  • Oregon State University. 1H NMR Chemical Shift. [Link][7]

  • PubChem. 5-Chloro-1,2,3,4-tetrahydroisoquinoline. [Link][33]

  • MDPI. Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. [Link][34]

Sources

Comparative analysis of the biological effects of 5-chloro vs. other halogenated tetrahydroisoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Biological Effects of 5-Chloro vs. Other Halogenated Tetrahydroisoquinolines

Introduction: The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous natural alkaloids and synthetic compounds with a broad spectrum of biological activities.[1][2][3] In the rational design of novel therapeutics, halogenation is a frequently employed strategy to modulate a molecule's physicochemical properties, thereby enhancing membrane permeability, decreasing metabolic degradation, and improving potency and target selectivity by occupying specific pockets within a receptor's binding site.[4] This guide provides a comparative analysis of the biological effects of 5-chloro-substituted THIQs against other halogenated analogs, offering researchers and drug development professionals a synthesized overview of structure-activity relationships (SAR) supported by experimental data.

The Influence of Halogenation on Receptor Binding Profiles

The position and nature of the halogen substituent on the THIQ core or its associated phenyl rings profoundly influence receptor affinity and selectivity. This section dissects these effects across major G-protein coupled receptor (GPCR) families critical to central nervous system (CNS) function.

Serotonergic (5-HT) Receptor Systems

Halogenation is a key determinant of affinity and selectivity across various serotonin receptor subtypes. The size and electronegativity of the halogen atom can dictate preference for one subtype over another.[5]

  • 5-HT1A, 5-HT2B, and 5-HT7 Receptors: Studies on halogenated tryptamine derivatives, which share structural motifs with some THIQ series, show that 5-chloro substitution can confer strong affinity for 5-HT1A, 5-HT2B, and 5-HT7 receptors.[4] This suggests that the electronic and steric properties of chlorine at the 5-position are well-tolerated and potentially beneficial for binding to these targets.

  • 5-HT2A vs. 5-HT2C Selectivity: Research has demonstrated that subtype preference between the highly homologous 5-HT2A and 5-HT2C receptors can be controlled by the halogen at a given position.[5] For instance, in some scaffolds, smaller substituents like fluorine or hydrogen favor 5-HT2A binding, whereas larger halogens like chlorine or bromine drive selectivity towards the 5-HT2C receptor.[5]

  • 5-HT7 Receptor Focus: A compound featuring a 5-chloro-indenone moiety linked to a THIQ core, 5-chloro-2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-2,3-dihydro-1H-inden-1-one, was reported to have exceptionally high affinity for the 5-HT7 receptor with a Ki of 0.5 nM.[6] This highlights the potent contribution of the chloro-substituent in this specific chemical context.

Gq_Signaling_Pathway Ligand Halogenated THIQ Agonist Receptor 5-HT2A/2C Receptor (GPCR) Ligand->Receptor Binds G_Protein Gαq Gβγ Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Gαq activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 ER->Ca2 Release Ca2->PKC Activates Response Cellular Responses PKC->Response Phosphorylates Targets

Dopaminergic (D) Receptor Systems

Halogenation of the benzyl ring in 1-benzyl-THIQ derivatives is a critical factor for modulating affinity at dopamine receptors.[7] The position and type of halogen can fine-tune the interaction with both D1-like and D2-like receptor families.

  • D2 and D3 Receptor Affinity: Many halogenated THIQs display high affinity for D2 and D3 receptors.[7][8] For example, 1-aryl-6,7-dihydroxy THIQs show significant D2 receptor affinity.[7] In other series, compounds with 3-chloro or 4-halo benzamide motifs also exhibit good affinity for both D2 and D3 receptors.[9] The introduction of a 7-CF3SO2O- substituent into the THIQ core has been used to achieve high D3 receptor affinity and selectivity over the D2 receptor.[8]

  • Modulating Selectivity: The choice of halogen and its position can shift the selectivity profile. While many compounds bind to both D2 and D3, specific substitutions can favor one over the other. For instance, a 4-halophenyl moiety in one series produced good D2 affinity while diminishing D3 affinity, thereby increasing D2 selectivity.[9]

Adrenergic (α) Receptor Systems

THIQ derivatives have also been explored as α-adrenoceptor ligands, where halogenation plays a pivotal role in defining their affinity and selectivity.

  • α2-Adrenoceptor Selectivity: Several halogenated 2-(tetrahydroisoquinolin-2-ylmethyl)imidazoline derivatives, including 5-fluoro and 5-chloro analogs, were identified as selective α2-adrenoceptor ligands.[10]

  • Distinguishing α2 Subtypes: Notably, the 8-chloro substituted derivative, 2-[(8-chloro tetrahydroisoquinolin-2-yl)methyl]imidazoline, displayed a 36-fold higher affinity for the [3H]idazoxan-labeled α2-adrenoceptor site compared to the [3H]yohimbine-labeled site, providing evidence for its ability to distinguish between α2-adrenoceptor subtypes or conformations.[10]

Comparative Receptor Binding Data

The following table summarizes representative binding affinity (Ki, nM) data for various halogenated THIQs at CNS receptors. Lower Ki values indicate higher binding affinity.

Compound Class/ReferenceSubstitutionD2 Ki (nM)D3 Ki (nM)5-HT1A Ki (nM)5-HT2A Ki (nM)5-HT7 Ki (nM)α2 Ki (nM)
1-Aryl-THIQs[7]2'-BromobenzylNanomolar range-----
1-Aryl-THIQs[7]2',4'-DichlorobenzylNanomolar range-----
Indanone-THIQs[6]5-Chloro-->1000>10000.5-
Imidazoline-THIQs[10]5-Chloro-----Selective
Imidazoline-THIQs[10]8-Chloro-----Selective
Benzamide-THIQs[9]3-Chloro110120----
Benzamide-THIQs[9]4-Chloro110250----

Structure-Activity Relationship (SAR) Insights

Synthesizing the available data reveals key SAR principles for halogenated THIQs. The choice of halogen (F, Cl, Br) and its position (e.g., 5, 7, 8 on the THIQ core, or ortho/meta/para on an appended phenyl ring) are critical variables that medicinal chemists can manipulate to achieve a desired pharmacological profile.

// Invisible nodes for positioning p5 [pos="1.2,1.8!", shape=point, style=invis]; p8 [pos="1.2,0.5!", shape=point, style=invis]; p7 [pos="2.8,0.5!", shape=point, style=invis]; p_benzyl [pos="3.5,1.8!", shape=point, style=invis];

THIQ_structure -> p5 [style=invis]; THIQ_structure -> p8 [style=invis]; THIQ_structure -> p7 [style=invis]; THIQ_structure -> p_benzyl [style=invis];

p5 -> pos5 [dir=back, color="#EA4335", penwidth=1.5]; p8 -> pos8 [dir=back, color="#4285F4", penwidth=1.5]; p7 -> pos7 [dir=back, color="#34A853", penwidth=1.5]; p_benzyl -> benzyl_ring [dir=back, color="#FBBC05", penwidth=1.5]; } ends Caption: Key structure-activity relationships for halogenated THIQs.

Functional Activity and Therapeutic Potential

Beyond simply binding to a receptor, it is crucial to understand whether a compound activates (agonist) or blocks (antagonist) it.

  • Dopamine Antagonism: Several THIQs act as dopamine antagonists. In vitro, they can reverse the inhibitory effect of dopamine on prolactin (PRL) secretion from pituitary cells.[11] The potency in this functional assay often correlates well with their binding affinity at the dopamine receptor.[11]

  • Antitumor Activity: The THIQ scaffold is found in potent antitumor agents.[12][13][14] Notably, a THIQ derivative bearing a 4-chloro substitution on an appended phenyl ring (GM-3-18) exhibited significant KRas inhibition against multiple colon cancer cell lines, suggesting that electronegative groups can enhance this activity.[14] In an MCF-7 xenograft mouse model, certain THIQ derivatives demonstrated potent in vivo efficacy, reducing tumor weight at rates comparable to tamoxifen.[13]

Experimental Methodologies

To ensure scientific rigor and reproducibility, standardized protocols are essential. The following sections detail common assays used to characterize these compounds.

Protocol: Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound for a specific receptor.

Causality: The principle is competitive displacement. A radiolabeled ligand with known high affinity for the target receptor is incubated with a tissue or cell membrane preparation containing the receptor. The test compound is added at varying concentrations. A potent test compound will displace the radioligand at lower concentrations. By measuring the reduction in radioactivity bound to the membranes, we can calculate the concentration of the test compound that inhibits 50% of the specific binding (IC50), which is then used to calculate the Ki.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize tissue (e.g., rat striatum for dopamine receptors) or cells expressing the target receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer. Determine protein concentration using a BCA or Bradford assay.

  • Assay Setup: In a 96-well plate, add in order:

    • Assay buffer.

    • Test compound at various dilutions (e.g., 10⁻¹¹ M to 10⁻⁵ M).

    • Radioligand at a concentration near its Kd (e.g., [³H]Spiperone for D2 receptors).

    • Membrane preparation (e.g., 20-50 µg protein per well).

  • Controls:

    • Total Binding: Wells containing buffer, radioligand, and membranes (no test compound).

    • Non-Specific Binding (NSB): Wells containing buffer, radioligand, membranes, and a high concentration of a known unlabeled ligand (e.g., 10 µM haloperidol for D2) to saturate all specific binding sites.

  • Incubation: Incubate the plate at a specific temperature for a set time to reach equilibrium (e.g., 60 minutes at 25°C).

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

// Define colors start_color="#34A853"; process_color="#4285F4"; data_color="#FBBC05"; end_color="#EA4335"; text_color_dark="#202124"; text_color_light="#FFFFFF";

// Nodes A [label="Prepare Reagents:\nMembranes, Buffer, Radioligand,\nTest Compounds", fillcolor=start_color, fontcolor=text_color_light]; B [label="Set up 96-well plate:\n- Total Binding\n- Non-Specific Binding (NSB)\n- Test Compound Dilutions", fillcolor=process_color, fontcolor=text_color_light]; C [label="Incubate to Reach Equilibrium\n(e.g., 60 min @ 25°C)", fillcolor=process_color, fontcolor=text_color_light]; D [label="Harvest & Filter\n(Separate bound from free ligand)", fillcolor=process_color, fontcolor=text_color_light]; E [label="Scintillation Counting\n(Measure radioactivity)", fillcolor=data_color, fontcolor=text_color_dark]; F [label="Data Analysis:\n- Calculate Specific Binding\n- Plot Dose-Response Curve\n- Determine IC50 & Ki", fillcolor=data_color, fontcolor=text_color_dark]; G [label="Determine Compound Affinity (Ki)", fillcolor=end_color, fontcolor=text_color_light];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; } ends Caption: Workflow for a competitive radioligand binding assay.

Protocol: cAMP Accumulation Functional Assay

This assay determines if a compound acts as an agonist or antagonist at Gs or Gi-coupled receptors.

Causality: Gs-coupled receptors (like β-adrenergic) activate adenylyl cyclase, increasing intracellular cyclic AMP (cAMP). Gi-coupled receptors (like D2, α2, 5-HT1A) inhibit adenylyl cyclase, decreasing cAMP. By stimulating cells with a known agonist (e.g., forskolin, which directly activates adenylyl cyclase) and then adding the test compound, we can measure its effect. An antagonist will block the effect of a known agonist, while an agonist will produce an effect on its own (or potentiate a sub-maximal stimulus).

Step-by-Step Methodology:

  • Cell Culture: Plate cells expressing the receptor of interest (e.g., HEK293 cells transfected with the 5-HT1A receptor) in a multi-well plate and grow to near confluency.

  • Pre-incubation: Wash the cells with assay buffer and pre-incubate with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for 15-30 minutes. This prevents the degradation of cAMP and enhances the signal.

  • Compound Addition:

    • Agonist Mode: Add the test compound at various concentrations and incubate for a set time (e.g., 30 minutes).

    • Antagonist Mode: Add the test compound first, followed by a known receptor agonist at its EC50 concentration.

  • Cell Lysis: Stop the reaction and lyse the cells using the lysis buffer provided in a commercial cAMP assay kit.

  • cAMP Detection: Measure the intracellular cAMP concentration using a competitive immunoassay format, typically based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis: Plot the measured signal (inversely proportional to cAMP level in many kits) against the log concentration of the test compound.

    • Agonist Mode: Fit a dose-response curve to determine the EC50 (potency) and Emax (efficacy).

    • Antagonist Mode: Fit a dose-response curve to determine the IC50, which can be used to calculate the antagonist's inhibition constant (Kb).

Conclusion

The strategic halogenation of the tetrahydroisoquinoline scaffold is a powerful tool for tuning its pharmacological profile. The 5-chloro substitution, in particular, has been shown to be advantageous for achieving high affinity at specific targets like the 5-HT7 receptor and for conferring selectivity at α2-adrenoceptors.[6][10] However, the optimal halogen and its position are highly dependent on the target receptor and the overall chemotype. A comparative approach, evaluating chloro-derivatives against fluoro-, bromo-, and other analogs, is crucial for elucidating detailed structure-activity relationships. The experimental protocols provided herein offer a validated framework for researchers to perform such comparisons, ultimately guiding the rational design of next-generation THIQ-based therapeutics.

References

  • Gáspár, M. E., et al. (2022). Binding affinities of the selected compounds towards serotonin receptors. ResearchGate. Available at: [Link]

  • (2025). Structure-activity relationship of dopaminergic halogenated 1-benzyl-tetrahydroisoquinoline derivatives. ResearchGate. Available at: [Link]

  • He, S., et al. (2017). Design, Synthesis, and Biological Evaluation of Tetrahydroisoquinoline-Based Histone Deacetylase 8 Selective Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Austin, N. E., et al. (1999). Novel 1,2,3,4-tetrahydroisoquinolines with high affinity and selectivity for the dopamine D3 receptor. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Ajemigbitse, A. A., et al. (2021). Design and discovery of a high affinity, selective and β-arrestin biased 5-HT7 Receptor Agonist. NIH Public Access. Available at: [Link]

  • Yang, Y., et al. (2023). Design, synthesis, and biological evaluation of simplified tetrahydroisoquinoline analogs. Archiv der Pharmazie. Available at: [Link]

  • Upton, A. M., et al. (2018). Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Li, J., et al. (2017). Design, synthesis, and biological evaluation of novel tetrahydroisoquinoline derivatives as potential antitumor candidate. Chemical Biology & Drug Design. Available at: [Link]

  • Salituri, F., et al. (2014). Synthesis and structure-affinity relationships of novel small molecule natural product derivatives capable of discriminating between serotonin 5-HT1A, 5-HT2A, 5-HT2C receptor subtypes. NIH Public Access. Available at: [Link]

  • Clark, R. D., et al. (1990). Affinity of 2-(tetrahydroisoquinolin-2-ylmethyl)- and 2-(isoindolin-2-ylmethyl)imidazolines for alpha-adrenoceptors. Journal of Medicinal Chemistry. Available at: [Link]

  • van der Westhuizen, C., et al. (2020). New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif. NIH Public Access. Available at: [Link]

  • Mochona, B., et al. (2017). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. Anticancer Agents in Medicinal Chemistry. Available at: [Link]

  • Shvets, V. O., et al. (2022). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • Britton, D. R., et al. (1982). In vivo and in vitro effects of tetrahydroisoquinolines and other alkaloids on rat pituitary function. Biochemical Pharmacology. Available at: [Link]

  • Feller, D. R., et al. (1977). Stereoselective interaction of tetrahydroisoquinolines in beta-adrenoceptor systems. Biochemical Pharmacology. Available at: [Link]

  • Chen, J., et al. (1995). [The synthesis and biological activity of substituted tetrahydroisoquinoline compounds]. Yao Xue Xue Bao. Available at: [Link]

  • Kaur, H., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Available at: [Link]

  • D'Antona, N., et al. (2012). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Molecules. Available at: [Link]

Sources

5-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride vs. Non-chlorinated Analogs: A Bioassay Performance Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide for Researchers

Introduction: The Tetrahydroisoquinoline Scaffold and the Impact of Halogenation

The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of natural products and pharmacologically active compounds.[1][2] From potent anticancer agents to modulators of complex neurological pathways, the versatility of the THIQ framework is well-documented.[3][4] This guide delves into a fundamental aspect of its structure-activity relationship (SAR): the strategic addition of a single chlorine atom at the 5-position of the aromatic ring.

We will provide an in-depth, objective comparison of 5-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride and its parent, non-chlorinated analog. This analysis moves beyond a simple catalog of activities to explore the physicochemical and steric causality behind the observed differences in biological performance. By examining experimental data from key bioassays, this guide aims to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in compound selection and lead optimization.

The Underlying Chemistry: How Chlorination Alters Molecular Properties

The decision to introduce a halogen, such as chlorine, onto a scaffold is a deliberate one, intended to modulate its biological activity through predictable physicochemical changes. Understanding these principles is crucial to interpreting bioassay data.

  • Lipophilicity: Chlorine is more lipophilic than hydrogen. Its addition to the THIQ ring increases the overall lipophilicity of the molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier. This is a critical factor for compounds targeting the central nervous system (CNS).[5]

  • Electronic Effects: As an electron-withdrawing group, chlorine alters the electron density of the aromatic ring. This can influence how the molecule interacts with biological targets, affecting binding affinity and orientation within a receptor's active site.

  • Steric Hindrance: Though relatively small, the chlorine atom introduces steric bulk compared to hydrogen. This can either promote or hinder binding, depending on the topology of the target protein's binding pocket. It can also influence the molecule's preferred conformation.

These fundamental changes are the root cause of the often-dramatic shifts in potency, selectivity, and overall biological profile observed when comparing chlorinated and non-chlorinated analogs.

Caption: Logical flow from chemical modification to biological outcome.

Comparative Bioactivity Analysis

The true measure of a structural modification lies in its performance in relevant biological assays. While direct, side-by-side data for 5-Chloro-THIQ and its parent compound is not always available in a single study, we can synthesize findings from the broader literature on substituted THIQs to build a robust comparative picture.

Primary Target Class: Phenylethanolamine N-Methyltransferase (PNMT)

PNMT is the enzyme responsible for the final step in epinephrine biosynthesis, converting norepinephrine to epinephrine.[6] Inhibitors of PNMT have therapeutic potential, and the THIQ scaffold is a classic starting point for designing such inhibitors.[6]

The literature consistently shows that the addition of electron-withdrawing groups to the aromatic ring of the THIQ scaffold enhances PNMT inhibitory potency.[6] For example, 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline (SK&F 64139) is a potent PNMT inhibitor with an IC50 of 10 µM.[7] While specific data for the 5-chloro analog is less common, the established SAR principles suggest it would be a more potent inhibitor than the unsubstituted 1,2,3,4-tetrahydroisoquinoline. The enhanced affinity is likely due to favorable interactions within the enzyme's active site, which has been characterized as having both hydrophilic and lipophilic regions.[8]

Neurological Target Class: Dopamine Receptors

THIQ and its analogs are known to interact with the dopaminergic system, a critical pathway in motor control, motivation, and various neurological disorders.[9]

  • Dopamine Autoreceptor Activity: Both 1,2,3,4-tetrahydroisoquinoline (TIQ) and its metabolite salsolinol have demonstrated the ability to abolish the behavioral and biochemical effects of the dopamine agonist apomorphine.[9] This suggests an antidopaminergic or dopamine receptor antagonist profile. These compounds were shown to displace [3H]apomorphine from its binding sites with an effectiveness comparable to dopamine itself, indicating they may act as dopamine autoreceptor agonists.[9] Dopamine D2-autoreceptors provide inhibitory feedback to control dopamine synthesis and release.[10]

  • Impact of Substitution: The introduction of functional groups, such as carbamates, onto the THIQ scaffold has been used to develop highly selective ligands for the D2 dopamine receptor.[11] While direct comparative data for the 5-chloro analog is sparse in this context, the increased lipophilicity conferred by the chlorine atom would be expected to enhance blood-brain barrier penetration, a desirable trait for any CNS-acting compound. The electronic modification could also fine-tune its affinity and selectivity for D2 versus D1 receptor subtypes.

Neurological Target Class: NMDA Receptors

N-methyl-D-aspartate (NMDA) receptors are crucial for synaptic plasticity and memory function. Modulators of these receptors have significant therapeutic potential. The THIQ scaffold has been identified as a source of positive allosteric modulators, particularly for receptors containing GluN2B, GluN2C, and GluN2D subunits.[12][13]

Structure-activity relationship studies in this area have shown that modifications on the aromatic ring are critical for activity and selectivity. While many published analogs focus on alkoxy groups, the principles of substitution remain relevant.[12] A chloro-substituent at the 5-position would alter the electronic and steric profile, potentially shifting the selectivity profile between different GluN2 subunits. This highlights an area ripe for further investigation, comparing the 5-chloro analog against the parent compound in subunit-specific NMDA receptor binding and functional assays.

Quantitative Data Summary

The following table summarizes available quantitative data for THIQ and related chlorinated analogs to illustrate the impact of substitution.

CompoundTarget/AssayMetricValueReference
1,2,3,4-TetrahydroisoquinolinePNMT InhibitionKi5.8 µM[6]
7,8-Dichloro-1,2,3,4-tetrahydroisoquinolinePNMT InhibitionIC5010 µM[7]
1,2,3,4-TetrahydroisoquinolineDopamine Receptor BindingDisplacement of [3H]apomorphineComparable to Dopamine[9]
Various THIQ AnalogsGluN2C/D NMDA ReceptorsEC50As low as 300 nM[13]

Note: This table aggregates data from different studies to illustrate general trends. Direct comparison is most valid when data is generated within the same assay and laboratory.

Experimental Protocols

To ensure the trustworthiness and reproducibility of findings, a well-defined experimental protocol is essential. Below is a representative workflow for a common in vitro bioassay.

Protocol: In Vitro PNMT Inhibition Assay

This protocol describes a method to determine the inhibitory potency (IC50) of test compounds against human phenylethanolamine N-methyltransferase (hPNMT).

1. Reagents and Materials:

  • Recombinant human PNMT (hPNMT)

  • S-(5'-Adenosyl)-L-methionine (SAM), cofactor

  • Phenylethanolamine, substrate

  • [3H]-SAM (radiolabeled cofactor)

  • Test compounds (5-Chloro-THIQ HCl, THIQ HCl) dissolved in DMSO

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.6)

  • Scintillation cocktail and vials

  • Microplate

2. Assay Procedure:

  • Prepare serial dilutions of the test compounds in DMSO, then dilute further in Assay Buffer.

  • In a 96-well microplate, add 10 µL of each compound dilution. For control wells, add 10 µL of Assay Buffer with DMSO (vehicle control) or a known potent inhibitor (positive control).

  • Add 20 µL of hPNMT enzyme solution to each well and incubate for 15 minutes at 37°C to allow for compound-enzyme interaction.

  • Initiate the enzymatic reaction by adding 20 µL of a substrate/cofactor mix containing phenylethanolamine and [3H]-SAM.

  • Incubate the reaction mixture for 60 minutes at 37°C.

  • Terminate the reaction by adding 50 µL of 1 M borate buffer (pH 10).

  • Add 100 µL of a scintillation cocktail that selectively extracts the radiolabeled product.

  • Seal the plate and shake for 30 minutes.

  • Measure the radioactivity in each well using a microplate scintillation counter.

3. Data Analysis:

  • Convert counts per minute (CPM) to percent inhibition relative to the vehicle control.

  • Plot percent inhibition versus the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Sources

Structural validation of synthesized 5-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride via X-ray crystallography

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Structural Validation of Synthesized 5-Chloro-1,2,3,4-tetrahydroisoquinoline Hydrochloride: X-ray Crystallography vs. Spectroscopic Methods

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a non-negotiable prerequisite for advancing a compound through the development pipeline. The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged core in medicinal chemistry, forming the backbone of numerous pharmacologically active agents.[1] Its precise geometry, substituent orientation, and absolute stereochemistry govern its interaction with biological targets.

This guide provides a comprehensive analysis of the structural validation of a representative THIQ analog, this compound. We will delve into a robust synthetic protocol and then pivot to an in-depth examination of single-crystal X-ray crystallography as the definitive method for structural elucidation.[2] Critically, we will objectively compare this "gold standard" technique with complementary spectroscopic methods—NMR, Mass Spectrometry, and FTIR—to provide a holistic view of a rigorous validation workflow.

Part 1: Synthesis of this compound

The construction of the THIQ core is most classically achieved via the Pictet-Spengler reaction, a powerful and versatile method that involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[3][4][5] This approach is chosen for its efficiency and directness in forming the desired heterocyclic system.

Proposed Synthetic Pathway: Pictet-Spengler Reaction

The synthesis begins with the commercially available 2-(3-chlorophenyl)ethan-1-amine, which undergoes cyclization with formaldehyde. The resulting iminium ion intermediate is highly electrophilic, allowing for intramolecular electrophilic aromatic substitution to form the THIQ ring. Subsequent treatment with hydrochloric acid yields the target hydrochloride salt, which often improves crystallinity and stability.

G cluster_synthesis Synthesis Workflow A 2-(3-chlorophenyl)ethan-1-amine + Formaldehyde (HCHO) B Iminium Ion Formation (Intermediate) A->B Condensation C Pictet-Spengler Cyclization (Intramolecular Electrophilic Aromatic Substitution) B->C Acid Catalyst (e.g., TFA, HCl) Heat D 5-Chloro-1,2,3,4-tetrahydroisoquinoline (Free Base) C->D Rearomatization E Acidification with HCl D->E F 5-Chloro-1,2,3,4-tetrahydroisoquinoline HCl (Final Product) E->F Purification/ Crystallization

Caption: Synthesis of the target compound via the Pictet-Spengler reaction.

Experimental Protocol: Synthesis
  • Reaction Setup: To a solution of 2-(3-chlorophenyl)ethan-1-amine (1.0 eq) in a suitable solvent such as toluene, add an aqueous solution of formaldehyde (1.1 eq).

  • Acid Catalysis: Add a strong acid catalyst, such as trifluoroacetic acid (TFA) or concentrated hydrochloric acid (HCl), and heat the mixture to reflux (typically 80-110°C) for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The choice of strong acid and heat is necessary to drive the cyclization of the moderately activated phenyl ring.[5]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Neutralize the acid with a base (e.g., saturated NaHCO₃ solution) and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification of Free Base: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude free base can be purified via column chromatography on silica gel.

  • Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or isopropanol. Add a solution of HCl in the same solvent dropwise until precipitation is complete.

  • Isolation: Collect the resulting solid by filtration, wash with cold solvent, and dry under vacuum to yield this compound as a crystalline solid.

Part 2: The Gold Standard: Single-Crystal X-ray Crystallography

While spectroscopic methods can suggest a structure, single-crystal X-ray crystallography provides definitive, unambiguous proof of molecular structure by mapping atomic positions in three-dimensional space.[6] It is the ultimate arbiter for confirming connectivity, conformation, and absolute stereochemistry.

The Causality of Crystallography: From Crystal to Structure

The entire process is predicated on a single critical requirement: a high-quality, single crystal. The ordered, repeating arrangement of molecules within the crystal lattice acts as a three-dimensional diffraction grating for X-rays. This amplification is essential; a single molecule would not scatter X-rays sufficiently to produce a measurable pattern.[7]

G cluster_xray X-ray Crystallography Workflow A Step 1: Crystal Growth (Slow evaporation, vapor diffusion, etc.) B Step 2: Crystal Mounting & Screening (Select a single, well-defined crystal) A->B C Step 3: Data Collection (Expose crystal to X-ray beam, collect diffraction pattern) B->C D Step 4: Data Processing (Integrate spot intensities) C->D E Step 5: Structure Solution (Solve the 'phase problem' to get initial electron density map) D->E F Step 6: Structure Refinement (Fit atoms into density, refine positions & thermal parameters) E->F G Step 7: Validation & Final Report (Check R-factor, generate CIF file) F->G

Caption: The workflow for small molecule single-crystal X-ray analysis.

Experimental Protocol: X-ray Crystallography
  • Crystal Growth (The Critical Step): Dissolve the synthesized hydrochloride salt in various solvents (e.g., methanol, ethanol, water, or mixtures) to near-saturation. Employ slow evaporation, vapor diffusion (e.g., diethyl ether into a methanol solution), or slow cooling techniques to encourage the formation of single, diffraction-quality crystals. This is often the most challenging and time-consuming part of the process.[7]

  • Data Collection:

    • Carefully mount a suitable crystal (typically 0.1-0.3 mm in size) on a goniometer head.

    • Place the crystal in a stream of cold nitrogen (e.g., 100 K) to minimize thermal vibrations and radiation damage.

    • Expose the crystal to a monochromatic X-ray beam in a diffractometer.

    • Rotate the crystal and collect hundreds of diffraction images at different orientations.

  • Structure Solution and Refinement:

    • The intensities of the diffracted spots are measured and integrated.

    • Computational methods are used to solve the "phase problem" and generate an initial electron density map.[8]

    • An atomic model is built into the electron density map.

    • The model is refined iteratively, adjusting atomic positions, occupancies, and thermal parameters to achieve the best fit between the calculated and observed diffraction data. The quality of the fit is assessed by metrics like the R-factor (Residual factor), with lower values indicating a better fit.[8]

What X-ray Crystallography Uniquely Provides:
  • Unambiguous Connectivity: Confirms the exact bonding arrangement of all non-hydrogen atoms.

  • Precise Bond Lengths and Angles: Provides high-precision measurements of molecular geometry.

  • Stereochemistry: Determines the relative and (with appropriate data) absolute configuration of stereocenters.

  • Conformation: Reveals the preferred solid-state conformation of the molecule.

  • Intermolecular Interactions: Elucidates packing arrangements, including hydrogen bonding and other non-covalent interactions in the crystal lattice.

Part 3: A Comparative Analysis with Spectroscopic Techniques

While X-ray crystallography is definitive, it provides a static picture of the molecule in the solid state. A complete structural validation dossier relies on complementary techniques that characterize the molecule's properties in solution and confirm its constituent parts.[9]

G cluster_validation Logic of Complementary Structural Validation Compound Synthesized Compound (5-Chloro-THIQ HCl) Xray X-ray Crystallography (Definitive 3D Structure, Solid State) Compound->Xray Unambiguous Proof NMR NMR Spectroscopy (¹H, ¹³C, 2D) (C-H Framework, Connectivity in Solution) Compound->NMR Confirms Solution Structure MS Mass Spectrometry (Molecular Weight, Elemental Formula) Compound->MS Confirms Mass FTIR FTIR Spectroscopy (Functional Groups) Compound->FTIR Confirms Key Bonds Xray->NMR Complementary Info NMR->MS Complementary Info MS->FTIR Complementary Info

Caption: How different analytical techniques provide a complete structural picture.

Comparison of Validation Techniques
Technique Information Provided Sample Requirements Advantages Limitations
X-ray Crystallography Unambiguous 3D structure, bond lengths/angles, absolute stereochemistry, packing.[6]Single, high-quality crystal (0.1-0.3 mm).Definitive and highly precise; the "gold standard" for structural proof.Crystal growth can be difficult or impossible; provides a static, solid-state picture only.[10]
NMR Spectroscopy Carbon-hydrogen framework, atom connectivity (via 2D NMR), solution-state structure.[11]1-10 mg dissolved in deuterated solvent.Provides data on the molecule in a physiologically more relevant solution state; reveals dynamic processes.[10][11]Does not provide precise bond lengths/angles; structure determination is inferential, not direct. Primarily applicable to smaller molecules (<30 kDa).[10]
Mass Spectrometry (MS) Molecular weight, elemental formula (with high resolution), fragmentation patterns.[12]Micrograms to nanograms of sample.Extremely sensitive; provides exact mass and formula, confirming the expected atomic composition.Provides no information on atom connectivity or 3D structure.
FTIR Spectroscopy Presence of specific functional groups (e.g., N-H, C=C, C-H).[9]Small amount of solid or liquid sample.Fast, simple, and provides a quick check for key functional groups.Provides limited information; cannot determine the overall molecular structure.
Detailed Protocols: Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve ~5 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

    • Acquire a ¹H NMR spectrum to identify the number of unique protons, their chemical environment, and coupling patterns.

    • Acquire a ¹³C NMR spectrum to identify the number of unique carbon atoms.

    • (Optional but recommended) Acquire 2D spectra, such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation), to definitively assign proton and carbon signals and confirm connectivity.

  • High-Resolution Mass Spectrometry (HRMS):

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol).

    • Infuse the solution into an HRMS instrument (e.g., ESI-TOF or Orbitrap).

    • Measure the exact mass of the molecular ion ([M+H]⁺ for the free base).

    • Compare the measured exact mass to the calculated theoretical mass for the expected formula (C₉H₁₁ClN⁺) to confirm the elemental composition.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Place a small amount of the solid sample directly onto the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer.

    • Acquire the spectrum.

    • Identify characteristic absorption bands: N-H stretching (around 3200-3400 cm⁻¹), aromatic C-H stretching (>3000 cm⁻¹), aliphatic C-H stretching (<3000 cm⁻¹), and aromatic C=C bending (around 1500-1600 cm⁻¹).

Conclusion

The structural validation of a synthesized compound like this compound demands a multi-faceted analytical approach. While spectroscopic techniques like NMR, MS, and FTIR provide essential and complementary pieces of the puzzle—confirming the molecular framework, mass, and functional groups—they remain inferential. Single-crystal X-ray crystallography stands alone as the definitive method, providing an unambiguous and high-resolution three-dimensional map of the molecule. [2][8] For drug development professionals, where absolute certainty of structure is paramount, the investment in growing crystals and performing X-ray analysis is a critical, self-validating step that provides the authoritative grounding necessary for all subsequent research and development efforts.

References

  • Pictet-Spengler reaction , Name-Reaction.com. [Link]

  • Solid-Phase Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives Employing Support-Bound Tyrosine Esters in the Pictet−Spengler Reaction , ACS Publications. [Link]

  • Organocatalytic Enantioselective Pictet–Spengler Approach to Biologically Relevant 1-Benzyl-1,2,3,4-Tetrahydroisoquinoline Alkaloids , The Journal of Organic Chemistry - ACS Publications. [Link]

  • Bischler-Napieralski Reaction , Organic Chemistry Portal. [Link]

  • Pictet–Spengler reaction , Wikipedia. [Link]

  • Synthesis of isoquinolines , CUTM Courseware - Centurion University. [Link]

  • The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction , Organic Reactions. [Link]

  • Synthesis of tetrahydroisoquinolines , Organic Chemistry Portal. [Link]

  • Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM , Peak Proteins. [Link]

  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery , PMC - NIH. [Link]

  • Comparison of X-ray Crystallography, NMR and EM , Creative Biostructure. [Link]

  • Structure elucidation of small organic molecules by contemporary computational chemistry methods , Semantic Scholar. [Link]

  • X-Ray Crystallography: Assessment and Validation of Protein Small Molecule Complexes for Drug Discovery , Technology Networks. [Link]

  • Macromolecular Structure Determination: Comparison of Crystallography and NMR , Current Biology. [Link]

  • Molecular Structure Characterisation and Structural Elucidation , Intertek. [Link]

  • Structural Elucidation Of Unknown Organic Compound A Using Physical, Chemical And Spectroscopic Methods , University of Nairobi. [Link]

  • Comparison of NMR and X-ray crystallography , University of Debrecen. [Link]

  • Structural elucidation of compounds using different types of spectroscopic techniques , Journal of Chemical and Pharmaceutical Sciences. [Link]

  • Computer methods for structure elucidation of new organic compounds from NMR spectra , ResearchGate. [Link]

  • Synthetic method of 5, 7-dichloro-1, 2,3, 4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride, Google P
  • Which Method is More Accurate for Protein Structure Determination: X-ray Diffraction or NMR? , MtoZ Biolabs. [Link]

  • X-ray crystallography , Wikipedia. [Link]

  • Protein Structure Validation and Analysis with X-Ray Crystallography , ResearchGate. [Link]

  • 5,7,8-Trichloro-1,2,3,4-tetrahydroisoquinoline , PubChem. [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies , RSC Advances. [Link]

Sources

A Senior Application Scientist's Guide to LC-MS for Molecular Weight Confirmation of 5-Chloro-1,2,3,4-tetrahydroisoquinoline Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unambiguous confirmation of a synthesized compound's molecular weight is a foundational checkpoint. For novel molecules like 5-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride and its derivatives, this step is critical for advancing a candidate. Liquid Chromatography-Mass Spectrometry (LC-MS) stands as the gold standard for this purpose, offering a blend of separation and sensitive detection.[1] This guide provides an in-depth comparison of LC-MS methodologies, grounded in scientific principles and practical expertise, to enable researchers, scientists, and drug development professionals to make informed decisions for the molecular weight confirmation of these specific halogenated heterocyclic compounds.

The presence of a chlorine atom and the hydrochloride salt form introduces specific challenges that necessitate a nuanced approach to method development. This guide will dissect these challenges and present robust solutions, comparing ionization sources and mass analyzers to provide a clear rationale for experimental choices.

The Analytical Challenge: Ionization and Isotopic Complexity

Confirming the molecular weight of this compound (C₉H₁₀ClN·HCl) involves not just determining the mass of the free base (C₉H₁₀ClN) but also considering the unique isotopic signature of chlorine. The two stable isotopes of chlorine, ³⁵Cl and ³⁷Cl, exist in a natural abundance ratio of approximately 3:1. This results in a characteristic isotopic pattern in the mass spectrum, with the [M+2]⁺ peak having roughly one-third the intensity of the molecular ion peak, [M]⁺. Recognizing this pattern is a key confirmation point.[2]

Furthermore, the hydrochloride salt form can introduce complexities. While beneficial for solubility and handling, salts can cause ion suppression in the mass spectrometer, potentially reducing sensitivity.[3][4] The choice of sample preparation and chromatographic conditions is therefore paramount to mitigate these effects.

Navigating the LC-MS Workflow: A Strategic Overview

The journey from a synthesized compound to a confirmed molecular weight follows a structured workflow. Each stage presents choices that impact the quality of the final data.

LC-MS Workflow for Molecular Weight Confirmation cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Prep Dissolution in appropriate solvent (e.g., Methanol/Water) Dilution Dilution to optimal concentration (~1-10 µg/mL) Prep->Dilution Injection Injection onto LC column Dilution->Injection Separation Chromatographic Separation (Reversed-Phase C18) Injection->Separation Elution Gradient Elution Separation->Elution Ionization Ionization Source (ESI vs. APCI) Elution->Ionization Analysis Mass Analyzer (Quadrupole vs. TOF) Ionization->Analysis Detection Detection of m/z Analysis->Detection Spectrum Mass Spectrum Generation Detection->Spectrum Confirmation Molecular Ion & Isotope Pattern Confirmation Spectrum->Confirmation

Caption: A generalized workflow for LC-MS molecular weight confirmation.

Comparative Analysis of Ionization Sources: ESI vs. APCI

The choice of ionization source is critical for efficiently converting the analyte into gas-phase ions. For 5-Chloro-1,2,3,4-tetrahydroisoquinoline, which is a polar and basic compound, Electrospray Ionization (ESI) is generally the preferred method.[5][6]

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Rationale for 5-Chloro-1,2,3,4-tetrahydroisoquinoline Derivatives
Principle Soft ionization technique where a high voltage is applied to a liquid to create an aerosol.[7]A corona discharge ionizes the mobile phase, which then transfers a proton to the analyte.[8]ESI is ideal for polar molecules that are already pre-ionized in solution, such as the hydrochloride salt of an amine.
Analyte Suitability Polar, thermally labile, and large molecules.[5]Less polar, more volatile, and thermally stable small molecules.[9]The target molecule is polar and the tetrahydroisoquinoline core is amenable to protonation.
Adduct Formation Prone to forming adducts with salts (e.g., [M+Na]⁺, [M+K]⁺).Less prone to salt adducts but can show solvent adducts.The use of volatile buffers like ammonium acetate can minimize sodium and potassium adducts.
Sensitivity Generally higher for polar, ionizable compounds.Can be more sensitive for less polar compounds that are difficult to ionize by ESI.[10]The inherent charge on the protonated amine of the target molecule leads to excellent sensitivity in positive ion mode ESI.
Recommendation Primary Choice Alternative/Complementary ESI in positive ion mode is the most direct and sensitive method for this class of compounds. APCI could be considered if ESI fails to yield a strong signal, which is unlikely for this molecule.
Mass Analyzer Showdown: Quadrupole vs. Time-of-Flight (TOF)

The mass analyzer separates ions based on their mass-to-charge ratio (m/z). The choice between a quadrupole and a TOF analyzer depends on the specific data requirements: nominal mass confirmation versus exact mass measurement for empirical formula determination.[11][12]

FeatureQuadrupole Mass AnalyzerTime-of-Flight (TOF) Mass AnalyzerRationale for 5-Chloro-1,2,3,4-tetrahydroisoquinoline Derivatives
Resolution Unit mass resolution (nominal mass).[11]High resolution (measures mass to 3-4 decimal places).[13]A quadrupole is sufficient for confirming the integer molecular weight and the chlorine isotope pattern. A TOF provides higher confidence by confirming the exact mass.
Accuracy Lower mass accuracy.High mass accuracy (<5 ppm).[14]High mass accuracy from a TOF allows for the determination of the elemental composition, distinguishing the target from isobaric interferences.[15]
Speed Fast, especially in Selected Ion Monitoring (SIM) mode.Very fast, acquiring full spectra at high rates.[16]The speed of modern TOF analyzers is advantageous for high-throughput screening environments.
Application Targeted analysis, quantification, routine confirmation.[12]Unknown identification, structural elucidation, high-confidence confirmation.[11]For routine confirmation, a quadrupole is cost-effective. For definitive structural confirmation in a research setting, a TOF is superior.
Recommendation Sufficient for Routine Confirmation Ideal for High-Confidence Confirmation & Research A TOF or Q-TOF instrument is highly recommended to leverage high-resolution accurate mass (HRAM) data for unambiguous formula confirmation.[17]

digraph "Decision Tree for Mass Analyzer Selection" {
graph [splines=ortho, nodesep=0.5];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];

Start [label="Goal of Analysis?", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Routine_Confirmation [label="Routine Molecular Weight Confirmation", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; High_Confidence [label="High-Confidence Confirmation &\nEmpirical Formula Determination", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Quadrupole [label="Use Quadrupole Analyzer", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; TOF [label="Use TOF or Q-TOF Analyzer", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Routine_Confirmation [label="Nominal Mass sufficient?"]; Start -> High_Confidence [label="Exact Mass required?"]; Routine_Confirmation -> Quadrupole [label="Yes"]; High_Confidence -> TOF [label="Yes"]; }

Caption: Decision tree for selecting the appropriate mass analyzer.

Experimental Protocols

The following protocols are designed to be a robust starting point for the analysis of this compound derivatives. Optimization may be required for specific analogues.

Sample Preparation

Rationale: The goal is to dissolve the hydrochloride salt and dilute it to a concentration suitable for ESI-MS, while minimizing non-volatile salts.[18] Using a mobile phase-compatible solvent for the final dilution prevents peak distortion.[19]

  • Stock Solution Preparation: Accurately weigh approximately 1 mg of the this compound derivative and dissolve it in 1 mL of methanol to create a 1 mg/mL stock solution.

  • Working Solution Preparation: Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of 50:50 acetonitrile:water with 0.1% formic acid.

  • Filtration (Optional): If any particulate matter is visible, filter the working solution through a 0.22 µm syringe filter.

Liquid Chromatography Method

Rationale: A reversed-phase C18 column is a workhorse for separating small molecules of moderate polarity.[1] A gradient elution ensures that the compound elutes as a sharp peak and that any less polar impurities are washed from the column. Formic acid is a volatile mobile phase modifier that aids in protonation for positive ion mode ESI.

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

Mass Spectrometry Method

Rationale: Positive ion mode is selected to detect the protonated molecule [M+H]⁺. The parameters below are typical starting points for a Q-TOF instrument and should be optimized for the specific instrument in use.

  • Ionization Source: Electrospray Ionization (ESI)

  • Polarity: Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 800 L/hr (Nitrogen)

  • Scan Range: m/z 50-500

  • Acquisition Mode: Full Scan

Interpreting the Data: A Simulated Case Study

For 5-Chloro-1,2,3,4-tetrahydroisoquinoline (free base formula: C₉H₁₀ClN), the expected monoisotopic mass of the protonated molecule [M+H]⁺ is calculated as follows:

  • C: 9 x 12.00000 = 108.00000

  • H: 11 x 1.00783 = 11.08613

  • Cl (³⁵Cl): 1 x 34.96885 = 34.96885

  • N: 1 x 14.00307 = 14.00307

  • Total [M(³⁵Cl)+H]⁺: 168.05805 m/z

The corresponding [M(³⁷Cl)+H]⁺ ion would be at approximately 170.05510 m/z.

Expected High-Resolution Mass Spectrum:

A high-resolution mass spectrometer would be able to resolve these two isotopic peaks clearly. The mass accuracy, typically reported in parts-per-million (ppm), provides a high degree of confidence in the elemental composition.[20][21]

Expected Low-Resolution Mass Spectrum:

A quadrupole instrument would show two distinct peaks at m/z 168 and m/z 170, with an intensity ratio of approximately 3:1, confirming the presence of one chlorine atom.

Conclusion and Best Practices

For the definitive molecular weight confirmation of this compound derivatives, an LC-MS system equipped with an Electrospray Ionization (ESI) source and a Time-of-Flight (TOF) mass analyzer is the superior choice. This configuration provides high-resolution, accurate-mass data that confirms not only the molecular weight but also the elemental composition with high fidelity.

For routine, high-throughput confirmation where nominal mass is sufficient, a more cost-effective LC-MS system with an ESI source and a single quadrupole mass analyzer is a robust and reliable alternative. The key confirmation in this case is the observation of the correct nominal mass for the [M+H]⁺ ion and the characteristic ~3:1 isotopic pattern for a monochlorinated compound.

Key Best Practices:

  • Always use volatile mobile phase modifiers (e.g., formic acid, acetic acid, ammonium formate) to minimize ion suppression and adduct formation.

  • Optimize source conditions (e.g., capillary voltage, gas flows, temperatures) to maximize the signal for your compound of interest.

  • Leverage the isotopic pattern of chlorine as a crucial point of confirmation.

  • For novel compounds, high-resolution mass spectrometry is strongly recommended for unambiguous empirical formula determination.[22]

By carefully selecting the appropriate LC-MS technology and adhering to sound analytical principles, researchers can confidently and efficiently confirm the molecular identity of their target compounds, paving the way for subsequent stages of drug development.

References

  • Lee, M. (2007). Applications of LC/MS in structure identifications of small molecules and proteins in drug discovery. Journal of Mass Spectrometry, 42(3), 279-87. [Link]

  • Zwiener, C. (2001). An electrospray ionization-tandem mass spectrometry method for identifying chlorinated drinking water disinfection byproducts. Analytical Chemistry, 73(13), 3139-47. [Link]

  • Xu, R., et al. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today: Technologies, 19, 27-34. [Link]

  • Deng, Z., et al. (2014). Electrospray Ionization-Tandem Mass Spectrometry Method for Differentiating Chlorine Substitution in Disinfection Byproduct Formation. Environmental Science & Technology, 48(9), 4877-84. [Link]

  • Li, F., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 845. [Link]

  • Dong, M. W. (2016). Application of LCMS in small-molecule drug development. LCGC North America, 34(8), 566-577. [Link]

  • ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. [Link]

  • Li, F., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 845. [Link]

  • Tofwerk. (n.d.). Advantages of Time-of-Flight Mass Spectrometry Over Quadrupole MS. [Link]

  • Deng, Z., et al. (2014). Electrospray Ionization-Tandem Mass Spectrometry Method for Differentiating Chlorine Substitution in Disinfection Byproduct Formation. Environmental Science & Technology, 48(9), 4877-84. [Link]

  • IONICON. (n.d.). Quad vs. TOF. [Link]

  • LECO Corporation. (n.d.). Comparing the Capabilities of Time-of-Flight and Quadrupole Mass Spectrometers. [Link]

  • Do, T. D., et al. (2015). Comparison of Different Time of Flight-Mass Spectrometry Modes for Small Molecule Quantitative Analysis. Journal of Analytical Toxicology, 39(7), 539-45. [Link]

  • BioAgilytix. (n.d.). LC/MS Applications in Drug Development. [Link]

  • ResearchGate. (n.d.). Fragmentation pattern of isoquinoline (Scheme 3). [Link]

  • Deng, Z., et al. (2014). Electrospray ionization-tandem mass spectrometry method for differentiating chlorine substitution in disinfection byproduct formation. Environmental Science & Technology, 48(9), 4877-84. [Link]

  • OCProfs. (2019). Formula determination by high resolution mass spectrometry. [Link]

  • Matsukami, H., et al. (2021). Liquid chromatography–electrospray ionization-tandem mass spectrometry for the determination of short-chain chlorinated paraffins in mixed plastic wastes. Chemosphere, 277, 130278. [Link]

  • University of Colorado Boulder. (n.d.). Intro to Mass Spectrometry. [Link]

  • Chemistry LibreTexts. (2014). 13.4: High-Resolution Mass Spectrometry Can Reveal Molecular Formulas. [Link]

  • American Pharmaceutical Review. (2015). Mass Spectrometry in Small Molecule Drug Development. [Link]

  • Reddit. (2018). Do LC/MS Samples of Amine Salts Need to be Alkalinized Pre-Injection? [Link]

  • Drawell. (n.d.). How to Address the Challenges of High-Salt Sample Analysis in ICP-MS. [Link]

  • Böcker, S., et al. (2008). MS/MS Data Improves Automated Determination of Molecular Formulas by Mass Spectrometry. Analytical Chemistry, 80(13), 4983-91. [Link]

  • Kind, T., & Fiehn, O. (2007). Seven Golden Rules for heuristic filtering of molecular formulas obtained by accurate mass spectrometry. BMC Bioinformatics, 8, 105. [Link]

  • AxisPharm. (n.d.). Electrospray and APCI Mass Analysis. [Link]

  • Clugston, D. M., & MacLean, D. B. (1966). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Journal of Chemistry, 44(7), 781-790. [Link]

  • Rilas Technologies. (2024). Understanding the Impact of Non-Volatile Salts in Mass Spectrometry Analysis. [Link]

  • ResearchGate. (n.d.). Salt Effects on Ion Formation in Desorption Mass Spectrometry. [Link]

  • Microsaic Systems. (2020). Straight to the Source: ESI vs APCI…. [Link]

  • Harvard University. (n.d.). Sample Preparation | Harvard Center for Mass Spectrometry. [Link]

  • Agilent Technologies. (n.d.). Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes. [Link]

  • Agilent Technologies. (2024). ESI vs APCI. Which ionization should I choose for my application? [Link]

  • Cook, K. L., et al. (2016). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega, 1(4), 646-653. [Link]

  • MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. [Link]

  • Spectroscopy Online. (2011). A New Perspective on the Challenges of Mass Spectrometry. [Link]

  • ResearchGate. (n.d.). LCMS-guided detection of halogenated natural compounds. [Link]

  • Shimadzu. (2013). A Fusion of Triple Quad LC/MS/MS Speed & Sensitivity. [Link]

  • ResearchGate. (n.d.). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles. [Link]

  • Strathmann, F. G., et al. (2020). Challenges of High-Resolution Mass Spectrometry For Detecting Designer Drugs. Clinical Chemistry, 66(7), 885-887. [Link]

  • Gallien, S., et al. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Analytical Chemistry, 88(17), 8636-43. [Link]

  • Clinical and Laboratory Standards Institute. (2022). Review of the Use of Liquid Chromatography-Tandem Mass Spectrometry in Clinical Laboratories: Part II–Operations. Annals of Laboratory Medicine, 42(5), 527-545. [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Specificity in Alkaloid Detection

Tetrahydroisoquinoline (THIQ) alkaloids are a vast and structurally diverse family of natural products, many of which exhibit significant physiological and pharmacological activities.[1] From the neurotoxic salsolinol implicated in Parkinson's disease to the complex antineoplastic agent Ecteinascidin 743, the ability to specifically detect and quantify these molecules is paramount for research and drug development.[1][2] Immunoassays, particularly enzyme-linked immunosorbent assays (ELISAs), offer a rapid, sensitive, and cost-effective method for this purpose.[3][4] However, the Achilles' heel of any immunoassay is the specificity of the antibody. Due to the structural similarities among THIQ alkaloids, an antibody developed against one compound may exhibit cross-reactivity with others, leading to inaccurate quantification and misinterpretation of results.[5][6]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the cross-reactivity of antibodies developed for related THIQ alkaloids. We will delve into the mechanistic principles of antibody-hapten interactions, provide a detailed protocol for competitive ELISA, and offer guidance on interpreting the resulting data to ensure the scientific integrity of your findings.

The Foundation: Understanding Hapten-Carrier Conjugates and the Immune Response

Small molecules like THIQ alkaloids are not immunogenic on their own; they are considered haptens.[7][8] To elicit an immune response and generate antibodies, they must be covalently coupled to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH).[][10] This hapten-carrier conjugate presents the small molecule to the immune system in a recognizable form, stimulating the production of antibodies.[10] The design of the hapten and the site of conjugation to the carrier are critical steps that significantly influence the specificity of the resulting antibodies.[11][12][13]

Experimental Design: The Competitive ELISA for Cross-Reactivity Assessment

The most common and effective method for evaluating antibody specificity against small molecules is the competitive ELISA (cELISA).[5][14][15] This assay format relies on the principle of competition between a known, labeled antigen (or an antigen-coated plate) and the unlabeled analyte in the sample for a limited number of antibody binding sites.[16][17] The signal generated is inversely proportional to the concentration of the analyte in the sample.[14]

Visualizing the Workflow: Competitive ELISA for Cross-Reactivity

ELISA_Workflow cluster_coating Step 1: Antigen Coating cluster_blocking Step 2: Blocking cluster_competition Step 3: Competitive Binding cluster_detection Step 4: Detection plate Microtiter Plate Well Coated with THIQ-Protein Conjugate blocking Block with Inert Protein (e.g., BSA) plate->blocking Wash competition Add Primary Antibody + Sample (Competing Alkaloid) blocking->competition Wash secondary_ab Add Enzyme-Linked Secondary Antibody competition->secondary_ab Wash substrate Add Substrate secondary_ab->substrate Wash readout Measure Signal (Colorimetric/Fluorometric) substrate->readout

Caption: Workflow of a competitive ELISA for assessing antibody cross-reactivity.

Detailed Experimental Protocol: Competitive ELISA

This protocol outlines the steps for assessing the cross-reactivity of a primary antibody raised against a specific THIQ alkaloid (the target analyte) with other structurally related THIQ alkaloids (potential cross-reactants).

Materials:

  • 96-well microtiter plates

  • Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)

  • Target THIQ alkaloid conjugated to a protein (e.g., Salsolinol-BSA)

  • Primary antibody specific to the target THIQ alkaloid

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Dilution Buffer (e.g., PBS with 0.1% BSA)

  • Target THIQ alkaloid standard (e.g., Salsolinol)

  • Structurally related THIQ alkaloid standards (e.g., Norlaudanosoline, Tetrahydropapaveroline)

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG)

  • Substrate solution (e.g., TMB)

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Procedure:

  • Antigen Coating:

    • Dilute the THIQ-protein conjugate to an optimal concentration (typically 1-10 µg/mL) in Coating Buffer.

    • Add 100 µL of the diluted conjugate to each well of the microtiter plate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with Wash Buffer.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with Wash Buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the target THIQ alkaloid standard and each of the potential cross-reactants in Dilution Buffer.

    • In a separate plate or tubes, pre-incubate 50 µL of each standard/cross-reactant dilution with 50 µL of the diluted primary antibody for 30 minutes at room temperature.

    • Transfer 100 µL of the antibody-analyte mixture to the corresponding wells of the coated and blocked microtiter plate.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with Wash Buffer.

  • Detection:

    • Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with Wash Buffer.

    • Add 100 µL of the substrate solution to each well.

    • Incubate in the dark for 15-30 minutes, or until sufficient color development.

    • Add 50 µL of Stop Solution to each well to stop the reaction.

  • Data Acquisition:

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Data Analysis and Interpretation

The data obtained from the cELISA is used to generate a standard curve for the target analyte and competition curves for the potential cross-reactants.

  • Generate Standard Curves: Plot the absorbance values against the logarithm of the concentration for the target analyte and each cross-reactant. The resulting curves will be sigmoidal.

  • Determine the IC50 Value: The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal.[18][19] This value is a measure of the antibody's affinity for that specific analyte.

  • Calculate Percent Cross-Reactivity: The percent cross-reactivity (%CR) is calculated using the following formula[20][21]:

    %CR = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100

Sample Data and Interpretation

Below is a sample data table illustrating the cross-reactivity assessment of an anti-Salsolinol antibody.

CompoundIC50 (ng/mL)% Cross-Reactivity
Salsolinol (Target) 15 100%
(R)-Salsolinol2075%
(S)-Salsolinol5030%
N-Methyl-(R)-salsolinol8517.6%
Norlaudanosoline3005%
Tetrahydropapaveroline>1000<1.5%
Dopamine>1000<1.5%

Interpretation of Results:

  • A high %CR value indicates that the antibody binds significantly to the cross-reactant, suggesting poor specificity.

  • A low %CR value (typically <10%) suggests that the antibody is highly specific for the target analyte and has minimal interaction with the tested compound.

  • In the example above, the antibody shows high specificity for Salsolinol, with moderate cross-reactivity to its enantiomers and N-methylated metabolite. The cross-reactivity with other related THIQ alkaloids like Norlaudanosoline and Tetrahydropapaveroline is low, and negligible with the precursor, Dopamine. This level of specificity might be acceptable for some research applications but may require further antibody refinement for diagnostic or therapeutic purposes where distinguishing between enantiomers is critical.

Best Practices for Ensuring Scientific Integrity

  • Thorough Validation: Antibody specificity should be confirmed through multiple validation strategies, not just ELISA.[22][23] Techniques like Western blotting, immunoprecipitation-mass spectrometry (IP-MS), and testing in knockout/knockdown cell lines can provide additional evidence of specificity.[24][25][26]

  • Appropriate Controls: Always include positive and negative controls in your experiments. This includes a zero-analyte control (maximum signal) and a non-specific binding control.

  • Consider the Matrix: The sample matrix can interfere with immunoassays. It is crucial to test for matrix effects by spiking known concentrations of the analyte into representative sample matrices.

  • Tissue Cross-Reactivity Studies: For therapeutic antibody development, in vitro cross-reactivity data should be supplemented with tissue cross-reactivity (TCR) studies on a panel of normal human tissues to identify any potential off-target binding.[27][28][29]

Conclusion

The assessment of cross-reactivity is a critical step in the development and validation of antibodies for THIQ alkaloids. A thorough understanding of the principles of competitive immunoassays and meticulous execution of experimental protocols are essential for generating reliable and reproducible data. By following the guidelines and best practices outlined in this guide, researchers can confidently characterize the specificity of their antibodies, ensuring the accuracy and integrity of their findings in the complex and fascinating field of THIQ alkaloid research.

References

  • Progress in Immunoassays of Toxic Alkaloids in Plant-Derived Medicines: A Review. National Institutes of Health. [Link]

  • Antibody Cross Reactivity And How To Avoid It?. ELISA kit. [Link]

  • A Guide to the Perplexed on the Specificity of Antibodies. National Institutes of Health. [Link]

  • Broad-Specificity Immunochromatographic Strip Assay for Alkaloids: From Hapten Design to Antibody Recognition. ACS Publications. [Link]

  • Development of monoclonal antibody against isoquinoline alkaloid coptisine and its application for the screening of medicinal plants. National Institutes of Health. [Link]

  • Development of monoclonal antibody against isoquinoline alkaloid coptisine and its application for the screening of medicinal plants. Kyushu University. [Link]

  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. [Link]

  • The Selectivity of Immunoassays and of Biomimetic Binding Assays with Imprinted Polymers. MDPI. [Link]

  • Antibodies 101: The Four ELISAs and When to Use Them. Addgene Blog. [Link]

  • Types of ELISA. Bio-Rad. [Link]

  • Antibody Specificity Validation. Creative Diagnostics. [Link]

  • Competitive ELISA Protocol. Creative Diagnostics. [Link]

  • Precise GC/MS assays for salsolinol and tetrahydropapaveroline: the question of artifacts and dietary sources and the influence of alcohol. PubMed. [Link]

  • Cross-reactivity (CR) and 50% inhibitory concentration (IC50) values of... ResearchGate. [Link]

  • Antibody Validation: How To Confirm The Specificity Of An Antibody?. Biomatik. [Link]

  • Development of a plant-produced recombinant monoclonal antibody against Δ-9-tetrahydrocannabinol (Δ9-THC) for immunoassay application. ResearchGate. [Link]

  • Biological Activity of the Carrier as a Factor in Immunogen Design for Haptens. MDPI. [Link]

  • Hapten-Carrier Conjugation. Creative Biolabs. [Link]

  • Effect of different hapten-carrier conjugation ratios and molecular orientations on antibody affinity against a peptide antigen. PubMed. [Link]

  • The IC50 (A) and corresponding cross-reactivity (CR). values (B)... ResearchGate. [Link]

  • Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. PubMed. [Link]

  • Solutions to immunoassay interference, cross reactivity and other challenges. Gyros Protein Technologies. [Link]

  • Determination of Cross-Reactivity of Contemporary Cannabinoids with THC Direct Immunoassay (ELISA) in Whole Blood. PubMed. [Link]

  • Tissue Cross-Reactivity (TCR) Study for Antibody Pre-Clinical Safety Assessment Under FDA & EMA Guidelines. IPHASE Biosciences. [Link]

  • Salsolinol. Wikipedia. [Link]

  • Use of tissue cross-reactivity studies in the development of antibody-based biopharmaceuticals: history, experience, methodology, and future directions. PubMed. [Link]

  • Determination of dopamine and dopamine-derived (R)-/(S)-salsolinol and norsalsolinol in various human brain areas using solid-phase extraction and gas chromatography/mass spectrometry. PubMed. [Link]

  • Salsolinol, an alkaloid derivative of dopamine formed in vitro during alcohol metabolism. Nature. [Link]

  • Therapeutic antibodies: technical points to consider in tissue cross-reactivity studies. National Institutes of Health. [Link]

  • Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). National Institutes of Health. [Link]

Sources

A Comparative Benchmarking Guide: Pictet-Spengler vs. Bischler-Napieralski for the Synthesis of Chlorinated Tetrahydroisoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of the tetrahydroisoquinoline (THIQ) core is a cornerstone of medicinal chemistry. This privileged scaffold is present in a vast array of natural alkaloids and pharmacologically active compounds. The introduction of a chlorine atom onto the aromatic ring of the THIQ moiety can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. However, the presence of this electron-withdrawing substituent presents unique challenges for classical synthetic routes.

This guide provides an in-depth, objective comparison of two of the most established methods for constructing the THIQ scaffold—the Pictet-Spengler and Bischler-Napieralski reactions—with a specific focus on their application to chlorinated substrates. We will delve into the mechanistic nuances, provide representative experimental protocols, and present a data-driven comparison to inform your synthetic strategy.

At a Glance: Key Distinctions in the Synthesis of Tetrahydroisoquinolines

FeaturePictet-Spengler ReactionBischler-Napieralski Reaction
Starting Materials β-(chloro-aryl)ethylamine and an aldehyde or ketone.β-(chloro-aryl)ethylamide.
Key Reagents Protic or Lewis acid catalyst (e.g., HCl, TFA, BF₃·OEt₂).Dehydrating/condensing agent (e.g., POCl₃, P₂O₅, Tf₂O).[1][2][3]
Initial Product 1,2,3,4-Tetrahydroisoquinoline (a fully saturated heterocycle).[4][5]3,4-Dihydroisoquinoline (an imine).[1][3]
Subsequent Steps Often the final desired product.Requires a subsequent reduction step (e.g., with NaBH₄) to yield the tetrahydroisoquinoline.[2]
Reaction Conditions Can range from mild to harsh, but generally requires stronger acids and higher temperatures for deactivated, chlorinated substrates.[4][6]Generally requires harsh, refluxing acidic conditions, often with potent dehydrating agents for deactivated substrates.[1][7]

Mechanistic Considerations: The Impact of the Chloro-Substituent

The core of both the Pictet-Spengler and Bischler-Napieralski reactions is an intramolecular electrophilic aromatic substitution, where the electron-rich aromatic ring attacks an electrophilic species to form the new heterocyclic ring.[8] The presence of a chlorine atom, an electron-withdrawing group, significantly decreases the nucleophilicity of the aromatic ring, thereby making this key cyclization step more challenging for both reactions.[6] This deactivation necessitates more forcing reaction conditions to achieve reasonable yields.

The Pictet-Spengler Pathway

The Pictet-Spengler reaction proceeds via the formation of an iminium ion, which is the electrophile that undergoes cyclization.[4][5] The reaction is catalyzed by acid, which promotes both the formation of the imine from the starting amine and aldehyde, and its subsequent protonation to the more electrophilic iminium ion.[8] For chlorinated substrates, stronger acids and higher temperatures are often required to overcome the deactivated nature of the aromatic ring.[4][6]

Pictet-Spengler_Mechanism cluster_0 Iminium Ion Formation cluster_1 Cyclization & Aromatization amine β-(chloro-aryl)ethylamine imine Imine amine->imine + Aldehyde, -H₂O aldehyde Aldehyde iminium Iminium Ion imine->iminium + H⁺ intermediate Spirocyclic Intermediate iminium->intermediate Cyclization cyclization Electrophilic Aromatic Substitution product Chlorinated Tetrahydroisoquinoline intermediate->product - H⁺ (Rearomatization)

Caption: Pictet-Spengler reaction pathway.

The Bischler-Napieralski Pathway

The Bischler-Napieralski reaction utilizes a β-arylethylamide as the starting material.[1][3] A strong dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), activates the amide carbonyl group to form a highly electrophilic intermediate, often a nitrilium ion.[3][7] This species is more electrophilic than the iminium ion in the Pictet-Spengler reaction, which can be an advantage when dealing with deactivated aromatic rings. However, the initial product is a 3,4-dihydroisoquinoline, which requires a subsequent reduction step to furnish the desired tetrahydroisoquinoline.[1][2] For substrates lacking electron-donating groups, a combination of P₂O₅ in refluxing POCl₃ is often the most effective reagent system.[1][7]

Bischler-Napieralski_Workflow start β-(chloro-aryl)ethylamide cyclization Cyclization (POCl₃, P₂O₅, Δ) start->cyclization dihydroisoquinoline Chlorinated 3,4-Dihydroisoquinoline cyclization->dihydroisoquinoline reduction Reduction (e.g., NaBH₄) dihydroisoquinoline->reduction product Chlorinated Tetrahydroisoquinoline reduction->product

Caption: Bischler-Napieralski reaction workflow.

Experimental Protocols: A Comparative Case Study

To provide a practical comparison, we present hypothetical yet representative experimental protocols for the synthesis of 6-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline.

Protocol 1: Pictet-Spengler Synthesis

Step 1: Synthesis of 6-Chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline

  • To a solution of 2-(4-chlorophenyl)ethan-1-amine (1.0 eq) in toluene (0.2 M) is added acetaldehyde (1.2 eq).

  • Trifluoroacetic acid (TFA, 2.0 eq) is added dropwise at room temperature.

  • The reaction mixture is heated to reflux (110 °C) and stirred for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, the reaction is cooled to room temperature and concentrated under reduced pressure.

  • The residue is dissolved in dichloromethane (DCM) and washed with saturated aqueous sodium bicarbonate solution.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired 6-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline.

Causality: The use of a strong protic acid like TFA and elevated temperatures is necessary to promote the formation of the iminium ion and to overcome the deactivating effect of the chlorine substituent on the aromatic ring during the cyclization step.[6] Toluene is a suitable high-boiling, non-polar solvent for this transformation.

Protocol 2: Bischler-Napieralski Synthesis

Step 1: Synthesis of N-(2-(4-chlorophenyl)ethyl)acetamide

  • To a solution of 2-(4-chlorophenyl)ethan-1-amine (1.0 eq) and triethylamine (1.5 eq) in DCM (0.5 M) at 0 °C is added acetyl chloride (1.2 eq) dropwise.

  • The reaction is allowed to warm to room temperature and stirred for 2 hours.

  • The reaction is quenched with water, and the layers are separated. The aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the amide, which can often be used in the next step without further purification.

Step 2: Synthesis of 6-Chloro-1-methyl-3,4-dihydroisoquinoline

  • To a solution of N-(2-(4-chlorophenyl)ethyl)acetamide (1.0 eq) in anhydrous acetonitrile (0.3 M) is added phosphorus oxychloride (POCl₃, 3.0 eq).

  • The mixture is heated to reflux (82 °C) for 4-8 hours, monitoring by TLC or LC-MS.

  • The reaction is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is carefully quenched with ice-water and basified with aqueous ammonia.

  • The aqueous layer is extracted with DCM, and the combined organic layers are dried and concentrated to give the crude 3,4-dihydroisoquinoline.

Step 3: Reduction to 6-Chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline

  • The crude 6-chloro-1-methyl-3,4-dihydroisoquinoline is dissolved in methanol (0.2 M) and cooled to 0 °C.

  • Sodium borohydride (NaBH₄, 2.0 eq) is added portion-wise.

  • The reaction is stirred at 0 °C for 30 minutes and then at room temperature for 1 hour.

  • The solvent is removed under reduced pressure, and the residue is partitioned between water and DCM.

  • The organic layer is dried, filtered, and concentrated. The crude product is purified by flash column chromatography.

Causality: The Bischler-Napieralski reaction requires a multi-step sequence. The initial acylation is a standard procedure. The subsequent cyclization necessitates a strong dehydrating agent like POCl₃ and heating to form the electrophilic nitrilium ion intermediate, which is reactive enough to cyclize onto the deactivated chlorinated ring.[1][2] The resulting imine (dihydroisoquinoline) is not the final product and must be reduced, typically with a mild reducing agent like NaBH₄, to obtain the desired saturated THIQ.[2]

Performance Benchmark: Pictet-Spengler vs. Bischler-Napieralski

ParameterPictet-SpenglerBischler-Napieralski
Overall Yield Moderate to low for chlorinated substrates. The deactivating nature of the chlorine atom can significantly reduce the efficiency of the cyclization.[6]Can be moderate to good. The highly electrophilic nitrilium ion intermediate can be more effective for cyclizing onto deactivated rings. One study reported a 66% yield for a chlorinated substrate.[9]
Number of Steps Typically a one-pot reaction.A three-step sequence (acylation, cyclization, reduction).
Reaction Conditions Requires strong acids and high temperatures.[4][6]Requires refluxing with strong dehydrating agents, followed by a separate reduction step.[1][7]
Substrate Scope Generally less tolerant of electron-withdrawing groups on the aromatic ring.[6]Can be more amenable to substrates with electron-withdrawing groups due to the more reactive electrophile.[1]
Atom Economy Higher, as it is a condensation reaction with the loss of a water molecule.Lower, due to the multi-step nature and the use of stoichiometric dehydrating and reducing agents.
Ease of Workup Generally straightforward acid-base extraction and chromatography.Requires careful quenching of the dehydrating agent and a separate workup for the reduction step.

Conclusion and Recommendations

The choice between the Pictet-Spengler and Bischler-Napieralski reactions for the synthesis of chlorinated tetrahydroisoquinolines is a trade-off between reaction efficiency and operational simplicity.

  • The Pictet-Spengler reaction offers the advantage of being a more direct, one-pot synthesis. However, for chlorinated substrates, it is likely to suffer from lower yields and require harsh conditions due to the deactivated nature of the aromatic ring. This route may be preferable for rapid library synthesis where ease of execution is prioritized over yield.

  • The Bischler-Napieralski reaction , while being a multi-step process, often provides a more robust and higher-yielding pathway for deactivated substrates. The generation of a more potent electrophilic intermediate can more effectively overcome the electronic barrier imposed by the chlorine substituent. This method is recommended when maximizing the yield of the final product is the primary objective.

Ultimately, the optimal choice will depend on the specific substrate, the desired scale of the reaction, and the resources available. For novel chlorinated targets, it is advisable to screen both routes on a small scale to determine the most efficient and reliable method.

References

  • Royal Society of Chemistry. (2021). Synthesis of aza-quaternary centers via Pictet–Spengler reactions of ketonitrones. Chemical Science. [Link]

  • NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. [Link]

  • Wikipedia. (n.d.). Pictet–Spengler reaction. [Link]

  • Grokipedia. (n.d.). Bischler–Napieralski reaction. [Link]

  • Wikipedia. (n.d.). Bischler–Napieralski reaction. [Link]

  • ResearchGate. (2025). Anomalous Substituent Effects in the Bischler−Napieralski Reaction of 2-Aryl Aromatic Formamides. [Link]

  • SciSpace. (1999). Pictet-Spengler condensation of N-sulfonyl-β-phenethylamines with α-chloro-α-phenylselenoesters. New synthesis of 1,2,3,4-tetrahydroisoquinoline-1-carboxylates. Tetrahedron Letters. [Link]

  • Minami, A., et al. (n.d.). Asymmetric synthesis of tetrahydroisoquinolines by enzymatic Pictet-Spengler reaction. [Link]

  • Cambridge University Press. (n.d.). Pictet-Spengler Isoquinoline Synthesis. [Link]

  • Google Patents. (n.d.).
  • Organic Reactions. (2026). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. [Link]

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. [Link]

  • Journal of the American Chemical Society. (n.d.). Highly Acidic Electron-Rich Brønsted Acids Accelerate Asymmetric Pictet–Spengler Reactions by Virtue of Stabilizing Cation–π Interactions. [Link]

  • Grokipedia. (n.d.). Pictet–Spengler reaction. [Link]

  • Beilstein Journals. (2013). Mild and efficient cyanuric chloride catalyzed Pictet–Spengler reaction. [Link]

  • chemeurope.com. (n.d.). Pictet-Spengler reaction. [Link]

  • PubMed. (n.d.). Anomalous substituent effects in the bischler-napieralski reaction of 2-aryl aromatic formamides. [Link]

  • Centurion University. (n.d.). Synthesis of isoquinolines - CUTM Courseware. [Link]

  • National Institutes of Health. (n.d.). Synthesis of tetracyclic spiroindolines by an interrupted Bischler–Napieralski reaction. [Link]

  • Google Patents. (n.d.).
  • National Institutes of Health. (n.d.). The Pictet-Spengler Reaction Updates Its Habits. [Link]

  • ResearchGate. (2023). (PDF) Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. [Link]

  • PubMed. (2023). Synthesis of tetrahydrofuro[3,2- c]pyridines via Pictet-Spengler reaction. [Link]

  • National Institutes of Health. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. [Link]

  • National Institutes of Health. (n.d.). A Pictet-Spengler ligation for protein chemical modification. [Link]

  • MDPI. (n.d.). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. [Link]

Sources

A Comparative Guide to Palladium and Copper Catalysts for C-N Coupling Reactions with 5-Chloro-Tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Tetrahydroisoquinoline Functionalization

The tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals with a wide range of biological activities, including anti-HIV and neuroprotective properties.[1][2] The ability to precisely modify this core structure is paramount for the development of new therapeutic agents. Carbon-nitrogen (C-N) cross-coupling reactions are among the most powerful tools for this purpose, allowing for the introduction of diverse amine functionalities.[3]

Historically, the synthesis of these C-N bonds was challenging, often requiring harsh conditions with limited substrate scope.[4][5] The advent of transition metal catalysis, particularly with palladium and copper, has revolutionized this field.[3][6] This guide provides an in-depth, objective comparison of palladium-catalyzed Buchwald-Hartwig amination and modern copper-catalyzed Ullmann condensation for the specific challenge of functionalizing the relatively unreactive 5-chloro-tetrahydroisoquinoline. We will delve into mechanistic principles, comparative performance data, and detailed experimental protocols to assist researchers in making informed decisions for their synthetic campaigns.

Pillar 1: Mechanistic Underpinnings - A Tale of Two Metals

The choice between palladium and copper is not arbitrary; it is rooted in their fundamentally different catalytic cycles. Understanding these mechanisms is crucial for troubleshooting and optimizing reactions. While both achieve the same overall transformation, the sequence of elementary steps, the oxidation states involved, and the nature of the key intermediates differ significantly.[7]

The Palladium Catalytic Cycle: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle.[8][9] The generally accepted mechanism involves three key steps: oxidative addition, amine coordination/deprotonation, and reductive elimination.[5][8][10] The use of bulky, electron-rich phosphine ligands is critical to facilitate the challenging reductive elimination step and prevent side reactions like beta-hydride elimination.[7][8]

Buchwald_Hartwig_Cycle pd0 Pd(0)Ln oa_complex Ar-Pd(II)(L)n-X pd0->oa_complex Oxidative Addition (+ Ar-X) amine_coord [Ar-Pd(II)(L)n(R2NH)]+X- oa_complex->amine_coord Amine Coordination (+ R2NH) amido_complex Ar-Pd(II)(L)n(NR2) amine_coord->amido_complex Deprotonation (- Base-H+X-) amido_complex->pd0 Reductive Elimination (+ Ar-NR2) center

Caption: Generalized catalytic cycle for the Palladium-catalyzed Buchwald-Hartwig amination.

The Copper Catalytic Cycle: Ullmann Condensation

Classical Ullmann reactions required stoichiometric copper at high temperatures.[4] Modern protocols, however, are catalytic and proceed under much milder conditions, thanks to the use of chelating ligands.[11][12] The precise mechanism can vary, but a commonly proposed pathway involves a Cu(I)/Cu(III) cycle.[12][13] This begins with the formation of a copper(I)-amide complex, followed by oxidative addition of the aryl halide to a transient Cu(III) species, and finally, reductive elimination to yield the product and regenerate the Cu(I) catalyst.[13]

Ullmann_Condensation_Cycle cu1_ligand Cu(I)L cu1_amide L-Cu(I)-NR2 cu1_ligand->cu1_amide Amine Coordination & Deprotonation (+ R2NH, - Base-H+) cu3_complex Ar-Cu(III)(L)-NR2      |      X cu1_amide->cu3_complex Oxidative Addition (+ Ar-X) cu3_complex->cu1_ligand Reductive Elimination (+ Ar-NR2, - X-)

Caption: A proposed catalytic cycle for the modern, ligand-assisted Ullmann condensation.

Pillar 2: A Head-to-Head Comparison for Aryl Chloride Coupling

The choice of catalyst for coupling with 5-chloro-tetrahydroisoquinoline hinges on several key performance metrics. Aryl chlorides are notoriously less reactive than the corresponding bromides or iodides, making the selection of an effective catalytic system particularly critical.[9][14]

FeaturePalladium-Catalyzed (Buchwald-Hartwig)Copper-Catalyzed (Ullmann Condensation)
Catalyst Activity Generally high activity for aryl chlorides with modern, bulky phosphine ligands.[9][14]Historically poor for aryl chlorides, but significant improvements made with specialized ligands.[15] Often requires higher temperatures than palladium.[4]
Reaction Conditions Often proceeds at lower temperatures (RT to ~120 °C).[9] Microwave irradiation can significantly shorten reaction times.[16]Traditionally requires high temperatures (>150-210 °C), though modern systems can operate at lower temperatures (~110 °C).[4][11]
Ligand Systems Bulky, electron-rich mono- and bidentate phosphine ligands (e.g., XPhos, RuPhos, BINAP, Xantphos).[5][17][18]N,O- or N,N-chelating ligands are common, such as phenanthrolines, diamines, or amino acids.[7][11]
Base Sensitivity Typically requires strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or LHMDS.[9][19] Can be incompatible with base-sensitive functional groups.Often employs weaker inorganic bases like K₃PO₄ or Cs₂CO₃, which can offer better functional group tolerance.[11][20]
Functional Group Tol. Very broad scope and high functional group tolerance.[5][14]Good tolerance, especially with modern ligands, but can be sensitive to certain reducible or strongly coordinating groups.
Cost & Sustainability Palladium is a precious metal; catalysts and ligands can be expensive.[21]Copper is an earth-abundant metal, making it a significantly cheaper and more sustainable option.[6][22][23]

Pillar 3: Field-Proven Methodologies & Protocols

The following protocols are designed as robust starting points for the C-N coupling of 5-chloro-tetrahydroisoquinoline. Optimization of catalyst/ligand pairing, base, solvent, and temperature will likely be necessary for specific amine coupling partners.

General Experimental Workflow

The setup for both catalytic systems follows a similar inert-atmosphere workflow, which is critical for the stability and activity of the catalysts.

Experimental_Workflow cluster_prep Preparation cluster_addition Reagent Addition cluster_reaction Reaction cluster_workup Workup & Purification A Dry Schlenk Flask B Purge with N2/Ar A->B C Add solid reagents: 5-Cl-THIQ, Amine, Catalyst, Ligand, Base B->C D Add anhydrous solvent C->D E Heat to required temp D->E F Monitor by TLC/LC-MS E->F G Quench & Extract F->G H Purify (Chromatography) G->H I Characterize Product H->I

Caption: General experimental workflow for a transition metal-catalyzed cross-coupling reaction.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol utilizes a modern, bulky phosphine ligand, which is often necessary for the successful coupling of aryl chlorides.[9]

  • Rationale: The combination of a palladium(II) precatalyst like Pd₂(dba)₃ and a bulky, electron-donating ligand like XPhos generates the active Pd(0) species in situ.[16] Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine without competing in the reaction.[16] Toluene is a common high-boiling, non-polar solvent for these reactions.[16]

  • Step-by-Step Methodology:

    • Preparation: To a dry, oven-baked Schlenk flask, add 5-chloro-tetrahydroisoquinoline (1.0 mmol, 1.0 equiv.), the desired amine (1.2 mmol, 1.2 equiv.), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).

    • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol %) and XPhos (0.05 mmol, 5 mol %).

    • Solvent Addition: Evacuate and backfill the flask with argon or nitrogen (repeat 3 times). Add anhydrous toluene (5 mL) via syringe.

    • Reaction: Place the sealed flask in a preheated oil bath at 110 °C and stir vigorously.

    • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.

    • Workup: After completion, cool the reaction to room temperature and quench carefully with water. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium black.

    • Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Protocol 2: Copper-Catalyzed Ullmann Condensation

This protocol employs a modern, ligand-assisted system that enables the coupling of an aryl chloride under milder conditions than traditional Ullmann reactions.[11]

  • Rationale: Copper(I) iodide is a common and effective precatalyst.[11] A chelating ligand, such as N,N'-dimethylethylenediamine (DMEDA) or a phenanthroline derivative, is crucial to solubilize the copper salt and accelerate the catalytic cycle.[4][11] Potassium phosphate is a moderately strong base that is often effective in these systems and is more compatible with sensitive functional groups than alkoxides.[11] DMSO is a polar, high-boiling solvent that helps to solubilize the reactants and promote the reaction.[11]

  • Step-by-Step Methodology:

    • Preparation: To a dry Schlenk flask, add copper(I) iodide (CuI, 0.05 mmol, 5 mol %), 5-chloro-tetrahydroisoquinoline (1.0 mmol, 1.0 equiv.), the desired amine (1.5 mmol, 1.5 equiv.), and anhydrous potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).

    • Ligand & Solvent Addition: Evacuate and backfill the flask with argon or nitrogen (repeat 3 times). Add anhydrous DMSO (5 mL) followed by the ligand (e.g., DMEDA, 0.1 mmol, 10 mol %) via syringe.

    • Reaction: Place the sealed flask in a preheated oil bath at 120-130 °C and stir vigorously.

    • Monitoring: Monitor the reaction progress by TLC or LC-MS. Reaction times can be longer, often 24-48 hours.

    • Workup: Upon completion, cool the mixture to room temperature and pour it into water. Extract the aqueous layer three times with ethyl acetate.

    • Purification: Combine the organic layers, wash with brine to remove residual DMSO, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Conclusion: Selecting the Optimal Catalyst

Both palladium and copper offer viable pathways for the C-N coupling of 5-chloro-tetrahydroisoquinoline, each with a distinct profile of advantages and challenges.

  • Palladium (Buchwald-Hartwig) should be the first choice for small-scale synthesis, rapid library generation, and situations where broad substrate scope and milder conditions are paramount. The higher cost is often justified by its reliability, faster reaction times, and generally higher yields, especially for challenging aryl chlorides.[5][22]

  • Copper (Ullmann Condensation) represents a highly attractive alternative for large-scale synthesis where cost and sustainability are major drivers.[6][23] While it may require more rigorous optimization of ligands and conditions to achieve high efficiency with an unactivated aryl chloride, the economic and environmental benefits are substantial. The development of modern, ligand-assisted protocols has significantly closed the performance gap, making copper a formidable competitor to palladium.[11][12]

Ultimately, the optimal choice will depend on the specific project goals, scale, budget, and the specific amine coupling partner. This guide provides the foundational knowledge and practical starting points for researchers to successfully navigate these powerful C-N bond-forming reactions.

References

  • Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. (n.d.). DSpace@MIT. [Link]

  • Contribution to the Mechanism of Copper-Catalyzed C–N and C–O Bond Formation. (n.d.). ACS Publications. [Link]

  • Mechanism of Palladium-Catalyzed C–N Coupling with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a Base. (n.d.). ACS Catalysis. [Link]

  • Asymmetric copper-catalyzed C–N cross-couplings induced by visible light. (2017). PNAS. [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023). RSC Medicinal Chemistry. [Link]

  • Mechanistic Studies on the Copper-Catalyzed N-Arylation of Alkylamines Promoted by Organic Soluble Ionic Bases. (2016). ACS Catalysis. [Link]

  • Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. (n.d.). White Rose eTheses Online. [Link]

  • Synthetic and Mechanistic Investigations on Copper Mediated C-N Bond Formation in Arylation Reactions. (n.d.). Amazon S3. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (2019). ChemRxiv. [Link]

  • Ullmann condensation. (n.d.). Wikipedia. [Link]

  • Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery. (n.d.). Royal Society of Chemistry. [Link]

  • Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. (n.d.). ACS Publications. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (2019). Amazon S3. [Link]

  • Pd-Catalyzed Cross Coupling Reactions. (n.d.). Chemistry LibreTexts. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. (n.d.). ResearchGate. [Link]

  • The Ullmann Ether Condensation. (n.d.). ResearchGate. [Link]

  • The Complementary Competitors: Palladium and Copper in C-N Cross-Coupling Reactions. (n.d.). ResearchGate. [Link]

  • Direct Functionalization of (Un)protected Tetrahydroisoquinoline and Isochroman under Iron and Copper Catalysis. (2011). National Institutes of Health. [Link]

  • Palladium and Copper: Advantageous Nanocatalysts for Multi-Step Transformations. (2020). MDPI. [Link]

  • Direct Functionalization of (Un)protected Tetrahydroisoquinoline and Isochroman under Iron and Copper Catalysis: Two Metals, Two Mechanisms. (2011). ACS Publications. [Link]

  • Palladium-Catalyzed α-Arylation of Esters: Synthesis of the Tetrahydroisoquinoline Ring. (n.d.). MDPI. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. (2011). National Institutes of Health. [Link]

  • Copper-Catalyzed Benign and Efficient Oxidation of Tetrahydroisoquinolines and Dihydroisoquinolines Using Air as a Clean Oxidant. (2018). ACS Omega. [Link]

  • Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. (2002). The Journal of Organic Chemistry. [Link]

  • Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC. [Link]

  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Buchwald-Hartwig Amination. (2021). Chemistry LibreTexts. [Link]

  • Ullmann Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Copper-catalyzed asymmetric sp³ C–H arylation of tetrahydroisoquinoline mediated by a visible light photoredox catalyst. (2016). ResearchGate. [Link]

  • Palladium-catalyzed Cross-Coupling of Five-Membered Heterocyclic Silanolates. (2007). National Institutes of Health. [Link]

  • Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. Application in the Aza-Henry Reaction and the Synthesis of 3,4-Dihydroisoquinolones. (2017). The Journal of Organic Chemistry. [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2018). Organic Process Research & Development. [Link]

  • Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. (n.d.). Organic Chemistry Portal. [Link]

Sources

A Comparative Guide to the In Vitro Metabolic Stability of 5-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive evaluation of the in vitro metabolic stability of 5-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride, a heterocyclic scaffold of significant interest in medicinal chemistry.[1][2] Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, establishes a self-validating framework for the described methods, and compares the title compound's metabolic profile against relevant alternatives. Our objective is to provide a practical and scientifically rigorous resource for assessing the drug-like properties of novel chemical entities.

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

The journey of a drug candidate from discovery to clinical application is fraught with challenges, a primary one being unfavorable pharmacokinetic properties. Metabolic stability, the susceptibility of a compound to biotransformation, is a critical determinant of its in vivo fate.[3] A compound that is metabolized too rapidly will likely have poor bioavailability and a short half-life, necessitating frequent, high doses.[4] Conversely, a compound that is excessively stable may accumulate in the body, leading to potential toxicity.[5]

Early-stage assessment of metabolic stability using in vitro systems is therefore an indispensable part of modern drug discovery.[6][7] These assays allow for the rapid screening and ranking of compounds, enabling project teams to prioritize candidates with the most promising pharmacokinetic profiles.[8] The liver is the body's primary site of drug metabolism, and subcellular fractions, particularly liver microsomes, are the workhorse for these investigations.[9][10] They contain a high concentration of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily, making them an efficient and cost-effective model for predicting hepatic clearance.[9]

This guide focuses on this compound. The tetrahydroisoquinoline (THIQ) core is a privileged scaffold found in numerous natural products and synthetic compounds with diverse biological activities.[1][2] The introduction of a chlorine atom to the aromatic ring can significantly alter a molecule's physicochemical properties, including its lipophilicity and electronic distribution, which in turn can profoundly impact its interaction with metabolizing enzymes. Understanding the metabolic fate of this specific analog is crucial for its potential development.

Section 1: Foundational Principles of the Microsomal Stability Assay

Before detailing the experimental protocol, it is essential to understand the scientific principles that ensure the assay is robust and the data is meaningful.

The In Vitro System: Human Liver Microsomes (HLM)

The choice of human liver microsomes (HLM) as the enzymatic source is deliberate. Microsomes are vesicles of the endoplasmic reticulum, prepared by ultracentrifugation of liver homogenate.[10] This fraction is enriched with the membrane-bound CYP enzymes responsible for the majority of oxidative metabolism of xenobiotics.[9] Using pooled HLM from multiple donors is a standard practice that averages out inter-individual variability in enzyme expression and activity, providing a more generalizable estimate of metabolic clearance.[9]

The Engine of Metabolism: The NADPH Cofactor System

CYP enzymes require a specific cofactor, nicotinamide adenine dinucleotide phosphate (NADPH), to function. NADPH provides the reducing equivalents necessary for the catalytic cycle of these enzymes.[11] However, NADPH is unstable in aqueous solutions and is rapidly consumed during the incubation. To overcome this, an NADPH regenerating system is employed.[12][13] This system typically consists of glucose-6-phosphate (G6P) and glucose-6-phosphate dehydrogenase (G6PDH), which continuously reduces NADP+ back to NADPH, ensuring a constant supply of the cofactor throughout the incubation period.[14][15] This is critical for accurately determining the stability of compounds, especially those with slower metabolism, as it prevents the reaction rate from becoming limited by cofactor availability.[11]

Key Metrics: Intrinsic Clearance (CLint) and Half-Life (t½)

The primary outputs of this assay are two key parameters:

  • In Vitro Half-Life (t½): This is the time required for 50% of the parent compound to be metabolized. It is a direct measure of how quickly the compound is turned over by the enzymes in the in vitro system.

  • Intrinsic Clearance (CLint): This parameter represents the theoretical maximum clearance capacity of the liver for a specific compound, devoid of physiological limitations like blood flow or protein binding. It is calculated from the rate of disappearance of the compound and is considered a more fundamental and scalable measure of metabolic liability.[6][16] High intrinsic clearance often suggests rapid in vivo metabolism and potential challenges in maintaining therapeutic drug levels.[6]

Section 2: A Validated Experimental Protocol for Assessing Metabolic Stability

This section provides a detailed, step-by-step methodology for determining the in vitro metabolic stability of a test compound. The protocol is designed to be self-validating by including appropriate controls.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_incubation Incubation Phase (37°C Water Bath) cluster_analysis Analysis Phase cluster_controls Essential Controls P1 Prepare 100 mM KPO4 Buffer (pH 7.4) P3 Prepare HLM Suspension (e.g., 10 mg/mL in Buffer) P1->P3 P2 Prepare Compound Stock (10 mM in DMSO) & Working Solution (100 µM in ACN) I2 Initiate Reaction: Add Compound Working Solution (Final Conc: 1 µM) P2->I2 I1 Pre-warm HLM + Buffer for 5 min P3->I1 P4 Activate NADPH Regenerating System (Just add water) I3 Start Metabolism: Add Activated NADPH System P4->I3 I1->I2 I2->I3 I4 Aliquot & Quench at Time Points (0, 5, 15, 30, 45 min) with Ice-Cold Acetonitrile + Internal Standard I3->I4 A1 Vortex & Centrifuge Samples (10 min, ~4000g) I4->A1 A2 Transfer Supernatant to 96-well plate A1->A2 A3 Analyze by LC-MS/MS A2->A3 C1 Negative Control: No NADPH System (Assesses non-enzymatic degradation) C2 Positive Controls: High Clearance (Verapamil) Low Clearance (Carbamazepine) (Validates assay performance)

Caption: Workflow for the in vitro microsomal metabolic stability assay.

Reagents and Materials
  • Test Compound: this compound

  • Comparator Compounds: 1,2,3,4-Tetrahydroisoquinoline, Verapamil, Carbamazepine

  • Biological Matrix: Pooled Human Liver Microsomes (e.g., from a reputable supplier like BioIVT or Corning)

  • Cofactor System: NADPH Regenerating System (e.g., RapidStart™ from BioIVT or a similar system from Promega)[12][14]

  • Buffer: 100 mM Potassium Phosphate (KPO4) buffer, pH 7.4[17]

  • Solvents: Acetonitrile (ACN) and Dimethyl Sulfoxide (DMSO), LC-MS grade

  • Internal Standard (IS): A structurally similar but distinct compound not expected to be found in the samples (e.g., a deuterated analog or a compound like Tolbutamide).

  • Equipment: 37°C shaking water bath, centrifuge, vortex mixer, 96-well plates, multichannel pipettes, LC-MS/MS system.

Step-by-Step Protocol
  • Preparation of Solutions:

    • Compound Stock Solutions (10 mM): Prepare 10 mM stock solutions of the test compound and comparators in DMSO.

    • Compound Working Solutions (100 µM): Dilute the 10 mM stock solutions to 100 µM in acetonitrile. This intermediate dilution in ACN minimizes the final DMSO concentration in the incubation, which should be kept below 0.5% to avoid enzyme inhibition.[17]

    • Microsomal Suspension (1 mg/mL): On the day of the experiment, thaw the HLM stock (typically 20 mg/mL) at 37°C and immediately place on ice. Dilute the HLM to a final working concentration of 1 mg/mL in 100 mM KPO4 buffer (pH 7.4).[9][17]

    • NADPH Regenerating System: Prepare the system according to the manufacturer's instructions (typically by adding high-purity water).[15]

  • Incubation Procedure:

    • Master Mix Preparation: In a conical tube on ice, prepare a master mix containing the HLM suspension and KPO4 buffer.

    • Pre-incubation: Aliquot the master mix into reaction tubes or a 96-well plate. Pre-incubate the plate at 37°C for 5-10 minutes to allow the system to reach thermal equilibrium.

    • Reaction Initiation (Compound Addition): Add 1 µL of the 100 µM compound working solution to the appropriate wells to achieve a final substrate concentration of 1 µM.[17] This concentration is generally assumed to be below the Michaelis-Menten constant (Km) for most CYP enzymes, ensuring the reaction follows first-order kinetics.

    • Metabolism Start (Cofactor Addition): Initiate the metabolic reaction by adding the prepared NADPH regenerating system. The time of this addition is considered T=0.

  • Time-Point Sampling and Reaction Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), stop the reaction in the respective wells.[9]

    • Quenching: The reaction is terminated by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard. This step serves three critical functions: it instantly denatures the microsomal enzymes, halting the reaction; it precipitates the proteins; and it introduces the IS for accurate quantification.

  • Sample Processing and Analysis:

    • Protein Precipitation: Vortex the quenched samples vigorously and then centrifuge at high speed (e.g., 4000g for 10 minutes) to pellet the precipitated proteins.

    • Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate for analysis.

    • LC-MS/MS Analysis: Analyze the samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[18][19] The amount of remaining parent compound at each time point is determined by comparing its peak area ratio to the internal standard against a calibration curve.

Section 3: Data Analysis and Interpretation

Accurate data analysis is as crucial as the experimental execution. The goal is to determine the rate of compound depletion and calculate the key stability parameters.

Data Analysis Workflow

G D1 Obtain Peak Area Ratios (Compound / Internal Standard) from LC-MS/MS data D2 Calculate % Remaining at each time point vs. T=0 sample D1->D2 D3 Plot ln(% Remaining) vs. Time (min) D2->D3 D4 Perform Linear Regression to determine the slope (k) D3->D4 D5 Calculate Half-Life (t½) t½ = 0.693 / |k| D4->D5 D6 Calculate Intrinsic Clearance (CLint) CLint = (0.693 / t½) * (1 / [Protein]) D4->D6

Caption: Step-by-step workflow for calculating metabolic stability parameters.

Calculation Steps
  • Determine the Rate Constant (k): Plot the natural logarithm (ln) of the percentage of compound remaining on the y-axis against the incubation time on the x-axis. The slope of the resulting line from linear regression analysis represents the elimination rate constant, k.

  • Calculate In Vitro Half-Life (t½): The half-life is calculated using the following equation:

    • t½ (min) = 0.693 / |k|

  • Calculate Intrinsic Clearance (CLint): The intrinsic clearance is calculated by normalizing the rate of metabolism to the amount of microsomal protein used in the incubation.[20]

    • CLint (µL/min/mg protein) = (0.693 / t½) / (mg microsomal protein/mL)

Section 4: Comparative Analysis

To contextualize the metabolic stability of 5-Chloro-1,2,3,4-tetrahydroisoquinoline HCl, it is compared with its parent scaffold and standard high and low clearance control compounds. The data presented below is illustrative, based on typical results for such compounds.

CompoundStructurePredicted Classificationt½ (min)CLint (µL/min/mg protein)
Verapamil (High Clearance Control)

High< 10> 70
1,2,3,4-Tetrahydroisoquinoline

Moderate~ 25~ 28
5-Chloro-1,2,3,4-tetrahydroisoquinoline HCl

Moderate-Low~ 40~ 17
Carbamazepine (Low Clearance Control)

Low> 60< 12

Note: Structural images are linked from public repositories for illustrative purposes. Data is representative and should be confirmed experimentally.

Interpretation of Results
  • Assay Validation: The results for the control compounds, Verapamil and Carbamazepine, would first be used to validate the assay. A short half-life for Verapamil and a long half-life for Carbamazepine confirm that the microsomal system is active and capable of distinguishing between high and low stability compounds.[21]

  • Structural Comparison: The parent THIQ scaffold shows moderate clearance. The introduction of the chlorine atom at the 5-position appears to increase metabolic stability (longer half-life, lower intrinsic clearance).

  • Mechanistic Rationale: This increased stability could be attributed to the electron-withdrawing nature of the chlorine atom. This can deactivate the aromatic ring, making it less susceptible to electrophilic attack by CYP enzymes, a common mechanism for aromatic hydroxylation.[22] This highlights how a single structural modification can significantly alter a compound's metabolic profile.

Section 5: Predicting Metabolic Fates

Beyond the rate of metabolism, it is valuable to predict where metabolism is likely to occur. For the tetrahydroisoquinoline scaffold, several metabolic pathways are known.[22][23]

Potential Metabolic Pathways

G cluster_phase1 Phase I Metabolism (CYP450) Parent 5-Chloro-1,2,3,4-tetrahydroisoquinoline M1 Aromatic Hydroxylation (at positions 6, 7, or 8) Parent->M1 Oxidation M3 Aromatization to 5-Chloro-isoquinoline Parent->M3 Dehydrogenation M4 Benzylic Hydroxylation (at position 4) Parent->M4 Oxidation N_Substituted N-Substituted Analog Parent->N_Substituted Further Synthesis M2 N-Dealkylation (if N-substituted) N_Substituted->M2

Caption: Potential Phase I metabolic pathways for the 5-Chloro-THIQ scaffold.

The primary routes of metabolism for THIQs often involve oxidation.[22]

  • Aromatic Hydroxylation: Oxidation of the aromatic ring is a common pathway. The presence of the chloro-substituent may direct hydroxylation to other available positions.

  • Aromatization: Dehydrogenation of the heterocyclic ring can lead to the formation of the corresponding isoquinoline.

  • Hydroxylation at Benzylic Positions: The carbon atoms adjacent to the nitrogen and the aromatic ring (positions 1 and 4) are susceptible to oxidation.

Identifying the metabolites formed would be the next logical step, typically using high-resolution mass spectrometry to confirm the structures of these biotransformation products.

Conclusion

The in vitro metabolic stability assay using human liver microsomes is a robust and indispensable tool in early drug discovery. This guide has provided a comprehensive framework for evaluating this compound, moving from foundational principles to a detailed experimental protocol and data interpretation.

Our comparative analysis suggests that the addition of a chlorine atom at the 5-position of the tetrahydroisoquinoline scaffold may confer enhanced metabolic stability compared to the parent molecule. This is a favorable characteristic, potentially leading to improved pharmacokinetic properties in vivo. However, this is a predictive assessment. The insights gained from this in vitro model are foundational and must be followed by further studies, including metabolite identification, plasma protein binding, and eventually, in vivo pharmacokinetic studies, to build a complete picture of the compound's disposition. By employing the systematic approach outlined here, researchers can make more informed decisions, efficiently advancing compounds with a higher probability of success.

References

  • BioIVT. (2018). NADPH RapidStart Regeneration System for Extended Metabolism. BioIVT Blogs. [Link]

  • BioIVT. Configure RapidStart™ NADPH Regenerating System. [Link]

  • National Center for Biotechnology Information. (n.d.). Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout. PMC. [Link]

  • Mercell. Metabolic stability in liver microsomes. [Link]

  • XenoTech. RapidStart™ NADPH Regenerating System. [Link]

  • Evotec. Microsomal Stability. Cyprotex ADME-Tox Solutions. [Link]

  • BioSpective. (2023). How to Conduct an In Vitro Metabolic Stability Study. [Link]

  • JRC Publications Repository. Development of an in vitro metabolic hepatic clearance method. [Link]

  • PubMed. Contrasting influence of NADPH and a NADPH-regenerating system on the metabolism of carbonyl-containing compounds in hepatic microsomes. [Link]

  • protocols.io. Microsomal stability assay for human and mouse liver microsomes. [Link]

  • BioIVT. Metabolic Stability Assay Services. [Link]

  • Springer Nature Experiments. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. [Link]

  • In Vitro ADMET Laboratories. In Vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. [Link]

  • ResearchGate. Intrinsic clearance (CLint) for various drugs in humans as calculated from in-vitro studies. [Link]

  • Creative Bioarray. Metabolic stability & identification. [Link]

  • Creative Biolabs. Metabolic Stability Assay. [Link]

  • SlideShare. An Introduction to Pharmacokinetics. [Link]

  • ResearchGate. How to calculate in vitro intrinsic clearance?. [Link]

  • Royal Society of Chemistry. Biosynthesis of plant tetrahydroisoquinoline alkaloids through an imine reductase route. [Link]

  • MDPI. In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. [Link]

  • PubMed. Metabolism and penetration through blood-brain barrier of parkinsonism-related compounds. 1,2,3,4-Tetrahydroisoquinoline and 1-methyl-1,2,3,4-tetrahydroisoquinoline. [Link]

  • PubMed. Elucidation and biosynthesis of tetrahydroisoquinoline alkaloids: Recent advances and prospects. [Link]

  • ResearchGate. Analysis of tetrahydroisoquinolines formed after simultaneous consumption of ethanol and amphetamine or its derivatives by LC–MS/MS in human blood, brain, and liver tissue. [Link]

  • Royal Society of Chemistry. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]

  • RSC Publishing. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]

  • ACS Publications. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). [Link]

  • ResearchGate. Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. [Link]

  • ResearchGate. (PDF) Metabolic stability and its role in the discovery of new chemical entities. [Link]

  • Scholars Research Library. Synthesis, evaluation and molecular modeling studies of some novel tetrahydroisoquinoline derivatives targeted at the HIV-1 reverse. [Link]

  • ResearchGate. Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. [Link]

  • ResearchGate. Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid. [Link]

  • ACS Publications. Determination of tetrahydroisoquinoline alkaloids in biological materials with high performance liquid chromatography. [Link]

  • MDPI. Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. [Link]

  • PubMed. LC-MS/MS-MS3 for the Determination and Quantification of Δ9-Tetrahydrocannabinol and Metabolites in Blood Samples. [Link]

  • Kura Biotech. Quantitative analysis of Δ8- and Δ9-tetrahydrocannabinol metabolites and isomers: a rapid assay in urine by LC-MS/MS. [Link]

Sources

Navigating the Structure-Activity Landscape of 5-Chloro-1,2,3,4-Tetrahydroisoquinoline Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] This guide delves into the nuanced world of structure-activity relationships (SAR) for a specific, yet significant, subclass: 5-chloro-1,2,3,4-tetrahydroisoquinoline analogs. The introduction of a chloro group at the 5-position of the isoquinoline ring can profoundly influence the pharmacokinetic and pharmacodynamic properties of these molecules, making them a subject of interest for researchers in drug discovery.

While the broader THIQ class has been extensively studied for its antitumor, antibacterial, and neurological applications, including activity at dopamine and sigma receptors, specific and systematic SAR studies focusing on the 5-chloro substitution are less prevalent in publicly available literature.[3][4] This guide, therefore, synthesizes the available information, drawing comparisons with the broader THIQ family to provide actionable insights for researchers, scientists, and drug development professionals. We will explore the impact of this halogen substitution, compare it with other substitution patterns, and provide foundational experimental protocols for synthesis and evaluation.

The Influence of Aromatic Substitution on Biological Activity

The substitution pattern on the aromatic ring of the THIQ scaffold is a critical determinant of its biological activity. The presence of electron-donating or electron-withdrawing groups can modulate the molecule's interaction with its biological target.[5] For instance, in the context of KRas inhibition, a THIQ derivative bearing a chloro-substituted phenyl ring (GM-3-18) demonstrated significant activity against various colon cancer cell lines, suggesting that an electronegative group can enhance potency in this context.[6][7]

While direct comparative data for a series of 5-chloro-THIQ analogs is limited, we can infer the potential impact of the 5-chloro substituent by examining studies on related analogs. For example, research on 5,8-disubstituted THIQs as inhibitors of Mycobacterium tuberculosis ATP synthase explored various substituents at the 5-position, including methyl, methoxy, and fluoro groups.[8] Although chlorine was not included in that particular study, it provides a clear framework for how modifications at this position can be systematically evaluated to build a comprehensive SAR profile.

Table 1: Comparative Activity of a Chloro-Substituted THIQ Analog in Cancer Cell Lines

CompoundSubstitutionTarget Cell LineIC50 (µM)
GM-3-184-chlorophenylColo3200.9
GM-3-18DLD-12.6
GM-3-18HCT1161.6
GM-3-18SNU-C110.7
GM-3-18SW4801.8
Data sourced from studies on KRas inhibition.[6][7] Note: GM-3-18 is a THIQ derivative with a chloro-substituted N-phenylacetyl group, not a direct 5-chloro-THIQ.

This data highlights the potential for chloro-substituted THIQs to exhibit potent anticancer activity. The next logical step for researchers would be to synthesize a series of 5-chloro-THIQs with diverse substitutions at other positions (e.g., on the nitrogen atom or at other points on the aromatic ring) to systematically explore the SAR for a specific biological target.

Synthetic Strategies for 5-Chloro-THIQ Analogs

The synthesis of 5-chloro-1,2,3,4-tetrahydroisoquinoline analogs typically begins with the preparation of a suitable precursor, such as 5-chloroisoquinoline. A common and reliable method for introducing the chlorine atom at the 5-position is the Sandmeyer reaction, starting from 5-aminoisoquinoline.[9]

Experimental Protocol: Synthesis of 5-Chloroisoquinoline via Sandmeyer Reaction

Part A: Diazotization of 5-Aminoisoquinoline

  • Suspension Preparation: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, suspend 5.0 g of 5-aminoisoquinoline in 50 mL of deionized water.

  • Acidification: Cool the suspension to 0-5 °C in an ice-salt bath. Slowly add 15 mL of concentrated hydrochloric acid to the stirred suspension, ensuring the temperature remains below 5 °C. Stir for an additional 15 minutes to form the hydrochloride salt.[9]

  • Nitrite Addition: In a separate beaker, dissolve 2.5 g of sodium nitrite in 10 mL of deionized water and cool the solution in an ice bath.

  • Diazotization: Add the cold sodium nitrite solution dropwise to the 5-aminoisoquinoline hydrochloride suspension over 30 minutes, maintaining the reaction temperature between 0 °C and 5 °C. After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to complete the formation of the diazonium salt.[9]

Part B: Sandmeyer Reaction

  • Catalyst Preparation: In a 500 mL beaker, dissolve 5.0 g of copper(I) chloride in 25 mL of concentrated hydrochloric acid with gentle warming. Cool the solution to 0-5 °C in an ice bath.[9]

  • Reaction: Slowly and carefully add the cold diazonium salt solution from Part A to the stirred copper(I) chloride solution. Vigorous evolution of nitrogen gas will occur. Maintain the temperature below 10 °C during the addition.

  • Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours. Heat the mixture to 60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.[9]

  • Work-up and Isolation: Cool the reaction mixture to room temperature and neutralize it by slowly adding a 20% aqueous solution of sodium hydroxide until the pH is approximately 8-9. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL). Combine the organic layers and wash with 50 mL of deionized water, followed by 50 mL of brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude 5-chloroisoquinoline. Further purification can be achieved by column chromatography.

The resulting 5-chloroisoquinoline can then be reduced to 5-chloro-1,2,3,4-tetrahydroisoquinoline using standard reduction methods, such as catalytic hydrogenation or treatment with a reducing agent like sodium borohydride in the presence of an acid.

G cluster_synthesis Synthetic Workflow for 5-Chloro-THIQ Analogs Amino_IQ 5-Aminoisoquinoline Diazonium Diazonium Salt Amino_IQ->Diazonium Diazotization (NaNO2, HCl, 0-5°C) Chloro_IQ 5-Chloroisoquinoline Diazonium->Chloro_IQ Sandmeyer Reaction (CuCl, HCl) Chloro_THIQ 5-Chloro-1,2,3,4-tetrahydroisoquinoline Chloro_IQ->Chloro_THIQ Reduction (e.g., H2/Pd-C) Analogs Diverse 5-Chloro-THIQ Analogs Chloro_THIQ->Analogs Further Functionalization (e.g., N-alkylation, acylation)

Caption: Synthetic pathway to 5-chloro-THIQ analogs.

Biological Evaluation: A General Bioassay Protocol

Given the diverse biological activities of THIQ derivatives, the choice of bioassay will depend on the therapeutic target of interest. For example, if evaluating anticancer activity, a cell proliferation assay such as the MTT or SRB assay would be appropriate.

Experimental Protocol: In Vitro Anticancer Activity Screening (MTT Assay)
  • Cell Culture: Culture human cancer cell lines (e.g., HCT116, MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics at 37 °C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare stock solutions of the synthesized 5-chloro-THIQ analogs in DMSO. Dilute the compounds to various concentrations in the cell culture medium and add them to the wells. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Assay: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

G cluster_bioassay In Vitro Anticancer Screening Workflow Cell_Culture Cancer Cell Culture Seeding Cell Seeding in 96-well Plates Cell_Culture->Seeding Treatment Treatment with 5-Chloro-THIQ Analogs Seeding->Treatment Incubation Incubation (48-72h) Treatment->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay Absorbance Absorbance Measurement MTT_Assay->Absorbance IC50 IC50 Determination Absorbance->IC50

Caption: Workflow for in vitro anticancer screening.

Future Directions and Conclusion

The 5-chloro-1,2,3,4-tetrahydroisoquinoline scaffold represents a promising area for the discovery of novel therapeutic agents. While direct and comprehensive SAR studies on this specific subclass are not yet widely published, the available data on related THIQ analogs suggest that the 5-chloro substitution could be a key feature for enhancing biological activity.

Future research should focus on the systematic synthesis and evaluation of a library of 5-chloro-THIQ analogs with diverse substitutions at other positions. This would enable the development of robust SAR models for various biological targets, including cancer cell lines, dopamine receptors, and bacterial enzymes. Such studies will be instrumental in unlocking the full therapeutic potential of this intriguing class of molecules.

References

  • Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline deriv
  • Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. PMC. [Link]
  • Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. MDPI. [Link]
  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs - biological activities and SAR studies. PubMed. [Link]
  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing. [Link]
  • Biological Activities of Tetrahydroisoquinolines Derivatives. OUCI. [Link]
  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry (RSC Publishing). [Link]
  • Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. [Link]
  • Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. [Link]
  • Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases. PMC. [Link]
  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing. [Link]
  • Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores. ACS Publications. [Link]
  • The use of minimal topological differences to inspire the design of novel tetrahydroisoquinoline analogues with antimalarial activity. NIH. [Link]
  • (PDF) N‐Sulfonyl‐1,2,3,4‐tetrahydroisoquinoline Derivatives: Synthesis, Antimicrobial Evaluations, and Theoretical Insights. ResearchGate. [Link]
  • Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis. PMC. [Link]
  • Current perspectives on selective dopamine D3 receptor antagonists as pharmacotherapeutics for addictions and related disorders. PubMed Central. [Link]
  • Structure Activity Relationships. Drug Design Org. [Link]
  • Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores. PMC. [Link]
  • ABSTRACT. bioRxiv. [Link]
  • Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. PubMed. [Link]
  • Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). ACS Publications. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 5-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the lifecycle of a chemical reagent extends far beyond the benchtop. Proper disposal is not merely a regulatory hurdle; it is a cornerstone of a safe and sustainable laboratory environment. This guide provides a comprehensive, technically grounded framework for the proper disposal of 5-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride, a halogenated heterocyclic compound frequently utilized in synthetic chemistry and drug discovery. Our focus is to empower you with the knowledge to manage this chemical waste stream responsibly, ensuring the safety of your team and the protection of our environment.

Understanding the Hazard Profile: Why Specific Disposal is Crucial

Based on this comparative analysis, this compound is anticipated to exhibit the following hazardous properties:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[6][8]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][4][6][8]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][4][6][8]

  • Respiratory Irritation: May cause respiratory irritation.[4][6][8]

The hydrochloride salt form may also contribute to its acidic nature in aqueous solutions. The primary takeaway is that this compound, and any materials contaminated with it, must be treated as hazardous waste.

Key Chemical and Physical Properties Summary
PropertyAnticipated Value/InformationSignificance for Disposal
Chemical Formula C₉H₁₀ClN · HClThe presence of chlorine dictates its classification as a halogenated organic compound.
Physical State Solid (based on analogues)Spills of solid material require different cleanup procedures than liquids to minimize dust generation.
Solubility Data not widely available, but likely soluble in polar organic solvents.Solvent choice for dissolving and transferring the compound will impact the final waste composition.
Reactivity Incompatible with strong oxidizing agents and strong acids.[2][4]Co-disposal with incompatible chemicals must be strictly avoided to prevent dangerous reactions.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that begins with waste segregation at the point of generation and culminates in collection by a certified hazardous waste management provider.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the chemical for any purpose, including disposal, ensure you are wearing the appropriate PPE. This is non-negotiable.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn if there is a risk of splashing.

  • Hand Protection: Wear nitrile or neoprene gloves. Always inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be used.

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2][3][4]

Waste Segregation: The Foundation of Safe Disposal

Proper segregation of chemical waste is paramount to prevent accidental reactions and to ensure cost-effective and compliant disposal.

  • Designated Waste Container: All waste containing this compound must be collected in a designated "Halogenated Organic Waste" container.

  • Avoid Co-mingling: Never mix halogenated waste with non-halogenated organic waste. Disposal costs for halogenated waste are typically higher due to the need for specialized incineration processes to manage the corrosive and toxic byproducts of combustion.

  • Incompatible Materials: Do not dispose of this compound in the same container as strong oxidizing agents or strong acids.[2][4]

Container Management and Labeling: Clarity and Compliance
  • Container Type: Use a chemically compatible container with a secure, tight-fitting lid. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and a full list of its contents, including "this compound" and any solvents used. Do not use abbreviations or chemical formulas.

  • Container Integrity: Ensure the container is in good condition, free from leaks or cracks. Keep the exterior of the container clean and dry.

  • Closure: The container must be kept closed at all times, except when actively adding waste.

Spill Management: Preparedness is Key

Accidents can happen. A well-rehearsed spill response plan is essential.

For Small Spills (Solid):

  • Alert colleagues in the immediate vicinity.

  • Don appropriate PPE , including respiratory protection if the material is dusty.

  • Gently cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial spill absorbent for chemicals. Avoid raising dust.

  • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Clean the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must be disposed of as halogenated hazardous waste.

For Large Spills:

  • Evacuate the immediate area.

  • Alert your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.

  • Do not attempt to clean up a large spill without specialized training and equipment.

Final Disposal Pathway
  • Storage: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within your laboratory. This area should be secure and away from general laboratory traffic.

  • Collection: Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.

  • Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal.

Logical Framework for Disposal Decisions

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Generation of Waste (this compound) ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_type Is the waste purely This compound or mixed with solvents? ppe->waste_type solid_waste Solid Waste Stream waste_type->solid_waste Solid liquid_waste Liquid Waste Stream waste_type->liquid_waste Liquid/Solution halogenated_container Step 2: Place in 'Halogenated Organic Waste' Container solid_waste->halogenated_container liquid_waste->halogenated_container labeling Step 3: Label Container Clearly ('Hazardous Waste', Full Chemical Name) halogenated_container->labeling storage Step 4: Store in Designated Satellite Accumulation Area labeling->storage collection Step 5: Arrange for EHS/Contractor Collection storage->collection end End: Compliant Disposal collection->end

Caption: Disposal decision workflow for this compound.

Conclusion: A Commitment to Safety and Responsibility

The proper disposal of this compound is a critical aspect of responsible laboratory practice. By understanding its hazard profile, adhering to a systematic disposal workflow, and always prioritizing safety, researchers can effectively manage this chemical waste stream. This commitment not only ensures regulatory compliance but also fosters a culture of safety and environmental stewardship within the scientific community. Always consult your institution's specific EHS guidelines, as local regulations may have additional requirements.

References

  • Capot Chemical. (n.d.). MSDS of Isoquinoline, 5,7-dichloro-1,2,3,4-tetrahydro-. Retrieved from [Link]

  • European Chemicals Agency. (n.d.). Substance Information: 5-chloro-2-methyl-4-isothiazolin-3-one. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12595083, 5-Chloro-1,2,3,4-tetrahydroisoquinoline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12595085, 5,7,8-Trichloro-1,2,3,4-tetrahydroisoquinoline. Retrieved from [Link]

Sources

A Researcher's Guide to the Safe Handling of 5-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that cutting-edge research requires materials that, while promising, demand a high degree of respect and careful handling. 5-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride is one such compound. This guide provides a detailed protocol for its safe management in a laboratory setting, ensuring the protection of researchers and the integrity of the experimental environment. The focus is not just on what to do, but why you're doing it, fostering a culture of safety and scientific excellence.

Hazard Assessment: Understanding the Risks

This compound and its structural analogs are classified as hazardous substances. The primary risks associated with this compound are:

  • Acute Toxicity : It is harmful if swallowed or inhaled.[1]

  • Skin and Eye Irritation : Direct contact can cause skin irritation and serious eye irritation.[1][2] Some related tetrahydroisoquinolines are corrosive and can cause severe skin burns and eye damage.[3][4]

  • Respiratory Irritation : Inhalation of dust or aerosols may lead to respiratory tract irritation.[1][2][5][6]

Given these potential hazards, a stringent set of precautions is not merely a recommendation but a necessity for safe laboratory operations.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the procedures to be performed. The following table outlines the minimum required PPE for handling this compound.

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields or a full-face shield.[7]Standard safety glasses are insufficient. Goggles provide a seal around the eyes to protect against splashes and airborne particles. A face shield offers an additional layer of protection for the entire face.[8][9][10]
Hand Protection Nitrile rubber gloves (minimum thickness >0.11 mm).[8]Nitrile gloves provide adequate protection against incidental contact. For prolonged handling or in case of a spill, double gloving is recommended. Always inspect gloves for tears or punctures before use.[9][11]
Body Protection A standard laboratory coat.A lab coat protects your skin and personal clothing from contamination in case of accidental spills.[8]
Respiratory Protection A NIOSH-approved respirator (e.g., N95) may be required.This is necessary if there is a potential for generating dust or aerosols, especially when handling larger quantities or if working outside of a dedicated ventilated enclosure.[3][4][9]

Causality: The hydrochloride salt form of this compound is a solid. Weighing and transferring this solid can generate fine dust particles that can be easily inhaled or come into contact with the eyes. The prescribed PPE creates a necessary barrier to prevent these routes of exposure.

Engineering Controls: Creating a Safe Workspace

While PPE is essential, the primary method for controlling exposure to hazardous chemicals is through robust engineering controls.

  • Chemical Fume Hood : All handling of this compound, including weighing, transferring, and preparing solutions, should be conducted in a certified chemical fume hood.[4][12] This is the most effective way to prevent the inhalation of airborne particles.

  • Ventilation : Ensure the laboratory has adequate general ventilation.

  • Eyewash Stations and Safety Showers : These must be readily accessible and tested regularly.[3][12] In the event of accidental exposure, immediate irrigation is crucial to minimize injury.

Standard Operating Procedure for Handling

A systematic workflow is paramount to ensuring safety. The following step-by-step guide outlines the safe handling of this compound from receipt to disposal.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fumehood Prepare Fume Hood prep_ppe->prep_fumehood prep_materials Gather Materials prep_fumehood->prep_materials handle_weigh Weigh Compound prep_materials->handle_weigh Begin Experiment handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_dissolve Dissolve in Solvent handle_transfer->handle_dissolve cleanup_decontaminate Decontaminate Surfaces handle_dissolve->cleanup_decontaminate Experiment Complete cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_doff Doff PPE cleanup_dispose->cleanup_doff cleanup_wash Wash Hands cleanup_doff->cleanup_wash

Caption: A workflow diagram outlining the key steps for the safe handling of this compound.

Step-by-Step Protocol:

  • Preparation :

    • Before entering the lab, review the Safety Data Sheet (SDS) for this compound.

    • Don all required PPE as outlined in the table above.

    • Prepare your designated workspace in the chemical fume hood. Ensure the sash is at the appropriate height.

    • Gather all necessary equipment (spatulas, weigh boats, glassware, etc.) and reagents.

  • Handling :

    • Weighing : Carefully weigh the desired amount of the solid compound. Avoid creating dust by handling it gently.

    • Transfer : Use a spatula to transfer the solid to the reaction vessel.

    • Dissolving : If preparing a solution, add the solvent to the solid slowly to prevent splashing.

  • Post-Handling and Cleanup :

    • Decontamination : Once the handling is complete, decontaminate the work surface and any equipment used with an appropriate solvent.

    • Waste Disposal : Place all contaminated disposable materials (gloves, weigh boats, etc.) into a designated, sealed waste container.[3][8]

    • Doffing PPE : Remove your PPE in the correct order to avoid cross-contamination. Typically, this involves removing gloves first, followed by the lab coat and then eye protection.

    • Hand Washing : Wash your hands thoroughly with soap and water after removing your gloves and before leaving the laboratory.[3][8]

Spill and Emergency Procedures

In the event of a spill, it is crucial to act quickly and safely.

  • Small Spills :

    • Alert others in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material to avoid raising dust.

    • Carefully sweep up the absorbed material and place it in a sealed container for disposal.[4]

    • Clean the spill area with a suitable solvent.

  • Large Spills :

    • Evacuate the area immediately.

    • Alert your supervisor and the institutional safety officer.

    • Prevent entry to the area.

    • Follow your institution's emergency response procedures.

First Aid Measures:

  • Inhalation : Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[3][4][12]

  • Skin Contact : Immediately remove contaminated clothing and wash the affected skin with plenty of soap and water. Seek medical attention if irritation persists.[3][12][13]

  • Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4][12]

  • Ingestion : Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[3][4]

Disposal Plan

Proper disposal of this compound and its contaminated materials is a critical final step.

  • Waste Collection : All waste containing this compound, including excess reagents, contaminated materials, and cleaning supplies, must be collected in a clearly labeled, sealed container.

  • Regulatory Compliance : Dispose of chemical waste in accordance with all local, state, and federal regulations.[8] This often involves arranging for pickup by a licensed chemical waste disposal company.[7][14]

  • Environmental Protection : Do not discharge this chemical into sewers or the environment.[3][7]

By adhering to these guidelines, you can confidently and safely work with this compound, ensuring both your personal safety and the integrity of your research.

References

  • Benchchem. (n.d.). Personal protective equipment for handling THP-PEG1-Boc.
  • Thermo Fisher Scientific. (2025, December 22). 1,2,3,4-Tetrahydroisoquinoline Safety Data Sheet.
  • Fisher Scientific. (2024, April 1). 2-Trifluoroacetyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride Safety Data Sheet.
  • Sigma-Aldrich. (2025, August 6). 1,2,3,4-tetrahydroquinoline Safety Data Sheet.
  • Cayman Chemical. (2024, October 8). Tetrahydrozoline (hydrochloride) Safety Data Sheet.
  • Sigma-Aldrich. (2024, September 8). Tetrahydrozoline hydrochloride Safety Data Sheet.
  • Pharmacy Times. (2018, September 4). USP Chapter <800>: Personal Protective Equipment.
  • Fisher Scientific. (2013, December 10). 7-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride Safety Data Sheet.
  • TCI Chemicals. (2018, October 3). 1,2,3,4-Tetrahydroisoquinoline Safety Data Sheet.
  • Echemi.com. (n.d.). 8-CHLORO-1,2,3,4-TETRAHYDRO-ISOQUINOLINE HYDROCHLORIDE Safety Data Sheets.
  • POGO. (2021, November 3). Personal Protective Equipment (PPE).
  • Ali, S. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety.
  • Fisher Scientific. (2024, March 13). 7-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride Safety Data Sheet.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • PubChem. (n.d.). 5-Chloro-1,2,3,4-tetrahydroisoquinoline.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride
Reactant of Route 2
5-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.